3-(2-Cyclohexenyl)quinoline
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-cyclohex-2-en-1-ylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N/c1-2-6-12(7-3-1)14-10-13-8-4-5-9-15(13)16-11-14/h2,4-6,8-12H,1,3,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGYHMYVTIXYATQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=CC(C1)C2=CC3=CC=CC=C3N=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to the Spectroscopic Characterization of 3-(2-Cyclohexenyl)quinoline
Abstract
This technical guide provides a comprehensive overview of the spectroscopic characterization of the novel heterocyclic compound, 3-(2-Cyclohexenyl)quinoline. In the absence of direct experimental data for this specific molecule, this document presents a detailed, predictive analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. By leveraging established spectroscopic principles and empirical data from analogous structures—namely quinoline and cyclohexene derivatives—we construct a robust analytical framework. This guide is intended for researchers, scientists, and professionals in drug development, offering not only predicted spectral data but also the underlying scientific rationale and detailed experimental protocols for its acquisition and interpretation. The methodologies described herein are designed to be self-validating, ensuring a high degree of scientific rigor and trustworthiness.
Introduction: The Structural and Scientific Rationale
The synthesis of novel quinoline derivatives is a cornerstone of medicinal chemistry, given their prevalence in a wide array of pharmacologically active compounds. The introduction of a cyclohexenyl moiety at the 3-position of the quinoline core in this compound creates a unique scaffold with potential for novel biological activities. The conformational flexibility of the cyclohexenyl ring, coupled with the rigid, aromatic quinoline system, presents an interesting structural dynamic that necessitates thorough spectroscopic elucidation.
Accurate structural confirmation is the bedrock of any chemical research, particularly in drug discovery where structure-activity relationships (SAR) are paramount. This guide provides the foundational spectroscopic knowledge required to unambiguously identify and characterize this compound, ensuring the integrity of subsequent biological and pharmacological studies.
Molecular Structure and Numbering
To facilitate a clear and consistent discussion of the spectroscopic data, the following IUPAC numbering system for this compound will be utilized throughout this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the elucidation of the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR will provide critical information regarding the connectivity and electronic environment of each atom.
Experimental Protocol: NMR Data Acquisition
The following protocol outlines a robust procedure for acquiring high-quality 1D and 2D NMR spectra.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum is anticipated to be complex, with distinct regions for the aromatic quinoline protons and the aliphatic/olefinic cyclohexenyl protons.
| Proton(s) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale |
| H2 | 8.8 - 9.0 | s | - | Deshielded by adjacent nitrogen and aromatic ring current. |
| H4 | 8.1 - 8.3 | s | - | Deshielded by aromatic ring current. |
| H5, H8 | 7.9 - 8.1 | d | 8.0 - 9.0 | Ortho coupling to H6 and H7 respectively. |
| H6, H7 | 7.5 - 7.8 | m | - | Complex coupling with adjacent aromatic protons. |
| H2', H3' | 5.8 - 6.2 | m | - | Olefinic protons of the cyclohexenyl ring. |
| H1' | 3.5 - 3.8 | m | - | Allylic proton, deshielded by the quinoline ring. |
| H6' | 2.2 - 2.5 | m | - | Allylic protons. |
| H4', H5' | 1.6 - 2.0 | m | - | Aliphatic protons of the cyclohexenyl ring. |
Table 1: Predicted ¹H NMR Data for this compound in CDCl₃.
Interpretation: The protons on the quinoline ring (H2, H4, H5, H6, H7, H8) are expected in the aromatic region (δ 7.5-9.0 ppm). The H2 and H4 protons will likely appear as singlets and be the most downfield due to the influence of the nitrogen atom and their position on the pyridine ring. The protons on the benzene portion of the quinoline ring (H5-H8) will exhibit characteristic splitting patterns of a substituted benzene ring. The olefinic protons of the cyclohexenyl ring (H2' and H3') are predicted to be in the range of δ 5.8-6.2 ppm. The allylic proton (H1'), being directly attached to the quinoline ring, will be significantly deshielded. The remaining aliphatic protons of the cyclohexenyl ring will appear in the upfield region (δ 1.6-2.5 ppm).
Predicted ¹³C NMR Spectral Data
The proton-decoupled ¹³C NMR spectrum will provide a count of the unique carbon environments.
| Carbon(s) | Predicted Chemical Shift (δ, ppm) | Rationale |
| C2 | 150 - 153 | Aromatic carbon adjacent to nitrogen. |
| C4 | 135 - 138 | Aromatic carbon. |
| C8a | 147 - 150 | Aromatic carbon at the ring junction, adjacent to nitrogen. |
| C4a | 128 - 130 | Aromatic carbon at the ring junction. |
| C5, C6, C7, C8 | 125 - 130 | Aromatic carbons of the benzene ring. |
| C3 | 138 - 142 | Aromatic carbon bearing the cyclohexenyl substituent. |
| C2', C3' | 125 - 135 | Olefinic carbons of the cyclohexenyl ring.[1] |
| C1' | 35 - 40 | Allylic carbon attached to the quinoline ring. |
| C6' | 28 - 33 | Allylic carbon.[1] |
| C4', C5' | 20 - 25 | Aliphatic carbons.[1] |
Table 2: Predicted ¹³C NMR Data for this compound in CDCl₃.
Interpretation: The spectrum will show signals for all 15 carbon atoms. The carbons of the quinoline ring will appear in the aromatic region (δ 125-153 ppm), with those closest to the electronegative nitrogen atom (C2 and C8a) being the most deshielded. The olefinic carbons of the cyclohexenyl ring (C2' and C3') are also expected in the aromatic region. The remaining aliphatic carbons of the cyclohexenyl ring will be found in the upfield region (δ 20-40 ppm).
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.
Experimental Protocol: IR Data Acquisition
A standard procedure for obtaining the IR spectrum is as follows.
Predicted IR Absorption Bands
The IR spectrum of this compound will be characterized by absorptions corresponding to its aromatic and aliphatic C-H bonds, as well as C=C and C=N double bonds.
| Wavenumber (cm⁻¹) | Vibrational Mode | Expected Intensity |
| 3050 - 3100 | Aromatic C-H stretch | Medium |
| 3020 - 3080 | Olefinic C-H stretch | Medium |
| 2850 - 2960 | Aliphatic C-H stretch | Strong |
| 1640 - 1660 | C=C stretch (cyclohexenyl) | Medium[2] |
| 1590 - 1620 | C=C and C=N stretch (quinoline) | Medium to Strong |
| 1450 - 1500 | C-H bend (aliphatic) | Medium |
| 750 - 850 | C-H out-of-plane bend (aromatic) | Strong |
Table 3: Predicted Characteristic IR Absorption Bands for this compound.
Interpretation: The presence of both sp² and sp³ hybridized C-H bonds will be evident from stretching vibrations just above and below 3000 cm⁻¹, respectively. The C=C stretching of the cyclohexenyl ring is expected around 1650 cm⁻¹. The characteristic absorptions of the quinoline ring, resulting from C=C and C=N stretching, will appear in the 1590-1620 cm⁻¹ region. Strong bands in the fingerprint region (below 1500 cm⁻¹) corresponding to C-H bending will also be present.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which can be used to confirm its structure.
Experimental Protocol: MS Data Acquisition
Electron Ionization (EI) is a common technique for the analysis of small organic molecules.
Predicted Mass Spectrum and Fragmentation
The molecular formula of this compound is C₁₅H₁₅N, with a molecular weight of 209.29 g/mol .
| m/z | Proposed Fragment | Fragmentation Pathway |
| 209 | [C₁₅H₁₅N]⁺ | Molecular ion (M⁺) |
| 208 | [C₁₅H₁₄N]⁺ | Loss of a hydrogen radical (M-1) |
| 180 | [C₁₃H₁₀N]⁺ | Retro-Diels-Alder reaction of the cyclohexenyl ring (loss of ethene) |
| 128 | [C₉H₆N]⁺ | Loss of the cyclohexenyl radical |
Table 4: Predicted Key Fragments in the EI Mass Spectrum of this compound.
Interpretation: The mass spectrum is expected to show a prominent molecular ion peak at m/z 209. A significant fragment at m/z 180 is anticipated, arising from a retro-Diels-Alder reaction of the cyclohexenyl ring, a characteristic fragmentation pathway for cyclohexene derivatives, resulting in the loss of ethene (28 Da).[3][4] Another major fragmentation pathway would be the cleavage of the bond between the quinoline and cyclohexenyl rings, leading to a fragment at m/z 128, corresponding to the quinolinyl radical cation. The loss of a hydrogen atom to give an M-1 peak at m/z 208 is also a common feature in the mass spectra of such compounds.[3]
Conclusion
This technical guide provides a predictive yet scientifically grounded framework for the spectroscopic characterization of this compound. The presented protocols for NMR, IR, and MS are based on established best practices, and the predicted data, derived from the analysis of its constituent structural motifs, offer a reliable benchmark for the structural verification of this novel compound. The combination of these spectroscopic techniques, interpreted within the context of the provided rationale, will enable researchers to confirm the identity and purity of this compound with a high degree of confidence, thereby facilitating its further investigation in the realms of medicinal chemistry and drug development.
References
-
Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of cyclohexene C6H10 analysis of chemical shifts ppm interpretation of C. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). infrared spectrum of cyclohexene C6H10 prominent wavenumbers cm-1 detecting functional groups present finger print for identification of cyclohexene. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). mass spectrum of cyclohexene C6H10 fragmentation pattern of m/z m/e ions for analysis and identification of cyclohexene. Retrieved from [Link]
-
JoVE. (2024). Mass Spectrometry: Cycloalkene Fragmentation. Retrieved from [Link]
Sources
- 1. 13C nmr spectrum of cyclohexene C6H10 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclohexene C13 13-C nmr carbon-13 doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. infrared spectrum of cyclohexene C6H10 prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of cyclohexene image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. mass spectrum of cyclohexene C6H10 fragmentation pattern of m/z m/e ions for analysis and identification of cyclohexene image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. Video: Mass Spectrometry: Cycloalkene Fragmentation [jove.com]
An In-depth Technical Guide to 3-(2-Cyclohexenyl)quinoline: Synthesis, Properties, and Potential Applications
This technical guide provides a comprehensive overview of 3-(2-Cyclohexenyl)quinoline, a heterocyclic compound with potential applications in medicinal chemistry and materials science. While specific experimental data for this molecule is not extensively available in public literature, this document, grounded in established chemical principles and data from analogous structures, will serve as a valuable resource for researchers, scientists, and drug development professionals. We will delve into a plausible synthetic route, predict its physicochemical and spectral properties, and explore its potential biological significance.
Introduction to the Quinoline Scaffold
The quinoline ring system, a fusion of a benzene and a pyridine ring, is a prominent structural motif in a vast array of natural products and synthetic compounds.[1][2] Its derivatives exhibit a broad spectrum of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties, making the quinoline scaffold a privileged structure in drug discovery.[3][4][5][6] The ability to functionalize the quinoline core at various positions allows for the fine-tuning of its pharmacological profile.[7] The introduction of a cyclohexenyl group at the 3-position, as in this compound, is anticipated to modulate its lipophilicity and steric bulk, potentially influencing its interaction with biological targets.
Physicochemical Properties of this compound
Based on the foundational structure of quinoline and the addition of a cyclohexenyl substituent, we can predict the core physicochemical properties of this compound. These estimated values are crucial for designing experimental protocols, predicting its behavior in biological systems, and developing analytical methods.
| Property | Predicted Value/Information | Rationale and Supporting Evidence |
| IUPAC Name | 3-(Cyclohex-2-en-1-yl)quinoline | Standard nomenclature rules. |
| CAS Number | Not assigned | The compound is not widely documented in chemical databases. |
| Molecular Formula | C₁₅H₁₅N | Derived from the chemical structure. |
| Molecular Weight | 209.29 g/mol | Calculated from the molecular formula. |
| Appearance | Colorless to pale yellow oil | Quinoline itself is a colorless liquid that can darken upon exposure to light and air.[1][8] |
| Boiling Point | > 237 °C | The boiling point is expected to be significantly higher than that of quinoline (237 °C) due to the increased molecular weight and van der Waals forces from the cyclohexenyl group.[8] |
| Melting Point | Not readily predictable | Likely to be a low-melting solid or an oil at room temperature. |
| Solubility | Sparingly soluble in water; soluble in organic solvents (e.g., ethanol, ether, chloroform). | Quinoline has limited solubility in water but is miscible with many organic solvents.[1][8] The hydrophobic cyclohexenyl group will further decrease water solubility. |
| pKa | ~4.5 | The basicity of the quinoline nitrogen is expected to be slightly lower than that of quinoline (pKa of conjugate acid ≈ 4.9) due to potential electronic effects of the substituent, though the effect of a non-conjugated cyclohexenyl group is likely minimal. |
Synthesis of this compound
The synthesis of 3-substituted quinolines is well-established, with modern cross-coupling reactions offering a versatile and efficient approach. The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds and is proposed here for the synthesis of this compound.[9][10] This reaction involves the palladium-catalyzed coupling of a 3-haloquinoline with a cyclohexenylboronic acid derivative.
Proposed Synthetic Workflow
The proposed synthesis involves a two-step process starting from commercially available 3-bromoquinoline.
Detailed Experimental Protocol (Hypothetical)
Step 1: Synthesis of Cyclohex-2-en-1-ylboronic acid pinacol ester
This protocol is adapted from standard iridium-catalyzed C-H borylation procedures.
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add bis(pinacolato)diboron (1.2 equivalents), [Ir(cod)Cl]₂ (1.5 mol%), and 4,4′-di-tert-butyl-2,2′-bipyridine (dtbpy) (3 mol%).
-
Add anhydrous tetrahydrofuran (THF) as the solvent, followed by cyclohexene (1.0 equivalent).
-
Stir the reaction mixture at 80 °C for 16-24 hours.
-
Monitor the reaction progress by gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired cyclohex-2-en-1-ylboronic acid pinacol ester.
Step 2: Suzuki-Miyaura Cross-Coupling
This protocol is based on established Suzuki coupling procedures for haloquinolines.[10]
-
To a round-bottom flask, add 3-bromoquinoline (1.0 equivalent), cyclohex-2-en-1-ylboronic acid pinacol ester (1.2 equivalents), and potassium carbonate (2.0 equivalents).
-
Add a degassed mixture of toluene and water (e.g., 4:1 v/v) as the solvent.
-
Purge the mixture with an inert gas for 15-20 minutes.
-
Add the palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (3-5 mol%).
-
Heat the reaction mixture to 90-100 °C and stir vigorously for 12-18 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Analytical Characterization (Predicted)
The structural confirmation of the synthesized this compound would rely on standard spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The spectrum is expected to show characteristic signals for both the quinoline and cyclohexenyl moieties. The quinoline protons will appear in the aromatic region (δ 7.0-9.0 ppm), with distinct coupling patterns. The protons on the cyclohexenyl ring will be in the aliphatic and vinylic regions (δ 1.5-6.0 ppm). The vinylic protons of the cyclohexenyl group should appear as multiplets around δ 5.5-6.0 ppm.
-
¹³C NMR: The spectrum will display signals corresponding to the 15 carbon atoms in the molecule. The quinoline carbons will resonate in the aromatic region (δ 120-150 ppm), while the cyclohexenyl carbons will be in the aliphatic and olefinic regions.
Infrared (IR) Spectroscopy
The IR spectrum is predicted to show characteristic absorption bands:
-
~3050 cm⁻¹: C-H stretching of the aromatic and vinylic hydrogens.
-
~2930 and ~2860 cm⁻¹: C-H stretching of the aliphatic hydrogens in the cyclohexenyl ring.
-
~1600, 1570, 1500 cm⁻¹: C=C and C=N stretching vibrations of the quinoline ring.
-
~1650 cm⁻¹: C=C stretching of the cyclohexenyl double bond.
Mass Spectrometry (MS)
The electron ionization mass spectrum (EI-MS) should exhibit a molecular ion peak [M]⁺ at m/z = 209.[11][12] Fragmentation patterns would likely involve the loss of fragments from the cyclohexenyl ring and potentially cleavage of the bond connecting the two ring systems.
Potential Applications in Drug Discovery and Research
While the specific biological activity of this compound has not been reported, the extensive pharmacology of the quinoline scaffold suggests several potential areas of investigation.[6][13]
-
Anticancer Activity: Numerous quinoline derivatives have demonstrated potent anticancer properties by targeting various cellular pathways. The introduction of the cyclohexenyl group could enhance cell membrane permeability and interaction with hydrophobic binding pockets of cancer-related proteins.
-
Antiparasitic Agents: The quinoline core is fundamental to several antimalarial drugs. The lipophilic nature of the cyclohexenyl substituent might improve the compound's ability to cross parasitic cell membranes.[13]
-
Antibacterial and Antifungal Agents: Quinolines are known to possess antimicrobial properties. This compound could be explored for its efficacy against various bacterial and fungal strains.
The potential mechanism of action could involve intercalation with DNA, inhibition of topoisomerase enzymes, or modulation of kinase signaling pathways, all of which are known targets for quinoline-based compounds.
Safety and Handling
As with any novel chemical compound, this compound should be handled with care in a well-ventilated laboratory fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. While specific toxicity data is unavailable, quinoline itself is known to be harmful if ingested or absorbed through the skin and is a suspected carcinogen.
Conclusion
This compound represents an intriguing yet underexplored molecule within the vast family of quinoline derivatives. This technical guide has provided a comprehensive theoretical framework, including a plausible synthetic route via Suzuki-Miyaura cross-coupling, predicted physicochemical and spectral properties, and potential applications in drug discovery. The insights presented herein are intended to serve as a foundational resource to stimulate further experimental investigation into this promising compound.
References
- Hao, X., Zhou, Z., Ma, C., Zhang, Z., Han, J., Lin, G., & Lu, G. L. (2022). A simple metal-ligand cooperative approach enables dehydrogenative functionalization of benzylic alcohols to various substituted quinolines and quinazolin-4(3H)-ones in good yields under relatively mild reaction conditions using simple and easy-to-prepare air-stable Cu(II) complexes featuring redox-active azo-aromatic scaffolds. Journal of Organic Chemistry, 87(19), 12596-12607.
- BenchChem. (2025). Synthesis of Quinolines from 3-Acetylaniline: Application Notes and Protocols.
-
Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]
- Gao, Y., Li, Y., Wang, Y., Li, Y., & Li, G. (2015). Regioselective palladium-catalyzed decarboxylative cross-coupling reaction of alkenyl acids with coumarins: synthesis of 3-styrylcoumarin compounds. PubMed.
- Vasyl'ev, A. V., & Moskalenko, A. I. (2010).
-
Wikipedia. (2024). Quinoline. Retrieved from [Link]
- Merlo, A. A., et al. (2025). Quinolines by Three-Component Reaction: Synthesis and Photophysical Studies. Journal of the Brazilian Chemical Society.
- Djouhri, H., & Bouzroura-Chebel, A. S. (2020). Recent synthetic efforts in the preparation of 2-(3,4)-alkenyl (aryl) quinoline molecules towards anti-kinetoplastid agents. RSC Advances, 10(10), 5896-5915.
-
Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]
- Ökten, S. (2019). New Quinoline Derivatives via Suzuki Coupling Reactions. Journal of Chemical Research, 43(9-10), 274-279.
- Carral-Menoyo, A., Sotomayor, N., & Lete, E. (2020). Palladium-catalysed Heck-type alkenylation reactions in the synthesis of quinolines. Mechanistic insights and recent applications. Catalysis Science & Technology, 10(16), 5345–5361.
- ACS Publications. (2025). Continuous Flow for the Photochemical Synthesis of 3-Substituted Quinolines. Organic Process Research & Development.
- Leško, J., & Lásiková, A. (1999). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers, 53(4), 254-257.
- Singh, R. P., & Nolan, S. P. (2022). Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. Chemical Reviews, 122(21), 16399-16447.
- Carral-Menoyo, A., Sotomayor, N., & Lete, E. (2020). Palladium-catalysed Heck-type alkenylation reactions in the synthesis of quinolines. Mechanistic insights and recent applications.
-
Royal Society of Chemistry. (n.d.). Suzuki–Miyaura cross-coupling reactions of halo derivatives of 4H-pyrido[1,2-a]pyrimidin-4-ones. Retrieved from [Link]
- BenchChem. (2025). Application Notes: Suzuki Coupling of 3-Bromoquinoline for Advanced Drug Discovery.
- ResearchGate. (2025). (PDF) Biological Activities of Quinoline Derivatives.
- Albero, B., Sánchez-Brunete, C., & Tadeo, J. L. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. PubMed.
- BenchChem. (2025). Physical Properties of Trifluoromethyl-Substituted Quinolines: A Technical Guide.
- ResearchGate. (n.d.). MASS spectrum of quinoline (Q) derivative.
- Biointerface Research in Applied Chemistry. (2022). Annotated Review on Various Biological Activities of Quinoline Molecule. Biointerface Research in Applied Chemistry, 13(1), 63.
-
Royal Society of Chemistry. (n.d.). Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions. Retrieved from [Link]
- ResearchGate. (n.d.). The structures of the substituted quinolines.
- Lenko, I., Mamontov, A., Alayrac, C., & Witulski, B. (2024). Pallado-Catalyzed Cascade Synthesis of 2-Alkoxyquinolines from 1,3-Butadiynamides. Molecules, 29(15), 3505.
- Magano, J., & Dunetz, J. R. (2012). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Chemical Reviews, 112(4), 2177-2250.
-
Wikipedia. (2024). Cross-coupling reaction. Retrieved from [Link]
- Clugston, D. M., & MacLean, D. B. (1966). MASS SPECTRA OF OXYGENATED QUINOLINES. Canadian Journal of Chemistry, 44(7), 781-790.
- ResearchGate. (n.d.). Palladium-catalysed Heck-type alkenylation reactions in the synthesis of quinolines. Mechanistic insights and recent applications | Request PDF.
- MDPI. (2023). Palladium-Catalyzed Cascade Reactions for Synthesis of Heterocycles Initiated by C(sp3)
- Gurbu, M., & Berteina-Raboin, S. (2018). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Molecules, 23(10), 2441.
- The Royal Society of Chemistry. (2018).
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
- Solomon, V. R., & Lee, H. (2011).
- Alfa Chemistry. (n.d.). Heck Reaction.
- The Organic Chemistry Tutor. (2022, March 25). CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview) [Video]. YouTube.
- Scott, J. D., & Martin, S. F. (2014). Synthesis of 3-(hetero)aryl tetrahydropyrazolo[3,4-c]pyridines by Suzuki-Miyaura cross-coupling methodology. PubMed.
- ResearchGate. (2017). Palladium-catalyzed synthesis of quinolines from allyl alcohols and anilines.
- ResearchGate. (n.d.). Mass spectrometry and proposed quinoline-benzimidazole derivative fragmentation.
- Mini-Reviews in Medicinal Chemistry. (2025). Natural Products, Synthesis, and Biological Activities of Quinolines (2020-2024). Mini-Reviews in Medicinal Chemistry.
- The Organic Chemistry Tutor. (2018, January 15). Heck Coupling [Video]. YouTube.
- Bentham Science Publisher. (2024). A Review on Biological Activity of Quinoline-based Hybrids.
-
SpectraBase. (n.d.). 3-Methyl-cyclohexene. Retrieved from [Link]
Sources
- 1. Quinoline - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. biointerfaceresearch.com [biointerfaceresearch.com]
- 5. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. research.setu.ie [research.setu.ie]
- 7. eurekaselect.com [eurekaselect.com]
- 8. Quinoline synthesis [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Recent synthetic efforts in the preparation of 2-(3,4)-alkenyl (aryl) quinoline molecules towards anti-kinetoplastid agents - RSC Advances (RSC Publishing) DOI:10.1039/C9RA09905K [pubs.rsc.org]
A Guide to the Structural Elucidation of 3-(2-Cyclohexenyl)quinoline: A Keystone for Rational Drug Design
Abstract
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1][2] The functionalization of this heterocyclic system offers a fertile ground for the development of novel drugs with a wide array of biological activities, including antimalarial, anticancer, and antibacterial properties.[3][4] This in-depth technical guide provides a comprehensive framework for the crystal structure analysis of 3-(2-Cyclohexenyl)quinoline, a representative member of this vital class of molecules. Tailored for researchers, scientists, and drug development professionals, this document elucidates the causal relationships behind key experimental choices, from synthesis and crystallization to advanced structural and spectroscopic characterization. We present a self-validating system of protocols, grounded in authoritative references, to ensure scientific integrity and reproducibility.
Introduction: The Significance of the Quinoline Moiety
Quinoline, a bicyclic aromatic heterocycle, is a privileged scaffold in drug discovery due to its ability to interact with a diverse range of biological targets.[5] Its rigid structure provides a defined orientation for appended functional groups, while the nitrogen atom can participate in crucial hydrogen bonding interactions with enzymes and receptors. The introduction of a cyclohexenyl group at the 3-position introduces a non-planar, lipophilic moiety that can significantly influence the compound's pharmacokinetic and pharmacodynamic properties, potentially enhancing membrane permeability or modulating binding affinity.
Precise knowledge of the three-dimensional arrangement of atoms, as provided by single-crystal X-ray diffraction, is paramount for understanding structure-activity relationships (SAR) and for enabling rational, structure-based drug design.[6][7] This guide will walk through the critical steps to achieve and interpret this structural data for this compound.
Synthesis and Crystallization: From Molecule to Measurable Crystal
The journey to a crystal structure begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals. The choice of synthetic route is critical, aiming for good yield, purity, and the ability to introduce structural diversity for SAR studies.
Synthetic Strategy: The Friedländer Annulation
A robust and versatile method for the synthesis of substituted quinolines is the Friedländer annulation.[5] This acid- or base-catalyzed condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group is a straightforward approach to the quinoline core. For this compound, a logical approach involves the reaction of 2-aminobenzaldehyde with 1-(cyclohex-2-en-1-yl)ethan-1-one.
Rationale for Method Selection: The Friedländer synthesis is chosen for its operational simplicity and the ready availability of the starting materials. It allows for the direct formation of the desired carbon-carbon bonds to construct the pyridine ring of the quinoline system.
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: To a solution of 2-aminobenzaldehyde (1.0 mmol) in absolute ethanol (10 mL), add 1-(cyclohex-2-en-1-yl)ethan-1-one (1.1 mmol).
-
Catalysis: Add a catalytic amount of sodium ethoxide (0.2 mmol). The base facilitates the deprotonation of the α-methylene group, initiating the condensation.
-
Reaction Execution: Reflux the mixture for 6-8 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Workup and Purification: Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water. The crude product will precipitate. Collect the solid by vacuum filtration, wash with cold water, and dry. Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient.
-
Characterization: Confirm the identity and purity of the synthesized compound using ¹H NMR, ¹³C NMR, and mass spectrometry before proceeding to crystallization.
Crystal Growth: The Art of Molecular Self-Assembly
Obtaining a single crystal suitable for X-ray diffraction is often the most challenging step. The goal is to produce a crystal of 0.1-0.3 mm in size with a well-ordered internal lattice.[8] Slow evaporation from a suitable solvent system is a commonly employed and effective technique.
Causality in Solvent Selection: The choice of solvent is critical. An ideal solvent will dissolve the compound to a moderate extent. If solubility is too high, the solution will remain unsaturated; if too low, precipitation will be too rapid, leading to an amorphous powder or poorly formed microcrystals. A binary solvent system, consisting of a "good" solvent in which the compound is readily soluble and a "poor" solvent in which it is less soluble, often provides the necessary control over the evaporation rate.
Experimental Protocol: Crystallization of this compound
-
Solvent Screening: Perform small-scale solubility tests with a range of solvents (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane, hexane).
-
Crystal Growth Setup: Dissolve a small amount of purified this compound in a minimal amount of a "good" solvent (e.g., ethyl acetate).
-
Inducing Supersaturation: Slowly add a "poor" solvent (e.g., hexane) dropwise until the solution becomes slightly turbid.
-
Slow Evaporation: Cover the vial with a cap containing a few pinholes to allow for slow evaporation of the solvent mixture at room temperature in a vibration-free environment.
-
Crystal Harvesting: Monitor the vial over several days to weeks for the formation of single crystals. Once suitable crystals have formed, carefully harvest them using a nylon loop.
Single-Crystal X-ray Diffraction: Visualizing the Molecular Architecture
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a molecule.[6] It relies on the principle that a crystal lattice diffracts X-rays in a predictable pattern, which can be mathematically deconvoluted to generate a model of the atomic arrangement.[9]
The Workflow of Structural Determination
The process from a single crystal to a refined molecular structure follows a well-defined, multi-stage workflow. Each stage involves critical decisions and data analysis to ensure the final structure is accurate and reliable.
Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.
Experimental Protocol: Single-Crystal X-ray Diffraction Analysis
-
Crystal Mounting: A suitable crystal is mounted on a goniometer head. This is typically done under a microscope, and the crystal is affixed to a glass fiber or loop with a cryo-protectant oil.[8]
-
Data Collection: The mounted crystal is placed in a diffractometer, where it is cooled in a stream of nitrogen gas (typically to 100 K) to minimize thermal vibrations. The crystal is then rotated while being irradiated with a monochromatic X-ray beam. A detector collects the resulting diffraction pattern as a series of images.[6]
-
Data Processing (Integration and Scaling): The raw diffraction images are processed to identify the positions and intensities of the diffraction spots.[1][9] This involves indexing the spots to determine the unit cell parameters and space group. The intensities are then scaled and merged to create a single reflection file.[9]
-
Structure Solution: The "phase problem" is solved using direct methods or Patterson methods to generate an initial electron density map. This map provides a preliminary model of the molecular structure.
-
Structure Refinement: The initial atomic model is refined against the experimental diffraction data using least-squares methods. This iterative process adjusts atomic positions, and thermal parameters to improve the agreement between the calculated and observed structure factors.
-
Validation: The final refined structure is validated using various crystallographic metrics (e.g., R-factors, goodness-of-fit) and checked for geometric reasonability (bond lengths, angles, etc.). The final model is then deposited in a crystallographic database.
Interpreting the Crystallographic Data
The final output of a crystal structure analysis is a wealth of quantitative data, typically presented in a Crystallographic Information File (CIF). This data allows for a detailed examination of the molecule's geometry.
Table 1: Hypothetical Crystal Data and Structure Refinement for this compound
| Parameter | Value |
| Empirical formula | C₁₅H₁₅N |
| Formula weight | 209.28 |
| Temperature | 100(2) K |
| Wavelength | 0.71073 Å |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| Unit cell dimensions | a = 8.54(1) Å |
| b = 12.11(2) Å | |
| c = 11.23(2) Å | |
| α = 90° | |
| β = 105.3(1)° | |
| γ = 90° | |
| Volume | 1119.1(3) ų |
| Z | 4 |
| Density (calculated) | 1.240 Mg/m³ |
| Absorption coefficient | 0.073 mm⁻¹ |
| F(000) | 448 |
| Crystal size | 0.25 x 0.20 x 0.15 mm³ |
| Theta range for data collection | 2.50 to 27.50° |
| Reflections collected | 8912 |
| Independent reflections | 2550 [R(int) = 0.045] |
| Completeness to theta = 27.50° | 99.8 % |
| Data / restraints / parameters | 2550 / 0 / 145 |
| Goodness-of-fit on F² | 1.05 |
| Final R indices [I>2sigma(I)] | R1 = 0.048, wR2 = 0.125 |
| R indices (all data) | R1 = 0.062, wR2 = 0.138 |
Table 2: Selected Bond Lengths and Angles (Hypothetical)
| Bond | Length (Å) | Angle | Degree (°) |
| N1-C2 | 1.375(2) | C2-N1-C9 | 117.5(1) |
| C2-C3 | 1.388(2) | N1-C2-C3 | 122.8(1) |
| C3-C4 | 1.412(2) | C2-C3-C10 | 120.5(1) |
| C4-C9 | 1.415(2) | C3-C4-C9 | 120.1(1) |
| C3-C1' | 1.501(2) | C4-C9-N1 | 118.9(1) |
| C1'-C2' | 1.523(2) | C2-C3-C1' | 121.3(1) |
| C2'-C3' | 1.335(3) | C4-C3-C1' | 118.2(1) |
Analysis of Structural Features: The quinoline ring is expected to be largely planar. The cyclohexenyl ring will adopt a half-chair conformation. A key parameter is the dihedral angle between the plane of the quinoline ring and the C1'-C2'-C3' plane of the cyclohexenyl group, which will define the overall conformation of the molecule. Intermolecular interactions, such as π-π stacking or C-H···π interactions, should be analyzed to understand the crystal packing.
Caption: Schematic of this compound with atom numbering.
Spectroscopic Characterization: A Complementary View
While X-ray crystallography provides the solid-state structure, spectroscopic methods like NMR and mass spectrometry are essential to confirm the structure in solution and to ensure the purity of the bulk sample used for biological assays.[10]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule.[11]
-
¹H NMR: The aromatic protons of the quinoline ring will appear in the downfield region (typically 7.0-9.0 ppm). The protons of the cyclohexenyl group will be in the upfield region, with the olefinic protons showing characteristic chemical shifts and coupling constants.
-
¹³C NMR: The number of unique carbon signals will correspond to the molecular symmetry. The chemical shifts of the quinoline carbons will be distinct from those of the aliphatic and olefinic carbons of the cyclohexenyl ring.
Interpreting Substituent Effects: The attachment of the cyclohexenyl group at the C3 position will influence the chemical shifts of the adjacent protons (H2 and H4) and carbons. These shifts, when compared to unsubstituted quinoline, provide valuable confirmation of the substitution pattern.[12]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound and can provide structural information through analysis of fragmentation patterns. High-resolution mass spectrometry (HRMS) can confirm the elemental composition of the molecule with high accuracy.
Conclusion: From Structure to Therapeutic Potential
The comprehensive structural analysis of this compound, integrating synthesis, crystallization, single-crystal X-ray diffraction, and spectroscopic methods, provides a complete picture of this promising molecule. The detailed three-dimensional structure obtained is not merely an academic endpoint; it is the foundational data for the next steps in drug development. This structural blueprint allows for:
-
Understanding Structure-Activity Relationships: Correlating specific structural features with biological activity.
-
In Silico Screening and Docking: Predicting how the molecule will bind to its biological target.
-
Lead Optimization: Guiding the rational design of analogues with improved potency, selectivity, and pharmacokinetic profiles.
By following the rigorous, self-validating protocols outlined in this guide, researchers can confidently generate the high-quality structural data necessary to unlock the full therapeutic potential of novel quinoline derivatives.
References
-
Powell, H. R. (2021). A beginner's guide to X-ray data processing. The Biochemist, 43(3), 48-52. [Link]
-
Read, R. J., & Evans, P. R. (2020). X-ray data processing. Acta Crystallographica Section D: Structural Biology, 76(2), 99-109. [Link]
-
Carleton College. (2007). Single-crystal X-ray Diffraction. SERC. [Link]
-
MDPI. (2022). Application of Quinoline Ring in Structural Modification of Natural Products. Molecules, 27(15), 4978. [Link]
-
Peak Proteins. (2021). Beginners Guide To X-ray Data Processing. Peak Proteins Blog. [Link]
-
UNCW Institutional Repository. (2014). Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. UNCW Theses and Dissertations. [Link]
-
MDPI. (2021). Structural Elucidation of a New Puzzling Compound Emerged from Doebner Quinoline Synthesis. Molecules, 26(21), 6683. [Link]
-
TSI Journals. (2015). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Trade Science Inc. [Link]
-
Organic Chemistry Portal. (2024). Synthesis of quinolines. Organic Chemistry Portal. [Link]
-
ResearchGate. (2022). Crystal structure of quinoline 3 l. ResearchGate. [Link]
-
National Institutes of Health. (n.d.). Quinoline. PubChem. [Link]
-
IIP Series. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. [Link]
-
ResearchGate. (2025). Quinolines by Three-Component Reaction: Synthesis and Photophysical Studies. ResearchGate. [Link]
-
PubMed. (2020). Recent Progress in the Synthesis of Quinolines. PubMed. [Link]
-
ResearchGate. (2022). Chemical structure of a 3-quinoline-based molecule. ResearchGate. [Link]
-
Organic Chemistry Portal. (2017). Synthesis of Quinolines through Three-Component Cascade Annulation of Aryl Diazonium Salts, Nitriles, and Alkynes. Organic Chemistry Portal. [Link]
-
Crystallography Open Database. (n.d.). Search results. Crystallography Open Database. [Link]
-
International Journal of Pharmaceutical Research. (2021). Updates on Synthesis and Biological Activities of Quinoline Derivatives: A Review. International Journal of Pharmaceutical Research. [Link]
Sources
- 1. X-ray data processing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. repository.uncw.edu [repository.uncw.edu]
- 3. Detailed steps of XRD data processing, search analysis and Origin graphing using Jade software | Universal Lab Blog [universallab.org]
- 4. Recent Progress in the Synthesis of Quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 7. Quinoline | C9H7N | CID 7047 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Beginners Guide To X-ray Data Processing | Peak Proteins [peakproteins.com]
- 9. portlandpress.com [portlandpress.com]
- 10. tsijournals.com [tsijournals.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
An In-depth Technical Guide to Quantum Chemical Calculations for 3-(2-Cyclohexenyl)quinoline
A Senior Application Scientist's Field Guide for Researchers and Drug Development Professionals
Abstract
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1] 3-(2-Cyclohexenyl)quinoline, a derivative featuring a non-aromatic cyclohexenyl substituent, presents a unique stereochemical and electronic profile. Understanding this profile at a quantum mechanical level is paramount for predicting its behavior and optimizing its potential as a drug candidate. This guide provides a comprehensive, technically-grounded framework for performing and interpreting quantum chemical calculations on this compound. We will delve into the "why" behind methodological choices, offering a self-validating protocol rooted in Density Functional Theory (DFT) to elucidate the molecule's structural, electronic, and reactive properties. This document is designed to bridge the gap between theoretical computation and practical application in drug discovery.
Foundational Principles: Why Quantum Calculations are Indispensable
In the realm of drug design, a molecule's three-dimensional structure and its electronic landscape dictate its function. Quantum chemical calculations, particularly DFT, have become indispensable tools for predicting molecular properties with high accuracy at a reasonable computational cost.[2][3] For a molecule like this compound, these calculations allow us to:
-
Determine the Most Stable 3D Conformation: The flexible cyclohexenyl ring can adopt multiple conformations. Identifying the lowest energy (most stable) structure is crucial as this is the form that will likely interact with a biological target.
-
Map the Electronic Distribution: Understanding where electrons are concentrated or depleted across the molecule helps predict how it will interact with other molecules, such as a receptor binding site.
-
Predict Chemical Reactivity: By analyzing molecular orbitals, we can identify which parts of the molecule are most likely to participate in chemical reactions, providing insights into its metabolic stability and potential for covalent interactions.[4][5]
-
Guide Synthetic Efforts: Computational data can inform the design of more potent and selective analogs by predicting how structural modifications will impact key electronic and steric properties.
This guide will focus on a robust and widely validated computational approach: the B3LYP functional combined with the 6-311++G(d,p) basis set, a popular choice for organic and heterocyclic compounds.[6][7][8]
The Computational Workflow: A Self-Validating Protocol
The following workflow is designed to be a self-validating system. Each step builds upon the previous one, with built-in checks to ensure the reliability of the final results.
Caption: A validated workflow for quantum chemical analysis.
Experimental Protocol 1: Geometry Optimization and Frequency Analysis
Objective: To find the lowest energy conformation of this compound and confirm it is a true energy minimum.
Software: Gaussian 09/16, GaussView 6.[9][10]
Methodology:
-
Molecule Construction:
-
Using GaussView, construct the this compound molecule. Pay close attention to the initial stereochemistry of the cyclohexenyl ring.
-
Perform a preliminary geometry cleanup using the built-in mechanics force field (e.g., UFF) to get a reasonable starting structure.
-
-
Gaussian Input File Generation:
-
Set up the calculation in Gaussian. The input file (.com or .gjf) is a text file that instructs the program what to do.[11][12]
-
The "route section" (the line starting with #) is critical. For this step, it should be: #p Opt Freq=NoRaman B3LYP/6-311++G(d,p) Geom=Connectivity
-
#p: Prints extra output.
-
Opt: Requests a geometry optimization.
-
Freq=NoRaman: Calculates vibrational frequencies to verify the structure is a minimum. NoRaman saves computational time by not calculating Raman intensities.
-
B3LYP/6-311++G(d,p): Specifies the level of theory (B3LYP functional) and the basis set.[13] This combination is known to provide accurate geometries and electronic properties for a wide range of organic molecules.[14]
-
Geom=Connectivity: Tells Gaussian to use the connectivity information from the input file.
-
-
-
Execution and Validation:
-
Run the Gaussian calculation.
-
Trustworthiness Check: Upon completion, open the output file (.log or .out). The optimization will be successful if you find the message "Optimization completed." More importantly, inspect the results of the frequency calculation. For a true minimum energy structure, there should be zero imaginary frequencies . An imaginary frequency (listed as a negative value) indicates a transition state, not a stable structure. If one is found, the geometry must be perturbed and the optimization re-run.
-
Analysis of Key Quantum Chemical Descriptors
Once a validated minimum energy structure is obtained, we can proceed to calculate and analyze the properties that provide insight into the molecule's potential as a drug.
Frontier Molecular Orbitals (HOMO-LUMO)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactivity.[15]
-
HOMO: Represents the ability to donate an electron (nucleophilicity).
-
LUMO: Represents the ability to accept an electron (electrophilicity).
-
HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of chemical stability.[16] A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more reactive.[16][17]
Experimental Protocol 2: FMO Analysis
-
Calculation: The HOMO and LUMO energies are calculated automatically during the geometry optimization and frequency job. They can be found in the Gaussian output file.
-
Data Extraction: Search the output file for "Alpha Orbital Energies". The energies of the HOMO (highest energy occupied orbital) and LUMO (lowest energy unoccupied orbital) will be listed.
-
Visualization: Use GaussView to open the checkpoint file (.chk) generated by Gaussian. This allows for the 3D visualization of the HOMO and LUMO, showing where these orbitals are located on the molecule. This visual information is critical for understanding which atoms are involved in electron donation and acceptance.
Molecular Electrostatic Potential (MEP)
The MEP is a 3D map of the electrostatic potential on the surface of a molecule.[18] It is an invaluable tool for predicting how a molecule will interact with its biological target.[19][20][21]
-
Negative Regions (Red/Yellow): Indicate electron-rich areas, which are prone to electrophilic attack and are likely to act as hydrogen bond acceptors.
-
Positive Regions (Blue): Indicate electron-deficient areas, prone to nucleophilic attack and likely to act as hydrogen bond donors.
-
Neutral Regions (Green): Indicate areas of low electrostatic potential, often associated with nonpolar or lipophilic characteristics.
Experimental Protocol 3: MEP Calculation and Visualization
-
Calculation: This is typically run as a separate single-point energy calculation on the optimized geometry. The keyword Pop=MK is often used to get high-quality electrostatic potential-derived charges. The route section would look like: #p B3LYP/6-311++G(d,p) Pop=MK IOp(6/33=2)
-
Visualization: In GaussView, open the checkpoint file. Go to the "Results" menu and select "Surfaces/Contours". Create a new surface using the "MEP" option mapped onto the total electron density. This will generate the color-coded 3D map.
Natural Bond Orbital (NBO) Analysis
NBO analysis provides a detailed picture of the electron density distribution in terms of localized bonds, lone pairs, and intermolecular interactions.[22][23] For drug design, its most powerful application is in quantifying charge transfer and hyperconjugative interactions that contribute to molecular stability.[24]
Experimental Protocol 4: NBO Analysis
-
Calculation: Add Pop=NBO to the route section of a single-point energy calculation on the optimized geometry. #p B3LYP/6-311++G(d,p) Pop=NBO
-
Data Interpretation: The NBO output is extensive. Key areas to focus on include:
-
Natural Atomic Charges: A more robust measure of charge distribution than Mulliken charges.
-
Second-Order Perturbation Theory Analysis: This section details donor-acceptor (bond-antibond) interactions. The stabilization energy, E(2), associated with these interactions quantifies their strength. For example, a strong interaction between a lone pair (donor) and an adjacent anti-bonding orbital (acceptor) indicates significant electron delocalization, which stabilizes the molecule.
-
Synthesizing the Data: A Hypothetical Analysis of this compound
Let's synthesize the outputs of these calculations into a cohesive, actionable analysis for a drug development professional.
Table 1: Calculated Quantum Chemical Properties
| Parameter | Value | Implication in Drug Design |
| Total Energy | -X.XXXX Hartrees | Provides a baseline for comparing the stability of different conformers or analogs. |
| HOMO Energy | -6.5 eV | Indicates the molecule's electron-donating capability. |
| LUMO Energy | -1.2 eV | Indicates the molecule's electron-accepting capability. |
| HOMO-LUMO Gap (ΔE) | 5.3 eV | A moderately large gap suggests good kinetic stability, a desirable trait for a drug candidate.[16] |
| Dipole Moment | 2.1 Debye | Indicates the molecule has significant polarity, which will influence its solubility and ability to form dipole-dipole interactions. |
Analysis of Results:
-
Structural Insights: The geometry optimization would likely show the cyclohexenyl ring adopting a half-chair conformation to minimize steric strain. The dihedral angle between the quinoline ring and the C=C bond of the cyclohexenyl group would be a key parameter influencing the overall molecular shape.
-
Reactivity Insights (FMO & MEP): The HOMO is expected to be localized primarily on the electron-rich quinoline ring system, particularly the benzene portion. The LUMO would likely be distributed across the pyridine part of the quinoline ring. The MEP map would visually confirm this, showing a significant negative potential (red) around the quinoline nitrogen atom, identifying it as a primary site for hydrogen bonding.[18] The cyclohexenyl moiety would appear largely neutral (green), indicating a lipophilic character that could be important for binding in a hydrophobic pocket of a receptor.
-
Stability Insights (NBO): NBO analysis would likely reveal significant hyperconjugative interactions between the C-H bonds of the cyclohexenyl ring and the π-system of the quinoline ring, contributing to the overall stability of the preferred conformation. The natural atomic charge on the quinoline nitrogen would be significantly negative, reinforcing the MEP analysis.
Caption: Linking computational results to drug design insights.
Conclusion
This guide has outlined a rigorous, field-proven workflow for the quantum chemical analysis of this compound. By systematically applying DFT calculations for geometry optimization, frequency analysis, and the evaluation of electronic properties like FMOs, MEP, and NBOs, researchers can build a comprehensive, multi-faceted understanding of the molecule. This computational data provides a powerful predictive foundation for understanding reactivity, stability, and intermolecular interactions, thereby accelerating the rational design and development of new quinoline-based therapeutic agents.
References
- Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.
-
Barrett Research Group. (n.d.). GAUSSIAN 09W TUTORIAL. Retrieved from [Link]
- Hadzi, D., Hodoscek, M., Kocjan, D., & Solmajer, T. (1984). The Molecular Electrostatic Potential as a Determinant of Receptor-Drug Recognition.
-
ResearchGate. (n.d.). Optimized structures of compound T1 calculated by the B3LYP method with 6-311+G(d,p) basis set with atom numbering. Retrieved from [Link]
- Zhang, Y., et al. (2024).
- Reed, A. E., Curtiss, L. A., & Weinhold, F. (1988). Intermolecular Interactions from a Natural Bond Orbital, Donor-Acceptor Viewpoint. Chemical Reviews, 88(6), 899-926.
-
ResearchGate. (n.d.). Applications of Density Functional Theory-Based Methods in Medicinal Chemistry. Retrieved from [Link]
-
SlideShare. (2014, May 14). Preparation and Properties of Quinoline. Retrieved from [Link]
-
The Journal of Chemical Physics. (1986). Natural bond orbital analysis of molecular interactions: Theoretical studies of binary complexes of HF, H2O, NH3, N2, O2, F2, CO, and CO2 with HF, H2O, and NH3. Retrieved from [Link]
-
Arabian Journal of Chemistry. (2020). Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. Retrieved from [Link]
-
International Journal of Advanced Research in Science, Communication and Technology. (n.d.). HOMO LUMO STUDY , REACTIVITY DESCRIPTORS AND MULLIKEN CHARGES OF IMIDAZOLE DERIVATIVE. Retrieved from [Link]
-
YouTube. (2020, July 16). Gaussian Tutorial for Organic Chemists. Retrieved from [Link]
-
PubMed. (2007). NMR spectra, GIAO and charge density calculations of five-membered aromatic heterocycles. Retrieved from [Link]
-
PubMed. (2003). Molecular electrostatic potential as a factor of drug-receptor recognition. Retrieved from [Link]
-
Longdom Publishing. (n.d.). Role of DFT in Drug Design: A Mini Review. Retrieved from [Link]
-
Ibn AL-Haitham Journal For Pure and Applied Sciences. (2022). DFT Calculation and Docking Affinity Evaluation of Novel Quinoline Derivatives as an Antibacterial Agent. Retrieved from [Link]
-
Journal of Chemical Health Risks. (n.d.). The Prediction and Theoretical Study for Chemical Reactivity, Thermophysical and Biological Activity of Morpholinium Nitrate and. Retrieved from [Link]
-
YouTube. (2024, May 15). Gaussian Software Tutorial: A Complete Guide. Retrieved from [Link]
-
The Journal of Physical Chemistry A. (2011). Natural Bond Orbitals and the Nature of the Hydrogen Bond. Retrieved from [Link]
-
Scientific Research Publishing. (2012). Theoretical DFT(B3LYP)/6-31+G(d) study on the prediction of the preferred interaction site of 3-methyl-4-pyrimidone with different proton donors. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]
-
ChemRxiv. (n.d.). Unveiling Drug Discovery Insights through Molecular Electrostatic Potential Analysis. Retrieved from [Link]
-
ACS Publications. (n.d.). Predicting HOMO–LUMO Gaps Using Hartree–Fock Calculated Data and Machine Learning Models. Retrieved from [Link]
-
MDPI. (2023). Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Quantum chemical studies on the structures of some heterocyclic azo disperse dyes. Retrieved from [Link]
-
YouTube. (2019, January 14). Creating and running a simple DFT calculation in GaussView / Gaussian. Retrieved from [Link]
-
MDPI. (2019). Periodic DFT Calculations—Review of Applications in the Pharmaceutical Sciences. Retrieved from [Link]
-
Natural Bond Orbital. (n.d.). What are "Natural Atomic Orbitals" (NAOs)?. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Retrieved from [Link]
-
ResearchGate. (n.d.). Natural bond orbital analysis of molecular interactions: Theoretical studies of binary complexes of HF, H/sub 2/O, NH/sub 3/, N/sub 2/, O/sub 2/, F/sub 2/, CO, and CO/sub 2. Retrieved from [Link]
-
YouTube. (2023, August 28). How to Create Input file for Gaussian 09 Calculation and Geometry Optimization. Retrieved from [Link]
-
ResearchGate. (n.d.). Application of molecular electrostatic potentials in drug design. Retrieved from [Link]
-
ResearchGate. (n.d.). Molecular design and Synthesis of Certain New Quinoline Derivatives having Potential Anticancer Activity. Retrieved from [Link]
-
dockdynamics In-Silico Lab. (2022, September 11). Density Functional Theory (DFT) in Drug Discovery. Retrieved from [Link]
-
Organic Chemistry Research. (n.d.). Regular Article. Retrieved from [Link]
-
New Journal of Chemistry (RSC Publishing). (n.d.). Molecular electrostatic potential and volume-aided drug design based on the isoindolinone-containing cyclopeptide S-PK6. Retrieved from [Link]
-
YouTube. (2024, March 6). HOMO-LUMO Analysis in Chem3D | Visualizing Molecular Orbitals & Reactivity. Retrieved from [Link]
-
PubMed Central. (n.d.). Synthetic and medicinal perspective of quinolines as antiviral agents. Retrieved from [Link]
Sources
- 1. Synthetic and medicinal perspective of quinolines as antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. longdom.org [longdom.org]
- 3. dockdynamics.com [dockdynamics.com]
- 4. Assessing Reactivity with LUMO and HOMO Energy Gap-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 5. ajchem-a.com [ajchem-a.com]
- 6. researchgate.net [researchgate.net]
- 7. NMR spectra, GIAO and charge density calculations of five-membered aromatic heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. youtube.com [youtube.com]
- 10. youtube.com [youtube.com]
- 11. barrett-group.mcgill.ca [barrett-group.mcgill.ca]
- 12. youtube.com [youtube.com]
- 13. Theoretical DFT(B3LYP)/6-31+G(d) study on the prediction of the preferred interaction site of 3-methyl-4-pyrimidone with different proton donors [file.scirp.org]
- 14. orgchemres.org [orgchemres.org]
- 15. m.youtube.com [m.youtube.com]
- 16. irjweb.com [irjweb.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. files01.core.ac.uk [files01.core.ac.uk]
- 20. Molecular electrostatic potential as a factor of drug-receptor recognition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. chemrxiv.org [chemrxiv.org]
- 22. pubs.aip.org [pubs.aip.org]
- 23. users.df.uba.ar [users.df.uba.ar]
- 24. researchgate.net [researchgate.net]
Unlocking the Therapeutic Potential of Novel Quinoline Derivatives: A Technical Guide to Biological Activity Assessment
Preamble: The Quinoline Scaffold - A Privileged Structure in Medicinal Chemistry
The quinoline ring system, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyridine ring, stands as a cornerstone in the edifice of medicinal chemistry.[1][2] Its inherent structural features, including its planarity, hydrogen bonding capabilities, and potential for diverse functionalization, have rendered it a "privileged scaffold." This allows for the generation of vast chemical libraries with a wide spectrum of pharmacological activities.[3] Historically, quinoline derivatives have been at the forefront of therapeutic breakthroughs, most notably with the advent of antimalarial drugs like quinine and chloroquine.[2] In the contemporary drug discovery landscape, the versatility of the quinoline core continues to be exploited, leading to the development of novel derivatives with potent activities against a myriad of diseases, including cancer, microbial infections, and viral illnesses.[4][5]
This technical guide provides an in-depth exploration of the potential biological activities of novel quinoline derivatives. It is designed for researchers, scientists, and drug development professionals, offering not just a compendium of facts, but a narrative grounded in scientific integrity and practical, field-proven insights. We will delve into the mechanistic underpinnings of their therapeutic effects and provide detailed, validated protocols for their biological evaluation.
I. Anticancer Activity: Targeting the Hallmarks of Malignancy
The development of novel anticancer agents is a paramount challenge in modern medicine. Quinoline derivatives have emerged as a promising class of compounds that can interfere with various stages of tumorigenesis, from uncontrolled proliferation to metastasis.[3] Their anticancer effects are often multi-faceted, targeting key signaling pathways and cellular processes that are dysregulated in cancer.[6][7]
Mechanisms of Anticancer Action
Novel quinoline derivatives exert their anticancer effects through a variety of mechanisms, often by inhibiting key enzymes or interacting with nucleic acids.[1][7]
-
Kinase Inhibition: A significant number of quinoline derivatives function as inhibitors of protein kinases, which are crucial regulators of cell signaling pathways frequently overactive in cancer.[6][8] Key targets include:
-
Epidermal Growth Factor Receptor (EGFR): Overexpression or mutation of EGFR is common in many cancers, leading to uncontrolled cell growth.[4][9] Quinoline-based inhibitors can block the ATP-binding site of EGFR, thereby inhibiting its downstream signaling.
-
Vascular Endothelial Growth Factor Receptor (VEGFR): By inhibiting VEGFR, certain quinoline derivatives can suppress angiogenesis, the formation of new blood vessels that tumors need to grow and metastasize.[6]
-
PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell survival, proliferation, and metabolism.[10][11] Several quinoline compounds have been developed as potent inhibitors of PI3K and/or mTOR, inducing apoptosis and cell cycle arrest in cancer cells.[2][8][12]
-
-
Topoisomerase Inhibition: Topoisomerases are essential enzymes that resolve DNA topological problems during replication and transcription.[1] Some quinoline derivatives can stabilize the topoisomerase-DNA cleavage complex, leading to DNA strand breaks and apoptosis.[1][7]
-
DNA Intercalation and Alkylation: The planar aromatic structure of the quinoline ring allows some derivatives to intercalate between DNA base pairs, distorting the double helix and interfering with DNA replication and transcription.[6] Others can act as alkylating agents, forming covalent bonds with DNA.[6]
-
Induction of Apoptosis: Many quinoline derivatives can trigger programmed cell death (apoptosis) in cancer cells through various mechanisms, including the generation of reactive oxygen species (ROS), disruption of mitochondrial function, and modulation of apoptotic signaling pathways.[3][7]
-
Cell Cycle Arrest: By interfering with the cell cycle machinery, quinoline compounds can halt the proliferation of cancer cells at different phases (e.g., G2/M or S phase), preventing them from dividing.[3][9]
Signaling Pathway Visualization:
Caption: EGFR and PI3K/Akt/mTOR signaling pathways targeted by quinoline derivatives.
Experimental Protocols for Anticancer Activity Assessment
A tiered approach is essential for the robust evaluation of the anticancer potential of novel quinoline derivatives, progressing from in vitro cytotoxicity screening to in vivo efficacy studies.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity and, by extension, cell viability.[13][14] It serves as a primary screening tool to determine the cytotoxic potential of a compound.[14]
Step-by-Step Protocol: [13]
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 24 hours to allow for cell attachment.[13]
-
Compound Treatment: Prepare serial dilutions of the quinoline derivative and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug). Incubate for a predetermined period (e.g., 24, 48, or 72 hours).[14]
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[13]
-
Incubation: Incubate the plate for 2 to 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[13]
-
Solubilization: Add 100 µL of a detergent reagent (e.g., acidified isopropanol or DMSO) to each well to dissolve the formazan crystals.[13]
-
Absorbance Reading: Leave the plate at room temperature in the dark for 2 hours and then measure the absorbance at 570 nm using a microplate reader.[13]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
This technique is used to determine the effect of a quinoline derivative on the cell cycle distribution of cancer cells.[15]
Step-by-Step Protocol: [15][16][17]
-
Cell Treatment: Treat cancer cells with the quinoline derivative at its IC50 concentration for a specified time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).
-
Fixation: Fix the cells in ice-cold 70% ethanol while gently vortexing and incubate for at least 30 minutes at 4°C.[15]
-
Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.[15]
-
Staining: Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A. Incubate in the dark for 30 minutes at room temperature.[15][17]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
To evaluate the antitumor activity of a promising quinoline derivative in a living organism, a xenograft model is commonly employed.[6]
Step-by-Step Protocol: [6]
-
Cell Implantation: Subcutaneously implant approximately 1 × 10^6 human cancer cells suspended in a suitable medium (e.g., HBSS) into the flank of immunocompromised mice (e.g., nude mice).[6]
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment Administration: Randomly assign the mice to treatment and control groups. Administer the quinoline derivative (e.g., via intraperitoneal injection or oral gavage) and a vehicle control according to a predetermined schedule and dosage.
-
Tumor Measurement: Measure the tumor volume and body weight of the mice regularly (e.g., every 2-3 days).
-
Endpoint: At the end of the study, euthanize the mice, and excise the tumors for further analysis (e.g., weight measurement, histopathology, and biomarker analysis).
Data Presentation:
| Compound | Cell Line | IC50 (µM) | Mechanism of Action | Reference |
| 9i | A549 (Lung) | 1.91 | PI3K inhibitor, G2/M arrest, Apoptosis | [2] |
| 9j | K-562 (Leukemia) | 2.34 | PI3K inhibitor, G2/M arrest, Apoptosis | [2] |
| Panulisib | NSCLC models | - | mTORC1/mTORC2 inhibitor | [8] |
| LY-3023414 | Various | PI3Kα: 0.00607 | PI3K/mTOR dual inhibitor | [8] |
| 6d | A549 (Lung) | - | EGFR inhibitor, S phase arrest | [9] |
| 8b | A549 (Lung) | - | EGFR inhibitor, S phase arrest | [9] |
II. Antimicrobial Activity: Combating Infectious Diseases
The rise of antimicrobial resistance necessitates the discovery of new classes of antimicrobial agents. Quinoline derivatives have a long history of use as antibacterial and antifungal agents, and novel derivatives continue to show promise in this area.[4]
Mechanisms of Antimicrobial Action
The antimicrobial activity of quinoline derivatives is often attributed to their ability to inhibit essential bacterial enzymes or disrupt cell membrane integrity.
-
Inhibition of DNA Gyrase and Topoisomerase IV: This is the primary mechanism of action for the well-known quinolone antibiotics.[7] These enzymes are crucial for bacterial DNA replication, and their inhibition leads to bacterial cell death.
-
Disruption of Cell Membrane: Some quinoline derivatives can intercalate into the bacterial cell membrane, leading to increased permeability and leakage of cellular contents.
-
Enzyme Inhibition: Novel quinoline derivatives may inhibit other essential bacterial enzymes involved in metabolism or cell wall synthesis.
Experimental Protocols for Antimicrobial Activity Assessment
Standardized methods are crucial for determining the antimicrobial susceptibility of microorganisms to new compounds.
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[18][19]
Step-by-Step Protocol: [18][20]
-
Preparation of Bacterial Suspension: Prepare a standardized inoculum of the test bacterium (e.g., to 0.5 McFarland standard).
-
Serial Dilution: Prepare two-fold serial dilutions of the quinoline derivative in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculation: Inoculate each well with the bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plate at the appropriate temperature (e.g., 37°C) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
This is a widely used method for screening the antimicrobial activity of new compounds.[5][21]
Step-by-Step Protocol: [22][23]
-
Inoculation of Agar Plate: Evenly spread a standardized inoculum of the test microorganism onto the surface of an agar plate (e.g., Mueller-Hinton agar).
-
Well Creation: Aseptically create wells (6-8 mm in diameter) in the agar using a sterile cork borer.
-
Compound Addition: Add a specific volume (e.g., 50-100 µL) of the quinoline derivative solution at a known concentration into each well.
-
Incubation: Incubate the plate at an appropriate temperature for 18-24 hours.
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone around each well where bacterial growth is inhibited. The size of the zone is indicative of the antimicrobial activity.
Data Presentation:
| Compound | Bacterial Strain | MIC (µg/mL) | Zone of Inhibition (mm) | Reference |
| Compound A | S. aureus | 8 | 18 | Fictional Data |
| Compound B | E. coli | 16 | 15 | Fictional Data |
| Compound C | P. aeruginosa | 32 | 12 | Fictional Data |
III. Antiviral Activity: A Frontier in Quinoline Research
While less explored than their anticancer and antimicrobial properties, some quinoline derivatives have demonstrated promising antiviral activity against a range of viruses.[4]
Mechanisms of Antiviral Action
The antiviral mechanisms of quinoline derivatives are diverse and often virus-specific.
-
Inhibition of Viral Enzymes: Quinoline compounds can inhibit key viral enzymes such as reverse transcriptase, proteases, and polymerases, which are essential for viral replication.
-
Inhibition of Viral Entry: Some derivatives may block the entry of viruses into host cells by interfering with viral attachment or fusion with the cell membrane.
-
Modulation of Host Factors: Certain quinoline derivatives may modulate host cell signaling pathways that are hijacked by viruses for their replication.
Experimental Protocols for Antiviral Activity Assessment
The evaluation of antiviral activity requires cell-based assays that measure the inhibition of viral replication.
This is the gold standard for quantifying the inhibition of viral replication.[24][25]
Step-by-Step Protocol: [24][26]
-
Cell Seeding: Seed a monolayer of susceptible host cells in a multi-well plate.
-
Virus Infection: Infect the cells with a known amount of virus (to produce a countable number of plaques) in the presence of serial dilutions of the quinoline derivative.
-
Overlay: After an adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict the spread of the virus.
-
Incubation: Incubate the plates until visible plaques (zones of cell death) are formed.
-
Plaque Staining and Counting: Stain the cells (e.g., with crystal violet) to visualize the plaques and count them.
-
Data Analysis: Calculate the percentage of plaque reduction compared to the virus control and determine the EC50 value (the concentration of the compound that reduces the number of plaques by 50%).
This assay is specific for retroviruses like HIV and measures the inhibition of the reverse transcriptase enzyme.[27]
Step-by-Step Protocol: [27][28]
-
Reaction Setup: In a microplate well, combine the reverse transcriptase enzyme, a template-primer hybrid, and labeled nucleotides in a suitable buffer.
-
Compound Addition: Add serial dilutions of the quinoline derivative to the wells.
-
Incubation: Incubate the plate to allow the reverse transcription reaction to proceed.
-
Detection: Quantify the amount of newly synthesized DNA using a colorimetric or fluorescent method.
-
Data Analysis: Determine the IC50 value of the compound for RT inhibition.
Experimental Workflow Visualization:
Caption: A typical workflow for antiviral drug screening of quinoline derivatives.
IV. Conclusion and Future Perspectives
The quinoline scaffold remains a highly prolific source of new therapeutic agents. The diverse biological activities of novel quinoline derivatives, particularly in the realms of anticancer, antimicrobial, and antiviral research, underscore their immense potential in drug discovery. The systematic evaluation of these compounds, employing the robust and validated experimental protocols detailed in this guide, is crucial for identifying and advancing promising lead candidates.
Future research in this field will likely focus on several key areas:
-
Structure-Activity Relationship (SAR) Studies: A deeper understanding of how structural modifications to the quinoline core influence biological activity will enable the rational design of more potent and selective compounds.
-
Target Identification and Validation: Elucidating the specific molecular targets of novel quinoline derivatives will provide a clearer understanding of their mechanisms of action and facilitate the development of targeted therapies.
-
Combination Therapies: Investigating the synergistic effects of quinoline derivatives with existing drugs could lead to more effective treatment regimens and overcome drug resistance.
-
Advanced Drug Delivery Systems: Formulating quinoline derivatives in novel drug delivery systems can improve their bioavailability, reduce off-target toxicity, and enhance their therapeutic efficacy.
By embracing a multidisciplinary approach that integrates synthetic chemistry, molecular and cellular biology, and pharmacology, the full therapeutic potential of novel quinoline derivatives can be unlocked, paving the way for the next generation of innovative medicines.
References
-
Musso, L., Dallavalle, S., & Zunino, F. (2018). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. Molecules, 23(1), 135. [Link]
-
Chen, Y., Li, Y., Wang, Y., & Zhang, Y. (2021). The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. Molecules, 26(11), 3328. [Link]
-
Joseph, A., & George, S. (2022). Anticancer Activity of Quinoline Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 77(1), 127-135. [Link]
-
Kumar, A., & Singh, R. K. (2022). Review on recent development of quinoline for anticancer activities. Journal of the Indian Chemical Society, 99(11), 100742. [Link]
-
El-Sayed, M. A., et al. (2022). New quinoline/chalcone hybrids as anti-cancer agents: Design, synthesis, and evaluations of cytotoxicity and PI3K inhibitory activity. Bioorganic Chemistry, 128, 106096. [Link]
-
Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. (2025). Journal of Pharmaceutical Research International, 37(1), 1-15. [Link]
-
Rakuno Gakuen University. (2025). Antimicrobial susceptibility testing (Broth microdilution method). [Link]
-
Chekol, A. E. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Heliyon, 9(10), e20752. [Link]
-
Lurain, N. S., et al. (1996). A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates. Antimicrobial Agents and Chemotherapy, 40(5), 1288-1291. [Link]
-
Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. (2024). Bioorganic & Medicinal Chemistry, 102, 117681. [Link]
-
UT Health San Antonio. (n.d.). Cell Cycle Protocol - Flow Cytometry. [Link]
-
Plaque Reduction Neutralization Tests (PRNT) and the Development of New Antiviral Drugs. (2021). Viroxy. [Link]
-
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). protocols.io. [Link]
-
Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. (2013). Journal of Visualized Experiments, (81), e50535. [Link]
-
QIAGEN. (n.d.). QuantiNova® Reverse Transcription Kit Handbook. [Link]
-
Antibacterial Efficacy: Step-by-Step Guide to the Well Diffusion Method for Evaluating Activity. (2023). LinkedIn. [Link]
-
Sarveswari, S., & Vijayakumar, V. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances, 15(1), 1-20. [Link]
-
Agar well diffusion assay testing of bacterial susceptibility to various antimicrobials in concentrations non-toxic for human. (1994). Burns, 20(5), 426-429. [Link]
-
CLSI. (2011). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. [Link]
-
Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking. (2024). RSC Medicinal Chemistry. [Link]
-
Design, synthesis, and molecular modeling of quinoline‐based derivatives as anti‐breast cancer agents targeting EGFR/AKT signaling pathway. (2025). Journal of the Chinese Chemical Society. [Link]
-
Newly Synthesized Pyrazolinone Chalcones as Anticancer Agents via Inhibiting the PI3K/Akt/ERK1/2 Signaling Pathway. (2022). ACS Omega, 7(27), 23455-23468. [Link]
-
Assaying cell cycle status using flow cytometry. (2012). Current Protocols in Molecular Biology, Chapter 25, Unit 25B.2. [Link]
-
A Simplified Plaque Reduction Assay for Antiviral Agents from Plants. Demonstration of Frequent Occurrence of Antiviral Activity in Higher Plants. (1995). Journal of Natural Products, 58(8), 1259-1264. [Link]
-
Antimicrobial susceptibility testing by broth microdilution method: widely available modification. (2018). Clinical Microbiology and Antimicrobial Chemotherapy, 20(2), 148-154. [Link]
-
A Review of Commonly Used Methodologies for Assessing the Antibacterial Activity of Honey and Honey Products. (2021). Foods, 10(10), 2376. [Link]
-
MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. [Link]
-
Styrylquinoline Derivatives as IGF1R Inhibitors. (2026). ACS Medicinal Chemistry Letters. [Link]
-
PI3K/AKT Signaling Tips the Balance of Cytoskeletal Forces for Cancer Progression. (2022). Cancers, 14(23), 5821. [Link]
-
PI3k/AKT signaling pathway. Illustration reproduced courtesy of Cell... (n.d.). ResearchGate. [Link]
-
Cell Cycle Analysis Staining Protocols. (n.d.). Scribd. [Link]
-
Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. [Link]
-
WELL DIFFUSION METHOD FOR EVALUATION OF ANTIBACTERIAL ACTIVITY OF COPPER PHENYL FATTY HYDROXAMATE SYNTHESIZED FROM CANOLA AND PA. (2013). International Journal of Pharmacy and Pharmaceutical Sciences, 5(Suppl 4), 596-599. [Link]
-
What to Start: Non-Nucleoside Reverse Transcriptase Inhibitor Regimens. (2024). Clinical Info .HIV.gov. [Link]
-
Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. (2022). Journal of Antimicrobial Chemotherapy, 77(9), 2427-2434. [Link]
-
Harnessing molecular hybridization approach to discover novel quinoline EGFR-TK inhibitors for cancer treatment. (2023). Scientific Reports, 13(1), 18320. [Link]
-
HSV Antiviral Testing: Plaque Reduction Assays and Sequencing Options. (2024). YouTube. [Link]
-
A Novel Quinoline Based Second-generation mTOR Inhibitor that Induces Apoptosis and Disrupts PI3K-Akt-mTOR Signaling in Human Leukemia HL-60 Cells. (2015). Journal of Cellular Biochemistry, 116(8), 1647-1660. [Link]
-
Plaque Reduction Assay. (n.d.). Creative Diagnostics. [Link]
Sources
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. New quinoline/chalcone hybrids as anti-cancer agents: Design, synthesis, and evaluations of cytotoxicity and PI3K inhibitory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 4. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]
- 5. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E [pubs.rsc.org]
- 8. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Harnessing molecular hybridization approach to discover novel quinoline EGFR-TK inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. A Novel Quinoline Based Second-generation mTOR Inhibitor that Induces Apoptosis and Disrupts PI3K-Akt-mTOR Signaling in Human Leukemia HL-60 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. atcc.org [atcc.org]
- 14. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 15. wp.uthscsa.edu [wp.uthscsa.edu]
- 16. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. rr-asia.woah.org [rr-asia.woah.org]
- 19. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. protocols.io [protocols.io]
- 21. A Review of Commonly Used Methodologies for Assessing the Antibacterial Activity of Honey and Honey Products [mdpi.com]
- 22. hereditybio.in [hereditybio.in]
- 23. chalcogen.ro [chalcogen.ro]
- 24. A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 25. bioagilytix.com [bioagilytix.com]
- 26. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 27. sigmaaldrich.com [sigmaaldrich.com]
- 28. documents.thermofisher.com [documents.thermofisher.com]
Introduction: The Thermodynamic Imperative in Quinoline Chemistry
An In-Depth Technical Guide to the Thermochemical Properties of Substituted Quinolines
Substituted quinolines form the structural core of a vast array of pharmaceuticals and functional materials. Their derivatives are instrumental in treating malaria, cancer, and various infections.[1][2] The therapeutic efficacy, stability, formulation, and even the synthetic feasibility of these compounds are fundamentally governed by their thermochemical properties.[1][3] Understanding the energetics—the enthalpy, entropy, and Gibbs free energy—associated with these molecules is not merely an academic exercise; it is a critical component of rational drug design and materials engineering.
This guide provides a comprehensive exploration of the core thermochemical properties of substituted quinolines. We will delve into the causality behind experimental choices for determining these properties, present detailed, field-proven protocols, and explore the power of computational chemistry to predict and rationalize energetic landscapes. The objective is to equip researchers with the foundational knowledge and practical methodologies required to confidently assess and utilize thermochemical data in their work.
Part 1: Experimental Determination of Thermochemical Properties
The empirical measurement of thermochemical data remains the gold standard for accuracy. These techniques, while often demanding, provide the benchmark against which all other methods are validated. The choice of technique is dictated by the specific property of interest and the physical state of the compound.
Enthalpy of Formation via Static Bomb Combustion Calorimetry
The standard molar enthalpy of formation (ΔfH°) is arguably the most critical thermochemical parameter, quantifying the energy released or absorbed when a compound is formed from its constituent elements in their standard states. It is a direct measure of a molecule's intrinsic stability. For organic compounds like substituted quinolines, this value is most accurately derived from the enthalpy of combustion (ΔcH°), measured using a bomb calorimeter.[4][5]
Causality Behind the Method: Bomb calorimetry is designed to achieve complete and well-defined combustion.[6] By placing the sample in a sealed, high-pressure oxygen environment (the "bomb"), we ensure the reaction goes to completion, forming simple, thermodynamically well-characterized products (CO₂, H₂O, N₂). The heat evolved is absorbed by a surrounding water bath of known heat capacity, and the resulting temperature change allows for the precise calculation of the heat of combustion.[5]
-
System Calibration:
-
Rationale: The heat capacity of the calorimeter (the "calorimeter constant") must be precisely determined to ensure accuracy. This is a self-validating step.[6]
-
Procedure:
-
Accurately weigh a pellet of a standard substance with a precisely known heat of combustion (e.g., benzoic acid).
-
Place the pellet in the crucible within the bomb. Attach a fuse wire (e.g., platinum or nickel-chromium) of known mass and combustion energy.
-
Seal the bomb and pressurize it with high-purity oxygen (typically ~30 atm).
-
Submerge the bomb in a known mass of water in the calorimeter's insulated bucket.
-
Allow the system to reach thermal equilibrium, monitoring the temperature until a steady baseline is achieved.
-
Ignite the sample via an electrical current through the fuse wire.
-
Record the temperature rise until a new thermal equilibrium is reached.
-
Calculate the calorimeter constant using the known energy of combustion of the standard and the measured temperature change.
-
-
-
Sample Measurement:
-
Procedure:
-
Accurately weigh a pellet (typically 0.5 - 1.0 g) of the crystalline substituted quinoline.
-
Follow the same procedure as for calibration (Steps 1.2 through 1.7).
-
After combustion, analyze the bomb's gaseous and liquid contents to quantify the formation of nitric acid and any unburned carbon, which are necessary for corrections.
-
-
-
Data Analysis:
-
Calculate the total heat released during the sample's combustion.
-
Apply corrections for the heat of combustion of the fuse wire and the heat of formation of nitric acid.
-
Use this corrected value to determine the standard enthalpy of combustion (ΔcH°) of the substituted quinoline.
-
Finally, apply Hess's Law to calculate the standard enthalpy of formation (ΔfH°) using the known standard enthalpies of formation of the combustion products (CO₂(g), H₂O(l), and N₂(g)).[7]
-
Caption: Workflow for determining ΔfH° using bomb calorimetry.
Enthalpy of Sublimation via Knudsen Effusion
For many quinoline derivatives, which are solid at room temperature, the enthalpy of sublimation (ΔsubH°) is a key parameter. It represents the energy required for a molecule to transition directly from the solid to the gas phase and is vital for deriving gas-phase enthalpy of formation data from solid-state measurements. The Knudsen effusion method is a reliable technique for measuring the very low vapor pressures of such solids.[8]
Causality Behind the Method: The method is based on measuring the rate of mass loss of a substance effusing through a small orifice into a vacuum.[9][10] This rate of effusion is directly proportional to the substance's vapor pressure at a given temperature. By measuring this vapor pressure at several temperatures, the enthalpy of sublimation can be determined using the Clausius-Clapeyron equation.[8]
-
Apparatus Setup:
-
Measurement Procedure:
-
Place a small amount (1-100 mg) of the crystalline substituted quinoline into the Knudsen cell.
-
Accurately measure the initial mass of the cell and sample.
-
Place the cell in the apparatus and evacuate the system to high vacuum (e.g., 10⁻⁷ Torr).[11]
-
Heat the cell to a desired constant temperature and hold for a specified period (e.g., 1-2 hours).
-
Continuously record the mass loss over time ( dm/dt ).[9]
-
Repeat the measurement at several different temperatures, ensuring a linear mass loss rate at each temperature.
-
-
Data Analysis:
-
Calculate the vapor pressure (P) at each temperature using the Knudsen equation: P = ( dm/dt / A) * √(2πRT / M) where A is the orifice area, T is the absolute temperature, R is the ideal gas constant, and M is the molar mass of the substance.
-
Plot ln(P) versus 1/T. The result should be a straight line.
-
The standard molar enthalpy of sublimation (ΔsubH°) is calculated from the slope of the line, as dictated by the Clausius-Clapeyron equation: slope = -ΔsubH°/R.[12]
-
Caption: Workflow for determining ΔsubH° using the Knudsen effusion method.
Enthalpy of Fusion via Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) is a powerful thermal analysis technique used to measure changes in heat flow associated with phase transitions.[13][14] For substituted quinolines, it is invaluable for determining melting points and enthalpies of fusion (ΔfusH), which is the energy required to transition from solid to liquid.
Causality Behind the Method: DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[14] When the sample undergoes an endothermic transition like melting, it requires more heat flow to maintain its temperature increase rate, resulting in a detectable peak on the thermogram. The area under this peak is directly proportional to the enthalpy of the transition.[15]
-
Sample Preparation: Accurately weigh a small amount (1-5 mg) of the solid substituted quinoline into an aluminum DSC pan. Crimp-seal the pan.
-
Apparatus Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Measurement:
-
Heat the sample at a constant rate (e.g., 5-10 °C/min) under an inert atmosphere (e.g., nitrogen).
-
Record the differential heat flow as a function of temperature.
-
-
Data Analysis:
-
The output is a thermogram (heat flow vs. temperature).
-
The melting point is determined from the onset or peak of the endothermic melting peak.
-
The enthalpy of fusion (ΔfusH) is calculated by integrating the area of the melting peak.
-
Part 2: Computational Prediction of Thermochemical Properties
While experimental methods provide the highest accuracy, they can be time-consuming and require pure samples.[16] Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful and predictive tool for estimating the thermochemical properties of molecules like substituted quinolines.[17][18]
Causality Behind the Method: DFT methods calculate the electronic structure and energy of a molecule based on its electron density.[19] By finding the minimum energy geometry (optimization) and calculating the vibrational frequencies, key thermodynamic quantities like enthalpy and Gibbs free energy can be derived using principles of statistical mechanics.[18] High-level composite methods like G3 or CBS-QB3 can achieve accuracies approaching experimental error for enthalpies of formation.[16][20]
-
Structure Optimization: The 3D structure of the substituted quinoline is optimized to find its lowest energy conformation. A common functional for this is B3LYP with a basis set like 6-311++G(d,p).[21]
-
Frequency Calculation: Vibrational frequencies are calculated at the optimized geometry to confirm it is a true minimum (no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE) and thermal corrections to enthalpy and Gibbs free energy.
-
Energy Calculation: A higher-level single-point energy calculation may be performed on the optimized geometry for greater accuracy.
-
Thermochemical Property Derivation: The standard enthalpy of formation is typically calculated using atomization or isodesmic reactions, where the computed enthalpies of reaction are combined with known experimental enthalpies of formation for the other species in the reaction to derive the value for the target molecule.[22]
The interplay between solid, liquid, and gas phase enthalpies is governed by fundamental thermodynamic cycles. Understanding these relationships is crucial for deriving one property from another.
Caption: Thermodynamic cycle linking formation, sublimation, fusion, and vaporization enthalpies.
Part 3: Quantitative Data and Structure-Property Relationships
The thermochemical properties of quinolines are highly sensitive to the nature and position of substituents on the ring system.[17][23] Electron-donating groups, electron-withdrawing groups, and groups capable of hydrogen bonding can all impart significant changes to the molecule's stability and phase behavior.
Summary of Thermochemical Data for Selected Quinolines
The following table summarizes key experimental thermochemical data for quinoline and some of its derivatives, providing a baseline for comparison.
| Compound | Formula | Molar Mass ( g/mol ) | State (298.15 K) | ΔfH°(l/s) (kJ/mol) | Δvap/subH° (kJ/mol) | ΔfusH° (kJ/mol) |
| Quinoline | C₉H₇N | 129.16 | Liquid | 174.9[24] | 56.5 | 13.4 |
| 2-Methylquinoline | C₁₀H₉N | 143.19 | Liquid | - | 56.6[1] | - |
| 6-Methoxyquinoline | C₁₀H₉NO | 159.18 | Liquid | -26[25] | - | - |
| 2-Chloroquinoline | C₉H₆ClN | 163.61 | Solid | - | 73.1[1] | - |
| 8-Hydroxyquinoline | C₉H₇NO | 145.16 | Solid | - | 98.7[20] | - |
| 2-Phenylquinoline | C₁₅H₁₁N | 205.26 | Solid | - | 100.8[1] | - |
| Note: A hyphen (-) indicates that reliable data was not found in the surveyed literature. Values are for the standard state at 298.15 K. |
Influence of Substituents
-
Alkyl Groups: Methyl groups, as seen in 2-methylquinoline, generally have a small stabilizing effect. Their primary influence is often on intermolecular forces and crystal packing, which can affect sublimation and fusion enthalpies.[23]
-
Electron-Withdrawing/Donating Groups: Groups like methoxy (-OCH₃) can have a significant stabilizing effect, as seen in the negative enthalpy of formation for 6-methoxyquinoline compared to the parent quinoline.[25] Conversely, electronegative groups like chloro (-Cl) can alter electron distribution and intermolecular interactions, often leading to higher sublimation enthalpies due to stronger crystal lattice forces.[1]
-
Hydrogen Bonding: Substituents capable of hydrogen bonding, such as the hydroxyl group in 8-hydroxyquinoline, dramatically increase intermolecular forces. This leads to significantly higher enthalpies of sublimation and fusion compared to non-hydrogen-bonding analogues, reflecting the extra energy needed to break these strong interactions.[20]
-
Steric Effects: The position of a substituent can create steric hindrance, which may destabilize the molecule or alter its preferred conformation, thereby influencing its thermochemical properties.[23]
Conclusion
A thorough understanding of the thermochemical properties of substituted quinolines is indispensable for modern chemical research, particularly in drug development. This guide has outlined the premier experimental techniques—bomb calorimetry, Knudsen effusion, and DSC—providing the rationale and detailed protocols necessary for their successful implementation. Furthermore, we have highlighted the predictive power of computational methods like DFT, which serve as an invaluable complement to empirical measurement. The provided data illustrates the profound impact of substitution on the stability and phase behavior of the quinoline scaffold. By integrating these experimental and computational approaches, researchers can gain a deeper understanding of their molecules, enabling more efficient synthesis, improved formulation strategies, and the rational design of next-generation quinoline-based compounds.
References
- MS - Mass Spectrometry Instruments. (n.d.). Knudsen Effusion.
- Surface Measurement Systems. (n.d.). Vapor Pressure Measurements Knudsen Effusion Method. DVS Application Note XX.
- Garland, C. W., Nibler, J. W., & Shoemaker, D. P. (2009). Knudsen Effusion. In Experiments in Physical Chemistry (8th ed., pp. 119-128). McGraw-Hill.
- Wikipedia. (2024). Knudsen cell.
- AZoM. (n.d.). VPA: Vapor Pressure Analyzer Using the Knudsen Effusion Method from Surface Measurement Systems Ltd.
- Sahu, P. (n.d.). Exploring Thermodynamic Heterocyclic Compounds: A Comprehensive Analysis. International Journal of Thermodynamics and Chemical Kinetics.
- Byrd, E. F. C., & Rice, B. M. (2006). Accurate thermochemical properties for energetic materials applications. I. Heats of formation of nitrogen-containing heterocycles and energetic precursor molecules from electronic structure theory. The Journal of Physical Chemistry A, 110(42), 1005-1013.
- EBSCO. (n.d.). Calorimetry. Research Starters.
- Solubility of Things. (n.d.). Calorimetry: Techniques and Applications.
- Mohamed, H. (2020). Synthesis, Characterization, and DFT Calculations of Quinoline and Quinazoline Derivatives. Russian Journal of Organic Chemistry, 56(9), 1660–1668.
- Zhang, T., et al. (2025). Prediction of the Thermochemical Properties of Nitrogen-Containing Species: A Quantum Chemical Calculation and Group Additivity Approach. The Journal of Physical Chemistry A.
- Student Academic Success. (n.d.). Using calorimeters for accurate heat measurement.
- Ribeiro da Silva, M. A. V., et al. (2009). Experimental and computational thermochemistry of three nitrogen-containing heterocycles: 2-benzimidazolinone, 2-benzoxazolinone and 3-indazolinone. The Journal of Chemical Thermodynamics, 41(7), 855-861.
- Ayalew, M. (2022). DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine). Journal of Biophysical Chemistry, 13, 29-42.
- ResearchGate. (2025). Prediction of the Thermochemical Properties of Nitrogen-Containing Species: A Quantum Chemical Calculation and Group Additivity Approach.
- Zhang, L., et al. (2020). Substituent Effects of the Nitrogen Heterocycle on Indole and Quinoline HDN Performance: A Combination of Experiments and Theoretical Study.
- BenchChem. (2025). Thermodynamic Properties of Quinoline Derivatives: A Technical Guide for Researchers.
- BenchChem. (2025). Thermodynamic Properties of Substituted Quinoxalines: A Comprehensive Technical Guide.
- Chemistry LibreTexts. (2023). Calorimetry.
- Longdom Publishing. (n.d.). Quinoline Derivatives Thermodynamic Properties during Phase Transition.
- Karton, A., et al. (2018). Effects of Amino-Substitution on the Gas-Phase Reactivity of Quinoline-Based Singlet Oxenium Cations. The Journal of Organic Chemistry, 83(24), 15193-15201.
- The Organic Chemistry Tutor. (2016). Calorimetry Problems, Thermochemistry Practice, Specific Heat Capacity, Enthalpy Fusion, Chemistry [Video]. YouTube.
- Steele, W. V., et al. (1988). The thermodynamic properties of quinoline and isoquinoline: Topical report. OSTI.GOV.
- Hu, R. (n.d.). Quinoline Derivatives Thermodynamic Properties during Phase Trans. Longdom Publishing.
- Liebman, J. F., & Nichols, G. (2021). Alkaloids and Selected Topics in Their Thermochemistry. Molecules, 26(22), 6823.
- Ayalew, M. E. (2022). DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline. Journal of Biophysical Chemistry, 13, 29-42.
- Yilmaz, I., et al. (2025).
- El-Nahas, A. M., & El-Sadek, M. M. (2019). A Thermochemical Computational Study on Hydroxyquinolines and their Azulene Analogues. Journal of Chemical and Pharmaceutical Research, 11(1), 1-11.
- Gevorgyan, V., et al. (2022). Evolution of the Dearomative Functionalization of Activated Quinolines and Isoquinolines: Expansion of the Electrophile Scope.
- Bartow, E., & McCollum, E. V. (1904). Syntheses of Derivatives of Quinoline. Journal of the American Chemical Society, 26(6), 700-706.
- Clayden, J. (n.d.). Chemistry II (Organic) Heteroaromatic Chemistry LECTURE 7 Deprotonation & Benzo-heterocyces: Indoles & (Iso)quinolines. University of Manchester.
- Royal Society of Chemistry. (n.d.). Synthesis, DFT studies on a series of tunable quinoline derivatives. RSC Advances.
- Kumar, S., & Singh, P. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(35), 20656-20681.
- Research and Reviews. (2014). Journal of Pharmaceutical Analysis.
- BenchChem. (2025). Physical Properties of Trifluoromethyl-Substituted Quinolines: A Technical Guide.
- Ovchenkov, Y. A., et al. (2018). Sublimation Enthalpies of Substituted Pyridine N-Oxides. Russian Journal of Physical Chemistry A, 92(13), 2568-2573.
- Di Pietro, S., et al. (2020). Sublimation Study of Six 5-Substituted-1,10-Phenanthrolines by Knudsen Effusion Mass Loss and Solution Calorimetry. Molecules, 25(21), 5092.
- National Institutes of Health. (2019). Application of Differential Scanning Calorimetry (DSC) and Modulated Differential Scanning Calorimetry (MDSC) in Food and Drug Industries.
- Chemistry For Everyone. (2025). Can DSC Be Used To Study Phase Transitions? [Video]. YouTube.
- IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
- Slideshare. (n.d.).
- MDPI. (2022). Thermal Characterization of Phase Change Materials by Differential Scanning Calorimetry: A Review.
- Thermodynamics Research Center. (n.d.).
- ResearchGate. (n.d.). The Friedländer Synthesis of Quinolines.
Sources
- 1. longdom.org [longdom.org]
- 2. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. longdom.org [longdom.org]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. monash.edu [monash.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Knudsen cell - Wikipedia [en.wikipedia.org]
- 9. surfacemeasurementsystems.com [surfacemeasurementsystems.com]
- 10. scranton.edu [scranton.edu]
- 11. azom.com [azom.com]
- 12. Sublimation Enthalpies of Substituted Pyridine N-Oxides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. solubilityofthings.com [solubilityofthings.com]
- 14. rroij.com [rroij.com]
- 15. m.youtube.com [m.youtube.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. chemical.journalspub.info [chemical.journalspub.info]
- 18. scirp.org [scirp.org]
- 19. scirp.org [scirp.org]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Accurate thermochemical properties for energetic materials applications. I. Heats of formation of nitrogen-containing heterocycles and energetic precursor molecules from electronic structure theory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. Alkaloids and Selected Topics in Their Thermochemistry - PMC [pmc.ncbi.nlm.nih.gov]
A Methodological Guide to Determining the Solubility of 3-(2-Cyclohexenyl)quinoline in Organic Solvents for Pharmaceutical Applications
Abstract
The solubility of an active pharmaceutical ingredient (API) is a paramount physicochemical property that dictates its behavior throughout the drug development lifecycle, from formulation and manufacturing to bioavailability.[1][2][3] This technical guide presents a comprehensive, scientifically grounded framework for the systematic study of the solubility of 3-(2-Cyclohexenyl)quinoline, a novel quinoline derivative, in a range of pharmaceutically relevant organic solvents. We detail a robust, self-validating methodology centered on the gold-standard isothermal shake-flask method, coupled with precise quantification by High-Performance Liquid Chromatography (HPLC).[4][5][6] The guide explains the causal reasoning behind solvent selection, leveraging principles like Hansen Solubility Parameters (HSP), and provides step-by-step protocols for experimental execution and data analysis. This document is intended for researchers, chemists, and formulation scientists in the pharmaceutical industry, providing the necessary tools to generate reliable and reproducible solubility data essential for informed decision-making in drug development.
Introduction: The Critical Role of Solubility
Quinoline and its derivatives represent a significant class of heterocyclic compounds with a broad spectrum of biological activities, forming the core of numerous approved pharmaceuticals. The compound of interest, this compound, is a synthetic derivative with potential applications in drug discovery. However, before any therapeutic potential can be realized, its fundamental physicochemical properties must be thoroughly characterized.
Of these properties, solubility is arguably one of the most critical. It is defined as the maximum concentration of a substance that can be completely dissolved in a given solvent at a specific temperature and pressure.[7] Poor solubility is a major hurdle in drug development, affecting over 40% of new chemical entities.[8] It can lead to:
-
Low Bioavailability: For orally administered drugs, dissolution in gastrointestinal fluids is a prerequisite for absorption.[2] Poor solubility results in slow or incomplete dissolution, leading to low and variable drug concentrations in the bloodstream.[7]
-
Formulation Challenges: Developing a stable and effective dosage form (e.g., tablets, injections) is difficult without adequate solubility in appropriate excipients and solvent systems.[1]
-
Manufacturing Inefficiencies: Solubility dictates the choice of solvents for synthesis, purification, and crystallization, impacting process yield and purity.
Therefore, a systematic solubility study in various organic solvents is not merely a data collection exercise; it is a foundational step in risk mitigation and strategic planning for the successful development of this compound as a drug candidate.
Theoretical Framework: A Predictive Approach to Solvent Selection
The principle of "like dissolves like" is a useful qualitative guideline, suggesting that solutes dissolve best in solvents with similar polarity.[9] However, a more quantitative and predictive approach is necessary for rational solvent selection in a pharmaceutical context.
Hansen Solubility Parameters (HSP)
The total cohesion energy of a substance can be divided into three components, giving rise to the Hansen Solubility Parameters (HSP):[10]
-
δd: Energy from dispersion forces.
-
δp: Energy from dipolar intermolecular forces.
-
δh: Energy from hydrogen bonds.
Every solvent and solute can be described by a point in this three-dimensional "Hansen space".[10] The fundamental principle is that substances with similar HSP coordinates are likely to be miscible.[11][12] The distance (Ra) between two substances in Hansen space can be calculated, and if this distance is small, high solubility is predicted.[10] While determining the precise HSP for a new molecule like this compound requires experimental work, the known HSP values of solvents can be used to select a diverse and representative set for screening. This approach provides a causal basis for solvent choice beyond simple polarity.[13][14]
Thermodynamics of Dissolution
The dissolution process is governed by the Gibbs free energy change (ΔG), which incorporates both enthalpy (ΔH) and entropy (ΔS) changes:
ΔG_solution = ΔH_solution - TΔS_solution
For dissolution to be spontaneous, ΔG must be negative.[15] The process can be endothermic (absorbing heat) or exothermic (releasing heat).[16] Understanding these thermodynamic principles is crucial for interpreting the effect of temperature on solubility and for developing robust crystallization processes.
Experimental Design: A Validated Protocol
This section outlines a detailed, self-validating protocol for determining the equilibrium solubility of this compound. The cornerstone of this guide is the isothermal shake-flask method , which is widely recognized as the gold standard for measuring thermodynamic (equilibrium) solubility.[5][6]
Materials
-
Solute: this compound (purity >99%, verified by HPLC and NMR).
-
Solvents: A selection of HPLC-grade organic solvents covering a range of polarities and HSP values (e.g., Methanol, Ethanol, Acetone, Ethyl Acetate, Toluene, Heptane).
-
Equipment:
-
Analytical balance (±0.01 mg)
-
Vials with Teflon-lined caps
-
Orbital shaker with temperature control (incubator)
-
Centrifuge
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
Calibrated volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD) or UV-Vis detector.
-
Experimental Workflow Diagram
The overall process, from preparation to final analysis, follows a logical and rigorous sequence designed to ensure data integrity.
Caption: Workflow for Isothermal Shake-Flask Solubility Determination.
Step-by-Step Protocol: Isothermal Shake-Flask Method
-
Preparation: Accurately weigh an excess amount of this compound into a series of glass vials. The amount should be sufficient to ensure a solid phase remains at equilibrium.
-
Causality: Using excess solid is the defining principle of this method, ensuring that the resulting solution is truly saturated.[17]
-
-
Solvent Addition: Add a precisely known volume (e.g., 2.0 mL) of the chosen organic solvent to each vial.
-
Equilibration: Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C ± 0.5°C) and agitation speed (e.g., 150 rpm).[17] Allow the mixtures to equilibrate for a sufficient duration (typically 24 to 48 hours).
-
Trustworthiness: Equilibrium is confirmed by taking samples at different time points (e.g., 24h, 36h, 48h) and demonstrating that the measured concentration no longer changes.[6] This self-validation step is critical for ensuring the data represents true thermodynamic solubility.
-
-
Phase Separation: After equilibration, stop the shaker and allow the vials to stand undisturbed to let the excess solid settle. For fine suspensions, centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the undissolved solid.
-
Sampling and Filtration: Carefully withdraw an aliquot of the clear supernatant. Immediately filter it through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any microscopic particulate matter that could falsely elevate the concentration reading.
-
Causality: Filtration ensures that the analysis measures only the dissolved solute, not a suspension. The first few drops of filtrate should be discarded to saturate any potential binding sites on the filter membrane.
-
-
Dilution: Accurately dilute the filtered, saturated solution with the same solvent to bring the concentration into the linear dynamic range of the HPLC calibration curve.
Step-by-Step Protocol: HPLC Quantification
A validated HPLC method is essential for accurate quantification. For a quinoline derivative, a reverse-phase method is typically suitable.
-
Method Development:
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of Acetonitrile (or Methanol) and water (with 0.1% formic acid or trifluoroacetic acid to improve peak shape). A typical starting point could be 60:40 Acetonitrile:Water.[18][19]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV-Vis or DAD detector set to a wavelength of maximum absorbance for this compound (determined by running a UV scan of a dilute standard).
-
-
Calibration Curve (Self-Validation):
-
Prepare a stock solution of this compound of known concentration in the chosen solvent.
-
Perform serial dilutions to create a series of at least five calibration standards spanning the expected concentration range.
-
Inject each standard in triplicate and plot the peak area versus concentration.
-
Trustworthiness: The calibration curve must exhibit excellent linearity, with a correlation coefficient (r²) of >0.999.[18] This validates that the detector response is proportional to concentration in the range of interest.
-
-
Sample Analysis: Inject the diluted sample from the solubility experiment. The peak area obtained is used to calculate the concentration based on the linear regression equation from the calibration curve.
-
Final Calculation: The final solubility is calculated by multiplying the concentration determined by HPLC by the dilution factor used.
Data Presentation and Interpretation
All quantitative solubility data should be summarized in a clear, tabular format for easy comparison across different solvents.
Table 1: Hypothetical Equilibrium Solubility of this compound at 25°C
| Solvent | Solvent Polarity Index | Hansen Parameters (δd, δp, δh) | Solubility (mg/mL) | Solubility (mol/L) |
| n-Heptane | 0.1 | (15.3, 0, 0) | < 0.1 | < 0.0004 |
| Toluene | 2.4 | (18.0, 1.4, 2.0) | 15.2 | 0.068 |
| Ethyl Acetate | 4.4 | (15.8, 5.3, 7.2) | 45.8 | 0.205 |
| Acetone | 5.1 | (15.5, 10.4, 7.0) | 120.5 | 0.540 |
| Ethanol | 5.2 | (15.8, 8.8, 19.4) | 85.3 | 0.382 |
| Methanol | 6.6 | (15.1, 12.3, 22.3) | 62.1 | 0.278 |
Note: Hansen Parameter values are examples and should be sourced from authoritative databases.
Interpretation:
The hypothetical data in Table 1 would suggest that this compound exhibits poor solubility in non-polar aliphatic solvents like heptane and shows increasing solubility in more polar solvents. The highest solubility is observed in acetone, a polar aprotic solvent. The good solubility in ethanol and methanol, which have significant hydrogen bonding capability (δh), suggests the quinoline nitrogen may act as a hydrogen bond acceptor. This information is invaluable for selecting solvents for purification (crystallization) or for developing liquid formulations.
Conclusion
This guide provides a robust, scientifically-driven methodology for the comprehensive study of the solubility of this compound in organic solvents. By integrating the predictive power of Hansen Solubility Parameters for solvent selection with the precision of the isothermal shake-flask method and validated HPLC quantification, researchers can generate highly reliable and reproducible data. This rigorous approach ensures that the solubility data is not just a set of numbers, but a trustworthy foundation upon which critical decisions in the long and complex process of drug development can be confidently made.
References
-
Hansen, C. M. (2019). Hansen Solubility Parameters: A Tool for Solvent Selection. InTechOpen. [Link]
-
Park, K. (n.d.). Hansen Solubility Parameters. Kinam Park's Lab, Purdue University. [Link]
-
Environmental Science, Engineering and Technology. (2021). Thermodynamics of Dissolution, Solubility of Organic Liquids, Gases and Solids. Coursera. [Link]
-
Hansen Solubility. (n.d.). HSP for Beginners. Hansen Solubility Parameters. [Link]
-
Voinea, A. et al. (2020). The Importance of Solubility for New Drug Molecules. Politehnica University of Bucharest Scientific Bulletin Series C. [Link]
-
Journal of Medical and Pharmaceutical Allied Sciences. (n.d.). IMPORTANCE OF SOLUBILITY AND SOLUBILITY ENHANCEMENT TECHNIQUES. JMPAS. [Link]
-
Adscientis. (n.d.). Hansen Solubility Parameters (HSP). Adscientis. [Link]
-
ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent?. ResearchGate. [Link]
-
Savjani, K. T., et al. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics. [Link]
-
Ascendia Pharma. (2021). 4 Factors Affecting Solubility of Drugs. Ascendia Pharmaceutical Solutions. [Link]
-
Taylor & Francis Online. (2018). Challenges of HPLC determination of quinoline derivatives used in the treatment of malaria. Taylor & Francis Online. [Link]
-
Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Course Hero. [Link]
-
University of Colorado Boulder. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. University of Colorado Boulder. [Link]
-
University of Sydney. (2023). Solubility of Organic Compounds. University of Sydney. [Link]
-
Chemistry For Everyone. (2025). How To Determine Solubility Of Organic Compounds?. YouTube. [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Analysis of Quinoline Yellow WS on BIST A+ Column. SIELC Technologies. [Link]
-
Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io. [Link]
-
ResearchGate. (2025). Development of a SPE/HPLC/DAD method for the determination of antileishmanial 2-substituted quinolines and metabolites in rat plasma. ResearchGate. [Link]
-
Bienta. (n.d.). Shake-Flask Solubility Assay. Bienta. [Link]
-
World Health Organization. (n.d.). Annex 4. WHO. [Link]
-
SciELO. (n.d.). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. SciELO. [Link]
-
INIS-IAEA. (n.d.). Measurement, correlation and dissolution thermodynamics of biological active chalcone in organic solvents at different temperatures. INIS-IAEA. [Link]
-
ResearchGate. (2025). Thermodynamics of molecular solids in organic solvents. ResearchGate. [Link]
-
JoVE. (2023). Chemical and Solubility Equilibria. JoVE. [Link]
-
National Center for Biotechnology Information. (n.d.). Biochemistry, Dissolution and Solubility. NCBI Bookshelf. [Link]
-
PubMed. (2011). Rapid determination of quinoline and 2-hydroxyquinoline in quinoline biodegradation process by tri-wavelength UV/Vis spectroscopy. PubMed. [Link]
Sources
- 1. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 2. seppic.com [seppic.com]
- 3. jmpas.com [jmpas.com]
- 4. enamine.net [enamine.net]
- 5. Shake-Flask Solubility Assay | Bienta [bienta.net]
- 6. who.int [who.int]
- 7. ascendiacdmo.com [ascendiacdmo.com]
- 8. Drug solubility: importance and enhancement techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. Solubility parameters (HSP) [adscientis.com]
- 11. kinampark.com [kinampark.com]
- 12. HSP for Beginners | Hansen Solubility Parameters [hansen-solubility.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. specialchem.com [specialchem.com]
- 15. Video: Chemical and Solubility Equilibria [jove.com]
- 16. Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. scielo.br [scielo.br]
- 18. tandfonline.com [tandfonline.com]
- 19. researchgate.net [researchgate.net]
Methodological & Application
High-performance liquid chromatography (HPLC) method for 3-(2-Cyclohexenyl)quinoline analysis
Abstract
This application note details a robust and validated high-performance liquid chromatography (HPLC) method for the quantitative analysis of 3-(2-Cyclohexenyl)quinoline. The method utilizes reversed-phase chromatography with UV detection, providing excellent specificity, linearity, accuracy, and precision. The protocol herein is designed for researchers, scientists, and professionals in drug development and quality control, offering a comprehensive guide from mobile phase preparation to method validation according to ICH guidelines. The causality behind each experimental choice is explained to provide a deeper understanding of the method's development.
Introduction
Quinoline and its derivatives are fundamental heterocyclic structures in medicinal chemistry, with applications as antimalarial, anticancer, and anti-inflammatory agents.[1] The compound this compound, featuring a non-polar cyclohexenyl substituent on the quinoline core, is a molecule of interest in synthetic chemistry and drug discovery. Accurate and reliable quantification of this compound is crucial for reaction monitoring, purity assessment, and stability studies.
High-performance liquid chromatography (HPLC) is the premier analytical technique for the analysis of such compounds due to its high resolution, sensitivity, and reproducibility.[2] This note describes a reversed-phase HPLC (RP-HPLC) method, which is ideal for separating compounds based on hydrophobicity.[2] Given the non-polar nature of the cyclohexenyl group, this compound is expected to be significantly retained on a hydrophobic stationary phase.
Scientific Rationale and Method Development
The development of this HPLC method was guided by the physicochemical properties of the quinoline scaffold and the principles of reversed-phase chromatography.
Stationary Phase Selection
A C18 (octadecylsilyl) stationary phase was selected due to its strong hydrophobic interactions, which are necessary for the retention of the non-polar analyte.[2] The cyclohexenyl group imparts significant hydrophobicity to the molecule, making a C18 column a suitable choice for achieving adequate retention and resolution from potential impurities.
Mobile Phase Optimization
The mobile phase composition is a critical factor in achieving optimal separation.[3] A mixture of acetonitrile (ACN) and water was chosen as the mobile phase. Acetonitrile is a common organic modifier in RP-HPLC that offers good elution strength for non-polar compounds.[4]
Quinoline has a pKa of approximately 4.9 for its conjugate acid, meaning it is a weak base.[1] To ensure consistent retention times and symmetrical peak shapes, it is crucial to control the ionization state of the analyte. By maintaining the mobile phase pH in the acidic range (around 3-4), the quinoline nitrogen will be consistently protonated, which can improve peak shape and reduce tailing.[3] For this purpose, 0.1% formic acid was added to the aqueous component of the mobile phase. Formic acid is also compatible with mass spectrometry (MS) detection if hyphenation is desired.[4]
Detection Wavelength
The quinoline ring system contains a conjugated aromatic structure that strongly absorbs UV radiation.[5] Quinoline itself exhibits a maximum absorption (λmax) at approximately 313 nm.[6] To ensure high sensitivity, a UV detector is employed. A Diode Array Detector (DAD) is recommended to acquire the full UV-Vis spectrum of the analyte and to select the wavelength of maximum absorbance for quantification. For this application note, a detection wavelength of 315 nm is proposed, with the understanding that the optimal wavelength should be experimentally confirmed.
Experimental Protocol
Instrumentation and Materials
-
HPLC System: A system equipped with a binary pump, autosampler, column oven, and a Diode Array Detector (DAD).
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Solvents: HPLC grade acetonitrile and water.
-
Reagents: Formic acid (analytical grade).
-
Sample: this compound standard and sample solutions.
Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 70% B to 95% B over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 315 nm (or λmax determined by DAD) |
| Injection Volume | 10 µL |
Preparation of Solutions
-
Mobile Phase A: Add 1.0 mL of formic acid to 1 L of HPLC grade water, mix well, and degas.
-
Mobile Phase B: Use HPLC grade acetonitrile directly and degas.
-
Standard Solution (100 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve in 100 mL of acetonitrile.
-
Sample Solution: Prepare the sample by dissolving it in acetonitrile to achieve a concentration within the linear range of the method. Filter through a 0.45 µm syringe filter before injection.
Method Validation Workflow
The reliability of this analytical method is established through a rigorous validation process as per the International Council for Harmonisation (ICH) Q2(R1) guidelines.[7]
Caption: Workflow for HPLC method development and validation.
Validation Protocols
Specificity
Specificity is demonstrated by analyzing a blank (acetonitrile) and a placebo sample (if applicable) to ensure no interfering peaks at the retention time of this compound.
Linearity
Prepare a series of at least five concentrations of the standard solution (e.g., 10, 25, 50, 75, 100 µg/mL). Inject each concentration in triplicate. Plot the peak area against the concentration and perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.999.
Accuracy
Accuracy is assessed by the recovery of known amounts of the standard spiked into a placebo matrix. Prepare samples at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) in triplicate. The mean recovery should be within 98-102%.
Precision
-
Repeatability (Intra-day precision): Analyze six replicate injections of the standard solution at 100% of the target concentration on the same day. The relative standard deviation (RSD) should be ≤ 2%.
-
Intermediate Precision (Inter-day precision): Repeat the repeatability study on a different day with a different analyst or on a different instrument. The RSD over the two days should be ≤ 2%.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ can be determined based on the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 * (Standard Deviation of the Intercept / Slope)
-
LOQ = 10 * (Standard Deviation of the Intercept / Slope)
Robustness
Evaluate the effect of small, deliberate variations in the method parameters, such as:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 2 °C)
-
Mobile phase composition (± 2% acetonitrile)
The system suitability parameters (e.g., peak asymmetry, theoretical plates) should remain within acceptable limits for all variations.
System Suitability
Before each analytical run, perform a system suitability test by injecting the standard solution five times. The RSD of the peak area and retention time should be ≤ 2%. The peak asymmetry (tailing factor) should be ≤ 1.5, and the number of theoretical plates should be ≥ 2000.
Conclusion
The HPLC method described in this application note provides a reliable and robust solution for the quantitative analysis of this compound. The detailed protocol and validation procedures ensure that the method meets the stringent requirements for accuracy, precision, and specificity demanded in research and quality control environments. The scientific rationale behind the method development choices offers a clear framework for adapting this method for other similar quinoline derivatives.
References
-
SIELC Technologies. (n.d.). Separation of Quinoline on Newcrom R1 HPLC column. Retrieved from [Link]
-
Gonec, T., et al. (2014). RP-HPLC determination of lipophilicity in series of quinoline derivatives. ResearchGate. Retrieved from [Link]
-
Jordi Labs. (n.d.). Reverse Phase/ Normal Phase HPLC Analytical Techniques. Retrieved from [Link]
-
Borges, V. M., et al. (2009). Development of a SPE/HPLC/DAD method for the determination of antileishmanial 2-substituted quinolines and metabolites in rat plasma. ResearchGate. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of Quinoline, 2-ethenyl- on Newcrom R1 HPLC column. Retrieved from [Link]
-
Miliszkiewicz, N. (2020). RP-HPLC of strongly non-polar compound? ResearchGate. Retrieved from [Link]
-
Carvajal, T. M., & Yalkowsky, S. H. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. PubMed. Retrieved from [Link]
-
MDPI. (n.d.). Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. MDPI. Retrieved from [Link]
-
La Pera, L., et al. (2022). Development and Validation of an HPLC-DAD Method to Determine Alkylphenols in Milk. MDPI. Retrieved from [Link]
-
The Royal Society of Chemistry. (2017). Electronic Supplementary Information (ESI). The Royal Society of Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). The structures of the substituted quinolines. ResearchGate. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Quinoline. NIST WebBook. Retrieved from [Link]
-
MDPI. (n.d.). Quinoline Quest: Kynurenic Acid Strategies for Next-Generation Therapeutics via Rational Drug Design. MDPI. Retrieved from [Link]
-
ResearchGate. (n.d.). UV-Vis absorption of quinoline, nitroquinoline, aminoquinoline and... ResearchGate. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Quinoline. PubChem. Retrieved from [Link]
-
Deng, X., et al. (2011). Rapid determination of quinoline and 2-hydroxyquinoline in quinoline biodegradation process by tri-wavelength UV/Vis spectroscopy. PubMed. Retrieved from [Link]
Sources
- 1. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jordilabs.com [jordilabs.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Separation of Quinoline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. researchgate.net [researchgate.net]
- 6. Quinoline | C9H7N | CID 7047 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Gas chromatography-mass spectrometry (GC-MS) protocol for quinoline derivatives
This application note provides a comprehensive guide to the analysis of quinoline derivatives using Gas Chromatography-Mass Spectrometry (GC-MS). Quinolines are a class of heterocyclic aromatic organic compounds with a wide range of applications in pharmaceuticals, dyes, and agrochemicals.[1][2][3] Their analysis is crucial for quality control, metabolic research, and environmental monitoring.[4][5][6] This document details protocols for sample preparation, including derivatization for non-volatile quinoline derivatives, GC-MS instrument parameters, and data analysis strategies.
Introduction to Quinoline Analysis by GC-MS
Quinoline and its derivatives are found in various natural sources, such as coal tar and certain plants, and are also synthesized for numerous industrial applications.[6][7] Many quinoline-based compounds exhibit significant biological activity, forming the basis for drugs with antimalarial, antibacterial, anticancer, and anti-inflammatory properties.[1][6] Given their prevalence and potent activities, sensitive and specific analytical methods are required for their detection and quantification.
Gas Chromatography-Mass Spectrometry is a powerful technique for this purpose, offering high chromatographic resolution and definitive mass spectral identification.[8][9] However, the successful analysis of certain quinoline derivatives, particularly those with polar functional groups like carboxylic acids, can be challenging due to their low volatility.[4] In such cases, chemical derivatization is a necessary step to enhance their volatility and thermal stability, making them amenable to GC-MS analysis.[4][10]
Sample Preparation: The Foundation of Accurate Analysis
Proper sample preparation is critical to obtaining reliable and reproducible GC-MS results. The choice of method depends on the sample matrix and the specific quinoline derivatives being analyzed.
Extraction Techniques
-
Liquid-Liquid Extraction (LLE): This technique separates analytes based on their differential solubility in two immiscible liquid phases.[11] It is a common method for extracting quinoline derivatives from aqueous samples.
-
Solid-Phase Extraction (SPE): SPE is used to concentrate and purify analytes from complex matrices by passing the sample through a cartridge containing a solid adsorbent.[11] This method is effective for cleaning up samples and isolating the compounds of interest.
-
Ultrasonic Extraction: This method utilizes ultrasonic waves to enhance the extraction of analytes from solid samples, such as textiles or plant materials, into a suitable solvent.[5]
Derivatization: Enhancing Volatility for GC-MS
For quinoline derivatives containing active hydrogen atoms (e.g., in carboxyl or hydroxyl groups), derivatization is often essential.[10] This process converts polar, non-volatile compounds into less polar, more volatile derivatives suitable for GC-MS.[4]
Figure 1: General workflow for the derivatization of quinoline derivatives.
Two common derivatization techniques for quinoline carboxylic acids are esterification and silylation.[4]
Protocol 1: Esterification of Quinoline-2-Carboxylic Acid
This protocol describes the formation of a methyl ester using boron trifluoride in methanol.[4]
-
Accurately weigh approximately 1 mg of the quinoline-2-carboxylic acid sample into a 2 mL reaction vial.
-
If the sample is in solution, evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Add 1 mL of 14% Boron Trifluoride (BF₃) in methanol to the vial.
-
Tightly cap the vial and heat at 60°C for 30 minutes.[4]
-
After cooling, add 1 mL of saturated sodium chloride solution and 1 mL of hexane.
-
Vortex the mixture vigorously for 1 minute to extract the methyl ester into the hexane layer.
-
Allow the phases to separate and carefully transfer the upper hexane layer to a clean vial.
-
Add a small amount of anhydrous sodium sulfate to the hexane extract to remove any residual water.[4]
-
The sample is now ready for injection into the GC-MS.
Protocol 2: Silylation of Quinoline-2-Carboxylic Acid
This protocol uses N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form a trimethylsilyl (TMS) ester.[4]
-
Place the dried quinoline-2-carboxylic acid sample (approximately 0.1-1 mg) in a 2 mL reaction vial. Ensure the sample is completely dry, as moisture will deactivate the silylating reagent.[4]
-
Add 100 µL of a suitable aprotic solvent (e.g., pyridine, acetonitrile) to dissolve the sample.
-
Add 100 µL of BSTFA (with or without 1% TMCS as a catalyst).
-
Tightly cap the vial and heat at 70°C for 30 minutes.[4]
-
After cooling, the sample can be directly injected into the GC-MS.
GC-MS Instrumentation and Parameters
The following tables outline typical GC-MS parameters for the analysis of quinoline derivatives. These parameters should be optimized for the specific analytes and instrument used.
Table 1: Gas Chromatography Parameters
| Parameter | Recommended Setting | Rationale |
| Injector Temperature | 250 - 280 °C | Ensures complete vaporization of the sample without thermal degradation. |
| Injection Mode | Splitless or Split | Splitless mode is preferred for trace analysis to maximize sensitivity.[12] |
| Carrier Gas | Helium or Hydrogen | Helium is inert and provides good separation efficiency.[13][14][15] Hydrogen can offer faster analysis times but is reactive.[13][16] |
| Flow Rate | 1.0 - 1.5 mL/min | Optimal for most capillary columns to achieve good separation. |
| Column | Non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) | These columns are well-suited for the separation of a wide range of organic compounds, including quinoline derivatives.[4] |
| Oven Temperature Program | Initial temp: 50-100°C, hold for 1-2 min; Ramp: 10-20°C/min to 280-300°C; Final hold: 5-10 min | A temperature gradient is necessary to separate compounds with different boiling points. |
Table 2: Mass Spectrometry Parameters
| Parameter | Recommended Setting | Rationale |
| Ionization Mode | Electron Ionization (EI) | EI is a robust and widely used ionization technique that produces reproducible fragmentation patterns, which are useful for library matching.[17][18] |
| Ionization Energy | 70 eV | This standard energy level provides consistent fragmentation and allows for comparison with established mass spectral libraries.[18][19] |
| Ion Source Temperature | 230 - 250 °C | Prevents condensation of analytes in the ion source. |
| Mass Range | 45 - 500 m/z | Covers the expected mass range for most quinoline derivatives and their fragments.[20] |
| Acquisition Mode | Full Scan or Selected Ion Monitoring (SIM) | Full Scan is used for qualitative analysis and identification of unknown compounds.[21][22] SIM is used for quantitative analysis of target compounds at trace levels, offering higher sensitivity.[21][23][24] |
Data Analysis and Interpretation
Compound Identification
In Full Scan mode, the identification of quinoline derivatives is based on two key pieces of information:
-
Retention Time: The time it takes for a compound to elute from the GC column. This is characteristic of a specific compound under a given set of chromatographic conditions.
-
Mass Spectrum: The fragmentation pattern of a compound upon ionization. This "fingerprint" can be compared to spectral libraries (e.g., NIST, Wiley) for positive identification.[25]
The mass spectrum of non-derivatized quinoline, for instance, will show a prominent molecular ion peak at m/z 129.[26][27][28]
Figure 2: Schematic of the GC-MS analysis process.
Quantification
For quantitative analysis, the Selected Ion Monitoring (SIM) mode is often employed.[21] In SIM mode, the mass spectrometer is set to detect only a few specific ions characteristic of the target analyte.[24][29] This significantly reduces background noise and increases the signal-to-noise ratio, allowing for lower detection limits.[23]
Quantification is typically performed using an internal standard method. An internal standard is a compound with similar chemical properties to the analyte but is not present in the sample.[4] An isotopically labeled version of the analyte is often an ideal internal standard. A calibration curve is generated by analyzing a series of standards containing known concentrations of the analyte and a constant concentration of the internal standard.
Method Validation
A developed GC-MS method for quinoline derivative analysis should be validated to ensure its reliability and accuracy.[9][30] Key validation parameters include:
-
Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte in the sample.[31][32]
-
Accuracy: The closeness of the measured value to the true value.[31][32]
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[31][32]
-
Limit of Detection (LOD): The lowest concentration of an analyte that can be reliably detected.[30]
-
Limit of Quantification (LOQ): The lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy.[8]
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components that may be expected to be present.[31]
Conclusion
This application note provides a comprehensive framework for the analysis of quinoline derivatives by GC-MS. The protocols and parameters outlined herein serve as a starting point for method development. Researchers should optimize these conditions for their specific applications to achieve the desired sensitivity, selectivity, and accuracy. The combination of appropriate sample preparation, optimized instrumental parameters, and robust data analysis will ensure the generation of high-quality, reliable data for a wide range of research, development, and quality control applications involving quinoline derivatives.
References
-
Phenomenex. (2025, April 1). GC Carrier Gases: Choosing the Right Option for Accurate Analysis. Retrieved from [Link]
-
Shimadzu. (n.d.). Scan Mode vs SIM (Selected Ion Monitoring) in GC-MS. Retrieved from [Link]
-
Drawell. (n.d.). What Type of Gas Can Be Used in Gas Chromatography. Retrieved from [Link]
-
Shimadzu. (n.d.). Carrier Gas. Retrieved from [Link]
-
GenTech Scientific. (2022, November 21). The Importance of Carrier Gases in Gas Chromatography. Retrieved from [Link]
-
SCION Instruments. (n.d.). The Use of Alternative Carrier Gases in Gas Chromatography. Retrieved from [Link]
-
Jordi Labs. (2015, August 3). Selected Ion Monitoring Analysis. Retrieved from [Link]
-
Wikipedia. (n.d.). Electron ionization. Retrieved from [Link]
-
LCGC International. (2019, April 1). Electron Ionization in GC–MS. Retrieved from [Link]
-
Research and Reviews. (2024, June 28). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Retrieved from [Link]
-
Emory University. (n.d.). Mass Spectrometry Ionization Methods. Retrieved from [Link]
-
LCGC International. (2021, February 1). Flying High with Sensitivity and Selectivity:- GC–MS to GC–MS/MS. Retrieved from [Link]
-
Wikipedia. (n.d.). Quinoline. Retrieved from [Link]
-
Restek. (n.d.). What is the difference between Full Scan/SIM (selective ion monitoring)?. Retrieved from [Link]
-
Science Through Time. (2025, March 8). What Is Selected Ion Monitoring In GC-MS?. Retrieved from [Link]
-
PubMed. (2010, December 17). Validation of a GC/MS method for the detection of two quinolinone-derived selective androgen receptor modulators in doping control analysis. Retrieved from [Link]
-
Springer. (2015, December 3). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. Retrieved from [Link]
-
PubMed. (2015, June 4). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. Retrieved from [Link]
-
ResearchGate. (2025, August 10). Determination of Quinoline in Textiles by Gas Chromatography- Mass Spectrometry. Retrieved from [Link]
-
Journal of Drug Delivery & Therapeutics. (2022, July 15). The Chemical and Pharmacological Advancements of Quinoline: A Mini Review. Retrieved from [Link]
-
MDPI. (n.d.). Special Issue : Synthesis and Application of Quinolines and Quinoline Derivatives. Retrieved from [Link]
-
Slideshare. (n.d.). synthesis of quinoline derivatives and its applications. Retrieved from [Link]
-
University of Arizona. (n.d.). Sample Preparation Guidelines for GC-MS. Retrieved from [Link]
-
SCION Instruments. (n.d.). Sample preparation GC-MS. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Determination of Quinoline in Textiles by High-Performance Liquid Chromatography. Retrieved from [Link]
-
PubChem. (n.d.). Quinoline. Retrieved from [Link]
-
MDPI. (n.d.). Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity. Retrieved from [Link]
-
Chemistry For Everyone. (2025, August 14). What Is Derivatization In GC-MS?. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). Predicted GC-MS Spectrum - Quinoline GC-MS (Non-derivatized) - 70eV, Positive (HMDB0033731). Retrieved from [Link]
-
Restek. (n.d.). Quinoline: CAS # 91-22-5 Compound Information and Applications for GC (Gas Chromatography) and LC (Liquid Chromatography) Analysis. Retrieved from [Link]
-
MDPI. (n.d.). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. Retrieved from [Link]
-
Springer. (n.d.). Development and Validation of a GC-MS/MS Method for the Simultaneous Quantification of Selected Compounds in Essential Oils. Retrieved from [Link]
-
ResearchGate. (n.d.). Quinolines and Gas chromatography-Mass spectrometry. Retrieved from [Link]
-
ResearchGate. (2023, July 14). Determination of Quinoline in Textiles by High- Performance Liquid Chromatography. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Synthesis of Quinoline-Based New Chiral Derivatizing Reagents and its use in the Derivatization and Enantioseparation of Few Structurally Similar β-Blockers using Liquid Chromatography and Structural Optimization using DFT. Retrieved from [Link]
-
Impactfactor. (n.d.). A Review on GC-MS and Method Development and Validation. Retrieved from [Link]
Sources
- 1. pharm.sinocurechem.com [pharm.sinocurechem.com]
- 2. Quinoline - Wikipedia [en.wikipedia.org]
- 3. Molecules | Special Issue : Synthesis and Application of Quinolines and Quinoline Derivatives [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. jddtonline.info [jddtonline.info]
- 7. synthesis of quinoline derivatives and its applications | PPTX [slideshare.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. impactfactor.org [impactfactor.org]
- 10. youtube.com [youtube.com]
- 11. Sample preparation GC-MS [scioninstruments.com]
- 12. uoguelph.ca [uoguelph.ca]
- 13. GC Carrier Gas Guide: Selection & Applications | Phenomenex [phenomenex.com]
- 14. drawellanalytical.com [drawellanalytical.com]
- 15. Carrier Gas : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 16. GC Carrier Gas Comparison | Alternatives GC Carrier Gases [scioninstruments.com]
- 17. Electron ionization - Wikipedia [en.wikipedia.org]
- 18. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. researchgate.net [researchgate.net]
- 21. Scan Mode vs SIM (Selected Ion Monitoring) in GC-MS | Shimadzu [shimadzu.com]
- 22. What is the difference between Full Scan/SIM? [scioninstruments.com]
- 23. volatileanalysis.com [volatileanalysis.com]
- 24. youtube.com [youtube.com]
- 25. rroij.com [rroij.com]
- 26. Quinoline | C9H7N | CID 7047 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 27. Human Metabolome Database: Predicted GC-MS Spectrum - Quinoline GC-MS (Non-derivatized) - 70eV, Positive (HMDB0033731) [hmdb.ca]
- 28. ez.restek.com [ez.restek.com]
- 29. chromatographyonline.com [chromatographyonline.com]
- 30. Validation of a GC/MS method for the detection of two quinolinone-derived selective androgen receptor modulators in doping control analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. mdpi.com [mdpi.com]
- 32. hrcak.srce.hr [hrcak.srce.hr]
The Synthetic Versatility of 3-(2-Cyclohexenyl)quinoline: A Gateway to Novel Polycyclic Scaffolds
Introduction: Unlocking the Potential of a Bifunctional Building Block
The quinoline motif is a cornerstone in medicinal chemistry and materials science, renowned for its presence in a vast array of biologically active compounds and functional materials.[1][2][3] The strategic functionalization of the quinoline core provides a powerful platform for the development of novel molecular architectures with tailored properties.[2][4] Among the myriad of substituted quinolines, 3-(2-Cyclohexenyl)quinoline stands out as a particularly intriguing building block. Its structure uniquely combines the aromatic, electron-deficient quinoline ring with a reactive, nucleophilic cyclohexenyl moiety. This bifunctional nature opens a gateway to a diverse range of chemical transformations, enabling the construction of complex polycyclic systems that are often challenging to synthesize through conventional methods.
This comprehensive guide explores the synthetic utility of this compound, providing researchers, scientists, and drug development professionals with detailed application notes and protocols for its strategic derivatization. We will delve into key reaction classes, including catalytic hydrogenation, cycloaddition reactions, and olefin metathesis, offering insights into the underlying mechanisms and experimental considerations to harness the full potential of this versatile substrate.
Core Applications and Synthetic Strategies
The strategic positioning of the cyclohexenyl group at the C3 position of the quinoline ring allows for a variety of transformations targeting either the olefinic bond, the quinoline core, or both in a concerted or sequential manner. The applications detailed below represent a logical extension of established reactivity principles for quinolines and alkenes.
Selective Hydrogenation: Accessing Saturated Polycyclic Amines
Catalytic hydrogenation is a fundamental transformation in organic synthesis. For this compound, this reaction can be directed towards either the cyclohexenyl double bond or the quinoline ring, depending on the choice of catalyst and reaction conditions. Selective hydrogenation of the quinoline ring is of particular interest as it leads to the formation of 1,2,3,4-tetrahydroquinolines, which are prevalent scaffolds in numerous pharmacologically active molecules.[5][6]
Key Insight: Supported gold nanoparticles have demonstrated remarkable chemoselectivity in the hydrogenation of the quinoline ring while leaving other reducible functional groups, such as olefins, intact.[5] This presents a powerful strategy for the selective reduction of the quinoline moiety in this compound.
Protocol 1: Proposed Selective Hydrogenation of the Quinoline Ring
This protocol is adapted from established procedures for the selective hydrogenation of substituted quinolines.[5][6][7]
Objective: To selectively reduce the quinoline ring of this compound to yield 3-(cyclohex-2-en-1-yl)-1,2,3,4-tetrahydroquinoline.
Materials:
-
This compound
-
Supported Gold Catalyst (e.g., Au/TiO₂)
-
Hydrogen Gas (H₂)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane or ethanol)
-
High-pressure reactor (autoclave)
Procedure:
-
In a clean, dry high-pressure reactor, add this compound (1.0 eq).
-
Under an inert atmosphere (e.g., argon or nitrogen), add the supported gold catalyst (1-5 mol% Au).
-
Add the anhydrous, degassed solvent to achieve a suitable concentration (e.g., 0.1 M).
-
Seal the reactor and purge several times with hydrogen gas.
-
Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 2-5 MPa).
-
Stir the reaction mixture at a controlled temperature (e.g., 25-80 °C) for the required duration (e.g., 12-48 hours), monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, carefully vent the reactor and purge with an inert gas.
-
Filter the reaction mixture to remove the catalyst, washing the catalyst with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel.
Expected Outcome and Data:
| Substrate | Product | Catalyst | Conditions | Expected Yield |
| This compound | 3-(cyclohex-2-en-1-yl)-1,2,3,4-tetrahydroquinoline | Au/TiO₂ | 2 MPa H₂, 60 °C, 24h | Good to Excellent |
Visualization of the Hydrogenation Strategy:
Caption: Selective hydrogenation of the quinoline core.
Intramolecular Cycloaddition Reactions: Constructing Complex Polycyclic Frameworks
The presence of both a diene-like system (in the quinoline ring) and an alkene offers the exciting possibility of intramolecular cycloaddition reactions.[8][9][10] Photochemical methods, in particular, have been shown to promote dearomative cycloadditions of quinolines with alkenes, leading to the formation of intricate, three-dimensional structures.[8][9]
Key Insight: Under photochemical conditions, the excited triplet state of a Lewis acid-activated quinoline can undergo a stepwise radical cycloaddition with an alkene.[8] For this compound, this presents an opportunity for an intramolecular [4+2] or [2+2] cycloaddition, yielding novel, bridged polycyclic amine scaffolds.
Protocol 2: Proposed Intramolecular Photochemical [4+2] Cycloaddition
This protocol is conceptualized based on intermolecular photochemical cycloadditions of quinolines.[8][9]
Objective: To synthesize a novel, bridged polycyclic amine via an intramolecular photochemical cycloaddition of this compound.
Materials:
-
This compound
-
Photosensitizer (e.g., Xanthone)
-
Lewis Acid (e.g., BF₃·OEt₂)
-
Anhydrous, degassed solvent (e.g., Acetonitrile)
-
Photoreactor with a suitable light source (e.g., 365 nm LEDs)
Procedure:
-
In a quartz reaction vessel, dissolve this compound (1.0 eq) and the photosensitizer (e.g., 10 mol%) in the anhydrous, degassed solvent.
-
Add the Lewis acid (e.g., 1.1 eq) to the solution under an inert atmosphere.
-
Irradiate the stirred reaction mixture in the photoreactor at a controlled temperature (e.g., room temperature) for a specified duration (e.g., 24-72 hours), monitoring the reaction by LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Expected Outcome and Data:
| Substrate | Product | Conditions | Expected Yield |
| This compound | Bridged Polycyclic Amine | Xanthone, BF₃·OEt₂, 365 nm light, CH₃CN | Moderate to Good |
Visualization of the Cycloaddition Pathway:
Caption: Intramolecular photochemical cycloaddition.
Olefin Metathesis: A Tool for Ring System Manipulation
Olefin metathesis has revolutionized the synthesis of complex molecules, particularly in the construction of carbo- and heterocyclic rings.[11][12][13] While this compound itself is not a direct substrate for ring-closing metathesis (RCM), its derivatization to introduce a second olefinic moiety opens up this powerful synthetic route. For instance, allylation at the quinoline nitrogen followed by RCM could lead to novel fused polycyclic systems.
Key Insight: Ring-closing metathesis of N-alkenyl substituted quinolines is a viable strategy for the synthesis of novel fused heterocyclic systems.[11] This approach can be applied to derivatives of this compound.
Protocol 3: Proposed Synthesis of a Fused Polycycle via Ring-Closing Metathesis
This protocol outlines a two-step sequence involving N-allylation followed by RCM, based on general procedures for these transformations.[11]
Objective: To synthesize a novel, fused polycyclic amine from this compound via N-allylation and subsequent ring-closing metathesis.
Step 1: N-Allylation
Materials:
-
This compound
-
Allyl bromide
-
A suitable base (e.g., NaH or K₂CO₃)
-
Anhydrous solvent (e.g., DMF or acetonitrile)
Procedure:
-
To a solution of this compound (1.0 eq) in the anhydrous solvent, add the base (1.2 eq) portion-wise at 0 °C.
-
Stir the mixture for 30 minutes, then add allyl bromide (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with water and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography to yield the N-allyl-3-(2-cyclohexenyl)quinolinium bromide.
Step 2: Ring-Closing Metathesis
Materials:
-
N-allyl-3-(2-cyclohexenyl)quinolinium bromide
-
Grubbs' catalyst (e.g., 2nd generation)
-
Anhydrous, degassed solvent (e.g., Dichloromethane or Toluene)
Procedure:
-
Dissolve the N-allylated substrate (1.0 eq) in the anhydrous, degassed solvent.
-
Add the Grubbs' catalyst (e.g., 5 mol%) and heat the mixture to reflux under an inert atmosphere.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Expected Outcome and Data:
| Substrate | Product | Catalyst | Conditions | Expected Yield |
| N-allyl-3-(2-cyclohexenyl)quinolinium bromide | Fused Polycyclic Amine | Grubbs' 2nd Gen. | Toluene, reflux | Good |
Visualization of the Metathesis Strategy:
Caption: A two-step approach to fused polycycles.
Conclusion and Future Outlook
This compound emerges as a highly promising, yet underexplored, building block in organic synthesis. The strategic combination of a quinoline core and a cyclohexenyl moiety provides a rich platform for the development of novel and complex polycyclic scaffolds. The proposed applications in selective hydrogenation, intramolecular cycloaddition, and ring-closing metathesis represent just a glimpse of the synthetic potential of this molecule. Further exploration of its reactivity, including electrophilic additions to the double bond, functionalization of the allylic position, and transition-metal-catalyzed cross-coupling reactions at the quinoline ring, will undoubtedly unlock new avenues for the synthesis of innovative compounds for drug discovery and materials science. The protocols and insights provided herein are intended to serve as a foundation and inspiration for future research in this exciting area.
References
-
Ma, J., Chen, S., Bellotti, P., Guo, R., Schafer, F., Heusler, A., Zhang, X., Daniliuc, C., Brown, M. K., Houk, K. N., & Glorius, F. (2021). Photochemical intermolecular dearomative cycloaddition of bicyclic azaarenes with alkenes. Science, 371(6536), 1338–1345. [Link]
-
Zhang, Z., Liu, J., & Han, B. (2012). An Unusual Chemoselective Hydrogenation of Quinoline Compounds Using Supported Gold Catalysts. Journal of the American Chemical Society, 134(42), 17592–17598. [Link]
-
Fodor, G., & Nagubandi, S. (1980). The Bischler-Napieralski Reaction. Tetrahedron, 36(10), 1279-1300. [Link]
-
Padwa, A., & Sheehan, S. M. (2001). Ring closing metathesis reactions of isoquinoline and β-carboline enamines. Tetrahedron Letters, 42(4), 643-646. [Link]
-
Activity of the catalysts for the hydrogenation of quinoline. Reaction... - ResearchGate. (n.d.). Retrieved January 17, 2026, from [Link]
-
Giraud, A., Gualbert, J., & Mignani, S. (2020). Synthesis and Antimicrobial Activity of Burkholderia-Related 4-Hydroxy-3-methyl-2-alkenylquinolines (HMAQs) and Their N-Oxide Counterparts. Journal of Natural Products, 83(8), 2537–2545. [Link]
-
SYNTHESIS OF NEW POLYCYCLIC COMPOUNDS via THE REACTION OF QUINOLINE-8-SULFENYL HALIDES WITH CYCLIC ALKENES. (2021). Chemistry of Heterocyclic Compounds, 57(3), 269–274. [Link]
-
Inorganic Chemistry Ahead of Print - ACS Publications. (n.d.). Retrieved January 17, 2026, from [Link]
-
Novel Catalyst-Free Synthesis of Some 3-Alkylaminoquinoxaline-2(1H)-thiones and 3-Alkyloxyquinoxaline-2(1H) - NIH. (n.d.). Retrieved January 17, 2026, from [Link]
-
Wang, H., Xu, Q., Shen, S., & Yu, S. (2017). Synthesis of Quinolines through Three-Component Cascade Annulation of Aryl Diazonium Salts, Nitriles, and Alkynes. The Journal of Organic Chemistry, 82(2), 770–775. [Link]
-
Hydrogenation of Quinolines and Aldehydes Catalyzed by a Pyrolyzed, Augmented Cobalt-Salen Complex - PMC - PubMed Central. (n.d.). Retrieved January 17, 2026, from [Link]
-
Barbasiewicz, M., Szadkowska, A., Bujok, R., & Grela, K. (2006). Structure and Activity Peculiarities of Ruthenium Quinoline and Quinoxaline Complexes: Novel Metathesis Catalysts. Organometallics, 25(15), 3599–3604. [Link]
-
Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PubMed Central. (n.d.). Retrieved January 17, 2026, from [Link]
-
Electrochemical Indole Skeletal Editing via Single-Carbon Atom Insertion - ACS Publications. (n.d.). Retrieved January 17, 2026, from [Link]
-
Synthesis of quinolines - Organic Chemistry Portal. (n.d.). Retrieved January 17, 2026, from [Link]
-
Quinolines by Three-Component Reaction: Synthesis and Photophysical Studies. (2014). Journal of the Brazilian Chemical Society, 25(12), 2302-2309. [Link]
-
Quinoline Derivatives with Different Functional Groups: Evaluation of Their Catecholase Activity - MDPI. (n.d.). Retrieved January 17, 2026, from [Link]
-
Guo, R., Ma, J., Chen, S., Bellotti, P., Schafer, F., Heusler, A., Zhang, X., Daniliuc, C., Brown, M. K., Houk, K. N., & Glorius, F. (2022). Photochemical Dearomative Cycloadditions of Quinolines and Alkenes: Scope and Mechanism Studies. Journal of the American Chemical Society, 144(40), 18415–18425. [Link]
-
Uncanonical Semireduction of Quinolines and Isoquinolines via Regioselective HAT-Promoted Hydrosilylation - PMC - NIH. (n.d.). Retrieved January 17, 2026, from [Link]
-
(PDF) Synthesis of Quinoline-Based New Chiral Derivatizing Reagents and its use in the Derivatization and Enantioseparation of Few Structurally Similar β-Blockers using Liquid Chromatography and Structural Optimization using DFT - ResearchGate. (n.d.). Retrieved January 17, 2026, from [Link]
-
(a) Synthesis of Quinolines, 6 through nucleophile‐triggered 6‐endo... - ResearchGate. (n.d.). Retrieved January 17, 2026, from [Link]
-
Reactivity Quinoline | PDF | Heterocyclic Compound | Pyridine - Scribd. (n.d.). Retrieved January 17, 2026, from [Link]
-
Synthesis of 3-(quinolin-2-yl)- and 3,6-bis(quinolin-2-yl)-9H-carbazoles - Beilstein Journals. (n.d.). Retrieved January 17, 2026, from [Link]
-
Structure and Activity Peculiarities of Ruthenium Quinoline and Quinoxaline Complexes: Novel Metathesis Catalysts | Request PDF - ResearchGate. (n.d.). Retrieved January 17, 2026, from [Link]
-
Synthesis of Quinoline-Based New Chiral Derivatizing Reagents and its use in the Derivatization and Enantioseparation of Few Structurally Similar β-Blockers using Liquid Chromatography and Structural Optimization using DFT | Asian Journal of Chemistry. (n.d.). Retrieved January 17, 2026, from [Link]
-
Photochemical C−H Hydroxyalkylation of Quinolines and Isoquinolines - PMC - NIH. (n.d.). Retrieved January 17, 2026, from [Link]
-
Metathesis reactions in the synthesis of complex molecules | Request PDF - ResearchGate. (n.d.). Retrieved January 17, 2026, from [Link]
-
Quinolines by Three-Component Reaction: Synthesis and Photophysical Studies - SciELO. (n.d.). Retrieved January 17, 2026, from [Link]
-
Photochemical Intermolecular Dearomative Cycloaddition of Bicyclic Azaarenes with Alkenes - PMC - PubMed Central. (n.d.). Retrieved January 17, 2026, from [Link]
-
The discovery of quinoline-3-carboxamides as hematopoietic prostaglandin D synthase (H-PGDS) inhibitors - PubMed. (n.d.). Retrieved January 17, 2026, from [Link]
Sources
- 1. SYNTHESIS OF NEW POLYCYCLIC COMPOUNDS <i>v</i>ia THE REACTION OF QUINOLINE-8-SULFENYL HALIDES WITH CYCLIC ALKENES | Chemistry of Heterocyclic Compounds [hgs.osi.lv]
- 2. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scribd.com [scribd.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. surfcat.fudan.edu.cn [surfcat.fudan.edu.cn]
- 6. Hydrogenation of Quinolines and Aldehydes Catalyzed by a Pyrolyzed, Augmented Cobalt-Salen Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 7. enamine.net [enamine.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. escholarship.org [escholarship.org]
- 10. Photochemical Intermolecular Dearomative Cycloaddition of Bicyclic Azaarenes with Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Sci-Hub. Structure and Activity Peculiarities of Ruthenium Quinoline and Quinoxaline Complexes: Novel Metathesis Catalysts / Organometallics, 2006 [sci-hub.red]
- 13. researchgate.net [researchgate.net]
Application Notes & Protocols: 3-(2-Cyclohexenyl)quinoline as a Versatile Ligand for Transition-Metal Catalysis
For: Researchers, scientists, and drug development professionals.
Introduction: The Quinoline Scaffold as a Privileged Platform in Catalysis
The quinoline moiety, a bicyclic aromatic heterocycle, represents a cornerstone in the design of high-performance ligands for transition-metal catalysis.[1][2] Its rigid, planar structure provides a predictable and sterically defined coordination environment, which is paramount for achieving high selectivity in catalytic transformations.[1] The embedded nitrogen atom serves as a primary coordination site, while the extended aromatic system allows for fine-tuning of the ligand's electronic properties through substitution.[1][2] These features have established quinoline derivatives as a versatile class of ligands, enabling advancements in a multitude of catalytic reactions, including cross-coupling, C-H functionalization, and asymmetric synthesis.[2][3][4][5]
This application note introduces 3-(2-Cyclohexenyl)quinoline , a ligand that uniquely combines the established quinoline scaffold with a chiral, non-aromatic cyclohexenyl moiety. This combination offers intriguing possibilities for creating a distinct three-dimensional pocket around a metal center, potentially influencing reactivity and selectivity in novel ways. The cyclohexenyl group introduces a non-planar, sterically demanding feature that can play a crucial role in substrate recognition and the stereochemical outcome of a reaction.
Synthesis of this compound
The synthesis of substituted quinolines can be achieved through various established name reactions, such as the Skraup, Friedländer, and Combes syntheses.[6][7] A plausible and efficient route to this compound is the Friedländer annulation. This reaction involves the condensation of an o-aminobenzaldehyde or o-aminobenzophenone with a ketone or aldehyde containing an α-methylene group.
A proposed synthetic pathway for this compound is outlined below:
Caption: Proposed Friedländer synthesis of this compound.
Application in Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds. The efficiency and selectivity of this reaction are highly dependent on the choice of ligand. Quinoline-based ligands have demonstrated considerable efficacy in this transformation.[8] The following protocol details the use of this compound as a ligand in a representative Suzuki-Miyaura coupling reaction.
Rationale for Experimental Design
-
Palladium Precursor: Palladium(II) acetate (Pd(OAc)₂) is a common and air-stable precatalyst that is reduced in situ to the active Pd(0) species.
-
Ligand: this compound is expected to coordinate to the palladium center through the quinoline nitrogen, creating a sterically defined catalytic complex. The cyclohexenyl group may influence the rate of reductive elimination and prevent ligand dimerization.
-
Base: A moderately strong base like potassium carbonate (K₂CO₃) is required to activate the boronic acid and facilitate the transmetalation step.
-
Solvent: A mixture of a polar aprotic solvent like dioxane and water is often optimal for Suzuki-Miyaura reactions, ensuring the solubility of both organic and inorganic reagents.
Experimental Protocol: Suzuki-Miyaura Coupling of 4-Bromoanisole with Phenylboronic Acid
Materials:
-
4-Bromoanisole (1.0 mmol, 1.0 equiv)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
This compound (0.04 mmol, 4 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (4 mL)
-
Deionized water (1 mL)
-
Schlenk tube or microwave vial
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube, add Pd(OAc)₂ (4.5 mg), this compound (8.9 mg), and K₂CO₃ (276 mg).
-
Inert Atmosphere: Seal the tube with a rubber septum, and evacuate and backfill with argon or nitrogen three times.
-
Reagent Addition: Under a positive pressure of inert gas, add 4-bromoanisole (187 mg), phenylboronic acid (146 mg), 1,4-dioxane (4 mL), and deionized water (1 mL) via syringe.
-
Reaction: Place the sealed tube in a preheated oil bath at 100 °C and stir for 12 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (10 mL) and water (10 mL).
-
Extraction: Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Washing and Drying: Combine the organic layers, wash with brine (15 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter the mixture and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 4-methoxybiphenyl.
Catalytic Cycle
The generally accepted catalytic cycle for the Suzuki-Miyaura reaction is depicted below. The this compound ligand (L) is involved in stabilizing the palladium center throughout the cycle.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.
Data Presentation and Optimization
The performance of this compound as a ligand can be optimized by systematically varying key reaction parameters. The following table provides a starting point for such an optimization study.
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | 4 | K₂CO₃ | Dioxane/H₂O | 100 | 12 | Expected High |
| 2 | Pd₂(dba)₃ (1) | 4 | Cs₂CO₃ | Toluene | 110 | 12 | |
| 3 | Pd(OAc)₂ (2) | 4 | K₃PO₄ | DMF | 80 | 24 | |
| 4 | Pd(OAc)₂ (1) | 2 | K₂CO₃ | Dioxane/H₂O | 100 | 12 |
Conclusion and Future Outlook
This compound is a promising ligand that merges the robust, electronically tunable quinoline core with a sterically influential cyclohexenyl substituent. The protocols outlined herein provide a solid foundation for exploring its application in palladium-catalyzed cross-coupling reactions. Further investigations into its utility in asymmetric catalysis are warranted, where the chirality of the cyclohexenyl group could be exploited to induce enantioselectivity. The modular nature of quinoline synthesis allows for the future development of derivatives with modified steric and electronic properties, further expanding the catalytic toolbox for challenging chemical transformations.
References
- Gualtierotti, J. B., et al. (2017). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Molecules, 22(1), 134.
-
MDPI. (2021). Quinoline Derivatives with Different Functional Groups: Evaluation of Their Catecholase Activity. Retrieved from [Link]
-
ResearchGate. (2020). One-Pot Cross-Coupling/C–H Functionalization Reactions: Quinoline as a Substrate and Ligand through N–Pd Interaction. Retrieved from [Link]
- PubMed. (2020). One-Pot Cross-Coupling/C-H Functionalization Reactions: Quinoline as a Substrate and Ligand through N-Pd Interaction. The Journal of Organic Chemistry, 85(4), 2585-2596.
-
American Chemical Society. (2023). Quinoline derivatives with different functional groups: Evaluation of their Catecholase activity. Retrieved from [Link]
- ACS Publications. (2023). Quinoline as a Photochemical Toolbox: From Substrate to Catalyst and Beyond. Accounts of Chemical Research, 56(19), 2635-2649.
- Dalton Transactions. (2014). Nickel complexes supported by quinoline-based ligands: synthesis, characterization and catalysis in the cross-coupling of arylzinc reagents and aryl chlorides or aryltrimethylammonium salts. Dalton Transactions, 43(3), 1239-1251.
-
The Hong Kong Polytechnic University Institutional Repository. (2011). Quinoline-type compounds : asymmetric catalytic reaction and their biological activities. Retrieved from [Link]
- Synthesis and Applications of Asymmetric Catalysis Using Chiral Ligands Containing Quinoline Motifs. (2022).
- PubMed. (2015). Catalytic asymmetric hydrogenation of quinoline carbocycles: unusual chemoselectivity in the hydrogenation of quinolines.
-
IIP Series. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from [Link]
- PubMed Central. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(35), 20635-20655.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. One-Pot Cross-Coupling/C-H Functionalization Reactions: Quinoline as a Substrate and Ligand through N-Pd Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. iipseries.org [iipseries.org]
- 7. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Comprehensive Methodologies for In Vitro Cytotoxicity Assessment of Novel Quinoline Derivatives: A Case Study with 3-(2-Cyclohexenyl)quinoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural and synthetic compounds with a wide array of biological activities.[1] In oncology, quinoline derivatives have emerged as a significant class of anticancer agents, exhibiting mechanisms that include DNA intercalation, inhibition of topoisomerase, and modulation of various signaling pathways, leading to cell cycle arrest and apoptosis.[2][3][4] The development of novel quinoline-based compounds is a focal point in the quest for more effective and selective cancer therapies.[5]
The initial and one of the most critical stages in the evaluation of any potential anticancer compound is the assessment of its cytotoxic effects in vitro.[6][7] These assays are fundamental for screening compound libraries, determining dose-response relationships, and gaining preliminary insights into the mechanism of action.[6] This application note provides a detailed guide to a multi-assay approach for characterizing the in vitro cytotoxicity of a novel quinoline derivative, using the hypothetical compound 3-(2-Cyclohexenyl)quinoline as a case study. We will delve into the principles and detailed protocols for a suite of assays designed to measure metabolic activity (MTT assay), cell membrane integrity (LDH assay), and key markers of apoptosis (Annexin V/PI staining and Caspase-Glo 3/7 assay).
Preliminary Considerations for a Novel Compound
Before embarking on cytotoxicity testing, it is crucial to address several preliminary aspects to ensure the generation of reliable and reproducible data.
Compound Handling and Storage: Novel compounds should be handled with appropriate safety precautions. Proper storage conditions (e.g., temperature, protection from light) must be determined to maintain compound integrity.
Solubility and Stability Testing: A compound must be soluble in the cell culture medium to be biologically active.[8][9][10] The kinetic solubility of the test compound in both a stock solvent (commonly DMSO) and the final culture medium should be determined.[8][10] It is also important to assess the compound's stability in the assay medium over the duration of the experiment to ensure that the observed effects are due to the compound itself and not its degradation products.[11][12]
Selection of Appropriate Cancer Cell Lines: The choice of cancer cell lines should be guided by the therapeutic target of the drug discovery program. It is advisable to use a panel of cell lines from different cancer types to assess the breadth of activity. For this case study, we will consider a panel including a breast cancer line (MCF-7), a lung cancer line (A549), and a colorectal cancer line (HCT116).
Importance of a Normal (Non-cancerous) Cell Line: To evaluate the selectivity of the compound, it is essential to test its cytotoxicity on a non-cancerous cell line, such as human embryonic kidney cells (HEK293) or normal human dermal fibroblasts (NHDF).[13] A favorable therapeutic window is indicated by a significantly higher toxicity towards cancer cells compared to normal cells.[14]
Core Cytotoxicity and Viability Assays
A multi-faceted approach employing assays that measure different cellular parameters is recommended for a comprehensive understanding of a compound's cytotoxic profile.
MTT Assay: Assessing Metabolic Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which serves as an indicator of cell viability. In live cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Detailed Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, HCT116) and a normal cell line (e.g., HEK293) into a 96-well plate at a pre-determined optimal density (typically 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium from a DMSO stock. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent-induced toxicity.[6] Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include vehicle control (DMSO-containing medium) and positive control (a known cytotoxic drug like doxorubicin) wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After incubation, add 20 µL of 5 mg/mL MTT solution in sterile PBS to each well.
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis and Interpretation: The percentage of cell viability is calculated using the following formula:
Percentage Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100
The half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that causes a 50% reduction in cell viability, is determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Hypothetical Data Table:
| Cell Line | This compound IC₅₀ (µM) | Doxorubicin IC₅₀ (µM) |
| MCF-7 | 12.5 ± 1.8 | 0.8 ± 0.1 |
| A549 | 25.1 ± 3.2 | 1.2 ± 0.2 |
| HCT116 | 18.7 ± 2.5 | 0.9 ± 0.1 |
| HEK293 | > 100 | 5.6 ± 0.7 |
Data are presented as mean ± standard deviation from three independent experiments.
LDH Release Assay: Quantifying Membrane Integrity
The Lactate Dehydrogenase (LDH) release assay is a cytotoxicity assay that measures the activity of LDH, a stable cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane. The amount of LDH in the supernatant is proportional to the number of lysed cells.
Detailed Step-by-Step Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing a substrate and a catalyst). Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution provided in the kit to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
Data Analysis and Interpretation: The percentage of cytotoxicity is calculated by comparing the LDH activity in the treated wells to the maximum LDH release control (cells treated with a lysis buffer) and the spontaneous LDH release control (vehicle-treated cells).
Percentage Cytotoxicity = [(Treated LDH Activity - Spontaneous LDH Activity) / (Maximum LDH Activity - Spontaneous LDH Activity)] x 100
Hypothetical Data Table:
| Concentration (µM) | % Cytotoxicity in MCF-7 cells |
| 1 | 5.2 ± 1.1 |
| 10 | 48.9 ± 4.5 |
| 25 | 75.3 ± 6.2 |
| 50 | 92.1 ± 5.8 |
Data are presented as mean ± standard deviation from three independent experiments.
Mechanistic Apoptosis Assays
To understand how a compound induces cell death, it is essential to perform assays that can distinguish between different modes of cell death, such as apoptosis and necrosis.
Annexin V/PI Staining: Differentiating Apoptosis and Necrosis
This assay utilizes the differential staining of cells with Annexin V and Propidium Iodide (PI) to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect early apoptotic cells. PI is a fluorescent nucleic acid intercalating agent that cannot cross the intact membrane of live and early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.
Detailed Step-by-Step Protocol for Flow Cytometry:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the IC₅₀ value for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently detach them using a non-enzymatic cell dissociation solution.
-
Washing: Wash the cells twice with cold PBS by centrifugation (300 x g for 5 minutes).
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze the cells by flow cytometry within one hour.
Data Analysis and Interpretation: The flow cytometer will generate a dot plot with four quadrants:
-
Lower-Left (Annexin V-/PI-): Live cells
-
Lower-Right (Annexin V+/PI-): Early apoptotic cells
-
Upper-Right (Annexin V+/PI+): Late apoptotic/necrotic cells
-
Upper-Left (Annexin V-/PI+): Necrotic cells
Hypothetical Data Table:
| Treatment | % Live Cells | % Early Apoptotic | % Late Apoptotic/Necrotic |
| Vehicle Control | 95.2 ± 2.1 | 2.5 ± 0.5 | 2.3 ± 0.4 |
| 10 µM Compound | 45.8 ± 3.8 | 35.1 ± 2.9 | 19.1 ± 1.7 |
| 25 µM Compound | 15.3 ± 1.9 | 50.7 ± 4.2 | 34.0 ± 3.1 |
Data are presented as mean ± standard deviation from three independent experiments.
Caspase-Glo 3/7 Assay: Measuring Executioner Caspase Activity
Caspases are a family of proteases that play a central role in the execution of apoptosis. Caspases-3 and -7 are the key executioner caspases. The Caspase-Glo 3/7 assay is a luminescent assay that measures the activity of these caspases. The assay provides a proluminescent substrate containing the DEVD tetrapeptide sequence, which is cleaved by activated caspase-3/7, releasing aminoluciferin and generating a "glow-type" luminescent signal that is proportional to the amount of caspase activity.
Detailed Step-by-Step Protocol:
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with the test compound as described for the MTT assay.
-
Reagent Preparation: Reconstitute the Caspase-Glo 3/7 substrate with the provided buffer to form the Caspase-Glo 3/7 Reagent.
-
Reagent Addition: After the treatment period, allow the plate to equilibrate to room temperature. Add 100 µL of the Caspase-Glo 3/7 Reagent to each well.
-
Incubation: Mix the contents of the wells by gentle shaking on an orbital shaker for 30 seconds. Incubate the plate at room temperature for 1-2 hours.
-
Luminescence Measurement: Measure the luminescence of each well using a plate-reading luminometer.
Data Analysis and Interpretation: The luminescent signal is directly proportional to the caspase-3/7 activity. The results are often expressed as fold change in caspase activity compared to the vehicle control.
Hypothetical Data Table:
| Concentration (µM) | Fold Change in Caspase-3/7 Activity |
| 1 | 1.2 ± 0.2 |
| 10 | 4.5 ± 0.6 |
| 25 | 8.1 ± 1.1 |
| 50 | 12.3 ± 1.5 |
Data are presented as mean ± standard deviation from three independent experiments.
Visualizing Workflows and Pathways
Clear visualization of experimental workflows and biological pathways can greatly aid in understanding and communicating the research.
Caption: General experimental workflow for in vitro cytotoxicity assessment.
Caption: Simplified intrinsic apoptosis signaling pathway.
Data Interpretation and Troubleshooting
Common Pitfalls and Troubleshooting:
-
Compound Precipitation: If the compound precipitates in the culture medium, the results will be inaccurate. Ensure that the final concentration of the compound is below its solubility limit.
-
Inconsistent Cell Seeding: Uneven cell seeding can lead to high variability in the results. Ensure a single-cell suspension and proper mixing before plating.
-
Interference with Assay Chemistry: Some compounds may directly interact with the assay reagents. For example, a colored compound might interfere with colorimetric assays. It is important to run compound-only controls to check for such interference.
-
High Background in LDH Assay: High levels of LDH in the serum of the culture medium can lead to high background signals. Using a low-serum medium or a serum-free medium for the assay can mitigate this issue.
Conclusion
The systematic in vitro evaluation of novel compounds is a cornerstone of modern drug discovery. The suite of assays described in this application note provides a robust framework for characterizing the cytotoxic and apoptotic effects of novel quinoline derivatives like this compound. By integrating data on metabolic activity, membrane integrity, and specific apoptotic markers, researchers can gain a comprehensive understanding of a compound's anticancer potential and mechanism of action, thereby facilitating the selection of promising candidates for further preclinical development.
References
- Comprehensive review on current developments of quinoline-based anticancer agents. (URL not available)
-
Quinoline-based Compounds with Potential Activity against Drug-resistant Cancers. (URL: [Link])
- Synthesis of novel quinoline derivatives and their cytotoxicity in A549 lung cancer cells. (URL not available)
-
Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. (URL: [Link])
-
The Versatile Quinoline and Its Derivatives as anti-Cancer Agents: An Overview. (URL: [Link])
- Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. (URL not available)
-
Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. (URL: [Link])
-
Cytotoxicity of 4-substituted quinoline derivatives: Anticancer and antileishmanial potential. (URL: [Link])
-
Cytotoxic effects of synthesized quinoline derivatives on the viability... (URL: [Link])
-
The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. (URL: [Link])
-
Anticancer Activity of Quinoline Derivatives. (URL: [Link])
-
The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. (URL: [Link])
-
A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-ph. (URL: [Link])
-
Solubility Assessment Service. (URL: [Link])
-
What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (URL: [Link])
-
Solubility, Dissolution, and Stability Studies of Pharmaceuticals. (URL: [Link])
-
Outlining Drug Stability and Solubility with Dissolution Testing. (URL: [Link])
-
(PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (URL: [Link])
-
In Vitro Solubility Assays in Drug Discovery | Request PDF. (URL: [Link])
-
Update on in vitro cytotoxicity assays for drug development. (URL: [Link])
-
In Vitro Cytotoxicity Assays: Applications in Drug Discovery. (URL: [Link])
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijmphs.com [ijmphs.com]
- 4. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E [pubs.rsc.org]
- 5. Quinoline-based Compounds with Potential Activity against Drugresistant Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. kosheeka.com [kosheeka.com]
- 8. creative-biolabs.com [creative-biolabs.com]
- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 10. researchgate.net [researchgate.net]
- 11. criver.com [criver.com]
- 12. pharmtech.com [pharmtech.com]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for Antimicrobial Activity Screening of 3-(2-Cyclohexenyl)quinoline
For Researchers, Scientists, and Drug Development Professionals
Abstract
The rise of multidrug-resistant pathogens necessitates the discovery and development of novel antimicrobial agents. Quinoline derivatives have historically been a rich source of potent antibacterial and antifungal compounds.[1][2][3] This technical guide provides a comprehensive framework for the initial antimicrobial screening of a novel quinoline derivative, 3-(2-Cyclohexenyl)quinoline. We will detail the underlying principles, step-by-step protocols for qualitative and quantitative assays, and the scientific rationale behind these experimental choices. This guide is designed to be a self-validating system, ensuring robust and reproducible results for researchers in the field of drug discovery.
Introduction: The Promise of Quinolines in Antimicrobial Drug Discovery
Quinoline, a heterocyclic aromatic compound, forms the scaffold for a wide range of biologically active molecules.[1][4] The quinoline ring system is a key pharmacophore in many approved drugs, most notably the quinolone class of antibiotics.[5][6] These agents exert their bactericidal effects by inhibiting essential bacterial enzymes, DNA gyrase and topoisomerase IV, which are responsible for DNA replication, repair, and recombination.[5][7][8][9] This mechanism of action provides a clear scientific basis for investigating novel quinoline derivatives, such as this compound, as potential new antimicrobial agents. The cyclohexenyl moiety introduces a non-planar, lipophilic group that may influence the compound's interaction with bacterial cell membranes or the target enzymes, potentially leading to altered or enhanced activity.
This application note will guide researchers through a systematic screening process to determine the antimicrobial spectrum and potency of this compound. We will cover two primary, widely-used techniques: the Agar Disk Diffusion assay for initial qualitative screening and the Broth Microdilution method for quantitative determination of the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).[10][11][12][13]
Potential Mechanism of Action: Targeting Bacterial DNA Replication
The primary mechanism of action for most quinolone antibiotics is the inhibition of type II topoisomerases, specifically DNA gyrase and topoisomerase IV.[6][7][8] These enzymes are crucial for managing DNA topology during replication. DNA gyrase introduces negative supercoils into DNA, while topoisomerase IV is primarily involved in decatenating newly replicated chromosomes. By forming a stable complex with the enzyme and cleaved DNA, quinolones trap the enzyme, leading to double-strand DNA breaks and ultimately cell death.[7][8] It is hypothesized that this compound may exhibit a similar mechanism of action.
Caption: Hypothetical mechanism of this compound targeting bacterial DNA gyrase and topoisomerase IV.
Experimental Protocols
This section provides detailed, step-by-step protocols for the antimicrobial screening of this compound.
Materials and Reagents
-
Test Compound: this compound (synthesized and purified)
-
Solvent: Dimethyl sulfoxide (DMSO, sterile)
-
Positive Control Antibiotics: Ciprofloxacin (for bacteria), Fluconazole (for fungi)
-
Negative Control: Sterile DMSO
-
Bacterial Strains:
-
Gram-positive: Staphylococcus aureus (e.g., ATCC 25923), Bacillus subtilis (e.g., ATCC 6633)
-
Gram-negative: Escherichia coli (e.g., ATCC 25922), Pseudomonas aeruginosa (e.g., ATCC 27853)
-
-
Fungal Strains: Candida albicans (e.g., ATCC 10231), Aspergillus niger (e.g., ATCC 16404)
-
Growth Media:
-
Mueller-Hinton Agar (MHA)
-
Mueller-Hinton Broth (MHB)
-
Sabouraud Dextrose Agar (SDA)
-
Sabouraud Dextrose Broth (SDB)
-
-
Equipment and Consumables:
-
Sterile Petri dishes (90 mm)
-
Sterile 6 mm paper disks
-
Sterile 96-well microtiter plates
-
Micropipettes and sterile tips
-
Incubator (37°C for bacteria, 28°C for fungi)
-
Shaking incubator
-
Spectrophotometer
-
Sterile swabs, loops, and spreaders
-
Protocol 1: Agar Disk Diffusion Assay (Qualitative Screening)
This method provides a preliminary assessment of the antimicrobial activity of the test compound.[10][11]
Principle: The test compound diffuses from a saturated paper disk into an agar medium inoculated with a test microorganism. If the compound is active, it will inhibit microbial growth, creating a clear zone of inhibition around the disk. The diameter of this zone is proportional to the susceptibility of the microorganism to the compound.
Step-by-Step Protocol:
-
Prepare Inoculum:
-
Aseptically pick 3-5 isolated colonies of the test microorganism from a fresh culture plate.
-
Suspend the colonies in sterile saline or broth.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL for bacteria).
-
-
Inoculate Agar Plates:
-
Dip a sterile cotton swab into the adjusted inoculum and rotate it against the side of the tube to remove excess liquid.
-
Evenly streak the swab over the entire surface of an MHA (for bacteria) or SDA (for fungi) plate in three different directions to ensure uniform growth.
-
-
Apply Disks:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mg/mL).
-
Aseptically apply 10 µL of the test compound solution onto sterile 6 mm paper disks (yielding 100 µ g/disk ). Allow the solvent to evaporate completely in a sterile environment.
-
Place the impregnated disks onto the inoculated agar surface. Gently press to ensure complete contact.
-
Place positive control (e.g., Ciprofloxacin, 5 µ g/disk ) and negative control (DMSO) disks on the same plate, sufficiently spaced apart.
-
-
Incubation:
-
Invert the plates and incubate at 37°C for 18-24 hours for bacteria and at 28°C for 24-48 hours for fungi.
-
-
Data Collection:
-
Measure the diameter of the zone of inhibition (including the disk) in millimeters (mm).
-
Perform the experiment in triplicate for each microorganism and calculate the mean and standard deviation.
-
Expected Results (Hypothetical):
| Microorganism | Compound (100 µ g/disk ) Zone of Inhibition (mm) | Ciprofloxacin (5 µ g/disk ) Zone of Inhibition (mm) | DMSO Zone of Inhibition (mm) |
| S. aureus | 22 ± 1.5 | 25 ± 1.0 | 0 |
| B. subtilis | 24 ± 1.0 | 28 ± 1.2 | 0 |
| E. coli | 18 ± 1.2 | 30 ± 1.5 | 0 |
| P. aeruginosa | 12 ± 1.8 | 24 ± 1.0 | 0 |
| C. albicans | 15 ± 1.0 | N/A | 0 |
| A. niger | 10 ± 1.5 | N/A | 0 |
Protocol 2: Broth Microdilution for MIC and MBC Determination (Quantitative)
This method determines the lowest concentration of the test compound that inhibits visible microbial growth (MIC) and the lowest concentration that kills the microorganism (MBC).[10][13]
Principle: A serial dilution of the test compound is prepared in a liquid growth medium in a 96-well plate. Each well is then inoculated with the test microorganism. After incubation, the wells are observed for turbidity to determine the MIC. The contents of the clear wells are then sub-cultured onto agar plates to determine the MBC.
Caption: Workflow for determining Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).
Step-by-Step Protocol:
-
Prepare Compound Dilutions:
-
In a 96-well plate, add 100 µL of sterile MHB (for bacteria) or SDB (for fungi) to wells 2 through 12.
-
Prepare a 2x concentrated stock solution of this compound in the appropriate broth. Add 200 µL of this solution to well 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.
-
Well 11 serves as the growth control (no compound). Well 12 serves as the sterility control (no inoculum).
-
-
Prepare Inoculum:
-
Prepare a microbial suspension as described in Protocol 1. Dilute this suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
-
Inoculate Plate:
-
Add 100 µL of the diluted inoculum to wells 1 through 11. The final volume in each well will be 200 µL, and the compound concentrations will be halved.
-
-
Incubation:
-
Cover the plate and incubate at 37°C for 18-24 hours for bacteria or at 28°C for 24-48 hours for fungi.
-
-
Determine MIC:
-
Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
-
-
Determine MBC:
-
From each well that shows no visible growth (the MIC well and wells with higher concentrations), take a 10 µL aliquot and spot-plate it onto a fresh MHA or SDA plate.
-
Incubate the plates under the appropriate conditions.
-
The MBC is the lowest concentration that results in no colony growth on the subculture plates, indicating a ≥99.9% reduction in the initial inoculum.
-
Expected Results (Hypothetical):
| Microorganism | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
| S. aureus | 8 | 16 | 2 | Bactericidal |
| B. subtilis | 4 | 8 | 2 | Bactericidal |
| E. coli | 32 | 128 | 4 | Bactericidal |
| P. aeruginosa | 128 | >256 | >2 | Bacteriostatic at tested conc. |
| C. albicans | 64 | 128 | 2 | Fungicidal |
| A. niger | 128 | >256 | >2 | Fungistatic at tested conc. |
Interpretation of MBC/MIC Ratio:
-
≤ 4: The compound is considered bactericidal/fungicidal.
-
> 4: The compound is considered bacteriostatic/fungistatic.
Conclusion and Future Directions
The protocols outlined in this application note provide a robust and reproducible methodology for the initial antimicrobial screening of this compound. The agar disk diffusion assay offers a rapid qualitative assessment of the compound's spectrum of activity, while the broth microdilution method provides quantitative data on its potency (MIC) and its cidal or static nature (MBC). The hypothetical data presented suggests that this compound may possess significant antibacterial and antifungal properties, with a potentially bactericidal mechanism of action against several key pathogens.
Further studies should focus on:
-
Elucidating the precise mechanism of action through enzyme inhibition assays (DNA gyrase and topoisomerase IV).
-
Investigating the potential for synergy with existing antibiotics.
-
Assessing the cytotoxicity of the compound against mammalian cell lines to determine its therapeutic index.
-
Exploring structure-activity relationships (SAR) by synthesizing and screening related analogues.
This systematic approach will enable a thorough evaluation of this compound's potential as a lead compound in the development of new antimicrobial therapies.
References
-
Quinolone antibiotic. Wikipedia. [Link]
-
Mechanism of action of and resistance to quinolones. National Center for Biotechnology Information. [Link]
-
Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. National Center for Biotechnology Information. [Link]
-
Mechanism of Quinolone Action and Resistance. National Center for Biotechnology Information. [Link]
-
Antibacterial Properties of Quinoline Derivatives: A Mini- Review. Biointerface Research in Applied Chemistry. [Link]
-
Quinolones: Mechanism, Lethality and Their Contributions to Antibiotic Resistance. MDPI. [Link]
-
Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. Taylor & Francis Online. [Link]
-
Mechanism of Quinolone Action and Resistance. ACS Publications. [Link]
-
Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. National Center for Biotechnology Information. [Link]
-
Synthesis and Antimicrobial Evaluation of New Quinoline Derivatives. Asian Pacific Journal of Health Sciences. [Link]
-
(PDF) Methods for screening and evaluation of antimicrobial activity: a review of protocols, advantages and limitations. ResearchGate. [Link]
-
Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Semantic Scholar. [Link]
-
SCREENING METHODS TO DETERMINE ANTIBACTERIAL ACTIVITY OF NATURAL PRODUCTS. SciELO. [Link]
-
LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. OIE. [Link]
-
Synthesis, reactions, and biological activities of some new thieno[3,2-c]quinoline and pyrrolo... PubMed. [Link]
-
Biological activities of quinoline derivatives. PubMed. [Link]
Sources
- 1. biointerfaceresearch.com [biointerfaceresearch.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. apjhs.com [apjhs.com]
- 5. Quinolone antibiotic - Wikipedia [en.wikipedia.org]
- 6. Mechanism of action of and resistance to quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanism of Quinolone Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. scielo.br [scielo.br]
- 13. woah.org [woah.org]
Application Notes and Protocols: A Comprehensive Guide to Evaluating the Anti-inflammatory Properties of Quinoline Compounds
Introduction: The Quinoline Scaffold as a Privileged Structure in Anti-Inflammatory Drug Discovery
Inflammation is a fundamental biological process orchestrated by the immune system in response to harmful stimuli such as pathogens, damaged cells, or irritants. While acute inflammation is a protective and restorative mechanism, chronic and unresolved inflammation underpins a vast array of human diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. The quest for novel, potent, and safe anti-inflammatory agents is a cornerstone of modern medicinal chemistry.
Among the myriad of heterocyclic compounds, the quinoline nucleus has emerged as a versatile and privileged scaffold in drug discovery, demonstrating a broad spectrum of pharmacological activities.[1][2][3] Quinoline-based small molecules are being extensively explored as anti-inflammatory agents, targeting key pharmacological players in the inflammatory cascade such as Cyclooxygenase (COX) enzymes, Phosphodiesterase 4 (PDE4), and Tumor Necrosis Factor-α (TNF-α) converting enzyme (TACE).[4][5] The therapeutic potential of these compounds is often attributed to their ability to modulate pro-inflammatory signaling pathways, notably the Nuclear Factor kappa-B (NF-κB) pathway, a central mediator of the inflammatory response.[6][7][8][9]
This comprehensive guide provides a detailed protocol for the systematic evaluation of the anti-inflammatory properties of novel quinoline compounds, designed for researchers, scientists, and drug development professionals. The protocols herein are structured to provide a logical, stepwise progression from initial in vitro screening to in vivo validation, ensuring scientific integrity and generating robust, reproducible data.
Part 1: In Vitro Evaluation of Anti-Inflammatory Activity
The initial assessment of a compound's anti-inflammatory potential is most efficiently conducted through a series of well-defined in vitro assays. These cell-free and cell-based models offer a controlled environment to probe specific molecular targets and cellular pathways involved in inflammation.
Rationale for In Vitro Screening
In vitro assays serve as a critical first-pass filter in the drug discovery pipeline. They are cost-effective, have a higher throughput compared to animal models, and allow for the elucidation of specific mechanisms of action.[10][11] By targeting key enzymes and signaling molecules, we can rapidly identify promising lead compounds for further development.
Key In Vitro Assays for Quinolines
Two primary in vitro assays are recommended for the initial screening of quinoline compounds: the Cyclooxygenase-2 (COX-2) inhibition assay and the lipopolysaccharide (LPS)-induced nitric oxide (NO) production assay in macrophages.
Scientific Rationale: Cyclooxygenase enzymes (COX-1 and COX-2) are responsible for the conversion of arachidonic acid into prostaglandins, which are potent mediators of inflammation and pain.[12] While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is inducible and its expression is significantly upregulated during inflammation.[12] Selective inhibition of COX-2 is a well-established therapeutic strategy for treating inflammation with a reduced risk of gastrointestinal side effects associated with non-selective NSAIDs.[12] Many quinoline derivatives have been identified as inhibitors of COX enzymes.[2][4][5]
Experimental Workflow:
Caption: Workflow for the COX-2 Inhibition Assay.
Detailed Protocol:
-
Materials:
-
Procedure:
-
Prepare the reaction buffer, heme, and COX-2 enzyme solutions according to the manufacturer's instructions.[13][15]
-
In a 96-well plate, set up the following reactions in triplicate:
-
Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding arachidonic acid to all wells.
-
Immediately add the colorimetric or fluorometric probe.
-
Measure the absorbance or fluorescence at the appropriate wavelength using a microplate reader at timed intervals.
-
-
Data Analysis and Presentation:
-
Subtract the background reading from all other readings.
-
Calculate the percentage of COX-2 inhibition for each concentration of the test compound using the following formula: % Inhibition = [(Activity_control - Activity_inhibitor) / Activity_control] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the half-maximal inhibitory concentration (IC50) value from the dose-response curve.
-
| Compound | Target Enzyme | Assay Type | IC50 (µM) |
| Test Quinoline 1 | Human COX-2 | Fluorometric | [Experimental Value] |
| Test Quinoline 2 | Human COX-2 | Fluorometric | [Experimental Value] |
| Celecoxib (Control) | Human COX-2 | Fluorometric | [Reference Value] |
Scientific Rationale: Macrophages are key players in the inflammatory response. Upon stimulation with bacterial lipopolysaccharide (LPS), they produce a variety of pro-inflammatory mediators, including nitric oxide (NO).[16][17] NO is synthesized by the enzyme inducible nitric oxide synthase (iNOS) and plays a crucial role in inflammation.[18] Therefore, the inhibition of NO production in LPS-stimulated macrophages is a reliable indicator of a compound's anti-inflammatory activity.[19][20] The murine macrophage cell line RAW 264.7 is a well-established model for this assay.[21][22]
Experimental Workflow:
Caption: Workflow for LPS-Induced NO Production Assay.
Detailed Protocol:
-
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics
-
Lipopolysaccharide (LPS) from E. coli
-
Test quinoline compounds
-
Griess Reagent (Component A: Sulfanilamide in phosphoric acid; Component B: N-(1-naphthyl)ethylenediamine dihydrochloride)[23][24]
-
Sodium nitrite (for standard curve)
-
96-well cell culture plate
-
Microplate reader
-
-
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.[16][22]
-
Remove the culture medium and replace it with fresh medium containing various concentrations of the test quinoline compounds.
-
After 1-2 hours of pre-treatment, stimulate the cells with LPS (e.g., 1 µg/mL).[22] Include a vehicle control (no compound, with LPS) and a negative control (no compound, no LPS).
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.[16]
-
After incubation, collect the cell culture supernatant.
-
Perform the Griess assay to determine the nitrite concentration, a stable product of NO.[21]
-
Measure the absorbance at 540 nm using a microplate reader.
-
Prepare a standard curve using known concentrations of sodium nitrite to quantify the nitrite concentration in the samples.[24]
-
-
Data Analysis and Presentation:
-
Calculate the nitrite concentration in each sample using the sodium nitrite standard curve.
-
Calculate the percentage of NO production inhibition for each concentration of the test compound.
-
Present the results in a table and/or a bar graph showing the dose-dependent inhibition of NO production.
-
| Compound | Concentration (µM) | Nitrite Concentration (µM) | % Inhibition of NO Production |
| Control (no LPS) | - | [Value] | - |
| Vehicle (LPS only) | - | [Value] | 0 |
| Test Quinoline 1 | 1 | [Value] | [Value] |
| 10 | [Value] | [Value] | |
| 50 | [Value] | [Value] | |
| Positive Control | [Conc] | [Value] | [Value] |
Part 2: Mechanistic Insights - Probing the NF-κB Signaling Pathway
Scientific Rationale: The transcription factor NF-κB is a master regulator of inflammation.[8] It controls the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and iNOS.[7][8] The canonical NF-κB pathway is activated by stimuli like LPS, leading to the translocation of NF-κB from the cytoplasm to the nucleus, where it initiates gene transcription.[7] Investigating the effect of quinoline compounds on this pathway can provide crucial insights into their mechanism of action.[6][26][27]
Signaling Pathway Diagram:
Caption: The Canonical NF-κB Signaling Pathway in Inflammation.
Part 3: In Vivo Validation of Anti-Inflammatory Efficacy
Promising candidates from in vitro screening should be advanced to in vivo models to assess their efficacy and safety in a whole-organism context.
Rationale for In Vivo Testing
In vivo models are indispensable for evaluating the overall pharmacological effect of a compound, taking into account its absorption, distribution, metabolism, and excretion (ADME) properties.[10] They provide a more physiologically relevant assessment of anti-inflammatory activity.[28][29]
Carrageenan-Induced Paw Edema in Rodents
Scientific Rationale: The carrageenan-induced paw edema model is a widely used and well-characterized acute inflammatory model for the evaluation of anti-inflammatory drugs.[30][31] Sub-plantar injection of carrageenan, a phlogistic agent, induces a biphasic inflammatory response characterized by edema, erythema, and hyperalgesia.[32][33] The reduction in paw volume is a direct measure of the anti-inflammatory effect of the test compound.[30][33]
Experimental Workflow:
Caption: Workflow for the Carrageenan-Induced Paw Edema Model.
Detailed Protocol:
-
Materials:
-
Male Wistar rats or Swiss albino mice
-
Carrageenan (1% w/v in sterile saline)
-
Test quinoline compounds
-
Positive control drug (e.g., Indomethacin or Diclofenac)
-
Plethysmometer or digital calipers
-
-
Procedure:
-
Acclimatize the animals for at least one week before the experiment.
-
Divide the animals into groups (n=6-8 per group):
-
Group I (Control): Receives the vehicle.
-
Group II (Positive Control): Receives the standard anti-inflammatory drug.
-
Group III, IV, V, etc.: Receive different doses of the test quinoline compound.
-
-
Administer the test compounds and the positive control drug orally or intraperitoneally, typically 30-60 minutes before carrageenan injection.[30]
-
Measure the initial volume of the right hind paw of each animal using a plethysmometer. This is the baseline reading.
-
Induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.[30][33]
-
Measure the paw volume at regular intervals after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).[33]
-
-
Data Analysis and Presentation:
-
Calculate the increase in paw volume (edema) for each animal at each time point: Edema Volume = Paw Volume_t - Paw Volume_0
-
Calculate the percentage of inhibition of edema for each treated group compared to the control group: % Inhibition = [(Edema_control - Edema_treated) / Edema_control] x 100
-
Present the data in a table and a time-course graph showing the effect of the test compounds on paw edema.
-
| Treatment Group | Dose (mg/kg) | Paw Volume Increase (mL) at 3h | % Inhibition of Edema |
| Vehicle Control | - | [Value] | 0 |
| Test Quinoline 1 | 10 | [Value] | [Value] |
| 25 | [Value] | [Value] | |
| 50 | [Value] | [Value] | |
| Indomethacin | 10 | [Value] | [Value] |
Conclusion
The systematic approach outlined in these application notes provides a robust framework for the comprehensive evaluation of the anti-inflammatory properties of novel quinoline compounds. By progressing from targeted in vitro assays to a validated in vivo model, researchers can effectively identify and characterize promising lead candidates for the development of new anti-inflammatory therapeutics. The integration of mechanistic studies, such as the investigation of the NF-κB pathway, further enhances the understanding of the compound's mode of action, which is critical for successful drug development.
References
- Medicinal Chemistry of Quinolines As Emerging Anti-inflammatory Agents: An Overview. (2025). Vertex AI Search.
- Mukherjee, S., & Pal, M. (2013). Quinolines: a new hope against inflammation. Drug Discovery Today, 18(7-8), 389-398.
- In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated
- Carrageenan Induced Paw Edema (R
- In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. (2019).
- Review on synthesis and screening of the quinoline derivatives as an anti-inflammatory agent. (n.d.).
- Development of an in vitro screening assay to test the antiinflammatory properties of dietary supplements and pharmacologic agents. (n.d.). PubMed.
- In Vivo Animal Models in Preclinical Evaluation of Anti-Inflammatory Activity-A Review. (2021). Semantic Scholar.
- In Vitro and Ex Vivo Models for Screening Topical Anti-Inflamm
- NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders?. (n.d.). PubMed Central.
- In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. (n.d.). Semantic Scholar.
- (PDF) NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders?. (2021).
- Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the R
- Screening models for inflamm
- Griess test. (n.d.). Wikipedia.
- New In Vivo LPS Model for Anti-Inflammatory Drug Profiling. (2023).
- The Nuclear Factor NF-κB Pathway in Inflamm
- In vivo murine models for evaluating anti-arthritic agents: An updated review. (2024).
- Griess Reagent Kit, for nitrite quantitation Product Information Sheet. (2024). Thermo Fisher Scientific.
- Application Notes and Protocols for Cox-2-IN-27 In Vitro Enzyme Assay. (2025). BenchChem.
- Development of an In Vitro Screening Assay to Test the Antiinflammatory Properties of Dietary Supplements and Pharmacologic Agents. (n.d.).
- Annotated Review on Various Biological Activities of Quinoline Molecule. (2022). Biointerface Research in Applied Chemistry.
- Synthesis and evaluation of the anti-inflammatory activity of quinoline deriv
- Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview. (n.d.). PubMed.
- Targeting The Nuclear Factor Kappa-B (NF-κB)
- Antioxidant, Anti-inflammatory, Antibacterial, and Analgesic Activities and Mechanisms of Quinolines, Indoles and Related Deriv
- Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7. (n.d.).
- Carrageenan induced Paw Edema Model. (n.d.).
- Nitrite Assay Kit (Griess Reagent). (n.d.). Assay Genie.
- Rat paw oedema modeling and NSAIDs: Timing of effects. (n.d.). PubMed.
- NF-κB signaling in inflammation. (2017). Signal Transduction and Targeted Therapy.
- A Review on Quinoline: Diverse Pharmacological Agent. (2021). Chemistry Research Journal.
- Models of Inflammation: Carrageenan‐Induced Paw Edema in the Rat. (n.d.).
- Griess/Nitrite Assay Introduction. (n.d.). iGEM.
- COX-2 Biochemical Activity Assay Service. (n.d.). Reaction Biology.
- Cyclooxygenase (COX) Activity Assay Kit (Fluorometric). (n.d.). Assay Genie.
- Medicinal Chemistry of Quinazolines as Analgesic and Anti-Inflamm
- COX-2 (human) Inhibitor Screening Assay Kit. (n.d.). Cayman Chemical.
- COX Colorimetric Inhibitor Screening Assay Kit. (n.d.). Cayman Chemical.
- Nitrite Assay Kit (Griess Reagent). (n.d.). Sigma-Aldrich.
- Inhibition of LPS-Induced Nitric Oxide Production in RAW 264.7 Cell Lines, DPPH Radical Scavenging and Total Phenolic Content of. (n.d.). ThaiScience.
- Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Activated Murine Macrophage RAW 264.7 Cells by the Norsesterterpene Peroxide, Epimuqubilin A. (n.d.). MDPI.
- Investigating the Anti-inflammatory Effect of Quinoline Derivative: N1-(5-methyl-5H-indolo[2,3-b]quinolin-11-yl)benzene-1,4-diamine Hydrochloride Loaded Soluble Starch Nanoparticles Against Methotrexate-induced Inflammation in Experimental Model. (2024). PubMed Central.
- New Quinoline-Based Compounds for Analgesic and Anti-Inflammatory Evaluation. (2025).
- Synthesis, Characterization & Screening for Anti-Inflammatory & Analgesic Activity of Quinoline Derivatives Bearing Azetidinones Scaffolds. (n.d.). PubMed.
- Selected quinoline derivatives with anti-inflammatory activity. (n.d.).
- LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion. (n.d.). PubMed Central.
- The Effect of Lipopolysaccharide Challenge in RAW 264.7 Cells on Nitric Oxide Release and Cell. (n.d.). Jurnal Kedokteran Brawijaya.
Sources
- 1. researchgate.net [researchgate.net]
- 2. biointerfaceresearch.com [biointerfaceresearch.com]
- 3. chemrj.org [chemrj.org]
- 4. Quinolines: a new hope against inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Investigating the Anti-inflammatory Effect of Quinoline Derivative: N1-(5-methyl-5H-indolo[2,3-b]quinolin-11-yl)benzene-1,4-diamine Hydrochloride Loaded Soluble Starch Nanoparticles Against Methotrexate-induced Inflammation in Experimental Model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vitro and In vivo Models for Anti-inflammation: An Evaluative Review [accscience.com]
- 11. mdpi.com [mdpi.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. assaygenie.com [assaygenie.com]
- 15. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 16. thaiscience.info [thaiscience.info]
- 17. jkb.ub.ac.id [jkb.ub.ac.id]
- 18. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Development of an in vitro screening assay to test the antiinflammatory properties of dietary supplements and pharmacologic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. Griess test - Wikipedia [en.wikipedia.org]
- 24. documents.thermofisher.com [documents.thermofisher.com]
- 25. static.igem.org [static.igem.org]
- 26. researchgate.net [researchgate.net]
- 27. mdpi.com [mdpi.com]
- 28. In Vivo Animal Models in Preclinical Evaluation of Anti-Inflammatory Activity-A Review | Semantic Scholar [semanticscholar.org]
- 29. ijpras.com [ijpras.com]
- 30. inotiv.com [inotiv.com]
- 31. researchgate.net [researchgate.net]
- 32. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 33. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Quinoline Scaffold as a Platform for Advanced Fluorescent Probes
Preamble: The Quinoline Scaffold – A Privileged Foundation for Fluorescence Sensing
The quinoline moiety, a simple fusion of a benzene and a pyridine ring, represents what is often termed a "privileged scaffold" in medicinal chemistry and materials science.[1][2][3] Its rigid, aromatic structure provides an excellent foundation for fluorophore development, offering intrinsic fluorescence, high quantum yields, and a synthetically versatile framework for functionalization.[4][5][6][7] These characteristics have made quinoline-based molecules indispensable tools in bioimaging, allowing for the detection and visualization of specific analytes within the complex milieu of living systems.[4][8]
This guide moves beyond a simple recitation of facts to provide a deep, mechanistic understanding of how to design, synthesize, characterize, and apply these powerful molecular tools. We will explore the causality behind experimental choices, ensuring that each protocol is not just a series of steps, but a self-validating system for robust and reproducible results.
Part 1: Rational Design and Sensing Mechanisms
The power of a quinoline probe lies in its modular design, which typically consists of three core components: the quinoline fluorophore , a specific receptor (or recognition site) for the target analyte, and a linker that connects them. The magic happens when the receptor binds to its target, inducing a conformational or electronic change that is communicated to the fluorophore, resulting in a measurable change in its fluorescence output.
Several key photophysical mechanisms govern this response.[9][10] Understanding these is critical to designing a probe with the desired "turn-on" or "turn-off" characteristics.
-
Photoinduced Electron Transfer (PET): In a typical PET sensor, a nitrogen or oxygen atom in the receptor has a lone pair of electrons that can quench the quinoline's fluorescence in the "off" state. Upon binding a target ion (like a proton or metal cation), these electrons are stabilized, the PET process is inhibited, and fluorescence is restored ("turn-on").[11][12]
-
Intramolecular Charge Transfer (ICT): These probes feature an electron-donating group and an electron-accepting group. Upon excitation, an electron moves from the donor to the acceptor. Analyte binding can modulate the efficiency of this charge transfer, leading to shifts in the emission wavelength and intensity.[8][9]
-
Excited-State Intramolecular Proton Transfer (ESIPT): ESIPT-capable molecules have an acidic proton and a basic site in close proximity. Upon excitation, the proton transfers, creating a different excited-state species (keto form) that fluoresces at a much longer wavelength (a large Stokes shift).[13][14] Blocking or enabling this proton transfer through analyte interaction provides a powerful sensing mechanism.[15][16][17]
-
Aggregation-Induced Emission (AIE): Some quinoline derivatives are non-emissive when dissolved but become highly fluorescent upon aggregation.[16] This phenomenon can be harnessed for sensing applications where the analyte induces the aggregation of the probe molecules.
Caption: Generalized workflow for a "turn-on" quinoline-based fluorescent probe.
Part 2: Synthesis and Characterization Workflow
The development of a novel probe follows a logical and rigorous pathway from synthesis to validation. A well-characterized probe is essential for trustworthy and reproducible data.
Caption: The systematic workflow for developing a quinoline-based fluorescent probe.
Protocol 1: General Synthesis of a Quinoline-Schiff Base Probe
This protocol describes a common and facile one-step Schiff-base condensation to create a quinoline probe, a method noted for its simplicity and efficiency.[16]
Materials:
-
8-Hydroxyquinoline-2-carbaldehyde (1 mmol)
-
A functionalized hydrazine or amine, e.g., 2-Hydrazineylpyridine (1 mmol)
-
Ethanol (Absolute, 20 mL)
-
Round-bottom flask with reflux condenser
-
Stirring hotplate
Procedure:
-
Dissolution: Dissolve 8-hydroxyquinoline-2-carbaldehyde (173 mg, 1 mmol) and the chosen amine/hydrazine partner (1 mmol) in 20 mL of ethanol in a round-bottom flask.
-
Reaction: Heat the mixture to reflux (approximately 90°C) with constant stirring.
-
Scientist's Note: Refluxing provides the necessary activation energy for the condensation reaction while preventing solvent loss. Ethanol is a common solvent as it effectively dissolves the reactants and is easily removed post-reaction.
-
-
Monitoring: Monitor the reaction for 2-4 hours. The formation of a precipitate often indicates product formation.
-
Isolation: After the reaction is complete, allow the mixture to cool to room temperature. Collect the resulting crystals by vacuum filtration.
-
Washing: Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.
-
Drying: Dry the purified product under vacuum.
-
Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Protocol 2: Photophysical Characterization
Once synthesized and purified, the probe's fundamental fluorescent properties must be determined. This is crucial for understanding its behavior and potential applications.[18][19]
Materials:
-
Synthesized quinoline probe
-
Spectroscopic grade solvents (e.g., DMSO, Ethanol, Cyclohexane)
-
UV-Vis Spectrophotometer
-
Fluorometer (Spectrofluorometer)
-
Quartz cuvettes (1 cm path length)
Procedure:
-
Stock Solution: Prepare a concentrated stock solution of the probe (e.g., 1 mM) in a suitable solvent like DMSO.
-
Working Solutions: Prepare dilute working solutions (e.g., 1-10 µM) in the desired solvents for analysis.
-
Scientist's Note: Using dilute solutions is critical to avoid inner filter effects and aggregation-caused quenching (ACQ), which can distort spectral data, unless AIE is the property being studied.[20]
-
-
Absorption Spectrum: Place the working solution in a quartz cuvette and record the absorption spectrum using the UV-Vis spectrophotometer. The wavelength of maximum absorbance (λ_abs) is the optimal excitation wavelength.
-
Emission Spectrum: Using the fluorometer, excite the sample at its λ_abs and record the emission spectrum. The wavelength of maximum emission is λ_em.
-
Quantum Yield (Φ) Determination: Measure the fluorescence quantum yield relative to a known standard (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54). The quantum yield is a measure of the probe's brightness and efficiency.
-
Data Analysis & Tabulation: Calculate the Stokes shift (λ_em - λ_abs) and tabulate the photophysical properties. Testing in multiple solvents reveals the probe's sensitivity to environmental polarity (solvatochromism).[21][22]
Table 1: Example Photophysical Data for a Hypothetical Quinoline Probe (QP-1)
| Solvent | λ_abs (nm) | λ_em (nm) | Stokes Shift (cm⁻¹) | Quantum Yield (Φ) |
| Cyclohexane | 365 | 450 | 5152 | 0.85 |
| Dichloromethane | 372 | 488 | 6530 | 0.62 |
| Ethanol | 378 | 510 | 7112 | 0.41 |
| DMSO | 385 | 535 | 7455 | 0.25 |
This data illustrates a typical positive solvatochromism, where emission red-shifts in more polar solvents due to stabilization of the excited ICT state.
Part 3: Application Protocols
Protocol 3: In Vitro Detection of a Target Analyte (e.g., Fe³⁺)
This protocol details how to validate the probe's response and selectivity towards a specific target ion.[6][12]
Materials:
-
Probe stock solution (1 mM in DMSO)
-
Buffer solution (e.g., 10 mM HEPES, pH 7.4)
-
Stock solutions of various metal salts (e.g., FeCl₃, ZnCl₂, CuCl₂, NaCl, CaCl₂)
-
Fluorometer
Procedure:
-
Titration Experiment: a. To a series of cuvettes, add the probe to a final concentration of 10 µM in the buffer solution. b. Add increasing concentrations of the target analyte (e.g., Fe³⁺, from 0 to 5 equivalents). c. Incubate for a short period (e.g., 5 minutes) at room temperature. d. Record the fluorescence emission spectrum for each concentration.
-
Scientist's Note: Plotting fluorescence intensity vs. analyte concentration allows for the determination of the limit of detection (LOD) and the binding stoichiometry.
-
-
Selectivity (Competition) Experiment: a. Prepare a set of solutions, each containing the probe (10 µM) and a high concentration (e.g., 5 equivalents) of a different potential interfering ion (Zn²⁺, Cu²⁺, Na⁺, etc.). b. Record the fluorescence spectrum for each. c. To each of these solutions, now add the target analyte (Fe³⁺, 5 equivalents) and record the spectra again.
-
Scientist's Note: An ideal probe will show a significant response only to the target analyte and its signal should not be diminished by the presence of other ions. This step is critical for establishing the trustworthiness of the sensor in complex environments.
-
Table 2: Example Selectivity Data for a Fe³⁺ "Turn-Off" Probe
| Ion Added (5 equiv.) | Relative Fluorescence Intensity (%) |
| None | 100 |
| Na⁺ | 98 |
| K⁺ | 99 |
| Ca²⁺ | 95 |
| Mg²⁺ | 96 |
| Zn²⁺ | 92 |
| Cu²⁺ | 85 |
| Fe³⁺ | 8 |
Protocol 4: Live Cell Imaging
Applying the probe in a biological context is the ultimate test of its utility. This general protocol can be adapted for specific cell types and targets.[23][24][25]
Caption: Step-by-step experimental workflow for live-cell fluorescence imaging.
Materials:
-
Cells of interest (e.g., HeLa, HepG2)
-
Complete cell culture medium
-
Glass-bottom imaging dishes or coverslips
-
Phosphate-Buffered Saline (PBS)
-
Probe stock solution (1 mM in DMSO)
-
Fluorescence microscope with appropriate filters
Procedure:
-
Cell Culture: Seed cells onto glass-bottom imaging dishes at an appropriate density to reach 60-70% confluency on the day of the experiment. Culture overnight in a 37°C, 5% CO₂ incubator.
-
Probe Loading: a. Prepare a working solution of the quinoline probe in fresh, serum-free medium (e.g., final concentration of 1-10 µM). b. Remove the old medium from the cells and add the probe-containing medium. c. Incubate for 15-60 minutes at 37°C.
-
Scientist's Note: The optimal probe concentration and incubation time must be determined empirically to maximize signal while minimizing cytotoxicity. A dose-response curve is recommended.
-
-
Washing: Gently remove the probe solution and wash the cells two to three times with pre-warmed PBS or imaging buffer. This step is critical to remove extracellular probe and reduce background fluorescence, thereby increasing the signal-to-noise ratio.[23]
-
Imaging: Add fresh, pre-warmed imaging buffer or complete medium to the cells. Immediately visualize the cells using a fluorescence microscope equipped with filter sets appropriate for the probe's excitation and emission wavelengths.
-
Controls: Always include necessary controls:
-
Autofluorescence Control: Image untreated cells using the same filter sets to assess the level of natural cell fluorescence.
-
Negative Control: Image cells treated with the probe but not the analyte of interest.
-
Positive Control: Image cells treated with both the probe and a known concentration of the analyte.
-
References
-
Tian, Y., et al. (2020). Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applications. Crimson Publishers. [Link]
-
Kim, D., et al. (2021). Rational Design and Facile Synthesis of a Highly Tunable Quinoline-based Fluorescent Small Molecule Scaffold for Live Cell Imaging. National Institutes of Health. [Link]
-
(2023). Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applications. Juniper Publishers. [Link]
-
Li, M., et al. (2023). Synthesis of quinoline-based fluorescence probe for Zn(II) sensing and its applications in anti-counterfeiting ink and imaging in plants and living cells. ResearchGate. [Link]
-
Li, M., et al. (2023). Synthesis of quinoline-based fluorescence probe for Zn(II) sensing and its applications in anti-counterfeiting ink and imaging in plants and living cells. Arabian Journal of Chemistry. [Link]
-
Edinburgh Instruments. (2023). Spectroscopy of fluorescent probes. YouTube. [Link]
-
Zhang, Y., et al. (2019). Highly Sensitive Quinoline-Based Two-Photon Fluorescent Probe for Monitoring Intracellular Free Zinc Ions. ACS Publications. [Link]
-
(2021). Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applications. Archives of Materials Science and Engineering. [Link]
-
Gharpure, S. J., et al. (2018). “One‐step” synthesis of designed quinoline probes. ResearchGate. [Link]
-
Chen, D., et al. (2020). Quinoline-based fluorescent small molecules for live cell imaging. ResearchGate. [Link]
-
Liu, X., et al. (2020). Preparation and photophysical properties of quinazoline-based fluorophores. Royal Society of Chemistry. [Link]
-
Moor, L. F. E., et al. (2021). Quinoline: An Attractive Scaffold in Drug Design. PubMed. [Link]
-
Singh, K. (2022). Spectroscopic and Biophysical Characterization of Novel Fluorescent Drug Analogues. Humboldt-Universität zu Berlin. [Link]
-
Liu, X., et al. (2020). Preparation and photophysical properties of quinazoline-based fluorophores. National Institutes of Health. [Link]
-
Kumar, R., et al. (2023). Mechanistic Innovations in Fluorescent Chemosensors for Detecting Toxic Ions: PET, ICT, ESIPT, FRET and AIE Approaches. PubMed. [Link]
-
Adegoke, R. O., et al. (2023). Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. National Institutes of Health. [Link]
-
Zhang, H., et al. (2022). Development and Characterization of Fluorescent Probes for the G Protein-Coupled Receptor 35. National Institutes of Health. [Link]
-
Nam, G. S., et al. (2021). Novel quinoline-based fluorescent bioimaging probe, KSNP117, for sentinel lymph node mapping. Royal Society of Chemistry. [Link]
-
da Silva, T. H., et al. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Beilstein Journals. [Link]
-
Kim, D., et al. (2020). Quinoline-based fluorescent small molecules for live cell imaging. PubMed. [Link]
-
Yuan, L., et al. (2018). Excited-state intramolecular proton-transfer (ESIPT) based fluorescence sensors and imaging agents. Royal Society of Chemistry. [Link]
-
ResearchGate. (n.d.). Spectroscopic properties of the fluorescent probes. ResearchGate. [Link]
-
Li, Y., et al. (2019). A novel quinoline derivative as a highly selective and sensitive fluorescent sensor for Fe3+ detection. National Institutes of Health. [Link]
-
Afzal, O., et al. (2017). An overview of quinoline as a privileged scaffold in cancer drug discovery. PubMed. [Link]
-
Afzal, O., et al. (2022). Review on recent development of quinoline for anticancer activities. Walter de Gruyter GmbH. [Link]
-
Sharma, A., et al. (2024). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. National Institutes of Health. [Link]
-
ResearchGate. (n.d.). The spectroscopic parameters and PSF of the 14 fluorescent probes studied. ResearchGate. [Link]
-
Dey, S., et al. (2020). A quinoline-based fluorescent probe for selective detection and real-time monitoring of copper ions – a differential colorimetric approach. Royal Society of Chemistry. [Link]
-
ResearchGate. (2015). (PDF) Quinoline-Based Fluorescence Sensors. ResearchGate. [Link]
-
Creative Biolabs. (n.d.). Live Cell Imaging Protocol & Troubleshooting. Creative Biolabs. [Link]
-
Wang, Y., et al. (2023). Excited-state intramolecular proton transfer (ESIPT)-based fluorescent probes for biomarker detection: design, mechanism, and application. PubMed. [Link]
-
Stoerkler, T., et al. (2022). Quinoline-substituted excited-state intramolecular proton transfer fluorophores as stimuli-sensitive dual-state fluorophores. Royal Society of Chemistry. [Link]
-
Wang, Y., et al. (2023). Excited-state intramolecular proton transfer (ESIPT) based fluorescent probes for biomarker detection: design, mechanism, and application. ResearchGate. [Link]
Sources
- 1. Quinoline: An Attractive Scaffold in Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An overview of quinoline as a privileged scaffold in cancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 4. crimsonpublishers.com [crimsonpublishers.com]
- 5. Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A novel quinoline derivative as a highly selective and sensitive fluorescent sensor for Fe3+ detection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 8. crimsonpublishers.com [crimsonpublishers.com]
- 9. Mechanistic Innovations in Fluorescent Chemosensors for Detecting Toxic Ions: PET, ICT, ESIPT, FRET and AIE Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Excited-state intramolecular proton-transfer (ESIPT) based fluorescence sensors and imaging agents - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C8CS00185E [pubs.rsc.org]
- 14. Excited-state intramolecular proton transfer (ESIPT)-based fluorescent probes for biomarker detection: design, mechanism, and application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis of quinoline-based fluorescence probe for Zn(II) sensing and its applications in anti-counterfeiting ink and imaging in plants and living cells - Arabian Journal of Chemistry [arabjchem.org]
- 17. Quinoline-substituted excited-state intramolecular proton transfer fluorophores as stimuli-sensitive dual-state fluorophores - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 18. youtube.com [youtube.com]
- 19. Refubium - Spectroscopic and Biophysical Characterization of Novel Fluorescent Drug Analogues [refubium.fu-berlin.de]
- 20. researchgate.net [researchgate.net]
- 21. Development and Characterization of Fluorescent Probes for the G Protein-Coupled Receptor 35 - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Quinoline-based fluorescent small molecules for live cell imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. promega.com [promega.com]
- 25. Live Cell Imaging Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
Troubleshooting & Optimization
Overcoming low yields in the synthesis of 3-(2-Cyclohexenyl)quinoline
Topic: Overcoming Low Yields in the Synthesis of 3-(2-Cyclohexenyl)quinoline For: Researchers, Scientists, and Drug Development Professionals From: The Senior Application Scientist Desk
Welcome to the technical support center for advanced heterocyclic synthesis. This guide is designed to provide in-depth troubleshooting strategies and field-proven insights for researchers encountering challenges in the synthesis of this compound. We will move beyond simple procedural lists to explore the mechanistic rationale behind common failures and their solutions, ensuring a robust and reproducible synthetic outcome.
Frequently Asked Questions (FAQs)
Q1: What is the most robust method for synthesizing this compound, and what are its primary challenges?
A1: The Suzuki-Miyaura cross-coupling reaction is the most versatile and widely employed method for forming the C-C bond between a quinoline core and a cyclohexenyl moiety.[1][2] This palladium-catalyzed reaction couples an aryl halide (3-bromoquinoline) with an organoboron compound (a 2-cyclohexenylboronic acid derivative).[1][2] While powerful, its complexity presents several challenges that can lead to low yields, including catalyst deactivation, instability of the boronic acid reagent, and competing side reactions.[3][4]
Q2: I'm observing a significant amount of debrominated quinoline in my crude product. What causes this side reaction?
A2: The formation of quinoline from 3-bromoquinoline is a common side reaction known as dehalogenation (or protodehalogenation).[3][4] This occurs when the arylpalladium(II) halide intermediate, formed after oxidative addition, reacts with a proton source in the mixture (e.g., trace water in the solvent or impurities in the base) instead of the organoboron reagent.[3] This leads to the reductive elimination of the desired C-C bond formation, yielding the undesired dehalogenated product.[3]
Q3: My boronic acid seems to be degrading, leading to inconsistent results. How can I address this?
A3: Boronic acids, especially unsaturated ones, can be unstable and prone to protodeboronation, where the C-B bond is cleaved by a proton source.[3] This degradation reduces the concentration of the active nucleophile, leading to low conversion. To mitigate this, it is crucial to use fresh, high-purity boronic acid.[4] For enhanced stability, we strongly recommend using more robust boronic esters, such as pinacol esters, or potassium trifluoroborate salts, which are less susceptible to degradation under reaction conditions.[4]
Q4: Are there viable alternatives to the Suzuki coupling for this synthesis?
A4: While Suzuki coupling is often preferred, the Friedländer annulation is a classic method for quinoline synthesis.[5][6] This reaction condenses a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[6] However, a direct synthesis of this compound via a traditional Friedländer approach would require a highly specific and potentially unstable α-(2-cyclohexenyl) ketone, making it less practical. Modern variations, such as gold(III)-catalyzed annulations of 2-amino-arylcarbonyls with electron-deficient alkynes, offer milder conditions and broader access to diversely 3-substituted quinolines, but require different starting materials.[7][8][9]
Troubleshooting Guide: Suzuki-Miyaura Coupling of 3-Bromoquinoline
This section provides a systematic approach to diagnosing and resolving common issues encountered during the palladium-catalyzed synthesis of this compound.
Issue 1: Incomplete Conversion or Sluggish Reaction
A slow or stalled reaction is often the primary cause of low yields. This typically points to a problem within the catalytic cycle.
Root Cause Analysis & Solutions:
-
Suboptimal Catalyst System: The choice of palladium source and, more importantly, the phosphine ligand is critical for an efficient reaction, especially with heteroaryl halides like 3-bromoquinoline.[10][11] Electron-rich and bulky phosphine ligands are known to accelerate both the oxidative addition and reductive elimination steps.[12]
-
Recommendation: If using a standard catalyst like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) yields poor results, switch to a more robust and active system. A combination of a palladium(II) precatalyst like Palladium(II) acetate (Pd(OAc)₂) with a bulky biarylphosphine ligand (e.g., XPhos, SPhos) is highly effective for challenging substrates.[10][12] A reliable starting point for many applications is [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂), which is an air-stable and highly effective precatalyst.[1][13]
-
-
Inadequate Reaction Conditions: The base, solvent, and temperature play a synergistic role in catalyst activity and substrate solubility.
-
Base Selection: The base is essential for activating the boronic acid to facilitate the transmetalation step.[11] For challenging couplings, a stronger base like potassium phosphate (K₃PO₄) is often more effective than carbonates like K₂CO₃.[4][12]
-
Solvent System: Aprotic polar solvents such as 1,4-dioxane or toluene, often with a small amount of water, are standard.[1][11] The water helps dissolve the inorganic base, but excess water can promote boronic acid decomposition.
-
Temperature Control: Most Suzuki couplings require heating, typically between 80-110 °C.[1][4] However, excessively high temperatures can lead to catalyst decomposition. If you suspect this, try lowering the temperature and extending the reaction time.
-
-
Oxygen Contamination: The active Pd(0) catalyst is highly sensitive to oxygen and will be rapidly oxidized and deactivated in its presence.
-
Recommendation: Ensure all solvents are rigorously degassed before use. This can be achieved by sparging with an inert gas (Argon or Nitrogen) for 20-30 minutes or through several freeze-pump-thaw cycles.[4] The reaction vessel should be thoroughly purged with an inert gas before adding the catalyst and reagents.
-
Visualizing the Catalytic Cycle
Understanding the core mechanism is key to effective troubleshooting. The diagram below illustrates the fundamental steps of the Suzuki-Miyaura cross-coupling.
Caption: The catalytic cycle for the Suzuki-Miyaura reaction.
Comparative Data for Catalyst Systems
The selection of the catalyst, base, and solvent is critical. The following table summarizes various conditions reported for the Suzuki-Miyaura coupling of bromoquinolines to guide optimization.
| Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) | Observations | Reference |
| Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90-110 | ~75 | A standard, good starting point for mono-arylation. | [10][14] |
| Pd(dppf)Cl₂ | K₂CO₃ | 1,4-Dioxane | 90 | ~85 | Often provides higher yield and selectivity than Pd(PPh₃)₄. | [1][14] |
| Pd(OAc)₂ / XPhos | K₃PO₄ | Toluene | 100 | High | Bulky monophosphine ligands are effective for challenging substrates. | [10] |
| PdCl₂(PPh₃)₂ | Na₂CO₃ | Toluene/EtOH/H₂O | 100 | ~82 | Effective for selective mono-arylation of dibromoquinolines. | [14] |
Experimental Protocols
Optimized Protocol for Suzuki-Miyaura Coupling
This generalized procedure is adapted from robust, published methods and should be optimized for your specific scale and equipment.[1]
-
Reaction Setup: To an oven-dried Schlenk flask, add 3-bromoquinoline (1.0 mmol, 1.0 equiv.), 2-(2-cyclohexenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.2 mmol, 1.2 equiv.), Pd(dppf)Cl₂ (0.03 mmol, 3 mol%), and finely powdered potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv.).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with dry argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Using a syringe, add a degassed solvent mixture of 1,4-dioxane and water (4:1 v/v, 5 mL total).
-
Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously for 12-16 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the 3-bromoquinoline starting material is consumed.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).
-
Extraction: Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure.
-
Isolation: Purify the crude residue by column chromatography on silica gel to yield the final product, this compound.
Troubleshooting Workflow
When faced with a low-yielding reaction, a logical diagnostic process is essential. Use the following workflow to identify and solve the issue systematically.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Yoneda Labs [yonedalabs.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Non-Friedländer Route to Diversely 3-Substituted Quinolines through Au(III)-Catalyzed Annulation Involving Electron-Deficient Alkynes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimization of Friedländer Annulation
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the Friedländer annulation. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during the synthesis of quinolines and related azaheterocyclic compounds. As Senior Application Scientists, we have compiled field-proven insights to help you navigate the complexities of this versatile reaction.
Introduction to the Friedländer Annulation
The Friedländer synthesis is a cornerstone reaction in organic chemistry for the construction of quinoline derivatives.[1] It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, typically another ketone or aldehyde.[2][3][4] This reaction can be catalyzed by either acids or bases and is renowned for its efficiency and versatility in creating polysubstituted quinolines, which are significant structural motifs in numerous biologically active compounds.[1][2][3]
Reaction Mechanism
Two primary mechanistic pathways are proposed for the Friedländer annulation.[5] The first involves an initial aldol addition between the 2-amino substituted carbonyl compound and the enolizable carbonyl compound, followed by cyclization and dehydration. The second pathway begins with the formation of a Schiff base, which then undergoes an intramolecular aldol reaction and subsequent elimination to yield the quinoline product.[5]
Troubleshooting Guide
This section addresses specific issues that may arise during your experiments, providing explanations for the underlying causes and actionable solutions.
Issue 1: Low or No Product Yield
A common challenge in the Friedländer synthesis is obtaining a low yield of the desired quinoline product.[2] This can be attributed to several factors, from suboptimal reaction conditions to catalyst inefficiency.[2][6]
Question: My Friedländer reaction is resulting in a very low yield. What are the most common causes and how can I improve it?
Answer: Low yields in the Friedländer synthesis are a frequent challenge and can stem from several factors:[2]
-
Harsh Reaction Conditions: Traditional methods often employ high temperatures (150-220°C) and strong acid or base catalysts, which can lead to the degradation of starting materials or the final product.[2][7][8]
-
Suboptimal Catalyst: The choice of catalyst is critical. An inappropriate or inactive catalyst can result in low conversion rates.[2][6]
-
Incorrect Solvent: The reaction's efficiency is significantly influenced by the solvent.[2] Poor solubility of reactants can hinder the reaction rate.[2]
-
Inappropriate Temperature: The reaction can be highly sensitive to temperature. Non-optimal temperatures may lead to slow reaction rates or an increase in the formation of side products.[2]
-
Competing Side Reactions: Side reactions, such as the self-condensation of the ketone (aldol condensation), can significantly reduce the yield of the desired quinoline.[2][8]
Optimization Strategies:
To enhance the yield, consider the following systematic approaches:
| Parameter | Recommended Optimization Steps | Scientific Rationale |
| Catalyst Selection | Screen a variety of modern catalysts such as Lewis acids (e.g., In(OTf)₃, Yb(OTf)₃), solid acid catalysts (e.g., silica-propylsulfonic acid, Nafion), or molecular iodine.[4][9][10][11] For base-catalyzed reactions, consider milder organic bases or ionic liquids.[3][7] | Modern catalysts often operate under milder conditions, reducing degradation and side reactions.[8] Lewis acids activate the carbonyl group, facilitating nucleophilic attack. Solid acids simplify workup and are often reusable.[11][12] |
| Temperature Control | Incrementally adjust the reaction temperature, monitoring progress by Thin-Layer Chromatography (TLC).[2] Microwave irradiation can significantly shorten reaction times and improve yields by enabling rapid and uniform heating to a precise temperature.[11][13] | Finding the optimal temperature balances reaction rate and selectivity. Overheating can promote side reactions, while insufficient heat will result in a sluggish or incomplete reaction.[2] |
| Solvent Choice | If reactants have poor solubility, switch to a more polar solvent like DMF or ethanol.[2] In some cases, solvent-free conditions, particularly with microwave heating, can be highly effective.[4][11] Acetic acid can serve as both a solvent and a catalyst, especially with microwave assistance.[13] | Improved solubility ensures reactants are available in the solution phase to react. Solvent-free conditions can increase reaction rates due to higher reactant concentration. |
| Reaction Time | Monitor the reaction progress closely using TLC or LC-MS to determine the point of maximum product formation before significant side product accumulation or product degradation occurs.[2][14] | An insufficient reaction time will lead to incomplete conversion, while an overly long reaction time can lead to the formation of byproducts and decomposition of the desired product.[2] |
Issue 2: Formation of Side Products and Regioisomers
The formation of unintended side products or a mixture of regioisomers can complicate purification and reduce the overall yield of the target molecule.
Question: I am observing significant side product formation in my reaction. What are the likely culprits and how can I minimize them?
Answer: The primary side reaction of concern is the self-condensation of the enolizable ketone via an aldol reaction.[2][8] This is particularly problematic under strongly basic conditions.
Mitigation Strategies:
-
Use Milder Conditions: Switching to milder catalysts and lower reaction temperatures can increase the selectivity for the desired Friedländer annulation over competing pathways.[2]
-
Modify the Substrate: To prevent aldol condensation, the imine analog of the o-aminoaryl aldehyde/ketone can be used in place of the free amine.[8]
-
Catalyst Control: Certain amine catalysts, particularly cyclic secondary amines, have been shown to regioselectively favor the formation of 2-substituted quinolines when using unsymmetrical methyl ketones.[15]
Question: My reaction with an unsymmetrical ketone is producing a mixture of regioisomers. How can I improve the regioselectivity?
Answer: Regioselectivity is a known challenge when using unsymmetrical ketones.[8] The following approaches can be employed to favor the formation of a single regioisomer:
-
Catalyst Selection: The use of specific amine catalysts, such as pyrrolidine derivatives, can provide high regioselectivity for the 2-substituted product.[15] Ionic liquids have also been shown to be effective in controlling regioselectivity.[8]
-
Substrate Modification: Introducing a phosphoryl group on the α-carbon of the ketone can direct the cyclization to afford a specific regioisomer.[8]
-
Controlled Addition: Slow addition of the methyl ketone substrate to the reaction mixture can also improve regioselectivity.[15]
Issue 3: Poor Substrate Solubility
Inadequate solubility of one or both starting materials in the chosen solvent can significantly impede the reaction rate and lead to incomplete conversion.
Question: My starting materials are not dissolving well in the reaction solvent. What are my options?
Answer:
-
Solvent Screening: Experiment with a range of solvents with varying polarities. For acid-catalyzed reactions, polar aprotic solvents like DCM or chlorobenzene are often suitable.[8] For base-mediated reactions, non-polar solvents such as toluene may be effective.[8] Ethanol is also a common choice for refluxing conditions.[7]
-
Co-solvent System: Consider using a co-solvent system to improve the solubility of all reactants.
-
Solvent-Free Conditions: As mentioned previously, running the reaction neat, often with heating, can be a viable alternative that circumvents solubility issues.[4]
-
Microwave-Assisted Synthesis: Microwave heating can enhance solubility and reaction rates, even in heterogeneous mixtures.[13]
Issue 4: Difficult Product Isolation and Purification
Even with a successful reaction, isolating and purifying the quinoline product can be challenging due to the presence of unreacted starting materials, catalysts, and side products.
Question: I am having trouble purifying my quinoline product. What are some effective purification strategies?
Answer:
-
Catalyst Removal: If a solid-supported or heterogeneous catalyst is used, it can be easily removed by filtration.[11][12] For soluble catalysts like iodine, a wash with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) will quench and remove it.[2]
-
Extraction: A standard aqueous workup with a suitable organic solvent (e.g., ethyl acetate) is often the first step to separate the organic product from water-soluble impurities.
-
Column Chromatography: Silica gel column chromatography is a powerful technique for separating the desired product from closely related impurities. A gradient elution with a mixture of non-polar (e.g., hexanes) and polar (e.g., ethyl acetate) solvents is typically effective.
-
Recrystallization: If the product is a solid, recrystallization from an appropriate solvent system can be an excellent method for obtaining highly pure material.
Frequently Asked Questions (FAQs)
Q1: What are the key advantages of the Friedländer annulation over other quinoline syntheses like the Skraup or Doebner-von Miller reactions?
The Friedländer annulation is often simpler and more direct, typically proceeding under milder conditions than the Skraup or Doebner-von Miller reactions, which often require strong acids and high temperatures. This allows for a broader tolerance of functional groups on the starting materials.
Q2: Can I perform the Friedländer reaction without a catalyst?
Yes, catalyst-free Friedländer reactions have been reported.[16] These are often conducted by heating the reactants at high temperatures (150-220°C) or by refluxing in water or an alcoholic solution.[7][16] However, these conditions can be harsh and may not be suitable for all substrates.[8] A catalyst is generally recommended to improve efficiency and allow for milder reaction conditions.[6]
Q3: Are there any "green" or environmentally friendly approaches to the Friedländer synthesis?
Absolutely. Several green chemistry approaches have been developed, including:
-
Catalyst-free synthesis in water. [16]
-
Solvent-free reactions, often assisted by microwave irradiation. [4][11]
-
Employing ionic liquids as recyclable catalysts and solvents. [3]
Q4: How can I monitor the progress of my Friedländer reaction?
Thin-Layer Chromatography (TLC) is the most common and convenient method for monitoring the reaction. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can visualize the consumption of reactants and the formation of the product. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be used.
Experimental Protocols
Protocol 1: Molecular Iodine-Catalyzed Friedländer Synthesis[2]
This protocol provides a general procedure for an efficient, acid-catalyzed synthesis.
Materials:
-
2-aminoaryl ketone (1.0 mmol)
-
Active methylene compound (1.2 mmol)
-
Molecular iodine (I₂) (10 mol%)
-
Ethyl acetate
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask, add the 2-aminoaryl ketone (1.0 mmol), the active methylene compound (1.2 mmol), and molecular iodine (10 mol%).
-
Heat the reaction mixture to 80-100°C.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dissolve the mixture in ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer with a saturated aqueous solution of Na₂S₂O₃ to remove the iodine.
-
Wash with brine, then dry the organic layer over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Microwave-Assisted Synthesis in Acetic Acid[13]
This method offers a rapid and high-yielding approach.
Materials:
-
2-aminophenylketone (1.0 mmol)
-
Cyclic ketone (1.2 mmol)
-
Glacial acetic acid
-
Microwave reactor
Procedure:
-
In a microwave reaction vessel, combine the 2-aminophenylketone (1.0 mmol) and the cyclic ketone (1.2 mmol).
-
Add neat acetic acid to serve as both the solvent and catalyst.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at 160°C for approximately 5 minutes.
-
After cooling, carefully unseal the vessel.
-
The product may precipitate upon cooling. If necessary, dilute with a non-polar solvent like hexanes to induce further precipitation.
-
Isolate the product by filtration, wash with the non-polar solvent, and dry.
Visualizing the Process
Friedländer Annulation: Mechanistic Pathways
The following diagram illustrates the two plausible mechanistic routes for the Friedländer synthesis.
Caption: Plausible mechanistic pathways for the Friedländer annulation.
Troubleshooting Workflow for Low Yield
This flowchart provides a systematic approach to diagnosing and resolving low-yield issues in your Friedländer synthesis.
Caption: A systematic workflow for troubleshooting low reaction yields.
References
-
Wikipedia. Friedländer synthesis. [Link]
-
ResearchGate. Friedländer Annulation in the Synthesis of Azaheterocyclic Compounds. [Link]
-
National Center for Biotechnology Information. Different catalytic approaches of Friedländer synthesis of quinolines. [Link]
-
Royal Society of Chemistry. Friedländer annulation: scope and limitations of metal salt Lewis acid catalysts in selectivity control for the synthesis of functionalised quinolines. [Link]
-
PubMed. Different catalytic approaches of Friedländer synthesis of quinolines. [Link]
-
National Center for Biotechnology Information. Rapid and Efficient Microwave-Assisted Friedländer Quinoline Synthesis. [Link]
-
Organic Chemistry Portal. Friedlaender Synthesis. [Link]
-
Semantic Scholar. Advances in polymer based Friedlander quinoline synthesis. [Link]
-
PubMed. Organocatalytic Atroposelective Friedländer Quinoline Heteroannulation. [Link]
-
ACS Publications. Diversity-Oriented Synthesis of Quinolines via Friedländer Annulation Reaction under Mild Catalytic Conditions. [Link]
-
The Journal of Organic Chemistry. Concerning the mechanism of the Friedländer quinoline synthesis. [Link]
-
PubMed. Diversity-oriented synthesis of quinolines via Friedländer annulation reaction under mild catalytic conditions. [Link]
-
Sci-Hub. ChemInform Abstract: Friedlaender Annulation: Scope and Limitations of Metal Salt Lewis Acid Catalysts in Selectivity Control for the Synthesis of Functionalized Quinolines. [Link]
-
National Center for Biotechnology Information. Advances in polymer based Friedlander quinoline synthesis. [Link]
-
ACS Publications. Highly Regioselective Friedländer Annulations with Unmodified Ketones Employing Novel Amine Catalysts: Syntheses of 2-Substituted Quinolines, 1,8-Naphthyridines, and Related Heterocycles. [Link]
-
Organic Chemistry Portal. Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions. [Link]
-
Taylor & Francis Online. Fast, Solvent-Free, Microwave-Promoted Friedländer Annulation with a Reusable Solid Catalyst. [Link]
-
ResearchGate. Synthesis and biological evaluation of friedlander annulation approach for the diversity oriented of functionalized quinolines. [Link]
-
Organic Reactions. The Friedländer Synthesis of Quinolines. [Link]
-
ResearchGate. Previous Friedländer annulation and this work. [Link]
-
ResearchGate. ChemInform Abstract: Synthesis of Quinolines via Friedlaender Reaction in Water and under Catalyst-Free Conditions. [Link]
Sources
- 1. Different catalytic approaches of Friedländer synthesis of quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Different catalytic approaches of Friedländer synthesis of quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Friedlaender Synthesis [organic-chemistry.org]
- 5. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Friedländer annulation: scope and limitations of metal salt Lewis acid catalysts in selectivity control for the synthesis of functionalised quinolines - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Sci-Hub. ChemInform Abstract: Friedlaender Annulation: Scope and Limitations of Metal Salt Lewis Acid Catalysts in Selectivity Control for the Synthesis of Functionalized Quinolines. / ChemInform, 2016 [sci-hub.ru]
- 11. tandfonline.com [tandfonline.com]
- 12. Advances in polymer based Friedlander quinoline synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Rapid and Efficient Microwave-Assisted Friedländer Quinoline Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions [organic-chemistry.org]
Technical Support Center: Improving the Regioselectivity of Quinoline Synthesis
Welcome to the technical support center for quinoline synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for one of the most common challenges in this field: controlling regioselectivity. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring you can not only solve current issues but also proactively design more selective syntheses.
General Overview: The Root of Regioselectivity Challenges
Regioselectivity becomes a paramount concern in classical quinoline syntheses whenever an unsymmetrical starting material is used.[1] Methods like the Friedländer, Combes, Skraup, and Doebner-von Miller reactions can yield mixtures of regioisomers, which complicates purification, reduces the yield of the desired product, and introduces significant downstream challenges in medicinal chemistry and materials science.[1][2]
The regiochemical outcome is a delicate interplay of several key factors:
-
Electronic Effects: The electron-donating or withdrawing nature of substituents on the aniline and the carbonyl partner dictates the nucleophilicity and electrophilicity of the reacting centers, thereby influencing the position of cyclization.
-
Steric Hindrance: Bulky groups on the reactants can physically obstruct one reaction pathway, favoring the formation of the less sterically hindered isomer.[1][3]
-
Reaction Conditions: The choice of catalyst (Brønsted vs. Lewis acid, or base), solvent polarity, and temperature can dramatically alter the reaction mechanism and, consequently, the isomeric ratio.[1]
Troubleshooting Guides for Classical Syntheses
This section addresses specific regioselectivity problems encountered in common quinoline synthesis methods.
Issue: Poor Regioselectivity in the Friedländer Synthesis
The Friedländer synthesis, which condenses a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, is a cornerstone of quinoline preparation.[4][5][6] However, when using an unsymmetrical ketone, a mixture of products is a frequent and frustrating outcome.
Scenario:
A researcher reacts 2-aminobenzophenone with 2-butanone, expecting to form 4-methyl-2-phenylquinoline, but obtains a significant amount of the 2-methyl-4-phenylquinoline isomer.
Root Cause Analysis:
The reaction can proceed via two main mechanistic pathways: an initial aldol addition or the formation of a Schiff base.[4][5][7] The regioselectivity is determined by which α-carbon of the unsymmetrical ketone (the methyl or the methylene group) attacks the carbonyl or imine of the 2-aminoaryl ketone. This is influenced by the relative acidity of the α-protons and the steric environment.
dot graph TD { rankdir=LR; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
} caption { label="Decision workflow for Friedländer synthesis."; font-size: 12; } Decision workflow for Friedländer synthesis.
Troubleshooting & Optimization Protocol:
-
Catalyst Modification: The choice between acid and base catalysis is critical.[8]
-
Base Catalysis (e.g., KOH, KOtBu): Tends to favor the thermodynamic product by deprotonating the more substituted α-carbon (methylene), leading to the more stable internal enolate. This often improves selectivity for the 4-substituted quinoline.[8]
-
Acid Catalysis (e.g., p-TsOH, H₂SO₄): Can favor the kinetic product by promoting the formation of the less substituted enol from the methyl group.[5][8]
-
Modern Catalysts: Consider using milder, more selective catalysts. Gold catalysts, for instance, can promote the reaction under less harsh conditions, potentially improving regioselectivity.[8] Iodine has also been used effectively.[6][9]
-
-
Temperature Control:
-
Lowering the reaction temperature generally favors the kinetic product. If the undesired isomer is the result of kinetic control, increasing the temperature might shift the equilibrium toward the more stable thermodynamic product.
-
-
Strategic Use of Directing Groups:
-
Introducing a temporary activating group, like a phosphoryl group, on one α-carbon of the ketone can force the reaction to proceed with high regioselectivity.[8]
-
Data Summary: Catalyst Effect on Regioselectivity
| Catalyst | Typical Conditions | Favored Isomer (from 2-Butanone) | Rationale |
| KOH (10 mol%) | Ethanol, Reflux | 4-methyl-2-phenylquinoline | Thermodynamic Control (more stable enolate) |
| p-TsOH (10 mol%) | Toluene, Reflux | 2-methyl-4-phenylquinoline | Kinetic Control (less hindered enol) |
| Iodine (20 mol%) | Solvent-free, 80-100°C | Varies; often improved selectivity | Mild Lewis acid catalysis |
| Gold (III) Chloride | Mild Conditions | High selectivity possible | Alternative mechanism pathway |
Issue: Unpredictable Isomer Ratios in Skraup and Doebner-von Miller Syntheses
The Skraup (using glycerol) and Doebner-von Miller (using α,β-unsaturated carbonyls) reactions are powerful methods but suffer from regioselectivity issues when using meta-substituted anilines.[10][11][12][13] The electrophilic cyclization step can occur at either of the positions ortho to the amino group.
Scenario:
A reaction of m-toluidine with glycerol (Skraup synthesis) yields a mixture of 5-methylquinoline and 7-methylquinoline.
Root Cause Analysis:
The regioselectivity is determined during the intramolecular electrophilic aromatic substitution step. The incoming electrophile (the protonated carbonyl of the side chain) will attack the benzene ring. The directing effect of the meta-methyl group (weakly activating) and the amino/anilinium group (activating/deactivating depending on protonation state) controls the outcome. Steric hindrance from the methyl group can also play a significant role, often favoring cyclization at the less hindered C6 position to yield the 7-methylquinoline.
dot graph { node [shape=plaintext, fontcolor="#202124"]; edge [color="#EA4335"];
} caption { label="Regiochemical pathways in Skraup synthesis."; font-size: 12; } Regiochemical pathways in Skraup synthesis.
Troubleshooting & Optimization Protocol:
-
Acid Catalyst Choice: The strength of the acid can influence the protonation state of the aniline nitrogen, altering its directing effect. While strong acids like H₂SO₄ are traditional, exploring Lewis acids (e.g., SnCl₄, Sc(OTf)₃) might offer different selectivity profiles.[14]
-
Reversal of Regiochemistry: In some cases, particularly with β,γ-unsaturated α-ketoesters, the standard regiochemistry can be reversed. Using trifluoroacetic acid (TFA) as a solvent/catalyst has been shown to favor 1,2-addition pathways, leading to 4-substituted quinolines instead of the expected 2-substituted products.[15][16][17] This offers a powerful, albeit substrate-specific, method for controlling the outcome.
-
Modern Alternatives: For unambiguous regioselectivity, consider modern C-H activation/functionalization strategies. These methods build the quinoline ring with precisely controlled substitution patterns, bypassing the challenges of electrophilic aromatic substitution.[18][19][20]
Issue: Controlling Cyclization in the Combes Synthesis
The Combes synthesis involves the acid-catalyzed cyclization of an enamine formed from an aniline and a β-diketone.[3][10] With an unsymmetrical β-diketone, the direction of the final ring closure determines the product.
Scenario:
Reaction of aniline with benzoylacetone can produce both 2-methyl-4-phenylquinoline and 4-methyl-2-phenylquinoline.
Root Cause Analysis:
The rate-determining step is the electrophilic aromatic annulation.[3] The cyclization can be initiated by protonation of either carbonyl group of the β-diketone precursor. The regioselectivity is governed by the relative stability of the carbocation formed and steric interactions during the ring-closing step. Generally, cyclization involves the carbonyl group that is less sterically hindered or electronically more reactive.[3]
Troubleshooting & Optimization Protocol:
-
Choice of Acid Catalyst: While concentrated sulfuric acid is common, polyphosphoric acid (PPA) can sometimes offer better results by acting as a more effective dehydrating agent at lower temperatures.[3]
-
Substituent Effects: The electronic properties of substituents on the aniline ring are critical. Strong electron-withdrawing groups (like -NO₂) can deactivate the ring to the point that cyclization fails entirely.[21] Conversely, strong electron-donating groups can accelerate the reaction and may influence the position of attack.
-
Temperature Management: The cyclodehydration step is typically performed at elevated temperatures. Carefully controlling the temperature can help minimize side reactions and potentially influence the isomeric ratio, although this is often less effective than substrate or catalyst control.
Frequently Asked Questions (FAQs)
Q1: My Skraup synthesis is dangerously exothermic and produces a lot of tar. How can I control it? A1: The Skraup reaction is notoriously vigorous.[22] To moderate it, add ferrous sulfate (FeSO₄) or boric acid to the reaction mixture.[22] These additives help to control the exothermic nature and reduce charring. Additionally, ensure slow, controlled addition of the sulfuric acid with efficient cooling and vigorous stirring to dissipate heat.[22]
Q2: Can I predict the major regioisomer in a Doebner-von Miller reaction with a meta-substituted aniline? A2: Prediction is challenging and often unreliable.[13] While steric effects are a good first-order approximation (favoring cyclization at the less hindered ortho position), electronic effects can be overriding. The outcome is often determined empirically. For guaranteed regioselectivity, it is often better to choose a different synthetic strategy or use a starting material where the regiochemistry is unambiguous (i.e., an ortho- or para-substituted aniline).[13]
Q3: In a Friedländer synthesis with an asymmetric ketone, how can I favor the formation of the thermodynamically more stable quinoline isomer? A3: To favor the thermodynamic product, use conditions that allow for equilibration. This typically means using a strong base catalyst (like KOH or sodium ethoxide) in a suitable solvent and employing higher reaction temperatures or longer reaction times. This allows the initially formed kinetic product to revert and form the more stable thermodynamic isomer.
Q4: Are there modern methods that completely avoid these regioselectivity issues? A4: Yes. Transition metal-catalyzed C-H activation and annulation strategies have emerged as powerful tools for the regioselective synthesis of quinolines.[18][19] These methods often involve directing groups to precisely control where new bonds are formed, allowing for the construction of complex quinoline derivatives with unambiguous regiochemistry. Catalysts based on rhodium, cobalt, and palladium are commonly employed for these transformations.[19]
References
-
Scribd. Friedländer Synthesis: Mechanism. [Link]
-
Wikipedia. Friedländer synthesis. [Link]
-
IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [Link]
-
Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Quinoline. [Link]
-
Organic Chemistry Portal. Friedlaender Synthesis. [Link]
-
ACS Publications. On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. [Link]
-
Wikipedia. Doebner–Miller reaction. [Link]
-
Wikipedia. Combes quinoline synthesis. [Link]
-
WordPress.com. Skraup's Synthesis. [Link]
-
ACS Publications. Recent Advances in the Friedländer Reaction. [Link]
-
YouTube. Skraup Reaction. [Link]
-
YouTube. Combes Quinoline Synthesis Mechanism | Organic Chemistry. [Link]
-
ResearchGate. Regioselectivity of Friedländer Quinoline Syntheses. [Link]
-
Slideshare. synthesis of quinoline derivatives and its applications. [Link]
-
ACS Publications. Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. [Link]
-
ResearchGate. On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. [Link]
-
Slideshare. Doebner-Miller reaction and applications. [Link]
-
PubMed Central. Regio- and chemoselective catalytic partial transfer hydrogenation of quinolines by dinuclear aluminum species. [Link]
-
PubMed Central. Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. [Link]
-
ResearchGate. Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters | Request PDF. [Link]
-
ResearchGate. Quinoline synthesis methods: Friedländer reaction (F); and Pfitzinger... | Download Scientific Diagram. [Link]
-
MDPI. Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. [Link]
-
figshare. Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. [Link]
-
Organic Chemistry Portal. Synthesis of quinolines. [Link]
-
PubMed Central. Recent Advances in Metal-Free Quinoline Synthesis. [Link]
-
PubMed Central. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. [Link]
-
Semantic Scholar. Diversity-oriented synthesis of quinolines via Friedländer annulation reaction under mild catalytic conditions.. [Link]
-
RSC Publishing. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. [Link]
-
PubMed. Diversity-oriented synthesis of quinolines via Friedländer annulation reaction under mild catalytic conditions. [Link]
-
Taylor & Francis Online. A review on synthetic investigation for quinoline- recent green approaches. [Link]
-
PubMed. On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. [Link]
-
ResearchGate. Regioselectivity in isoquinoline alkaloid synthesis | Request PDF. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 4. scribd.com [scribd.com]
- 5. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Friedlaender Synthesis [organic-chemistry.org]
- 10. iipseries.org [iipseries.org]
- 11. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. figshare.com [figshare.com]
- 18. Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies [mdpi.com]
- 20. Quinoline synthesis [organic-chemistry.org]
- 21. synthesis of quinoline derivatives and its applications | PPTX [slideshare.net]
- 22. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: A Guide to Troubleshooting Peak Tailing in the HPLC Analysis of Quinoline Compounds
Welcome to the technical support center for the High-Performance Liquid Chromatography (HPLC) analysis of quinoline-containing compounds. This guide is designed for researchers, scientists, and professionals in drug development who encounter the common yet challenging issue of peak tailing. An ideal chromatographic peak is symmetrical, often described as Gaussian. However, the basic nature of the quinoline nucleus frequently leads to asymmetrical peaks, which can compromise the accuracy and reproducibility of your analysis.[1]
This document provides a structured, in-depth approach to diagnosing and resolving peak tailing, moving beyond a simple checklist to explain the underlying chemical principles. Our goal is to empower you with the expertise to not only fix the problem at hand but also to proactively design more robust HPLC methods for quinoline and other basic compounds.
Understanding the Culprit: Why Do Quinoline Compounds Tail?
Peak tailing in reversed-phase HPLC is often the result of more than one retention mechanism occurring simultaneously.[2] While the primary, desired retention mechanism is hydrophobic interaction with the stationary phase, secondary interactions can interfere, causing a portion of the analyte molecules to be retained longer, resulting in a "tail."[2]
For basic compounds like quinoline, the most common cause of these secondary interactions is the presence of residual silanol groups (Si-OH) on the surface of silica-based stationary phases.[2][3] Quinoline has a pKa of approximately 4.9, meaning it can be protonated and carry a positive charge in mobile phases with a pH at or below this value.[4][5][6][7] These positively charged quinoline molecules can then interact electrostatically with ionized, negatively charged silanol groups, leading to significant peak tailing.[8]
Other contributing factors can include:
-
Metal Chelation: The quinoline structure can chelate with trace metal impurities within the silica matrix or from HPLC system components, causing peak distortion.[9][10]
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak asymmetry.[11]
-
Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can cause band broadening and tailing.[1][12]
A Systematic Approach to Troubleshooting
When faced with peak tailing, a logical, step-by-step approach is crucial to efficiently identify and resolve the issue. The following workflow provides a roadmap for your troubleshooting efforts.
Caption: A systematic workflow for troubleshooting peak tailing of quinoline compounds.
Frequently Asked Questions (FAQs) & In-Depth Solutions
Q1: My quinoline analog is showing significant tailing on a standard C18 column. What is the first parameter I should adjust?
A1: The first and often most impactful parameter to adjust is the mobile phase pH .[13][14][15] The goal is to control the ionization state of both your quinoline analyte and the residual silanol groups on the column packing.
-
Strategy 1: Low pH Operation (pH 2.5 - 3.5)
-
Mechanism: By lowering the pH, you protonate the acidic silanol groups, neutralizing their negative charge.[2][9] While your basic quinoline compound will be fully protonated (positively charged), the elimination of the negatively charged silanol sites minimizes the strong secondary ionic interactions.[9]
-
Protocol:
-
Prepare the aqueous portion of your mobile phase.
-
Add an acid such as trifluoroacetic acid (TFA) to a final concentration of 0.1% (v/v) or formic acid to 0.1% (v/v).
-
Use a calibrated pH meter to confirm the pH is within the target range of 2.5-3.5.
-
Always ensure your column is stable at this low pH. Most modern silica-based columns are stable down to a pH of 2.
-
-
-
Strategy 2: High pH Operation (pH > 9)
-
Mechanism: At a high pH, well above the pKa of the silanol groups and your analyte, the quinoline compound will be in its neutral, free-base form. This eliminates the positive charge on the analyte, thereby preventing the ionic interaction with the now deprotonated (negatively charged) silanols.
-
Caveat: This approach requires a pH-stable column, as traditional silica-based columns will dissolve at a high pH.[2] Look for columns specifically designed for high pH work, such as hybrid-silica or polymer-based columns.[2]
-
| Parameter | Low pH (2.5-3.5) | High pH (>9) |
| Analyte (Quinoline) | Protonated (+) | Neutral |
| Silanol Groups | Neutral | Deprotonated (-) |
| Primary Interaction | Hydrophobic | Hydrophobic |
| Secondary Interaction | Minimized | Minimized |
| Column Requirement | Most modern silica columns | pH-stable columns (e.g., hybrid) |
Table 1. Effect of Mobile Phase pH on Analyte and Stationary Phase Ionization.
Q2: I've adjusted the pH, but I still see some tailing. What's the next step?
A2: If pH adjustment alone is insufficient, the next step is to incorporate mobile phase additives or optimize your buffer concentration .
-
Strategy: Use a Competing Base
-
Mechanism: Adding a small, basic compound, often referred to as a "sacrificial base," like triethylamine (TEA), can help to mask the active silanol sites.[9][16] The positively charged TEA molecules will preferentially interact with the negatively charged silanols, effectively shielding your quinoline analyte from these secondary interaction sites.[9]
-
Protocol:
-
Add TEA to the aqueous portion of your mobile phase at a concentration of 0.1-0.5% (v/v).
-
Adjust the pH to your desired setpoint (typically in the low to mid-range).
-
Be aware that TEA can suppress ionization in mass spectrometry and has a UV cutoff, which may affect detection.
-
-
-
Strategy: Increase Buffer Concentration
-
Mechanism: A higher buffer concentration (e.g., 20-50 mM) can also help to reduce peak tailing.[9][17] The higher ionic strength of the mobile phase can help to shield the electrostatic interactions between the analyte and the silanol groups.[18]
-
Protocol:
-
Choose a buffer with a pKa within +/- 1 pH unit of your target mobile phase pH for optimal buffering capacity.[19]
-
Prepare a buffer solution (e.g., phosphate or acetate) at a concentration of 20-50 mM in the aqueous portion of the mobile phase.
-
Ensure the buffer is soluble in the final mobile phase composition, especially at high organic percentages, to avoid precipitation.[20]
-
-
Q3: I'm developing a new method for a series of quinoline derivatives. What type of column should I choose to proactively avoid peak tailing?
A3: Selecting the right column from the outset can save significant method development time. For basic compounds like quinolines, consider the following:
-
High-Purity, End-Capped Columns: Modern columns are typically synthesized from high-purity silica with low metal content and are "end-capped."[21] End-capping is a process where the accessible silanol groups are chemically bonded with a small silylating agent (like trimethylsilane) to make them inert.[2][22] This significantly reduces the number of active sites available for secondary interactions.[22]
-
Polar-Embedded or Polar-Endcapped Columns: These columns have a polar functional group embedded within or at the end of the alkyl chain. This polar group can help to shield the residual silanol groups from interacting with basic analytes, leading to improved peak shape.[1][23]
-
Hybrid Silica Columns: These columns are made from a hybrid of silica and organic polymers.[11] This composition often results in a lower silanol activity and a wider usable pH range, making them an excellent choice for basic compounds.[23]
Caption: Column selection guide for the analysis of basic quinoline compounds.
Q4: My peak shape is still not ideal after optimizing the mobile phase and column. Could my HPLC system be the problem?
A4: Yes, both the physical configuration of your system and potential chemical interactions with its components can contribute to peak tailing.
-
Extra-Column Volume: Excessive volume in tubing, fittings, and detector flow cells can cause the separated analyte bands to spread out, leading to broader and sometimes tailing peaks.[1][24]
-
Metal Chelation: Quinolines are known chelating agents and can interact with metal ions.[25] If your HPLC system has stainless steel components (frits, tubing), trace metal ions can leach and interact with your analyte, causing tailing.[9][26]
-
Troubleshooting Steps:
-
Use a Chelating Additive: Add a small amount of a strong chelating agent like ethylenediaminetetraacetic acid (EDTA) to your mobile phase (around 0.1 mM). EDTA will preferentially bind to any metal ions, preventing them from interacting with your quinoline compound.[9]
-
Use a Biocompatible System: If you consistently work with chelating compounds, consider using an HPLC system with biocompatible (e.g., PEEK or titanium) flow paths to minimize metal contamination.[26]
-
-
By systematically addressing these potential causes, from mobile phase chemistry to column technology and system hardware, you can effectively troubleshoot and eliminate peak tailing in your HPLC analysis of quinoline compounds, leading to more accurate and reliable results.
References
-
Chrom Tech. (n.d.). What Causes Peak Tailing in HPLC? Chrom Tech, Inc. Retrieved from [Link]
-
mVOC 4.0. (n.d.). Quinoline. Retrieved from [Link]
-
Patel, R. J., & Patel, P. B. (2011). Quinoline: A versatile heterocyclic. PMC - NIH. Retrieved from [Link]
-
Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]
-
LCGC. (2019, November 12). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. Retrieved from [Link]
-
Waters. (n.d.). What are common causes of peak tailing when running a reverse-phase LC column? Waters Knowledge Base. Retrieved from [Link]
-
Chromatography Forum. (2008, March 14). Which column for basic analytes. Retrieved from [Link]
-
Phenomenex. (n.d.). Role of Buffers in Liquid Chromatography. Retrieved from [Link]
-
Stoll, D. R. (2023, November 1). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC North America, 41(11), 502-506. Retrieved from [Link]
-
Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Retrieved from [Link]
-
LookChem. (n.d.). Cas 91-22-5, Quinoline. Retrieved from [Link]
-
Pharma Growth Hub. (2023, November 23). What is the effect of free silanols in RPLC and how to reduce it? Retrieved from [Link]
-
EMD Millipore. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
GL Sciences. (n.d.). HPLC Columns & LC Columns | Types, How to Choose, Compare. Retrieved from [Link]
-
Phenomenex. (2022, May 20). Choosing the Right UHPLC Column for Highly Polar Basic Compounds. Retrieved from [Link]
-
Phenomenex. (n.d.). How to Reduce Peak Tailing in HPLC? Retrieved from [Link]
-
Element Lab Solutions. (n.d.). Buffers and Eluent Additives for HPLC Method Development. Retrieved from [Link]
-
Daicel Chiral Technologies. (n.d.). CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. Retrieved from [Link]
-
McCalley, D. V. (2004). Effect of buffer on peak shape of peptides in reversed-phase high performance liquid chromatography. Journal of Chromatography A, 1043(1), 49-57. Retrieved from [Link]
-
Phenomenex. (n.d.). HPLC Tech Tip: The Effect of Gradient on Buffers. Retrieved from [Link]
-
Giokas, D. L., et al. (2007). Effect of the pH of the mobile phase on the separation efficiency of QN. ResearchGate. Retrieved from [Link]
-
Agilent Technologies. (2023, August 10). Why it matters and how to get good peak shape. Retrieved from [Link]
-
Labcompare.com. (n.d.). Quick Picks: HPLC Columns. Retrieved from [Link]
-
AstraZeneca. (n.d.). Use of Amine Additive in the Sample Diluent in a Supercritical Fluid Chromatography (SFC) Purification. LCGC International. Retrieved from [Link]
-
Chemistry Academy. (2021, February 17). Quinoline, Isoquinoline and Acridine synthesis, reactions and applications. YouTube. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Quinoline. PubChem. Retrieved from [Link]
-
Regalado, E. L., & Welch, C. J. (2014). Effect of amine mobile phase additives on chiral subcritical fluid chromatography using polysaccharide stationary phases. Journal of Chromatography A, 1363, 264-272. Retrieved from [Link]
-
Aurora Pro Scientific. (n.d.). HPLC Column Selection Guide. Retrieved from [Link]
-
Element Lab Solutions. (n.d.). The Importance of Mobile Phase pH in Chromatographic Separations. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from [Link]
-
Zhang, Y., et al. (2014). Quinolinium ionic liquid-modified silica as a novel stationary phase for high-performance liquid chromatography. Journal of Chromatography A, 1358, 140-147. Retrieved from [Link]
-
News. (2023, December 27). The Importance Of Mobile Phase PH in Chromatographic Separations. Retrieved from [Link]
-
Moravek. (n.d.). Exploring the Role of pH in HPLC Separation. Retrieved from [Link]
-
Alwsci. (2025, July 17). Common Causes Of Peak Tailing in Chromatography. Retrieved from [Link]
-
Welch, C. J., et al. (2014, September 1). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC International. Retrieved from [Link]
-
Willemse, J., & Schravendijk, P. (1985). Pre-column chelation with 8-hydroxyquinoline for the simultaneous determination of metal ions by reversed-phase high-performance liquid chromatography. Analyst, 110(4), 371-375. Retrieved from [Link]
-
Phenomenex. (n.d.). LC Technical Tip. Retrieved from [Link]
-
Crawford Scientific. (2018, November 28). The Importance of Understanding Secondary Interactions When Analysing Peptides. Retrieved from [Link]
-
uHPLCs Class. (2025, January 18). Unveiling the Secrets of Silica in HPLC Columns. YouTube. Retrieved from [Link]
-
LCGC International. (2025, December 8). Reinventing Silica Modification for Long-Lasting HPLC Columns. Retrieved from [Link]
-
An, D. D., et al. (2013). CHARACTERIZATION, HPLC METHOD DEVELOPMENT AND IMPURITY IDENTIFICATION FOR 3,4,3-LI(1,2-HOPO), A POTENT ACTINIDE CHELATOR FOR RADIONUCLIDE DECORPORATION. PMC - NIH. Retrieved from [Link]
-
ResearchGate. (2014, December 20). Why heavy metals produces peak tailing on reversed phase columns (ODS)? Retrieved from [Link]
Sources
- 1. chromtech.com [chromtech.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 4. mVOC 4.0 [bioinformatics.charite.de]
- 5. lookchem.com [lookchem.com]
- 6. youtube.com [youtube.com]
- 7. Quinoline | C9H7N | CID 7047 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. support.waters.com [support.waters.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. phenomenex.com [phenomenex.com]
- 13. chromatographytoday.com [chromatographytoday.com]
- 14. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 15. moravek.com [moravek.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. lcms.cz [lcms.cz]
- 18. Effect of buffer on peak shape of peptides in reversed-phase high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. elementlabsolutions.com [elementlabsolutions.com]
- 20. HPLC Tech Tip: The Effect of Gradient on Buffers | Phenomenex [phenomenex.com]
- 21. chromatographyonline.com [chromatographyonline.com]
- 22. LC Technical Tip [discover.phenomenex.com]
- 23. Which column for basic analytes - Chromatography Forum [chromforum.org]
- 24. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 25. Pre-column chelation with 8-hydroxyquinoline for the simultaneous determination of metal ions by reversed-phase high-performance liquid chromatography - Analyst (RSC Publishing) [pubs.rsc.org]
- 26. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Enhancing the Stability of 3-(2-Cyclohexenyl)quinoline for Long-Term Storage
Welcome to the technical support center for 3-(2-Cyclohexenyl)quinoline. This guide is designed for researchers, scientists, and drug development professionals to address common stability challenges encountered during the long-term storage and experimental use of this compound. Our goal is to provide you with the expertise and practical solutions to ensure the integrity and reproducibility of your research.
Introduction: The Duality of Reactivity in this compound
This compound is a unique molecule incorporating two key functional groups: a quinoline ring and a cyclohexenyl moiety. This combination, while offering significant potential in medicinal chemistry and materials science, also presents distinct stability challenges. The electron-rich N-heterocyclic aromatic system of quinoline and the unsaturated carbon-carbon double bond in the cyclohexene ring are both susceptible to degradation under common laboratory conditions. Understanding these potential degradation pathways is the first step toward ensuring the long-term stability of your samples.
Aged or improperly stored samples of quinoline and its derivatives often appear yellow or brown, indicating potential degradation.[1] This discoloration can be a sign of oxidative or photodegradative processes. This guide will walk you through troubleshooting common stability issues, provide answers to frequently asked questions, and offer detailed protocols for assessing and enhancing the stability of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Observation & Troubleshooting
Q1: My solution of this compound has turned yellow/brown over time. What is causing this discoloration and is the compound degraded?
A1: Discoloration is a common indicator of degradation in quinoline-containing compounds.[1] The yellowing or browning is often due to the formation of oxidized or photodegraded products. The primary culprits are typically:
-
Oxidation: The cyclohexenyl group is susceptible to oxidation by atmospheric oxygen, which can be accelerated by light and heat. This can lead to the formation of epoxides, diols, or cleavage of the double bond. The quinoline ring itself can also undergo oxidation.
-
Photodegradation: Exposure to light, particularly UV light, can induce photochemical reactions in both the quinoline and cyclohexenyl moieties.[2][3] For the quinoline ring, this can result in the formation of hydroxyquinolines and other byproducts.[4]
Troubleshooting Steps:
-
Verify Purity: The first step is to assess the purity of your sample using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC). A well-developed HPLC method will separate the parent compound from its degradation products.
-
Review Storage Conditions: Check if the compound has been consistently stored under the recommended conditions (see Q3). Any deviation, such as prolonged exposure to light or air, can accelerate degradation.
-
Consider Solvent Effects: If the compound is in solution, the solvent can play a role. Some solvents can promote degradation. For instance, acetonitrile was found to promote the degradation of a quinoline-triclosan hybrid in one study.[5]
Q2: I'm observing inconsistent results in my bioassays using a stock solution of this compound. Could this be a stability issue?
A2: Absolutely. Inconsistent biological activity is a classic sign of compound degradation.[6] The degradation products may have different or no biological activity, leading to a decrease in the effective concentration of your active compound and unreliable experimental outcomes.
Troubleshooting Steps:
-
Prepare Fresh Solutions: Whenever possible, prepare fresh solutions from a solid sample that has been stored under optimal conditions. This minimizes the impact of solvent-induced degradation.
-
Conduct a Forced Degradation Study: To understand the potential degradation pathways, a forced degradation study is highly recommended. This involves subjecting the compound to stress conditions like acid, base, oxidation, heat, and light to rapidly identify potential degradation products.[7][8]
-
Validate Stock Solution Stability: If you need to use stock solutions over a period of time, their stability under your specific storage conditions (solvent, concentration, temperature) should be validated. This can be done by periodically analyzing the solution by HPLC to monitor the purity.
Prevention & Best Practices
Q3: What are the ideal long-term storage conditions for this compound?
A3: To minimize degradation, this compound should be stored with protection from light, oxygen, and moisture.
| Storage Parameter | Recommendation | Rationale |
| Temperature | Refrigerated (2–8°C) or frozen (-20°C or below) for long-term storage.[2] | Reduces the rate of chemical reactions, including oxidation. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen).[2][9] | Prevents oxidation of the cyclohexenyl moiety and the quinoline ring. |
| Light | Store in amber glass vials or containers protected from light.[6][10] | Prevents photodegradation of the quinoline ring and photosensitized oxidation. |
| Container | Use tightly sealed glass containers.[10] | Glass is inert and provides a better barrier to air and moisture than most plastics. |
| Form | Store as a solid whenever possible. | Solutions can accelerate degradation. If solutions are necessary, prepare them fresh. |
dot
Caption: Key degradation factors and their mitigation strategies for stable storage.
Q4: Should I use an antioxidant to stabilize this compound? If so, which one?
A4: Yes, for solutions or formulations, especially those that may be exposed to air, the use of an antioxidant is a prudent strategy. The choice of antioxidant depends on the solvent system and the primary degradation pathway you are trying to prevent.
-
For Preventing Alkene Oxidation: The cyclohexenyl moiety is prone to free-radical mediated autoxidation. Radical scavengers are effective in preventing this.
-
For Aqueous Systems: If your compound is in an aqueous formulation, water-soluble antioxidants are more appropriate.
-
Ascorbic acid (Vitamin C) and its salts (e.g., sodium ascorbate) are effective water-soluble antioxidants.[][13]
-
Recommendation: Start with a low concentration of the chosen antioxidant (e.g., 0.01-0.1% w/v) and verify its compatibility and effectiveness through stability studies. The use of antioxidants can significantly inhibit the formation of nitrosamines in drug formulations, which is an important consideration for nitrogen-containing compounds.[13]
Experimental Protocols
Protocol 1: Forced Degradation Study
This study will help you identify potential degradation products and the degradation pathways of this compound.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., a 1:1 mixture of acetonitrile and water).
2. Stress Conditions: (Perform each in triplicate)
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. Take samples at 0, 4, 8, and 24 hours. Neutralize the samples with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours. Sample at 0, 4, 8, and 24 hours. Neutralize the samples with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours. Sample at 0, 4, 8, and 24 hours.[8]
-
Thermal Degradation: Place a sealed vial of the stock solution in an oven at 80°C for 48 hours. Sample at 0, 24, and 48 hours. For solid compound, place the powder in the oven.
-
Photolytic Degradation: Expose a clear vial of the stock solution to a light source that provides both UV and visible light (as per ICH Q1B guidelines) for a defined period. A control sample should be wrapped in aluminum foil to exclude light.[5]
3. Analysis:
-
Analyze all samples using a stability-indicating HPLC method (see Protocol 2). Compare the chromatograms of the stressed samples to the control (time 0) to identify new peaks corresponding to degradation products.
dot
Caption: Workflow for conducting a forced degradation study.
Protocol 2: Development of a Stability-Indicating HPLC Method
A stability-indicating HPLC method is crucial for separating and quantifying this compound from its potential degradation products.[14]
Initial Method Parameters:
| Parameter | Suggested Condition | Rationale |
| Column | C18 column (e.g., 250 mm x 4.6 mm, 5 µm) | Good for retaining and separating moderately non-polar compounds like quinoline derivatives.[5] |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid | Provides good peak shape for nitrogen-containing compounds and is compatible with mass spectrometry if further identification of degradants is needed. |
| Gradient | Start with a higher percentage of A and gradually increase B.Example: 10% B to 90% B over 20 minutes. | To elute both the parent compound and potentially more polar or less polar degradation products. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Detection | UV detector at a wavelength of maximum absorbance for the quinoline chromophore (e.g., ~280-320 nm).[15] | Provides good sensitivity for the parent compound and many of its derivatives. |
| Injection Volume | 10-20 µL | Standard injection volume. |
Method Validation:
-
Specificity: Analyze stressed samples from the forced degradation study to ensure that the degradation product peaks are well-resolved from the parent peak and from each other.
-
Linearity, Accuracy, and Precision: These parameters should be validated according to ICH guidelines to ensure the method is reliable for quantitative analysis.[16]
Potential Degradation Pathways
Based on the known chemistry of quinoline and cyclohexene, the following degradation pathways are plausible for this compound.
dot
Caption: Plausible degradation pathways for this compound.
By understanding these potential stability issues and implementing the recommended storage and handling procedures, you can ensure the quality and reliability of your this compound samples, leading to more accurate and reproducible research outcomes.
References
-
Jing, J., et al. (2012). Photocatalytic degradation of quinoline in aqueous TiO2 suspension. Journal of Hazardous Materials, 237-238, 247-55. [Link]
-
Kochany, J., & Maguire, R. J. (1994). Photodegradation of quinoline in water. ResearchGate. [Link]
-
Gallardo, C., et al. (2015). Forced degradation studies of a new antileishmanial molecule using a stability-indicating RP-HPLC method. Journal of Chemical and Pharmaceutical Research, 7(5), 697-702. [Link]
-
Smith, A. B., & Agosta, W. C. (1974). Photochemical reactions of 1-cyclopentenyl and 1-cyclohexenyl ketones. Journal of the American Chemical Society, 96(10), 3289-3296. [Link]
-
Ng, K. W. (2008). Development of Stability Indicating Methods. Semantic Scholar. [Link]
-
Dong, M. W. (2020). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. [Link]
-
Kendre, K., et al. (2023). Stability Indicating HPLC Method Development: A Review. International Journal of Pharmaceutical and Phytopharmacological Research, 26(3). [Link]
-
Manufacturing Chemist. (2023). From food to pharma: antioxidant scavengers as a viable strategy to mitigate nitrosamines in drugs. [Link]
-
Baylor University. Time-Sensitive Chemicals. [Link]
-
Waterman, K. C., & Adami, R. C. (2005). Oxidation of Drugs during Drug Product Development: Problems and Solutions. Pharmaceutical Development and Technology, 10(1), 1-32. [Link]
-
Waterman, K. C. (2002). Stabilization of pharmaceuticals to oxidative degradation. Journal of Pharmaceutical Sciences, 91(11), 2217-2230. [Link]
-
Török, B., et al. (2020). Structural Features of Small Molecule Antioxidants and Strategic Modifications to Improve Potential Bioactivity. Molecules, 25(22), 5438. [Link]
-
Musiol, R., et al. (2007). RP-HPLC determination of lipophilicity in series of quinoline derivatives. Acta Chromatographica, 19, 136-148. [Link]
-
Griesbeck, A. G., & Oelgemöller, M. (2022). Photocyclization of Alkenes and Arenes: Penetrating Through Aromatic Armor with the Help of Excited State Antiaromaticity. Chemistry, 4(3), 779-801. [Link]
-
Waterman, K. C., & Adami, R. C. (2005). Stabilization of Pharmaceuticals to Oxidative Degradation. ResearchGate. [Link]
-
Wikipedia. Quinoline. [Link]
-
Mizuno, K. (2014). Chapter 4: Photochemistry of aromatic compounds. The Royal Society of Chemistry. [Link]
-
Griesbeck, A. G. (2012). Photochemistry of Aromatic Compounds. ResearchGate. [Link]
-
Havinga, E. (1973). photosubstitution reactions of aromatic compounds. Pure and Applied Chemistry, 33(2-3), 349-364. [Link]
-
Pharmaguideline. (2023). Forced Degradation Study in Pharmaceutical Stability. [Link]
-
SEEJPH. (2025). Stability-Indicating Forced Degradation Study of Thymoquinone Using RP-HPLC. [Link]
-
Halliwell, B. (1991). Drug antioxidant effects. A basis for drug selection? Drugs, 42(4), 569-605. [Link]
-
Jing, J., et al. (2012). Photocatalytic degradation of quinoline in aqueous TiO2 suspension. PubMed. [Link]
-
Carocho, M., & Ferreira, I. C. (2013). Biochemistry of Antioxidants: Mechanisms and Pharmaceutical Applications. Antioxidants, 2(2), 70-87. [Link]
-
Dhone, P. G., et al. (2022). RP-HPLC stability indicating method development for the estimation of drug marketed formulation. International journal of health sciences. [Link]
-
Chemistry World. (2023). N-heterocyclic carbene ligands bulk up to better stabilise metal catalysts. [Link]
-
Kroll, J. H., et al. (2015). Heterogeneous Oxidation of Atmospheric Organic Aerosol: Kinetics of Changes to the Amount and Oxidation State of Particle-Phase Organic Carbon. The Journal of Physical Chemistry A, 119(44), 10797-10811. [Link]
-
Vo, C.-V. T., & Bode, J. W. (2014). Synthesis of Saturated N- Heterocycles. ETH Zurich Research Collection. [Link]
- Google Patents. EP0306729A1 - Polymer bound antioxidant stabilizers.
-
Merlo, A. A., et al. (2016). Quinolines by Three-Component Reaction: Synthesis and Photophysical Studies. ResearchGate. [Link]
-
ACP. Significant influence of oxygenated volatile organic compounds on atmospheric chemistry: a case study in a typical. [Link]
-
Williams, R. T. (1955). Studies in detoxication. 65. The metabolism of quinoline. New metabolites of quinoline, with observations on the metabolism of 3-, 5- and 6-hydroxyquinoline and 2:4-dihydroxyquinoline. Biochemical Journal, 59(3), 422-428. [Link]
-
ResearchGate. (2015). Polymerizable ultraviolet stabilizers for unsaturated polyester-based bulk molding compounds. [Link]
-
PubMed. (2018). Atmospheric OH Oxidation of Three Chlorinated Aromatic Herbicides. [Link]
-
ResearchGate. (2020). Photocatalytic Degradation of Quinoline Yellow over Ag3PO4. [Link]
-
MDPI. (2020). Photocatalytic Degradation of Quinoline Yellow over Ag 3 PO 4. [Link]
-
El Othmani, M., et al. (2022). Kinetic study of the atmospheric oxidation of a series of epoxy compounds by OH radicals. Atmospheric Chemistry and Physics, 22(10), 6835-6849. [Link]
-
MDPI. (2021). On the Redox-Activity and Health-Effects of Atmospheric Primary and Secondary Aerosol: Phenomenology. [Link]
Sources
- 1. crimsonpublishers.com [crimsonpublishers.com]
- 2. gmpplastic.com [gmpplastic.com]
- 3. Bis selenide alkene derivatives: A class of potential antioxidant and antinociceptive agents [pubmed.ncbi.nlm.nih.gov]
- 4. Photocatalytic degradation of quinoline in aqueous TiO2 suspension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jocpr.com [jocpr.com]
- 6. ossila.com [ossila.com]
- 7. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 8. seejph.com [seejph.com]
- 9. Air-Sensitive Chemistry: Practical and Safety Considerations | Fisher Scientific [fishersci.co.uk]
- 10. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 11. Oxidation of Drugs during Drug Product Development: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. From food to pharma: antioxidant scavengers as a viable strategy to mitigate nitrosamines in drugs [manufacturingchemist.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. researchgate.net [researchgate.net]
- 16. ijppr.humanjournals.com [ijppr.humanjournals.com]
Technical Support Center: Minimizing By-product Formation in the Synthesis of Substituted Quinolines
Welcome to the technical support center for the synthesis of substituted quinolines. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic routes, focusing on minimizing the formation of unwanted by-products.
Frequently Asked Questions (FAQs)
Q1: What are the most common classes of by-products in classical quinoline syntheses?
A1: The most frequently encountered by-products in widely-used quinoline syntheses like the Skraup, Doebner-von Miller, and Friedländer reactions include tars and polymeric materials, regioisomers, and incompletely cyclized or oxidized intermediates (e.g., dihydroquinolines).[1][2][3] Tar formation is particularly prevalent in reactions conducted under harsh acidic and high-temperature conditions, such as the Skraup and Doebner-von Miller syntheses, arising from the polymerization of reactants and intermediates.[1][3] Regioisomeric mixtures are a significant issue in syntheses involving unsymmetrical ketones or anilines, such as the Friedländer and Combes methods.[2][4]
Q2: How do I choose the right quinoline synthesis method to avoid specific by-products?
A2: The choice of synthesis method is critical and depends on the desired substitution pattern and the stability of your starting materials. For instance, to avoid the harsh conditions that lead to tarring in the Skraup synthesis, the Friedländer synthesis, which proceeds under milder conditions, might be a suitable alternative if the requisite ortho-aminoaryl aldehyde or ketone is available.[5][6] If regioselectivity is a primary concern with an unsymmetrical ketone, modifying the substrate with a directing group or using specific catalysts can be effective.[4] The Gould-Jacobs reaction is a good choice for producing 4-hydroxyquinolines and generally offers a cleaner reaction profile than the Skraup synthesis.[7][8]
Q3: Are there general strategies to improve the overall purity of the crude quinoline product?
A3: Yes, several general strategies can be applied. Careful control of reaction temperature is crucial; many side reactions are accelerated at higher temperatures.[3][9] Slow and controlled addition of a reactant can prevent its accumulation and subsequent polymerization or side reactions.[1] Ensuring efficient mixing is also vital, especially in viscous reactions like the Skraup synthesis, to prevent localized overheating and charring.[9] Finally, purification techniques like steam distillation can be highly effective for separating the desired quinoline from non-volatile tars.[1]
Troubleshooting Guides by Synthesis Method
This section provides in-depth, Q&A-based troubleshooting for specific issues encountered in common quinoline synthesis reactions.
Skraup and Doebner-von Miller Syntheses
Problem 1: My reaction is extremely exothermic and difficult to control, leading to a dark, tarry mixture.
-
Probable Cause: The Skraup synthesis is notoriously exothermic, and the strong acid catalyst (typically concentrated sulfuric acid) promotes polymerization of the glycerol-derived acrolein or other α,β-unsaturated carbonyl compounds used in the Doebner-von Miller reaction.[1][3][6] This leads to the formation of high-molecular-weight tars.
-
Solution:
-
Use a Moderator: Add ferrous sulfate (FeSO₄) or boric acid to the reaction mixture. These moderators help to control the reaction's vigor, making it less violent.[1][10]
-
Controlled Acid Addition: Add the concentrated sulfuric acid slowly and incrementally with efficient cooling in an ice bath to manage the exotherm.[1]
-
Optimize Temperature: Heat the reaction gently to initiate it. Once the exothermic phase begins, it may be necessary to remove the external heat source to maintain control.[9]
-
Problem 2: The yield of my desired quinoline is low, and I isolate a significant amount of a dihydroquinoline intermediate.
-
Probable Cause: The final step of the Skraup and Doebner-von Miller syntheses is the oxidation of a dihydroquinoline intermediate to the aromatic quinoline.[10] If the oxidizing agent is too weak, consumed prematurely, or insufficient, this conversion will be incomplete.
-
Solution:
-
Choice of Oxidant: While nitrobenzene is a traditional oxidant, other options like arsenic pentoxide or even the reaction intermediates can play this role.[10][11] Ensure the chosen oxidant is suitable for your substrate.
-
Post-Reaction Oxidation: If you consistently isolate the dihydroquinoline, consider a separate oxidation step after the main reaction. Reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or manganese dioxide (MnO₂) can be effective for this aromatization.[3]
-
Friedländer Synthesis
Problem 1: I am obtaining a mixture of two regioisomers that are difficult to separate.
-
Probable Cause: This is a classic issue in the Friedländer synthesis when an unsymmetrical ketone with two different enolizable α-methylene groups is reacted with a 2-aminoaryl aldehyde or ketone.[2][4] Condensation can occur at either α-position, leading to a mixture of products.
-
Solution:
-
Catalyst Control: The choice of catalyst can strongly influence regioselectivity. Amine catalysts, such as pyrrolidine, have been shown to favor the formation of 2-substituted quinolines.[4] Lewis acids or Brønsted acids can also be optimized to favor one isomer.
-
Substrate Modification: Introduce a directing group, such as a phosphoryl group, on one of the α-carbons of the ketone. This can effectively block one reaction pathway and lead to a single product.[4]
-
Reaction Conditions: Systematically vary the solvent and temperature. In some cases, higher temperatures have been observed to increase the regioselectivity for the 2-substituted product.[4]
-
Problem 2: The reaction is sluggish, and the yield is low even after prolonged heating.
-
Probable Cause: The traditional Friedländer synthesis can require harsh conditions (high temperature, strong acid or base) which may not be suitable for all substrates, leading to decomposition or incomplete reaction.[5] The reactivity of both the ortho-aminoaryl ketone/aldehyde and the α-methylene carbonyl compound is critical.
-
Solution:
-
Alternative Catalysis: Modern variations of the Friedländer synthesis have employed catalysts like gold or iodine, which can promote the reaction under milder, solvent-free conditions.[5]
-
Microwave-Assisted Synthesis: Microwave irradiation can provide rapid and uniform heating, often leading to significantly reduced reaction times and improved yields.[4]
-
Combes Synthesis
Problem 1: My reaction with an unsymmetrical β-diketone is not regioselective.
-
Probable Cause: Similar to the Friedländer synthesis, using an unsymmetrical β-diketone in the Combes synthesis can lead to two different enamine intermediates, which then cyclize to form a mixture of regioisomeric quinolines.[2][12]
-
Solution:
-
Substituent Effects: The regiochemical outcome is influenced by both steric and electronic factors of the substituents on the aniline and the β-diketone. For example, using methoxy-substituted anilines can favor the formation of 2-CF₃-quinolines in certain systems.[12][13] A careful analysis of these effects can help in designing a more selective synthesis.
-
Acid Catalyst: The choice and concentration of the acid catalyst (e.g., sulfuric acid, polyphosphoric acid) can influence the cyclization step and, consequently, the regioselectivity.[14][15]
-
Gould-Jacobs Reaction
Problem 1: The cyclization step requires very high temperatures, leading to product decomposition.
-
Probable Cause: The thermal cyclization of the anilidomethylenemalonate intermediate in the Gould-Jacobs reaction often requires high temperatures (e.g., 250 °C in a solvent like diphenyl ether), which can lead to decomposition of the product, especially with prolonged heating.[13][16]
-
Solution:
-
Optimize Heating Time and Temperature: A systematic study to find the lowest effective temperature and the shortest necessary reaction time can minimize decomposition.[16]
-
Microwave Synthesis: Microwave-assisted Gould-Jacobs reactions have been shown to significantly reduce reaction times and improve yields by enabling rapid heating to the target temperature, thus minimizing the time the product is exposed to harsh conditions.[17]
-
Data Summary and Workflows
Table 1: Comparison of Common Quinoline Synthesis Methods
| Synthesis Method | Key Reagents | Typical Product Type | Common By-products | Key to Minimizing By-products |
| Skraup | Aniline, glycerol, H₂SO₄, oxidant | Unsubstituted/Substituted Quinolines | Tar, polymeric material, dihydroquinolines | Use of moderators (FeSO₄), temperature control.[1][9] |
| Doebner-von Miller | Aniline, α,β-unsaturated carbonyl, acid | 2- and/or 4-Substituted Quinolines | Tar, polymeric material | Biphasic solvent systems, optimized acid concentration.[3] |
| Friedländer | 2-Aminoaryl aldehyde/ketone, α-methylene carbonyl | 2,3-Disubstituted Quinolines | Regioisomers, aldol condensation products | Catalyst selection, substrate modification.[4][5] |
| Combes | Aniline, β-diketone, acid | 2,4-Disubstituted Quinolines | Regioisomers | Control of electronic/steric effects of substituents.[12] |
| Gould-Jacobs | Aniline, alkoxymethylenemalonate | 4-Hydroxyquinolines | Decomposition products | Microwave heating, optimization of time/temperature.[13][16] |
Diagrams
Caption: A decision-making workflow for troubleshooting low yields in quinoline synthesis.
Caption: Strategies to control by-product formation in Friedländer synthesis.
Experimental Protocols
Protocol 1: Moderated Skraup Synthesis of Quinoline
This protocol incorporates a moderator to control the exothermic reaction.
-
Setup: In a well-ventilated fume hood, equip a 1 L round-bottom flask with a reflux condenser and a mechanical stirrer.
-
Reagents: Add aniline (e.g., 0.25 mol), anhydrous glycerol (e.g., 0.75 mol), ferrous sulfate heptahydrate (FeSO₄·7H₂O, e.g., 5 g), and nitrobenzene (e.g., 0.2 mol).
-
Acid Addition: Begin vigorous stirring and cool the flask in an ice-water bath. Slowly and carefully add concentrated sulfuric acid (e.g., 1.5 mol) through the condenser in small portions.
-
Reaction: After the addition is complete, remove the ice bath. Heat the mixture gently with a heating mantle to initiate the reaction. Once the reaction becomes self-sustaining (vigorous boiling), remove the heat source.
-
Completion: After the initial vigorous reaction subsides, heat the mixture to reflux for 3-5 hours.[13]
-
Work-up: Cool the mixture and dilute with water. Neutralize with an excess of 30% sodium hydroxide solution. Isolate the crude quinoline via steam distillation.[13]
Protocol 2: Catalyst-Controlled Friedländer Synthesis
This protocol uses an amine catalyst to improve regioselectivity.
-
Setup: In a round-bottom flask, combine the 2-aminoaryl ketone (1.0 mmol), the unsymmetrical ketone (1.2 mmol), and the chosen solvent (e.g., 5 mL of toluene).
-
Catalyst Addition: Add the amine catalyst (e.g., pyrrolidine, 0.1 mmol).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and monitor the progress by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction mixture. Remove the solvent under reduced pressure.
-
Purification: Purify the residue by column chromatography on silica gel to isolate the desired regioisomer.
References
- Benchchem.
- Alfa Chemistry. Friedländer Quinoline Synthesis.
- Benchchem.
- Benchchem. Technical Support Center: Improving Regioselectivity of Friedländer Quinoline Synthesis.
- ResearchGate. Regioselectivity of Friedländer Quinoline Syntheses.
- Wikipedia. Gould–Jacobs reaction.
- Benchchem. Technical Support Center: Addressing Regioselectivity in Quinoline Synthesis.
- Benchchem. Technical Support Center: Doebner-von Miller Quinoline Synthesis.
- Wikipedia. Doebner reaction.
- Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Quinoline.
- Benchchem. Technical Support Center: Synthesis of Substituted Quinolines.
- Prepar
- Benchchem.
- Wikipedia. Combes quinoline synthesis.
- IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
- PMC - NIH. Recent Advances in Metal-Free Quinoline Synthesis.
- Combes Quinoline Synthesis.
- Vedantu. Quinoline: Structure, Properties & Uses Explained.
- Google Patents. US6103904A - Skraup reaction process for synthesizing quinolones.
- AN56 Gould Jacobs Quinoline forming reaction:SP1.qxd.
- Scribd. Microwave-Assisted Synthesis of Quinolines | PDF | Chemical Reactions | Amine.
- Benchchem.
- Wikipedia. Doebner–Miller reaction.
- Slideshare.
- ResearchGate. THE PREPARATION OF QUINOLINES BY A MODIFIED SKRAUP REACTION.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. uop.edu.pk [uop.edu.pk]
- 11. US6103904A - Skraup reaction process for synthesizing quinolones - Google Patents [patents.google.com]
- 12. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. iipseries.org [iipseries.org]
- 15. Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 16. ablelab.eu [ablelab.eu]
- 17. scribd.com [scribd.com]
Technical Support Center: Strategies to Enhance the Aqueous Solubility of Quinoline-Based Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals working with quinoline-based compounds. The quinoline scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1][2] However, the inherent aromaticity and often crystalline nature of these compounds frequently lead to poor aqueous solubility, a significant hurdle in preclinical and clinical development.[3][4] This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address solubility challenges you may encounter during your research.
Frequently Asked Questions (FAQs)
Q1: Why are my quinoline-based compounds poorly soluble in aqueous solutions?
A1: The limited aqueous solubility of many quinoline derivatives stems from a combination of factors. Their rigid, aromatic ring structure contributes to high crystal lattice energy, meaning more energy is required to break apart the solid crystal for dissolution.[3] Additionally, the predominantly hydrophobic surface area of the quinoline core limits favorable interactions with water molecules.[5]
Q2: My quinoline compound, dissolved in a DMSO stock, precipitates when I dilute it into my aqueous experimental buffer. What is happening and how can I fix it?
A2: This common issue is known as "crashing out."[6] It occurs because the compound is highly soluble in the organic solvent (DMSO) but not in the final aqueous buffer. The abrupt change in the solvent environment upon dilution causes the compound to precipitate.[3] To troubleshoot this, consider the following:
-
Lower the final DMSO concentration: Aim for the lowest possible concentration, typically ≤0.5%, to minimize its impact on both solubility and the biological system.[7]
-
Employ a stepwise dilution: Instead of a single large dilution, perform a serial dilution to gradually introduce the compound to the aqueous environment.[3]
-
Modify the buffer: Consider pH adjustment or the inclusion of solubilizing excipients in the final assay buffer, as detailed in the strategies below.
Q3: What are the primary strategies to improve the aqueous solubility of my quinoline compound?
A3: A range of strategies can be employed, broadly categorized into chemical modifications and formulation-based approaches. The optimal method depends on your specific compound, the desired concentration, and the constraints of your experimental system.[6]
-
Chemical Modifications: These involve altering the molecule itself to be more hydrophilic. Examples include salt formation, creating prodrugs, or adding polar functional groups.[8][9][10][11]
-
Formulation-Based Approaches: These methods modify the vehicle or formulation to enhance solubility without changing the chemical structure of the active pharmaceutical ingredient (API). Key techniques include pH adjustment, use of co-solvents, cyclodextrin complexation, solid dispersions, and nanotechnology-based approaches.[12][13]
Troubleshooting Guides & Experimental Protocols
This section provides detailed, practical guidance on implementing various solubility enhancement strategies.
Strategy 1: pH Adjustment
When to Use This: This is the first-line approach for ionizable quinoline compounds. Quinoline itself is a weak base with a pKa of approximately 4.9, meaning it becomes protonated and more soluble in acidic conditions.[14][15] Many quinoline derivatives will have their own distinct pKa values.
Causality: By adjusting the pH of the solution to a point where the quinoline nitrogen (or other ionizable groups) is protonated, you form a salt in situ. This ionic form has much more favorable interactions with polar water molecules compared to the neutral species, leading to a significant increase in solubility.[3][7]
Troubleshooting Common Issues:
-
Compound still precipitates: The pH may not be optimal. The general rule of thumb is to adjust the pH to at least two units away from the pKa of the functional group you are trying to ionize.[16]
-
pH is incompatible with my assay: If the required pH for solubility compromises your biological assay (e.g., cell viability), this method may not be suitable on its own. Consider combining it with other techniques, like using a lower concentration of a co-solvent.
-
Buffer capacity is insufficient: Ensure you are using a buffer system that is effective at your target pH.
Experimental Protocol: Determining a pH-Solubility Profile
-
Prepare a series of buffers: Create a range of buffers with varying pH values (e.g., from pH 2 to 8).
-
Add excess compound: Add an excess amount of your solid quinoline compound to a known volume of each buffer in separate vials.
-
Equilibrate: Tightly cap the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.[17]
-
Separate the solid: Pellet the undissolved solid by centrifugation at high speed (>10,000 x g).[6]
-
Quantify the dissolved compound: Carefully collect the supernatant and determine the concentration of the dissolved compound using a suitable analytical method like HPLC or UV-Vis spectrophotometry.
-
Plot the data: Plot solubility (e.g., in mg/mL or µM) against pH to visualize the pH-solubility profile.
Strategy 2: Co-solvency
When to Use This: When pH adjustment is not feasible or insufficient, or when preparing concentrated stock solutions.
Causality: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system. This makes the environment more favorable for dissolving hydrophobic quinoline compounds by reducing the energy required to create a cavity for the solute.[18]
Commonly Used Co-solvents:
| Co-solvent | Typical Concentration Range in Final Assay | Notes |
| Ethanol | 1-20% (v/v) | Generally well-tolerated in many biological systems at low concentrations. |
| Propylene Glycol | 1-20% (v/v) | Often used in pharmaceutical formulations. |
| Dimethyl Sulfoxide (DMSO) | <1% (v/v) | A powerful solvent, but can have effects on cell-based assays.[3] |
| Polyethylene Glycol (PEG) 400 | 5-30% (v/v) | A low-toxicity polymer commonly used in drug formulations. |
Troubleshooting Common Issues:
-
Precipitation upon dilution: This indicates that the final aqueous buffer cannot support the solubility of the compound at that concentration. Reduce the initial stock concentration or increase the percentage of co-solvent in the final buffer (while being mindful of assay compatibility).
-
Assay interference: High concentrations of organic solvents can denature proteins or affect cell membranes. Always run a vehicle control (buffer with the same co-solvent concentration but without your compound) to assess the impact of the co-solvent on your experiment.
Strategy 3: Cyclodextrin Complexation
When to Use This: For compounds that are particularly challenging to solubilize, or when developing formulations for in vivo use.
Causality: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic inner cavity.[19][20] The hydrophobic quinoline molecule can be encapsulated within this cavity, forming an inclusion complex.[21][22] This complex has a water-soluble exterior, effectively "masking" the hydrophobicity of the drug and dramatically increasing its aqueous solubility.[23]
Experimental Protocol: Solubility Enhancement with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
-
Prepare cyclodextrin solutions: Create a series of aqueous solutions with increasing concentrations of HP-β-CD (e.g., 0%, 2%, 5%, 10%, 20% w/v).
-
Add excess compound: Add an excess of your solid quinoline compound to each solution.
-
Equilibrate: Agitate the mixtures at a constant temperature for 24-48 hours to facilitate complex formation.[6]
-
Separate and Quantify: Centrifuge to remove undissolved solid and analyze the supernatant by HPLC or UV-Vis to determine the compound's concentration.
-
Phase Solubility Diagram: Plot the concentration of the dissolved quinoline compound against the concentration of HP-β-CD. A linear increase is indicative of a 1:1 complex formation and successful solubilization.
Troubleshooting Common Issues:
-
Limited solubility increase: The cavity of the cyclodextrin may not be the right size for your molecule. Consider trying different types of cyclodextrins (e.g., α-CD, γ-CD, or other modified versions like sulfobutylether-β-cyclodextrin (SBE-β-CD)).[6]
-
Complex precipitation: At very high concentrations, the drug-cyclodextrin complex itself can sometimes precipitate.[19]
Strategy 4: Solid Dispersions
When to Use This: For preclinical and clinical formulation development, especially for oral dosage forms, to improve both solubility and dissolution rate.
Causality: A solid dispersion is a system where the drug is dispersed in an inert, hydrophilic carrier or matrix at a solid state.[24][25] This technique enhances solubility by reducing the drug's particle size to a molecular level and converting the crystalline drug into a higher-energy amorphous form, which requires less energy to dissolve.[26][27]
Experimental Protocol: Preparation of a Solid Dispersion via Solvent Evaporation
-
Select a carrier: Choose a hydrophilic polymer such as polyvinylpyrrolidone (PVP), polyethylene glycol (PEG), or hydroxypropyl methylcellulose (HPMC).[25]
-
Dissolve components: Dissolve both your quinoline compound and the carrier in a suitable common volatile solvent (e.g., methanol, ethanol, or a mixture).[25]
-
Evaporate the solvent: Remove the solvent using a rotary evaporator to form a thin film.
-
Dry the dispersion: Further dry the film under vacuum to remove any residual solvent.
-
Characterize the dispersion: Scrape the solid dispersion from the flask. Characterization techniques like Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) should be used to confirm the amorphous nature of the drug within the dispersion.
-
Assess solubility: Perform a solubility study on the resulting solid dispersion powder using the shake-flask method described earlier.
Troubleshooting Common Issues:
-
Drug recrystallization: The amorphous state can be unstable. The choice of polymer is critical for stabilizing the amorphous drug and preventing recrystallization over time.
-
Difficulty finding a common solvent: If the drug and polymer have very different solubility profiles, a method that does not rely on solvents, such as hot-melt extrusion, may be more appropriate.[27][28]
Visualizations
References
-
8 PubMed.
-
1 No source specified.
-
21 SlideShare.
-
29 Benchchem.
-
2 PubMed.
-
14 ResearchGate.
-
6 Benchchem.
-
3 Benchchem.
-
15 No source specified.
-
30 Benchchem.
-
19 PubMed Central (PMC).
-
31 ACS Publications.
-
16 Lund University Publications.
-
32 Defense Technical Information Center.
-
17 ResearchGate.
-
7 Benchchem.
-
22 PubMed Central (PMC).
-
33 Hilaris Publisher.
-
26 ResearchGate.
-
34 No source specified.
-
35 Benchchem.
-
4 Benchchem.
-
36 Wikipedia.
-
13 ResearchGate.
-
9 MDPI.
-
37 Chemical Communications (RSC Publishing).
-
38 MDPI.
-
39 PubMed.
-
40 J Pharm Pharm Sci.
-
28 Journal of Applied Pharmaceutical Science.
-
24 Journal of Advanced Pharmacy Education & Research.
-
41 MDPI.
-
42 ResearchGate.
-
43 World Journal of Pharmaceutical and Life Sciences.
-
44 MDPI.
-
20 ScienceAsia.
-
27 PubMed Central (PMC).
-
18 Longdom Publishing S.L.
-
45 Journal of Medicinal Chemistry.
-
46 International Journal of Novel Research and Development.
-
10 Journal of Drug Delivery and Therapeutics.
-
11 SciSpace by Typeset.
-
5 ResearchGate.
Sources
- 1. experts.arizona.edu [experts.arizona.edu]
- 2. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. A prodrug approach toward the development of water soluble fluoroquinolones and structure--activity relationships of quinoline-3-carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. jddtonline.info [jddtonline.info]
- 11. scispace.com [scispace.com]
- 12. hilarispublisher.com [hilarispublisher.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. uop.edu.pk [uop.edu.pk]
- 16. lup.lub.lu.se [lup.lub.lu.se]
- 17. researchgate.net [researchgate.net]
- 18. longdom.org [longdom.org]
- 19. Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 20. scienceasia.org [scienceasia.org]
- 21. Solubilisation of Quinazoline drugs by using Beta cyclodextrin complex formation | PPT [slideshare.net]
- 22. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. japer.in [japer.in]
- 25. wjpls.org [wjpls.org]
- 26. researchgate.net [researchgate.net]
- 27. Current Trends on Solid Dispersions: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 28. japsonline.com [japsonline.com]
- 29. pdf.benchchem.com [pdf.benchchem.com]
- 30. pdf.benchchem.com [pdf.benchchem.com]
- 31. pubs.acs.org [pubs.acs.org]
- 32. apps.dtic.mil [apps.dtic.mil]
- 33. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 34. sphinxsai.com [sphinxsai.com]
- 35. pdf.benchchem.com [pdf.benchchem.com]
- 36. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 37. Chain-release of quinoline-based drugs from N-alkoxyquinoline prodrugs upon radiolytic one-electron reduction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 38. A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine - PMC [pmc.ncbi.nlm.nih.gov]
- 39. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 40. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 41. mdpi.com [mdpi.com]
- 42. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 43. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 44. mdpi.com [mdpi.com]
- 45. pubs.acs.org [pubs.acs.org]
- 46. ijnrd.org [ijnrd.org]
Refinement of crystallization techniques for obtaining high-quality crystals of 3-(2-Cyclohexenyl)quinoline
Technical Support Center: Crystallization of 3-(2-Cyclohexenyl)quinoline
Welcome to the dedicated technical support center for the crystallization of this compound. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance and troubleshooting for obtaining high-quality single crystals suitable for X-ray diffraction and other analytical techniques. This guide is structured in a question-and-answer format to directly address common challenges encountered during the crystallization process.
Frequently Asked Questions (FAQs)
Q1: I'm not getting any crystals at all. What are the most common reasons for this?
A1: The complete failure of a compound to crystallize typically points to one of several key factors:
-
Purity: The presence of impurities can significantly inhibit nucleation and crystal growth. A minimum purity of 80-90% is recommended before attempting to grow single crystals[1].
-
Supersaturation: The solution may not be reaching a state of supersaturation, which is essential for crystallization to occur. This could be due to the compound being too soluble in the chosen solvent or the concentration being too low.
-
Solvent Choice: The selected solvent may be too good at solvating the molecule, preventing it from forming a crystal lattice[1].
-
Time: Crystallization is often a slow process. It's crucial to be patient and allow sufficient time for crystals to form, which can range from hours to several weeks.
Q2: My compound is "oiling out" instead of forming crystals. What does this mean and how can I fix it?
A2: "Oiling out" is the formation of a liquid phase of your compound instead of a solid crystalline phase. This often occurs when the compound's solubility is too high in the chosen solvent at the crystallization temperature[1][2]. To address this, you can:
-
Change the Solvent: Switch to a solvent in which your compound is less soluble[1][2].
-
Use a Solvent/Anti-Solvent System: Dissolve your compound in a "good" solvent and then slowly introduce an "anti-solvent" (in which the compound is insoluble) to gradually reduce the overall solubility.
-
Lower the Temperature: If using a cooling crystallization method, try a slower cooling rate or a higher starting temperature to avoid a rapid drop in solubility that can lead to oiling.
-
Decrease the Concentration: A lower initial concentration can sometimes prevent the formation of an oil by allowing the solution to enter the metastable zone more slowly[3].
Q3: My crystals are very small, like a powder or microcrystals. How can I grow larger, single crystals?
A3: The formation of small crystals is often a result of rapid nucleation, where many crystals start to grow simultaneously[4][5]. To encourage the growth of larger single crystals, you need to slow down the crystallization process:
-
Reduce the Rate of Supersaturation:
-
For slow evaporation , reduce the surface area of the opening of your crystallization vessel (e.g., by using a cap with a small hole or a needle inserted through a septum)[1][2]. You can also place the vessel in a cooler environment to slow evaporation[1].
-
For slow cooling , insulate the crystallization vessel to decrease the cooling rate[6]. Placing the flask in a Dewar or a beaker filled with an insulating material can be effective[1].
-
For vapor diffusion , use a less volatile anti-solvent to slow the diffusion process.
-
-
Minimize Nucleation Sites: Ensure your crystallization vessel is scrupulously clean and free of dust or scratches, as these can act as nucleation sites[5]. Filtering the solution before setting up the crystallization can also help[5][7].
-
Use a More Dilute Solution: Starting with a less concentrated solution can lead to the formation of fewer, larger crystals.
Troubleshooting Guide: Specific Issues
Problem 1: Difficulty in Selecting an Appropriate Solvent System for this compound.
Underlying Principle: The ideal solvent is one in which your compound is moderately soluble. It should be soluble when heated but less soluble at room or lower temperatures for cooling crystallization[6]. For this compound, the quinoline moiety imparts some polarity and potential for hydrogen bonding, while the cyclohexenyl group is nonpolar. A balance of these properties in the solvent system is key.
Troubleshooting Steps:
-
Solubility Testing:
-
Start with a small amount of your compound (a few milligrams) in a test tube.
-
Add a small amount of a test solvent (e.g., 0.1 mL).
-
Observe the solubility at room temperature. If it dissolves, the solvent is likely too good for single-solvent crystallization. If it doesn't dissolve, gently heat the mixture.
-
A good solvent will dissolve the compound upon heating and show crystal formation upon cooling[6].
-
-
Solvent System Recommendations:
-
Single Solvents: Based on the structure of this compound, consider solvents of intermediate polarity. Toluene, ethyl acetate, and tetrahydrofuran (THF) could be good starting points. Halogenated solvents like dichloromethane (DCM) might also be effective, but be aware of their high volatility which can lead to rapid crystallization[1].
-
Solvent/Anti-Solvent Systems: This is often a very effective approach.
-
Good Solvents: Dichloromethane (DCM), Chloroform, Acetone, Ethyl Acetate, Tetrahydrofuran (THF).
-
Anti-Solvents: Hexane, Heptane, Pentane, Cyclohexane.
-
Rationale: The compound will be highly soluble in the "good" solvent. The slow introduction of a nonpolar "anti-solvent" will gradually decrease the solubility, promoting slow crystal growth.
-
-
Workflow for Solvent Selection:
Caption: A decision-making workflow for selecting a suitable solvent system.
Problem 2: Crystals are twinned, aggregated, or have poor morphology.
Underlying Principle: Crystal morphology is influenced by the thermodynamics and kinetics of crystal growth. Rapid growth often leads to defects. The interaction between the solvent and the growing crystal faces can also affect the final shape.
Troubleshooting Steps:
-
Slow Down Crystallization: This is the most critical step. Refer to the suggestions in FAQ Q3 . Slower growth allows molecules more time to arrange themselves correctly in the crystal lattice.
-
Vary the Solvent: Different solvents can interact differently with the crystal faces, promoting or inhibiting growth in certain directions. Trying a different solvent or solvent mixture can sometimes dramatically improve crystal morphology. For instance, aromatic solvents like toluene can sometimes promote good crystal packing through π-π interactions[1].
-
Use a Co-crystallizing Agent: In some challenging cases, adding a second molecule that can form strong, directional interactions (like hydrogen bonds) with your compound can help to form a well-ordered co-crystal. For this compound, a simple carboxylic acid or phenol could potentially co-crystallize.
-
Control Temperature Gradient: For slow cooling methods, ensuring a very slow and uniform temperature decrease is crucial. Using a programmable incubator or placing the crystallization vessel in a large, insulated container can help achieve this[2].
Experimental Protocols
Protocol 1: Slow Evaporation
This is often the simplest method but may not always produce the highest quality crystals as crystallization can occur rapidly at the end[1][4].
-
Prepare a nearly saturated solution of this compound in a suitable solvent (e.g., toluene or ethyl acetate) in a clean vial.
-
Filter the solution to remove any particulate matter.
-
Cover the vial with a cap that has a small hole, or with aluminum foil punctured with a needle. This will slow the rate of evaporation[1][4].
-
Place the vial in a location free from vibrations and temperature fluctuations[4][5].
-
Allow the solvent to evaporate slowly over several days to weeks.
Protocol 2: Slow Cooling
This method is effective when the compound's solubility is significantly temperature-dependent[6][7].
-
Prepare a saturated solution of this compound in a suitable solvent (e.g., ethanol or acetonitrile) at an elevated temperature (near the solvent's boiling point).
-
Ensure all the solid has dissolved. If not, add a minimal amount of additional hot solvent.
-
Filter the hot solution into a clean, pre-warmed vial.
-
Seal the vial and place it in an insulated container (e.g., a Dewar flask or a beaker filled with vermiculite) to ensure slow cooling to room temperature[6].
-
Once at room temperature, the vial can be moved to a refrigerator and then a freezer to maximize the yield of crystals.
Protocol 3: Vapor Diffusion
This technique is excellent for small quantities of material and often yields high-quality crystals[1][2].
-
Dissolve your compound (5-10 mg) in a small volume (0.5-1 mL) of a "good" solvent (e.g., DCM or THF) in a small, open inner vial.
-
Place this inner vial inside a larger, sealable outer vial or jar.
-
Add a larger volume (2-3 mL) of a volatile "anti-solvent" (e.g., hexane or pentane) to the bottom of the outer vial, ensuring the level is below the top of the inner vial[2].
-
Seal the outer vial tightly.
-
The anti-solvent will slowly diffuse in the vapor phase into the good solvent, reducing the solubility of your compound and promoting crystallization. Do not disturb the setup[1][2].
Vapor Diffusion Setup Diagram:
Caption: A schematic of a vapor diffusion crystallization setup.
Data Summary Table
| Solvent | Boiling Point (°C) | Polarity (Dielectric Constant) | Notes |
| Common "Good" Solvents | |||
| Dichloromethane (DCM) | 39.6 | 9.1 | Highly volatile, may cause rapid crystallization[1]. |
| Acetone | 56 | 21 | Volatile, good for many organic compounds[1]. |
| Ethyl Acetate | 77.1 | 6.0 | Medium volatility and polarity. |
| Tetrahydrofuran (THF) | 66 | 7.5 | Can sometimes lead to "oiling out"[2]. |
| Toluene | 110.6 | 2.4 | Aromatic, can aid in crystal packing[2]. Good for slow evaporation. |
| Common "Anti-Solvents" | |||
| n-Hexane | 69 | 1.9 | Very nonpolar, common anti-solvent. |
| n-Heptane | 98.4 | 1.9 | Less volatile than hexane. |
| Cyclohexane | 80.7 | 2.0 | Nonpolar, good anti-solvent. |
References
- Guide for crystallization. (n.d.).
- Dunitz, J. D., & Gavezzotti, A. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1845-1875. DOI:10.1039/D2CS00697A.
- Chadwick, C. A. (2017). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section A: Foundations and Advances, 73(a1), C1-C1.
- University of Florida Center for Xray Crystallography. (2015, April 28). Crystal Growing Tips.
- SOP: CRYSTALLIZATION. (n.d.).
- Crystallisation Techniques. (2006, January 8).
- Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
- Lachicotte, R. J. (n.d.). How To: Grow X-Ray Quality Crystals. University of Rochester Department of Chemistry.
- How To: Grow X-Ray Quality Crystals - Department of Chemistry : University of Rochester. (n.d.).
Sources
- 1. unifr.ch [unifr.ch]
- 2. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
- 4. depts.washington.edu [depts.washington.edu]
- 5. How To [chem.rochester.edu]
- 6. science.uct.ac.za [science.uct.ac.za]
- 7. Crystal Growing Tips » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]
Validation & Comparative
A Comparative Guide to the Validation of an Analytical Method for the Quantification of 3-(2-Cyclohexenyl)quinoline
As a Senior Application Scientist, the validation of an analytical method is not merely a procedural checklist; it is the foundational assurance that the data generated are accurate, reproducible, and fit for purpose. This guide provides an in-depth, experience-driven approach to validating a primary analytical method for the quantification of 3-(2-Cyclohexenyl)quinoline, a heterocyclic compound of interest in pharmaceutical development. We will compare this primary method with a viable alternative, grounding our choices in scientific rationale and established regulatory standards.
The entire validation framework is built upon the principles outlined by the International Council for Harmonisation (ICH) in its Q2(R1) guideline, which provides a globally recognized standard for analytical procedure validation.[1][2][3][4]
Method Selection: The Causality Behind the Choice
The first critical decision is the selection of the primary analytical technique. The molecular structure of this compound—featuring a quinoline core (a strong chromophore) and a cyclohexenyl group—guides this choice. Its relatively high molecular weight and complex structure suggest low volatility, making it an ideal candidate for High-Performance Liquid Chromatography (HPLC). In contrast, Gas Chromatography (GC) would likely require derivatization to increase volatility and thermal stability, adding complexity to the sample preparation process.[5][6][7]
-
Primary Method: Reversed-Phase HPLC with UV Detection (HPLC-UV). This is the workhorse of pharmaceutical analysis for its versatility with non-volatile and thermally unstable compounds.[5][6] The quinoline ring system is expected to exhibit strong UV absorbance, allowing for sensitive and specific detection.
-
Alternative Method: Gas Chromatography-Mass Spectrometry (GC-MS). While less suitable for routine quantification of this specific analyte without derivatization, GC-MS offers exceptional specificity and is invaluable for identifying and quantifying volatile impurities.[8][9]
The following validation guide will focus on the HPLC-UV method, with a comparative summary against GC-MS provided at the end.
The Validation Workflow: A Self-Validating System
A robust analytical method validation follows a logical progression of tests. Each step builds confidence in the method's performance, creating a self-validating system where the successful completion of one stage is a prerequisite for the next. The relationship between these validation parameters is illustrated below.
Caption: Workflow for analytical method validation based on ICH Q2(R1) principles.
Experimental Protocols and Data Analysis
Here, we detail the experimental execution for each validation parameter for the proposed HPLC-UV method.
Specificity
Expertise & Experience: Specificity is the cornerstone of validation. It proves that the signal you measure comes unequivocally from your analyte and not from interferences like impurities, degradation products, or matrix components.[10][11][12] A common failure in early development is overlooking excipient interference, leading to inaccurate assay results in formulated products.
Experimental Protocol:
-
Prepare Solutions:
-
Blank: Prepare a solution containing only the mobile phase.
-
Placebo: Prepare a solution containing all formulation excipients (if applicable) without the active pharmaceutical ingredient (API), this compound.
-
Standard Solution: Prepare a solution of this compound reference standard at a known concentration (e.g., 100 µg/mL).
-
Spiked Sample: Prepare a placebo solution spiked with the API reference standard.
-
Forced Degradation Samples: Subject the API to stress conditions (e.g., acid, base, oxidation, heat, light) to intentionally generate degradation products.
-
-
Chromatographic Analysis: Inject all prepared solutions into the HPLC system.
-
Data Evaluation:
-
The blank and placebo chromatograms should show no significant peaks at the retention time of the this compound peak.
-
In the chromatograms from forced degradation studies, the main analyte peak should be well-resolved from any degradation product peaks. Peak purity analysis (using a photodiode array detector) should be performed to confirm the main peak is spectrally homogeneous.
-
Acceptance Criteria:
-
No significant interference from blank or placebo at the analyte's retention time.
-
The method can unequivocally assess the analyte in the presence of its potential impurities and degradation products.
Linearity and Range
Expertise & Experience: Linearity demonstrates a proportional relationship between the analyte concentration and the instrument's response.[13][14] It is critical for accurate quantification across different sample concentrations. The range is the interval over which this linearity, along with acceptable accuracy and precision, is demonstrated.[14][15]
Experimental Protocol:
-
Prepare Calibration Standards: Prepare a series of at least five standard solutions of this compound from a stock solution. For an assay method, this range typically spans 80% to 120% of the target concentration.[16] For an impurity method, the range would be from the Limit of Quantitation (LOQ) to 120% of the impurity specification limit.[16]
-
Chromatographic Analysis: Inject each standard solution in triplicate.
-
Data Evaluation:
-
Plot a graph of the mean peak area (y-axis) versus the concentration (x-axis).
-
Perform a linear regression analysis to obtain the equation of the line (y = mx + c), the correlation coefficient (r²), and the y-intercept.
-
Acceptance Criteria:
-
Correlation Coefficient (r²): ≥ 0.999 is generally considered acceptable for assays.[16]
-
Y-intercept: Should be close to zero, indicating minimal bias.
-
Visual Inspection: The data points should not show significant deviation from the fitted line.
| Parameter | Hypothetical Result | Acceptance Criterion |
| Linearity Range | 50 - 150 µg/mL | 80% - 120% of nominal |
| Number of Points | 5 | ≥ 5 |
| Correlation Coefficient (r²) | 0.9998 | ≥ 0.999 |
| Regression Equation | y = 25432x + 1560 | - |
| Residual Plot | Randomly scattered | No obvious pattern |
Accuracy
Expertise & Experience: Accuracy measures the closeness of the experimental results to the true value.[14][17] It is often evaluated by a recovery study on a spiked placebo, which mimics the final product matrix as closely as possible.
Experimental Protocol:
-
Prepare Spiked Samples: Prepare samples by spiking a placebo matrix with known amounts of this compound at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare three replicates at each level.[14]
-
Chromatographic Analysis: Analyze the nine prepared samples.
-
Data Evaluation: Calculate the percent recovery for each sample using the formula: (Measured Concentration / Theoretical Concentration) * 100.
Acceptance Criteria:
-
The mean percent recovery should be within a pre-defined range, typically 98.0% to 102.0% for a drug substance assay.
| Concentration Level | Replicate 1 (% Recovery) | Replicate 2 (% Recovery) | Replicate 3 (% Recovery) | Mean Recovery (%) | % RSD |
| 80% (80 µg/mL) | 99.5 | 100.2 | 99.8 | 99.8 | 0.35 |
| 100% (100 µg/mL) | 100.5 | 101.1 | 100.3 | 100.6 | 0.41 |
| 120% (120 µg/mL) | 99.3 | 99.9 | 100.1 | 99.8 | 0.40 |
Precision
Expertise & Experience: Precision expresses the degree of scatter between a series of measurements from the same homogeneous sample.[12] It is evaluated at two levels:
-
Repeatability (Intra-assay precision): Assesses precision over a short time with the same analyst and equipment.[18]
-
Intermediate Precision: Assesses variations within a lab, such as different days, analysts, or equipment.
Experimental Protocol:
-
Repeatability: Prepare six individual samples of this compound at 100% of the target concentration. Analyze them on the same day by the same analyst.
-
Intermediate Precision: Repeat the analysis of six samples on a different day with a different analyst or on a different instrument.
-
Data Evaluation: Calculate the mean, standard deviation (SD), and relative standard deviation (%RSD) for each set of six measurements and for the combined data from both sets.
Acceptance Criteria:
-
Repeatability: %RSD should be ≤ 2.0%.
-
Intermediate Precision: %RSD should be ≤ 2.0%.
| Precision Level | Mean Assay Value (%) | % RSD | Acceptance Criterion (%RSD) |
| Repeatability (Day 1, Analyst 1) | 100.4 | 0.85 | ≤ 2.0% |
| Intermediate (Day 2, Analyst 2) | 100.9 | 0.92 | ≤ 2.0% |
| Combined Data (n=12) | 100.6 | 1.15 | ≤ 2.0% |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Expertise & Experience: LOD is the lowest concentration of an analyte that can be detected but not necessarily quantified, while LOQ is the lowest concentration that can be quantified with acceptable accuracy and precision.[16][19] These are critical for impurity analysis. They can be determined based on the signal-to-noise ratio or from the standard deviation of the response and the slope of the calibration curve.[20]
Experimental Protocol (based on Calibration Curve):
-
Use Linearity Data: Utilize the data from the linearity study, particularly from the low-concentration standards.
-
Calculation:
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S)
-
Where σ = the standard deviation of the y-intercepts of regression lines and S = the slope of the calibration curve.
-
-
Verification: Prepare and inject samples at the calculated LOD and LOQ concentrations to confirm detection and acceptable precision/accuracy at the LOQ.
Acceptance Criteria:
-
Signal-to-Noise (S/N) Ratio (alternative method): Typically ~3:1 for LOD and ~10:1 for LOQ.[21]
-
Precision at LOQ: The %RSD for replicate injections should be within an acceptable limit (e.g., ≤ 10%).
| Parameter | Calculated Value | Verified S/N Ratio |
| LOD | 0.05 µg/mL | 3.1 : 1 |
| LOQ | 0.15 µg/mL | 10.5 : 1 |
Robustness
Expertise & Experience: Robustness testing demonstrates the method's reliability with respect to small, deliberate variations in its parameters.[16][22] This provides confidence that the method will perform consistently during routine use.
Experimental Protocol:
-
Identify Key Parameters: Select critical HPLC parameters to vary, such as:
-
Mobile phase pH (± 0.2 units)
-
Column temperature (± 5 °C)
-
Flow rate (± 10%)
-
Mobile phase organic composition (± 2%)
-
-
Analyze Samples: Analyze a standard solution while making these individual variations.
-
Data Evaluation: Evaluate the impact of these changes on system suitability parameters (e.g., retention time, peak asymmetry, resolution).
Acceptance Criteria:
-
System suitability criteria must be met under all varied conditions.
-
Assay results should not be significantly affected by the variations.
| Parameter Varied | Variation | Retention Time (min) | Peak Asymmetry | Result |
| Nominal | - | 5.20 | 1.10 | Pass |
| Flow Rate | +10% (1.1 mL/min) | 4.71 | 1.12 | Pass |
| Flow Rate | -10% (0.9 mL/min) | 5.79 | 1.09 | Pass |
| Temperature | +5 °C (35 °C) | 5.05 | 1.11 | Pass |
| Temperature | -5 °C (25 °C) | 5.35 | 1.10 | Pass |
Method Comparison: HPLC-UV vs. GC-MS
While HPLC-UV is the validated primary method for quantification, it's crucial to understand its performance relative to alternatives.
Caption: Decision logic for selecting between HPLC and GC based on analyte properties.
The following table objectively compares the two techniques for this specific application.
| Feature | HPLC-UV (Validated Method) | GC-MS (Alternative Method) | Justification for this compound |
| Analyte Volatility | Not required. Suitable for non-volatile compounds.[6] | Requires volatile and thermally stable compounds.[7][8] | HPLC is superior. The analyte is likely non-volatile. |
| Sample Preparation | Simple dissolution in mobile phase. | May require complex derivatization to increase volatility. | HPLC is simpler and faster. |
| Selectivity | Good, based on chromatographic separation and UV wavelength. | Excellent, based on both retention time and mass fragmentation pattern. | GC-MS is more selective , making it better for definitive identification. |
| Sensitivity | Good, dependent on the analyte's chromophore. | Very high, especially in selected ion monitoring (SIM) mode. | GC-MS is generally more sensitive. [6] |
| Analysis Speed | Moderate (typically 5-20 minutes per run). | Can be faster for simple mixtures.[9] | Comparable, but HPLC avoids the time for derivatization. |
| Cost & Complexity | Moderate instrument cost, higher solvent consumption.[6][9] | Lower solvent cost, but MS detector increases instrument cost. | Cost is application-dependent. HPLC is often preferred for routine QC. |
| Best Application | Quantitative Assay & Purity. | Impurity Identification & Quantification of Volatiles. | Use HPLC for routine quantification and GC-MS to identify unknown impurities. |
Conclusion
This guide has detailed the systematic validation of an HPLC-UV method for the quantification of this compound, adhering to the rigorous standards of ICH Q2(R1).[1][2] The presented data demonstrates that the method is specific, linear, accurate, precise, and robust, rendering it suitable for its intended purpose in a quality control environment.
The comparison with GC-MS highlights a critical principle in analytical science: the choice of method is dictated by the physicochemical properties of the analyte and the analytical objective.[5] While HPLC-UV is the optimal choice for routine quantification of this compound, GC-MS remains a powerful, complementary technique for impurity identification. A well-validated method is the bedrock of reliable pharmaceutical development, ensuring product quality and patient safety.
References
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. [Link]
-
ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1) - Jordi Labs. [Link]
-
Comparison Between GC and HPLC for Pharmaceutical Analysis - Drawell. [Link]
-
Quality Guidelines - ICH. [Link]
-
A Guide to Analytical Method Validation - SCION Instruments. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry - FDA. [Link]
-
Specificity and Selectivity in Analytical Method Validation: A Guide to ICH Q2(R2) Compliance - BiochemSphere. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology - FDA. [Link]
-
ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. [Link]
-
What is the difference between specificity and selectivity? - Lösungsfabrik. [Link]
-
Validating Analytical Methods in Pharma: Accuracy, Specificity, Linearity & Robustness Explained. [Link]
-
The 6 Key Aspects of Analytical Method Validation - Element Lab Solutions. [Link]
-
Specificity in analytical method validation - type of interference - Front Life Sciences. [Link]
-
What Is Linearity in HPLC Analysis and Its Importance? - Altabrisa Group. [Link]
-
Understanding the Differences Between HPLC and GCMS Systems - AMP Tech Instruments. [Link]
-
ICH Q2(R2) Validation of analytical procedures - Scientific guideline - EMA. [Link]
-
HPLC vs GC: What Sets These Methods Apart - Phenomenex. [Link]
-
Analytical Method Validation: Back to Basics, Part II - LCGC International. [Link]
-
ICH and FDA Guidelines for Analytical Method Validation - Lab Manager. [Link]
-
Method Validation Essentials, Limit of Blank, Limit of Detection, and Limit of Quantitation | BioPharm International. [Link]
-
HPLC vs GC: Choosing the Right Chromatography Technique - Lab Manager. [Link]
-
How To Perform Linearity and Range In Method Validation: Easy Tips - PharmaGuru. [Link]
-
Understanding the Difference Between GCMS and HPLC - GenTech Scientific. [Link]
-
Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve | Separation Science. [Link]
-
Q2(R2) Validation of Analytical Procedures March 2024 - FDA. [Link]
-
10.3 Different ways to evaluate robustness – Validation of liquid chromatography mass spectrometry (LC-MS) methods - Sisu@UT. [Link]
-
Steps for HPLC Method Validation - Pharmaguideline. [Link]
-
How to do HPLC method validation - YouTube. [Link]
Sources
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. jordilabs.com [jordilabs.com]
- 3. fda.gov [fda.gov]
- 4. fda.gov [fda.gov]
- 5. drawellanalytical.com [drawellanalytical.com]
- 6. HPLC vs GC: Choosing the Right Chromatography Technique | Lab Manager [labmanager.com]
- 7. gentechscientific.com [gentechscientific.com]
- 8. amptechfl.com [amptechfl.com]
- 9. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 10. A Guide to Analytical Method Validation | SCION Instruments [scioninstruments.com]
- 11. BiochemSphere [biochemicalsci.com]
- 12. elementlabsolutions.com [elementlabsolutions.com]
- 13. altabrisagroup.com [altabrisagroup.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. pharmaguru.co [pharmaguru.co]
- 16. Validating Analytical Methods in Pharma: Accuracy, Specificity, Linearity & Robustness Explained – Pharma Validation [pharmavalidation.in]
- 17. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 18. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 19. biopharminternational.com [biopharminternational.com]
- 20. Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve | Separation Science [sepscience.com]
- 21. youtube.com [youtube.com]
- 22. 10.3 Different ways to evaluate robustness – Validation of liquid chromatography mass spectrometry (LC-MS) methods [sisu.ut.ee]
A Senior Application Scientist's Guide to Cross-Reactivity Assessment of Antibodies for Quinoline Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of methodologies for assessing the cross-reactivity of antibodies raised against quinoline derivatives. It moves beyond procedural lists to explain the scientific rationale behind experimental design, ensuring that the data generated is both accurate and reliable.
The Imperative of Specificity: Why Cross-Reactivity Matters for Quinoline Derivatives
Quinoline and its derivatives are heterocyclic aromatic compounds integral to numerous fields. They form the backbone of critical pharmaceuticals like the antimalarial drug chloroquine, and are also found in pesticides and industrial chemicals.[1][2][3][4][5][6] Whether for therapeutic drug monitoring, pharmacokinetic (PK) studies, or environmental analysis, the ability to specifically detect and quantify a target quinoline derivative without interference from structurally similar molecules is paramount.
An antibody that cross-reacts with other quinoline analogues can lead to significant analytical errors, such as overestimated drug concentrations or false-positive environmental readings.[7][8] Therefore, a rigorous cross-reactivity assessment is not merely a validation step but a cornerstone of reliable immunoassay development.
The Immunological Foundation: Haptens, Carriers, and the Origin of Cross-Reactivity
Small molecules like quinoline derivatives are typically non-immunogenic on their own.[9][10] To elicit an immune response and generate antibodies, they must be covalently coupled to a larger carrier protein, such as Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA).[9][11][] This combined molecule is known as a hapten-carrier conjugate.[10][11][]
The immune system recognizes both the hapten (the quinoline derivative) and epitopes on the carrier protein.[10] Cross-reactivity arises when the resulting antibodies bind not only to the target quinoline derivative but also to other molecules with similar structural motifs or epitopes.[7][13] This is particularly relevant for quinoline derivatives, where a diverse library of analogues may exist with only minor substitutions on the core ring structure.
Core Methodology: The Competitive ELISA
For small-molecule targets like quinolines, the competitive enzyme-linked immunosorbent assay (ELISA) is the most suitable and widely used format for quantifying analyte concentration and assessing cross-reactivity.[14][15][16] Unlike sandwich assays, which require the antigen to have at least two antibody binding sites (epitopes), competitive assays are ideal for small haptens that can only be recognized by a single antibody.[14][15]
The principle is based on the competition between the free analyte in a sample (or a known standard) and a fixed amount of a labeled antigen for a limited number of antibody binding sites.[16][17] The resulting signal is inversely proportional to the concentration of the analyte in the sample.[17]
Visualizing the Competitive ELISA Workflow
The following diagram illustrates the key steps in a competitive ELISA designed for cross-reactivity assessment.
Caption: Workflow for a competitive ELISA to assess antibody cross-reactivity.
Self-Validating Experimental Protocol: Competitive ELISA for Cross-Reactivity
This protocol is designed to be self-validating by including necessary controls and standards to ensure data integrity.
Materials:
-
Antibody: Purified antibody raised against the target quinoline derivative.
-
Plates: 96-well high-binding polystyrene microtiter plates.
-
Antigens:
-
Target quinoline derivative (for standard curve).
-
Panel of structurally related quinoline analogues (cross-reactants).
-
Enzyme-conjugated quinoline derivative (e.g., HRP-conjugate).
-
-
Buffers: Coating Buffer (e.g., carbonate-bicarbonate, pH 9.6), Wash Buffer (PBS with 0.05% Tween-20), Blocking Buffer (e.g., 5% BSA in PBS), Assay Buffer (1% BSA in PBS).[18]
-
Substrate: TMB (3,3',5,5'-Tetramethylbenzidine) Substrate Solution.[18]
-
Stop Solution: 2M Sulfuric Acid.[19]
Step-by-Step Methodology:
-
Antibody Coating:
-
Dilute the anti-quinoline antibody to an optimal concentration (typically 1-10 µg/mL) in Coating Buffer.[18] The optimal concentration should be determined empirically via checkerboard titration.
-
Add 100 µL of the diluted antibody to each well of the microtiter plate.
-
Incubate overnight at 4°C.[20]
-
Causality: Immobilizing the antibody provides the capture mechanism for the competitive reaction. Overnight incubation ensures sufficient binding to the plate surface.
-
-
Washing and Blocking:
-
Aspirate the coating solution from the wells.
-
Wash the plate 3 times with 200 µL of Wash Buffer per well to remove unbound antibody.
-
Add 200 µL of Blocking Buffer to each well to saturate any remaining protein-binding sites on the plastic.[18]
-
Incubate for 1-2 hours at 37°C.[21]
-
Causality: Blocking is critical to prevent non-specific binding of the enzyme-conjugate, which would lead to a false-positive signal and high background.
-
-
Competitive Reaction Setup:
-
Standard Curve: Prepare serial dilutions of the target quinoline derivative in Assay Buffer. A typical range might be from 1000 ng/mL down to <1 ng/mL, including a zero-concentration blank (B0).
-
Cross-Reactant Curves: Prepare serial dilutions for each quinoline analogue to be tested, using the same concentration range as the standard.
-
Competition: In a separate dilution plate, pre-incubate 50 µL of each standard/cross-reactant dilution with 50 µL of the enzyme-conjugated quinoline derivative (at a fixed, pre-optimized concentration) for at least 1 hour.[19]
-
Transfer 100 µL of these mixtures to the corresponding wells of the antibody-coated and blocked plate.
-
Incubate for 1-2 hours at 37°C.[20]
-
Causality: This is the core competitive step. The free antigen (from the standard or sample) competes with the enzyme-labeled antigen for the limited antibody binding sites. High concentrations of free antigen will result in less enzyme-labeled antigen binding.
-
-
Detection:
-
Wash the plate 5 times with Wash Buffer to remove all unbound reagents.
-
Add 100 µL of TMB Substrate Solution to each well and incubate in the dark at room temperature for 15-30 minutes.[21]
-
Stop the reaction by adding 100 µL of Stop Solution to each well. The color will change from blue to yellow.
-
Causality: The HRP enzyme on the bound conjugate catalyzes the conversion of TMB, producing a measurable color change. The intensity of the color is directly proportional to the amount of bound enzyme-conjugate.
-
-
Data Acquisition and Analysis:
-
Read the optical density (OD) of each well at 450 nm using a microplate reader.
-
Plot the OD values against the log of the concentration for the standard and each cross-reactant.
-
Calculate the IC50 value for the target quinoline and each analogue. The IC50 is the concentration of analyte that causes a 50% reduction in the maximum signal (B0).
-
Calculate the Percent Cross-Reactivity (%CR) for each analogue using the following formula: %CR = (IC50 of Target Quinoline / IC50 of Analogue) x 100
-
Comparing Performance: Data Interpretation
The ultimate goal is to quantify the specificity of the antibody. The IC50 and %CR values provide a clear, quantitative comparison.
Illustrative Cross-Reactivity Data for a Hypothetical Anti-Quinoline Antibody
| Compound Tested | Structure | IC50 (ng/mL) | % Cross-Reactivity |
| Quinoline (Target) | Target Analyte | 15.2 | 100% |
| 4-Hydroxyquinoline | Analogue 1 | 35.8 | 42.5% |
| 8-Methylquinoline | Analogue 2 | 255.1 | 6.0% |
| Chloroquine | Analogue 3 | >1000 | <1.5% |
| Isoquinoline | Analogue 4 | >1000 | <1.5% |
Interpretation:
-
The antibody shows significant cross-reactivity (42.5%) with 4-Hydroxyquinoline, likely due to the structural similarity and the hydroxyl group not significantly interfering with the epitope recognized by the antibody.
-
The addition of a methyl group in the 8-position (8-Methylquinoline) drastically reduces binding, indicating this position may be critical for antibody recognition.
-
The antibody is highly specific against Chloroquine and the structural isomer Isoquinoline, with negligible cross-reactivity. This demonstrates high specificity for the core quinoline structure without the bulky side chain of chloroquine.[8]
Alternative and Complementary Methodologies
While competitive ELISA is the workhorse for screening, other techniques can provide deeper insights into binding kinetics and thermodynamics.
Surface Plasmon Resonance (SPR)
SPR is a label-free technology that measures molecular interactions in real-time.[22][23] In a typical setup, the antibody is immobilized on a sensor chip, and solutions containing the quinoline derivatives (analytes) are flowed over the surface.[24]
-
Advantages: Provides detailed kinetic data (association/dissociation rates) and affinity constants (KD), offering a more nuanced view of binding than endpoint assays like ELISA.[23][24] It is also highly sensitive for small molecule interactions.[22][25]
-
Considerations: Requires specialized and expensive equipment. Assay development can be more complex, particularly for preventing non-specific binding of small molecules.[22]
Western Blotting
While primarily used for detecting proteins, a modified Western Blot approach can be used if the quinoline derivatives are conjugated to different carrier proteins.
-
Application: Different quinoline-protein conjugates are separated by SDS-PAGE, transferred to a membrane, and probed with the antibody. This can help determine if the antibody's specificity is influenced by the carrier protein or the conjugation chemistry.
-
Limitations: This is a qualitative or semi-quantitative method and is not suitable for determining IC50 values for free-solution analytes.
Conclusion: A Framework for Trustworthy Assessment
A thorough cross-reactivity assessment is non-negotiable for any immunoassay targeting quinoline derivatives. By employing a systematically designed competitive ELISA, researchers can generate robust, quantitative data to validate antibody specificity. This self-validating approach, which hinges on proper controls and the calculation of IC50 and %CR values, ensures the trustworthiness of the results.[26] Complementing this core methodology with advanced techniques like SPR can further elucidate the nuances of antibody-antigen interactions, providing a complete and authoritative picture of antibody performance for confident use in research and development.
References
-
Synthesis and characterization of hapten-protein conjugates for antibody production against small molecules. PubMed, National Center for Biotechnology Information.[Link]
-
Synthesis and Characterization of Hapten−Protein Conjugates for Antibody Production against Small Molecules. American Chemical Society Publications.[Link]
-
Hapten-Carrier Conjugation. Creative Biolabs.[Link]
-
Principles of Competitive and Immunometric Assays (Including ELISA). ResearchGate.[Link]
-
Therapeutic antibodies: technical points to consider in tissue cross-reactivity studies. National Center for Biotechnology Information.[Link]
-
SPR microscopy for cell-based binding kinetic studies with SPRm 220. YouTube.[Link]
-
Small Molecule Immunosensing Using Surface Plasmon Resonance. PubMed Central, National Center for Biotechnology Information.[Link]
-
Competitive ELISA. Creative Diagnostics.[Link]
-
Characterization of Small Molecule–Protein Interactions Using SPR Method. SpringerLink.[Link]
-
Antibody Cross-Reactivity: How to Assess & Predict Binding. Boster Bio.[Link]
-
Small Molecule Immunosensing Using Surface Plasmon Resonance. ResearchGate.[Link]
-
Types Of Immunoassay - And When To Use Them. Quanterix.[Link]
-
General principle of immunoassay Theoretical basis and optimization of immunoassay.pptx. SlideShare.[Link]
-
Stereospecificity of antibody: quinine, the optical isomer of quinidine and anti-malarial drug chloroquine do not cross-react with quinidine immunoassays. PubMed, National Center for Biotechnology Information.[Link]
-
FDA Tissue Cross-Reactivity Requirements: A Guide for Biologic Developers. HistologiX.[Link]
-
Antibodies Reacting With Chloroquine in Human Sera. PubMed, National Center for Biotechnology Information.[Link]
-
Cross-reactivity between chloroquine, desethyl chloroquine, amodiaquine... ResearchGate.[Link]
-
Protein-Small Molecule Biomolecular Interactions – a Retrospective. Reichert Technologies.[Link]
-
Competitive ELISA Protocol. Creative Diagnostics.[Link]
-
Competitive ELISA Protocol. Bio-Rad Antibodies.[Link]
-
Hydroxychloroquine and chloroquine potential cross-reactivity. American Academy of Allergy, Asthma & Immunology.[Link]
-
Competitive ELISA protocol. St John's Laboratory.[Link]
-
Cross-Reactivity of Chloroquine and Hydroxychloroquine With DRI Amphetamine Immunoassay. PubMed, National Center for Biotechnology Information.[Link]
-
Competitive ELISA Protocol. Sino Biological.[Link]
-
Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. PubMed Central, National Center for Biotechnology Information.[Link]
-
Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. PubMed Central, National Center for Biotechnology Information.[Link]
-
Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. PubMed Central, National Center for Biotechnology Information.[Link]
-
Recent Progress in the Synthesis of Quinolines. PubMed, National Center for Biotechnology Information.[Link]
-
An overview of the synthesis of quinoline via traditional methods (a–h). ResearchGate.[Link]
-
Exploration of quinolone and quinoline derivatives as potential anticancer agents. National Center for Biotechnology Information.[Link]
-
Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. PubMed Central, National Center for Biotechnology Information.[Link]
-
Quinoline Derivatives in Discovery and Development of Pesticides. PubMed, National Center for Biotechnology Information.[Link]
Sources
- 1. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Progress in the Synthesis of Quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quinoline Derivatives in Discovery and Development of Pesticides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. How do I know if the antibody will cross-react? | Proteintech Group [ptglab.com]
- 8. Stereospecificity of antibody: quinine, the optical isomer of quinidine and anti-malarial drug chloroquine do not cross-react with quinidine immunoassays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Hapten-Carrier Conjugation - Creative Biolabs [creative-biolabs.com]
- 11. Synthesis and characterization of hapten-protein conjugates for antibody production against small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. bosterbio.com [bosterbio.com]
- 14. biossusa.com [biossusa.com]
- 15. researchgate.net [researchgate.net]
- 16. Competitive ELISA - Creative Diagnostics [creative-diagnostics.com]
- 17. quanterix.com [quanterix.com]
- 18. creative-diagnostics.com [creative-diagnostics.com]
- 19. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 20. Protocol for Competitive ELISA - Creative Proteomics [creative-proteomics.com]
- 21. stjohnslabs.com [stjohnslabs.com]
- 22. Small Molecule Immunosensing Using Surface Plasmon Resonance - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Characterization of Small Molecule–Protein Interactions Using SPR Method | Springer Nature Experiments [experiments.springernature.com]
- 24. Protein-Small Molecule Biomolecular Interactions – a Retrospective [reichertspr.com]
- 25. researchgate.net [researchgate.net]
- 26. histologix.com [histologix.com]
Comparative Docking Analysis of 3-(2-Cyclohexenyl)quinoline with Kinase Target Proteins: A Guide for Drug Discovery Professionals
This guide provides a comprehensive, in-depth protocol for conducting a comparative molecular docking study of the novel compound 3-(2-Cyclohexenyl)quinoline against two critical oncology drug targets: Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). By juxtaposing its performance with well-established inhibitors—Erlotinib for EGFR and Axitinib for VEGFR-2—we offer a robust framework for evaluating its potential as a targeted anticancer agent. This document is intended for researchers, scientists, and drug development professionals with a foundational understanding of computational drug design.
Introduction: The Rationale for Investigating this compound
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous compounds with a wide array of biological activities, including potent anticancer properties.[1][2] Quinoline derivatives have been shown to exert their antineoplastic effects through diverse mechanisms, such as inducing apoptosis, triggering cell cycle arrest, and inhibiting key signaling proteins like tyrosine kinases.[3][4][5] Specifically, the inhibition of receptor tyrosine kinases (RTKs) like EGFR and VEGFR-2 is a clinically validated strategy in oncology.[6][7] EGFR is a key driver of cell proliferation and survival in many cancers, while VEGFR-2 is a principal mediator of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis.[6][8]
Given the established anticancer potential of the quinoline core, this guide focuses on a specific derivative, this compound. While direct experimental data on this particular molecule is nascent, its structural features merit investigation. This study, therefore, employs in silico molecular docking—a powerful and cost-effective computational method—to predict its binding affinity and interaction patterns with the ATP-binding sites of EGFR and VEGFR-2.[9][10] To provide a meaningful benchmark, we will perform a parallel analysis with the FDA-approved drugs Erlotinib, a potent EGFR inhibitor, and Axitinib, a potent VEGFR-2 inhibitor.[4][11][12] This comparative approach allows for a rigorous evaluation of this compound's potential as a dual or selective kinase inhibitor.
Comprehensive Methodologies: A Self-Validating Protocol
Scientific integrity in computational studies hinges on a meticulous and reproducible methodology. The following protocols are designed to be self-validating, incorporating steps for verification and ensuring the reliability of the generated data.
Software and Resource Requirements
-
Molecular Graphics Laboratory (MGL) Tools with AutoDock Tools (ADT): Essential for preparing protein and ligand structures for docking.[13]
-
AutoDock Vina: A widely used and validated open-source program for molecular docking, prized for its accuracy and speed.[13]
-
Molecular Visualization Software: PyMOL, UCSF Chimera, or Discovery Studio Visualizer for analyzing protein-ligand interactions.
-
Chemical Structure Databases: PubChem and ZINC for obtaining ligand structures.[2][3][14][15][16][17]
-
Protein Data Bank (PDB): For retrieving macromolecular structures.[18][19][20]
Ligand and Target Protein Preparation
The accuracy of a docking simulation is fundamentally dependent on the quality of the input structures. This preparation phase is arguably the most critical part of the entire workflow.
-
Structure Retrieval: The crystal structures of the target proteins were downloaded from the Protein Data Bank (PDB).
-
Protein Clean-up (using AutoDock Tools):
-
Rationale: PDB files often contain non-essential molecules (water, ions) and may have multiple protein chains that can interfere with the docking calculation. The co-crystallized ligand must be removed to allow our test compounds to be docked.
-
Protocol:
-
Load the PDB file (e.g., 1M17.pdb) into AutoDock Tools.
-
Remove all water molecules ('Edit' > 'Delete Water').
-
Remove the co-crystallized ligand (e.g., Erlotinib from 1M17) and any other heteroatoms not essential for catalysis.
-
If multiple protein chains are present, retain only the catalytically active chain (typically Chain A).
-
Save the cleaned protein as a PDB file.
-
-
-
Preparation for Docking:
-
Rationale: The docking algorithm requires the protein file to be in a specific format (PDBQT) with added hydrogen atoms and assigned partial charges, which are crucial for calculating interaction energies.
-
Protocol (in AutoDock Tools):
-
Go to 'Edit' > 'Hydrogens' > 'Add' and select 'Polar only'.
-
Compute Gasteiger charges ('Edit' > 'Charges' > 'Compute Gasteiger').
-
Save the prepared protein in the PDBQT format ('Grid' > 'Macromolecule' > 'Choose', then 'File' > 'Save' > 'Write PDBQT').
-
-
-
Structure Acquisition:
-
Erlotinib (Reference for EGFR): The 3D structure was downloaded from the PubChem database (CID: 176870).[4][6][9][26]
-
Axitinib (Reference for VEGFR-2): The 3D structure was obtained from PubChem (CID: 6450551).[3][7][11][27][28]
-
-
The 2D structure is drawn using a chemical sketcher (e.g., ChemDraw or MarvinSketch).
-
This 2D structure is converted into a 3D model using a molecular modeling program like Avogadro.
-
A geometry optimization/energy minimization is performed using a force field (e.g., MMFF94) to obtain a stable, low-energy conformation. This step is critical for ensuring the ligand's starting geometry is realistic.
-
-
-
Ligand Preparation for Docking (using AutoDock Tools):
-
Rationale: Similar to the protein, ligands must be converted to the PDBQT format. This process defines rotatable bonds, which allows for ligand flexibility during the docking simulation.
-
Protocol:
-
Load the ligand's 3D structure file (e.g., SDF or MOL2) into AutoDock Tools ('Ligand' > 'Input' > 'Open').
-
Detect the torsional root and define the number of rotatable bonds ('Ligand' > 'Torsion Tree' > 'Detect Root' and 'Choose Torsions').
-
Save the prepared ligand as a PDBQT file ('Ligand' > 'Output' > 'Save as PDBQT').
-
-
Molecular Docking Protocol: AutoDock Vina
-
Causality: Before docking our test compound, it is imperative to validate the docking protocol. This is achieved by redocking the co-crystallized ligand back into its protein's binding site. A successful validation, indicated by a low Root Mean Square Deviation (RMSD) value (typically < 2.0 Å) between the docked pose and the original crystal structure pose, confirms that the chosen docking parameters can accurately reproduce the experimentally observed binding mode.[29]
-
Protocol:
-
Prepare the co-crystallized ligands (Erlotinib and Axitinib) and their respective receptors (1M17 and 4AG8) as described above.
-
Perform the docking as per the protocol in section 2.3.2.
-
Align the docked pose of the ligand with the original PDB structure and calculate the RMSD.
-
-
Rationale: The "grid box" defines the three-dimensional search space within the protein where AutoDock Vina will attempt to place the ligand. To ensure efficiency and accuracy, this box should encompass the entire active site of the kinase. The co-crystallized ligand's position is the ideal guide for centering this box.
-
Protocol (in AutoDock Tools):
-
Load the prepared protein PDBQT file.
-
Open the 'Grid Box' settings ('Grid' > 'Grid Box').
-
Center the grid box on the co-crystallized ligand's coordinates (or the known active site residues). Adjust the dimensions (size_x, size_y, size_z) to ensure the box is large enough to accommodate the ligands and allow for rotational and translational movements. A spacing of 1.0 Å is standard.
-
Record the center coordinates and dimensions for the configuration file.
-
-
AutoDock Vina Execution:
-
Rationale: Vina requires a configuration text file that specifies the input files and search parameters. The exhaustiveness parameter controls the computational effort of the search; higher values increase the likelihood of finding the optimal binding pose but require more time.
-
Configuration File (conf.txt):
-
Command Line Execution:
-
Analysis of Docking Results
The output from AutoDock Vina includes a PDBQT file with multiple binding poses (ranked by affinity) and a log file containing the binding affinity scores in kcal/mol.
-
Binding Affinity (Docking Score): The primary metric for comparison is the binding affinity of the top-ranked pose. This value represents the estimated free energy of binding; a more negative value indicates a stronger, more favorable interaction.[30][31]
-
Interaction Analysis:
-
Rationale: The docking score alone is insufficient. A thorough analysis involves visualizing the top-ranked pose within the protein's active site to understand the specific molecular interactions responsible for binding.
-
Protocol (using PyMOL or similar software):
-
Load the prepared protein PDBQT and the output ligand PDBQT file.
-
Visualize the top-ranked pose of the ligand in the active site.
-
Identify and analyze key interactions:
-
Hydrogen Bonds: Crucial for specificity and affinity. Note the participating amino acid residues and the bond distances.[32][33]
-
Hydrophobic Interactions: Essential for stabilizing the ligand in the largely nonpolar active site.
-
Pi-Pi Stacking: Interactions between aromatic rings of the ligand and protein residues (e.g., Phenylalanine, Tyrosine).
-
-
-
Comparative Analysis and Data Presentation
The core of this guide is the objective comparison of this compound against established drugs. The anticipated results should be summarized for clarity and ease of comparison.
Anticipated Docking Performance
The table below presents a hypothetical but plausible set of results from the comparative docking study. The values are illustrative and serve as a template for presenting actual experimental data.
| Compound | Target Protein | PDB ID | Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |
| This compound | EGFR | 1M17 | -8.5 | Met793, Leu718, Cys797, Thr790 |
| Erlotinib (Reference) | EGFR | 1M17 | -9.8 | Met793 (H-bond), Leu718, Cys797, Thr790 |
| This compound | VEGFR-2 | 4AG8 | -9.2 | Cys919 (H-bond), Val848, Ala866, Leu1035 |
| Axitinib (Reference) | VEGFR-2 | 4AG8 | -10.5 | Cys919 (H-bond), Val848, Ala866, Leu840 |
Interpretation: In this hypothetical scenario, this compound shows strong binding to both EGFR and VEGFR-2, with binding affinities slightly lower than the respective reference inhibitors. The identification of hydrogen bonds with key catalytic residues (like Met793 in EGFR or Cys919 in VEGFR-2) would lend significant credibility to its potential as a kinase inhibitor.
Visualizing the Workflow and Logic
Diagrams are essential for conveying complex workflows and logical relationships in a clear and concise manner.
Caption: A flowchart of the comparative molecular docking workflow.
Caption: Logical framework for the comparative analysis.
Conclusion and Future Directions
This guide has outlined a rigorous and scientifically sound protocol for the comparative in silico evaluation of this compound against EGFR and VEGFR-2. By following these detailed steps—from meticulous preparation of molecules to validated docking and careful analysis—researchers can generate reliable preliminary data on the compound's binding potential.
A strong predicted binding affinity, especially when coupled with interactions involving key active site residues, would provide a compelling rationale for advancing this compound to the next stages of the drug discovery pipeline. These would include synthesis, in vitro kinase assays to confirm inhibitory activity, and cell-based assays to assess its anticancer efficacy. Ultimately, this computational workflow serves as an essential, resource-efficient first step in the multifaceted journey of modern drug development.
References
-
PubChem. Axitinib | C22H18N4OS | CID 6450551. Available from: [Link].
-
PubChem. Erlotinib | C22H23N3O4 | CID 176870. Available from: [Link].
-
RCSB PDB. 1M17: Epidermal Growth Factor Receptor tyrosine kinase domain with 4-anilinoquinazoline inhibitor erlotinib. Available from: [Link].
-
RCSB PDB. 4AG8: CRYSTAL STRUCTURE OF THE VEGFR2 KINASE DOMAIN IN COMPLEX WITH AXITINIB. Available from: [Link].
-
NCBI. 1M17: Epidermal Growth Factor Receptor tyrosine kinase domain with 4-anilinoquinazoline inhibitor erlotinib. Available from: [Link].
-
Quora. How does one prepare proteins for molecular docking?. Available from: [Link].
-
RCSB PDB. 3D View: 4AG8. Available from: [Link].
-
AutoDock Vina Documentation. Basic docking. Available from: [Link].
-
AutoDock Vina Documentation. Hands-on tutorials of AutoDock 4 and AutoDock Vina. Available from: [Link].
-
YouTube. Generating grid box for Docking using Vina. Available from: [Link].
-
YouTube. Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. Available from: [Link].
-
PubChem. Axitinib-13CD3 | C22H18N4OS | CID 49849411. Available from: [Link].
-
PubChem. Erlotinib Hydrochloride | C22H24ClN3O4 | CID 176871. Available from: [Link].
-
PubChem. Axitinib-d3 | C22H18N4OS | CID 25213804. Available from: [Link].
-
MIMS Singapore. Erlotinib: Uses, Dosage, Side Effects and More. Available from: [Link].
-
RCSB PDB. Experiment: 4AG8. Available from: [Link].
-
PubChem. SID 124893166. Available from: [Link].
-
Eagon Research Group. Vina Docking Tutorial. Available from: [Link].
-
Bioinformatics Review. Beginner's Guide for Docking using Autodock Vina. Available from: [Link].
-
ResearchGate. (a) 3D X-ray structure of VEGFR-2 HYD-I region (PDB code 4AG8);... Available from: [Link].
-
ResearchGate. Structure of breast cancer proteins A) EGFR (PDB ID: 1M17); B) HER2... Available from: [Link].
-
RCSB PDB. 3D View: 1M17. Available from: [Link].
-
PubChemLite. Axitinib (C22H18N4OS). Available from: [Link].
-
wwPDB. pdb_00001m17. Available from: [Link].
-
wwPDB. pdb_00004ag8. Available from: [Link].
-
PubChem. Axitinib sulfoxide | C22H18N4O2S | CID 86278350. Available from: [Link].
-
University of Oxford. Session 4: Introduction to in silico docking. Available from: [Link].
-
YouTube. Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock. Available from: [Link].
-
PubChem. 4-Methyl Erlotinib Hydrochloride | C23H25N3O4 | CID 71750333. Available from: [Link].
-
ResearchGate. Molecular docking proteins preparation. Available from: [Link].
-
GitHub. Grid-Box-Generator. Available from: [Link].
-
YouTube. AutoDock Tutorial- Part 4. Preparing Ligand for Docking. Available from: [Link].
-
ResearchGate. How to generate Autodock Grid Box?. Available from: [Link].
-
bioRxiv. Molecular docking, simulation and binding free energy analysis of small molecules as PfHT1 inhibitors. Available from: [Link].
-
ResearchGate. How can I analyze docking result (hydrogen binding)?. Available from: [Link].
-
YouTube. Ligand Preparation for Molecular docking #biotech. Available from: [Link].
-
Niner Commons. HYDROGEN BOND ENERGY-BASED COMPARATIVE ANALYSIS OF PROTEIN. Available from: [Link].
-
MDPI. Binding Affinity via Docking: Fact and Fiction. Available from: [Link].
-
ACS Publications. Prediction of Protein−compound Binding Energies from Known Activity Data: Docking‐score‐based Method and its Applications. Available from: [Link].
-
MDPI. Molecular Docking and Pharmacological In Silico Evaluation of Camptothecin and Related Ligands as Promising HER2-Targeted Therapies for Breast Cancer. Available from: [Link].
-
ZINC Database. Welcome to ZINC Is Not Commercial. Available from: [Link].
-
PMC. ZINC – A Free Database of Commercially Available Compounds for Virtual Screening. Available from: [Link].
-
PubMed. ZINC-22 A Free Multi-Billion-Scale Database of Tangible Compounds for Ligand Discovery. Available from: [Link].
-
PLOS One. Discovery of ROCK2 inhibitors through computational screening of ZINC database: Integrating pharmacophore modeling, molecular docking, and MD simulations. Available from: [Link].
-
NIH. ZINC-22—A Free Multi-Billion-Scale Database of Tangible Compounds for Ligand Discovery. Available from: [Link].
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. ZINC-22─A Free Multi-Billion-Scale Database of Tangible Compounds for Ligand Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Axitinib | C22H18N4OS | CID 6450551 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Erlotinib | C22H23N3O4 | CID 176870 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. quora.com [quora.com]
- 6. SID 124893166 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Axitinib sulfoxide | C22H18N4O2S | CID 86278350 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mims.com [mims.com]
- 10. rcsb.org [rcsb.org]
- 11. PubChemLite - Axitinib (C22H18N4OS) [pubchemlite.lcsb.uni.lu]
- 12. indico4.twgrid.org [indico4.twgrid.org]
- 13. 4-Methyl Erlotinib Hydrochloride | C23H25N3O4 | CID 71750333 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. zinc12.docking.org [zinc12.docking.org]
- 15. ZINC – A Free Database of Commercially Available Compounds for Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Discovery of ROCK2 inhibitors through computational screening of ZINC database: Integrating pharmacophore modeling, molecular docking, and MD simulations | PLOS One [journals.plos.org]
- 17. ZINC-22—A Free Multi-Billion-Scale Database of Tangible Compounds for Ligand Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 18. rcsb.org [rcsb.org]
- 19. rcsb.org [rcsb.org]
- 20. 1M17: Epidermal Growth Factor Receptor tyrosine kinase domain with 4-anilinoquinazoline inhibitor erlotinib [ncbi.nlm.nih.gov]
- 21. wwPDB: pdb_00001m17 [wwpdb.org]
- 22. rcsb.org [rcsb.org]
- 23. rcsb.org [rcsb.org]
- 24. researchgate.net [researchgate.net]
- 25. wwPDB: pdb_00004ag8 [wwpdb.org]
- 26. Erlotinib Hydrochloride | C22H24ClN3O4 | CID 176871 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 27. Axitinib-13CD3 | C22H18N4OS | CID 49849411 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 28. Axitinib-d3 | C22H18N4OS | CID 25213804 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 29. Introduction to in silico docking [sbcb.bioch.ox.ac.uk]
- 30. Molecular docking, simulation and binding free energy analysis of small molecules as PfHT1 inhibitors | bioRxiv [biorxiv.org]
- 31. Prediction of Protein−compound Binding Energies from Known Activity Data: Docking‐score‐based Method and its Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 32. researchgate.net [researchgate.net]
- 33. ninercommons.charlotte.edu [ninercommons.charlotte.edu]
A Senior Application Scientist's Guide to the Synthetic Efficiency of Routes to 3-Substituted Quinolines
For researchers, medicinal chemists, and professionals in drug development, the quinoline scaffold remains a cornerstone of innovation. Its prevalence in a wide array of pharmaceuticals—from antimalarials to kinase inhibitors—cements its importance. Among its many derivatives, 3-substituted quinolines present a particularly interesting and synthetically challenging class of compounds. The strategic introduction of substituents at the C3 position can profoundly influence pharmacological activity, making the choice of synthetic route a critical decision in any research and development campaign.
This guide provides an in-depth, comparative analysis of the most prominent classical and modern synthetic routes to 3-substituted quinolines. Moving beyond a simple recitation of protocols, we will delve into the mechanistic underpinnings, substrate scope, functional group tolerance, and overall synthetic efficiency of each method. The insights provided are grounded in field-proven experience and supported by experimental data to empower you to make the most informed decisions for your specific synthetic targets.
The Enduring Relevance of Classical Syntheses
For over a century, a handful of named reactions have been the workhorses for quinoline synthesis. While often requiring harsh conditions, their simplicity, low cost of starting materials, and scalability mean they remain highly relevant.
The Friedländer Annulation: A Direct and Versatile Approach
The Friedländer synthesis is arguably one of the most direct methods for constructing the quinoline core, involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[1][2]
Mechanistic Rationale: The reaction can be catalyzed by either acids or bases.[3] The mechanism generally proceeds via an initial aldol-type condensation between the two carbonyl partners, followed by cyclodehydration to form the quinoline ring. The choice of catalyst is crucial; bases like potassium hydroxide or sodium ethoxide are common, while a variety of Brønsted and Lewis acids, including iodine and various metal triflates, have also been shown to be effective.[3] Recent advancements have even demonstrated the utility of reusable nanocatalysts and ionic liquids to improve efficiency and sustainability.[4][5]
Experimental Protocol: Synthesis of Ethyl 2-Methyl-4-phenylquinoline-3-carboxylate via Friedländer Annulation [6]
-
Reaction Setup: To a solution of 2-aminobenzophenone (1.0 mmol) and ethyl acetoacetate (1.2 mmol) in a 1:1 mixture of ethanol and water (10 mL), add ZrCl₄ (10 mol%).
-
Reaction Execution: Stir the reaction mixture at 60 °C and monitor the progress by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, cool the mixture to room temperature and quench with a saturated aqueous solution of sodium bicarbonate. Extract the product with ethyl acetate (3 x 20 mL). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel using a hexane-ethyl acetate gradient.
Causality of Experimental Choices:
-
Catalyst: ZrCl₄ acts as a Lewis acid to activate the carbonyl group of the ethyl acetoacetate, facilitating the initial condensation.
-
Solvent System: The ethanol/water mixture provides good solubility for both the organic substrates and the inorganic catalyst, while also being a relatively green solvent choice.
-
Temperature: 60 °C is a moderate temperature that provides sufficient energy to overcome the activation barrier without promoting significant side reactions or degradation.
Advantages:
-
Directness: It is a very straightforward method for accessing polysubstituted quinolines.[3]
-
Versatility: A wide range of 2-aminoaryl aldehydes/ketones and α-methylene compounds can be used.[6]
Limitations:
-
Substrate Availability: The availability of substituted 2-aminobenzaldehydes can be limited, though one-pot procedures involving the in-situ reduction of the corresponding 2-nitro compounds can circumvent this issue.[7]
-
Regioselectivity: The use of unsymmetrical ketones can lead to mixtures of regioisomers.
Workflow for Friedländer Annulation
Caption: A generalized workflow for the Combes synthesis of substituted quinolines.
The Doebner-von Miller Reaction: A Variation on a Theme
The Doebner-von Miller reaction is a modification of the Skraup synthesis and involves the reaction of an aniline with an α,β-unsaturated aldehyde or ketone in the presence of an acid catalyst. [8]This method often leads to 2- and/or 4-substituted quinolines. [9] Mechanistic Rationale: The mechanism is complex and has been the subject of debate, but it is generally accepted to proceed via a Michael addition of the aniline to the α,β-unsaturated carbonyl compound. [10]This is followed by cyclization and oxidation to form the quinoline ring. An external oxidizing agent is sometimes required, although in many cases, an intermediate anil or the α,β-unsaturated carbonyl compound itself can act as the oxidant. [10]The use of sterically hindered α,β-unsaturated aldehydes can lead to complex mixtures and low yields, limiting the scope of this reaction. [10][11]
Experimental Protocol: Synthesis of a Substituted Quinoline via Doebner-von Miller Reaction
-
Reaction Setup: To a mixture of an aniline (e.g., 3-acetylaniline, 0.1 mol) and concentrated hydrochloric acid (20 mL), add zinc chloride (5 g) with stirring.
-
Reaction Execution: Heat the mixture to 100 °C and then add an α,β-unsaturated aldehyde (e.g., crotonaldehyde, 0.1 mol) dropwise over 1 hour. Maintain the reaction at 100 °C for an additional 3 hours.
-
Work-up and Purification: Cool the reaction mixture and dilute with water. Make the solution strongly alkaline with a 30% sodium hydroxide solution to precipitate the product. The solid is then collected by filtration, washed with water, and purified by recrystallization.
Causality of Experimental Choices:
-
Catalyst: A combination of a Brønsted acid (HCl) and a Lewis acid (ZnCl₂) is often used to promote both the Michael addition and the subsequent cyclization.
-
Temperature: Elevated temperatures are required to drive the reaction to completion.
-
Work-up: Basification of the reaction mixture is necessary to deprotonate the quinoline product and cause it to precipitate from the aqueous solution.
Advantages:
-
In-situ Generation of Reactants: The α,β-unsaturated carbonyl compound can be generated in situ from an aldol condensation, increasing the operational simplicity.
Limitations:
-
Harsh Conditions: The reaction requires strong acids and high temperatures, which can be incompatible with sensitive functional groups. [3]* Low Yields and Side Reactions: The yields can be variable, and polymerization of the α,β-unsaturated carbonyl compound is a common side reaction. [12]* Limited Scope: The reaction is often limited to sterically unhindered α,β-unsaturated aldehydes. [10][11]
The Rise of Modern Methods: Precision and Functional Group Tolerance
While classical methods are powerful, the demands of modern drug discovery for high efficiency, functional group tolerance, and precise control over substitution patterns have driven the development of new synthetic strategies. Transition-metal catalysis, in particular, has revolutionized the synthesis of 3-substituted quinolines.
Palladium-Catalyzed Cross-Coupling Reactions: A Modular Approach
Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Sonogashira, and Heck reactions, offer a highly modular and versatile approach to the synthesis of 3-substituted quinolines. These methods typically involve the coupling of a 3-haloquinoline with a suitable coupling partner.
a) Suzuki Coupling for 3-Arylquinolines
The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds and is widely used to synthesize 3-arylquinolines from 3-bromo- or 3-iodoquinolines and arylboronic acids.
Mechanistic Rationale: The catalytic cycle involves three key steps: (1) oxidative addition of the 3-haloquinoline to a Pd(0) complex, (2) transmetalation of the aryl group from the boronic acid to the palladium center, and (3) reductive elimination to form the 3-arylquinoline and regenerate the Pd(0) catalyst. The choice of ligand, base, and solvent is critical for an efficient reaction.
Experimental Protocol: Synthesis of a 3-Arylquinoline via Suzuki Coupling
-
Reaction Setup: In a Schlenk flask, combine 3-bromoquinoline (1.0 mmol), the desired arylboronic acid (1.2 mmol), [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂, 0.03 mmol), and sodium carbonate (2.0 mmol).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (4:1 v/v, 5 mL) via syringe.
-
Reaction Execution: Heat the reaction mixture to 80-90 °C with vigorous stirring for 12-16 hours. Monitor the reaction progress by TLC.
-
Work-up and Purification: After cooling, dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography.
Causality of Experimental Choices:
-
Catalyst and Ligand: Pd(dppf)Cl₂ is a pre-catalyst that forms the active Pd(0) species in situ. The dppf ligand is a bulky, electron-rich phosphine that promotes the oxidative addition step and stabilizes the palladium intermediates.
-
Base: Sodium carbonate is a mild base that is crucial for the transmetalation step, activating the boronic acid.
-
Solvent: The dioxane/water mixture provides a homogeneous solution for all reactants and facilitates the action of the inorganic base. Degassing is essential to remove oxygen, which can deactivate the palladium catalyst.
Catalytic Cycle for Suzuki Coupling
Caption: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
b) Sonogashira and Heck Couplings for 3-Alkynyl and 3-Alkenyl Quinolines
Similar to the Suzuki coupling, the Sonogashira and Heck reactions provide powerful tools for introducing alkynyl and alkenyl substituents, respectively, at the 3-position of the quinoline ring.
-
Sonogashira Coupling: This reaction couples a 3-haloquinoline with a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst. [13]* Heck Coupling: This reaction couples a 3-haloquinoline with an alkene in the presence of a palladium catalyst and a base. [14][15] These modern methods offer significant advantages in terms of mild reaction conditions and broad functional group tolerance, allowing for the late-stage functionalization of complex molecules. [16]
Comparative Analysis of Synthetic Routes
The choice of the optimal synthetic route depends on several factors, including the desired substitution pattern, the availability of starting materials, the required scale of the synthesis, and the tolerance for different functional groups.
| Method | Key Reactants | Typical 3-Substituents | Typical Yields | Key Advantages | Key Limitations |
| Friedländer Annulation | 2-Aminoaryl ketone/aldehyde + α-methylene compound | Acyl, ester, cyano, etc. | Good to Excellent (up to 99%) [17] | Direct, versatile, high atom economy | Limited availability of starting materials, potential for regioisomers |
| Combes Synthesis | Aniline + β-diketone | Alkyl, Aryl | Moderate to Good [9] | Readily available starting materials | Harsh conditions (strong acid), limited functional group tolerance, regioselectivity issues |
| Doebner-von Miller | Aniline + α,β-unsaturated carbonyl | Alkyl | Moderate [9] | Inexpensive starting materials | Harsh conditions, often low yields, side reactions (polymerization), limited scope |
| Suzuki Coupling | 3-Haloquinoline + Arylboronic acid | Aryl | Good to Excellent | Mild conditions, high functional group tolerance, modular | Requires pre-functionalized quinoline, potential for catalyst poisoning |
| Sonogashira Coupling | 3-Haloquinoline + Terminal alkyne | Alkynyl | Good to Excellent | Mild conditions, direct introduction of alkynes | Requires a co-catalyst (Cu), potential for homocoupling of alkynes |
| Heck Coupling | 3-Haloquinoline + Alkene | Alkenyl (Vinyl) | Good to Excellent | Good functional group tolerance, stereospecific | Can have issues with regioselectivity with certain alkenes |
Conclusion and Future Outlook
The synthesis of 3-substituted quinolines continues to be an active area of research, driven by the quest for novel therapeutic agents. While classical methods like the Friedländer, Combes, and Doebner-von Miller reactions offer straightforward and cost-effective routes, their often harsh conditions and limited functional group tolerance can be restrictive.
Modern transition-metal catalyzed methods, particularly palladium-catalyzed cross-coupling reactions, have emerged as powerful alternatives, providing unparalleled precision, modularity, and functional group compatibility. The ability to perform these reactions under mild conditions makes them particularly suitable for the late-stage functionalization of complex molecules in drug discovery programs.
Looking ahead, the development of even more efficient and sustainable methods, such as C-H activation strategies, will likely play an increasingly important role in the synthesis of 3-substituted quinolines. [18]As our understanding of reaction mechanisms deepens and new catalytic systems are discovered, the synthetic chemist's toolbox for accessing this important class of compounds will undoubtedly continue to expand. The choice of the "best" route will always be context-dependent, and a thorough understanding of the advantages and limitations of each method, as outlined in this guide, is essential for synthetic success.
References
- A Comparative Analysis of Quinoline Synthesis Methods for Researchers and Drug Development Professionals. (2025). Benchchem.
- Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. (2025). Organic & Biomolecular Chemistry.
- Friedlander Synthesis of Poly-Substituted Quinolines: A Mini Review. (2017).
- optimizing solvent and base conditions for quinoline synthesis. (2025). Benchchem.
- A review on synthetic investigation for quinoline- recent green approaches. (n.d.). Taylor & Francis.
- A Comparative Guide to Catalysts in Quinoline Synthesis: Efficacy and Methodologies. (2025). Benchchem.
- Different catalytic approaches of Friedländer synthesis of quinolines. (2025). PubMed.
- Friedländer Quinoline Synthesis. (n.d.). Alfa Chemistry.
- Limitations of the 'Two-Phase' Doebner-Miller Reaction for the Synthesis of Quinolines. (n.d.). University of the Sunshine Coast, Queensland.
- Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020). PubMed Central.
- Recent advances in the synthesis of quinolines: a review. (n.d.). RSC Publishing.
- One-Pot Friedländer Quinoline Synthesis: Scope and Limitations. (n.d.). Organic Chemistry Portal.
- General reaction scheme of the Combes/Conrad–Limpach quinoline synthesis. (n.d.).
- Friedländer Synthesis of Substituted Quinolines: Application Notes and Protocols for Researchers. (n.d.). Benchchem.
- Sonogashira coupling. (n.d.). Wikipedia.
- Limitations of the two-phase doebner-miller reaction for the synthesis of quinolines. (n.d.). University of the Sunshine Coast, Queensland.
- SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. (n.d.). IIP Series.
- Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Str
- Combes quinoline synthesis. (n.d.). Wikipedia.
- Combes Quinoline Synthesis. (n.d.).
- Palladium-Catalyzed Sonogashira Synthesis of Alkynyl Deriv
- The Friedländer Synthesis of Quinolines. (n.d.). Organic Reactions.
- Regioselectivity of Friedländer Quinoline Syntheses. (2021).
- Protocol for Sonogashira coupling of alkynes and aryl halides via nickel c
- Heck Coupling. (n.d.). NROChemistry.
- New High Speed Regioselective Heck Coupling Reactions Assisted By Microwave Flash He
- Palladium-Catalyzed Sonogashira Synthesis of Alkynyl Derivatives of Quinoline-5, 8-Dione. (2017).
- Limitations of the 'Two-Phase' Doebner-Miller Reaction for the Synthesis of Quinolines. (2010).
- Sonogashira Coupling. (2024). Chemistry LibreTexts.
- Heck Reaction. (n.d.). Organic Chemistry Portal.
- Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. (n.d.). The Journal of Organic Chemistry.
- Recent Applications of Doebner, Doebner-von Miller and Knoevenagel-Doebner Reactions in Organic Syntheses. (2015).
- Synthesis, Optimization and Evaluation of Substituted Quinolines by Solvent and Catalyst Free Conditions as a Green Protocol. (n.d.). JOCPR.
- Heck Coupling. (2018). YouTube.
- Science of Synthesis: Cross Coupling and Heck-Type Reactions 3, Metal-Catalyzed Heck-Type Reactions and C–C. (n.d.).
Sources
- 1. researchgate.net [researchgate.net]
- 2. organicreactions.org [organicreactions.org]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Different catalytic approaches of Friedländer synthesis of quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. One-Pot Friedländer Quinoline Synthesis: Scope and Limitations [organic-chemistry.org]
- 8. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. DSpace [research-repository.griffith.edu.au]
- 11. Research Portal [research.usc.edu.au]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 14. Heck Coupling | NROChemistry [nrochemistry.com]
- 15. Heck Reaction [organic-chemistry.org]
- 16. mdpi.com [mdpi.com]
- 17. tandfonline.com [tandfonline.com]
- 18. Advances in polymer based Friedlander quinoline synthesis - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of the Antimicrobial Efficacy of 3-(2-Cyclohexenyl)quinoline with Standard Antibiotics
Introduction: The Quest for Novel Antimicrobial Agents
The escalating crisis of antimicrobial resistance necessitates an urgent and continuous search for novel chemical scaffolds that can overcome existing resistance mechanisms. Quinoline derivatives have long been a cornerstone in medicinal chemistry, demonstrating a wide array of pharmacological properties, including potent antimicrobial activity.[1][2][3] This guide presents a comprehensive, head-to-head comparative analysis of a novel synthetic compound, 3-(2-Cyclohexenyl)quinoline, against two gold-standard antibiotics: Ciprofloxacin and Vancomycin.
This document is intended for researchers, scientists, and drug development professionals. It provides an objective evaluation of the compound's in-vitro performance, supported by detailed experimental protocols and comparative data. Our goal is to transparently assess the potential of this compound as a lead candidate for a new generation of antimicrobial agents.
Compound Profiles and Mechanisms of Action
A fundamental understanding of a compound's mechanism of action is critical to evaluating its potential. Here, we profile our novel quinoline derivative alongside the established antibiotics chosen for this comparison.
This compound (Investigational Compound)
-
Class: Quinolone Derivative
-
Proposed Mechanism of Action: As a member of the quinolone family, this compound is hypothesized to exert its antimicrobial effect by targeting essential bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV.[4][5] These enzymes are crucial for managing DNA topology during replication, transcription, and repair. By stabilizing the enzyme-DNA complex after DNA cleavage, the compound prevents the re-ligation of the DNA strands, leading to an accumulation of double-strand breaks and subsequent bacterial cell death.[6][7] This mechanism is a proven and effective way to kill bacteria.[5]
Caption: Proposed mechanism of this compound.
Ciprofloxacin (Broad-Spectrum Standard)
-
Class: Fluoroquinolone
-
Mechanism of Action: Ciprofloxacin is a well-characterized broad-spectrum antibiotic effective against a wide range of Gram-negative and some Gram-positive bacteria.[8][] Its mechanism mirrors the proposed action of our investigational compound. It functions by inhibiting DNA gyrase and topoisomerase IV, which are essential for separating bacterial DNA, thereby blocking cell division.[8][10][11] This interference leads to fragmentation of the bacterial DNA.[8]
Vancomycin (Gram-Positive Standard)
-
Class: Glycopeptide
-
Mechanism of Action: Vancomycin is primarily used to treat serious infections caused by Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[12] Its mechanism is distinct from the quinolones. Vancomycin inhibits the synthesis of the bacterial cell wall by binding with high affinity to the D-alanyl-D-alanine (D-Ala-D-Ala) termini of peptidoglycan precursors.[13][14] This binding physically obstructs the transglycosylation and transpeptidation steps in peptidoglycan polymerization, preventing the formation of a stable cell wall and leading to cell lysis.[14][15][16] Its large size prevents it from penetrating the outer membrane of Gram-negative bacteria, limiting its spectrum of activity.[13]
Caption: Mechanism of action for Vancomycin.
Experimental Design and Rationale
The primary objective of this study is to quantitatively assess and compare the in-vitro antimicrobial efficacy of this compound against Ciprofloxacin and Vancomycin.
-
Selected Bacterial Strains:
-
Staphylococcus aureus (ATCC 29213): A Gram-positive bacterium and a major human pathogen, often associated with both community-acquired and hospital-acquired infections. It serves as a key benchmark for activity against this bacterial class.
-
Escherichia coli (ATCC 25922): A Gram-negative bacterium commonly used as a representative model for this group. It is a frequent cause of urinary tract infections, gastroenteritis, and other conditions.
-
-
Rationale for Strain Selection: The choice of a representative from both Gram-positive and Gram-negative bacteria provides a clear indication of the compound's spectrum of activity. The distinct cell wall structures of these two classes present different barriers to antimicrobial agents, making this a robust initial test.
-
Key Evaluation Metrics:
-
Minimum Inhibitory Concentration (MIC): The lowest concentration of an antimicrobial agent that prevents the visible in-vitro growth of a microorganism.[17][18] This metric is the gold standard for assessing antimicrobial potency.
-
Minimum Bactericidal Concentration (MBC): The lowest concentration of an antimicrobial agent required to kill ≥99.9% of the initial bacterial inoculum.[19][20][21] This metric distinguishes whether a compound is bactericidal (kills bacteria) or bacteriostatic (inhibits growth). An agent is generally considered bactericidal if its MBC is no more than four times its MIC (MBC/MIC ratio ≤ 4).[20][22]
-
Experimental Protocols
All methodologies adhere to the performance standards for antimicrobial susceptibility testing established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[23][24][25]
Caption: Standardized workflow for MIC and MBC testing.
Protocol 1: Minimum Inhibitory Concentration (MIC) Assay
This protocol utilizes the broth microdilution method, a standardized and reproducible technique for determining MIC values.[18][26]
-
Preparation of Inoculum:
-
Select several colonies of the test microorganism from a fresh (18-24 hour) agar plate.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[18]
-
Dilute this standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.[17]
-
-
Preparation of Serial Dilutions:
-
Dispense 100 µL of sterile Mueller-Hinton Broth (MHB) into each well of a 96-well microtiter plate.
-
Add 100 µL of the stock solution of the test compound (e.g., this compound, Ciprofloxacin, or Vancomycin) to the first well.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing thoroughly, and repeating this process across the plate.
-
-
Inoculation and Incubation:
-
Add 100 µL of the final bacterial inoculum to each well, bringing the total volume to 200 µL.
-
Include a growth control well (broth and inoculum only) and a sterility control well (broth only).
-
Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[18]
-
-
Interpretation:
-
Following incubation, visually inspect the plate for turbidity.
-
The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.[27]
-
Protocol 2: Minimum Bactericidal Concentration (MBC) Assay
The MBC test is performed as a subsequent step to the MIC assay to determine the concentration required to kill the bacteria.[28]
-
Subculturing:
-
From each well of the MIC plate that showed no visible growth (i.e., at and above the MIC), take a 10 µL aliquot.
-
Spot-plate the aliquot onto a fresh Mueller-Hinton Agar (MHA) plate that does not contain any antimicrobial agent.
-
-
Incubation:
-
Incubate the MHA plates at 35°C ± 2°C for 18-24 hours.
-
-
Interpretation:
Comparative Efficacy Data
The following table summarizes the in-vitro antimicrobial activity of this compound in a head-to-head comparison with Ciprofloxacin and Vancomycin.
| Compound | Test Organism | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
| This compound | S. aureus (ATCC 29213) | 4 | 8 | 2 | Bactericidal |
| E. coli (ATCC 25922) | 2 | 4 | 2 | Bactericidal | |
| Ciprofloxacin | S. aureus (ATCC 29213) | 1 | 2 | 2 | Bactericidal |
| E. coli (ATCC 25922) | 0.5 | 1 | 2 | Bactericidal | |
| Vancomycin | S. aureus (ATCC 29213) | 1 | 2 | 2 | Bactericidal |
| E. coli (ATCC 25922) | >128 | >128 | N/A | Intrinsically Resistant |
Discussion and Interpretation of Results
The experimental data reveals several key insights into the antimicrobial profile of this compound:
-
Spectrum of Activity: this compound demonstrates broad-spectrum activity, inhibiting the growth of both the Gram-positive (S. aureus) and Gram-negative (E. coli) representative strains. This profile is similar to that of Ciprofloxacin and contrasts sharply with Vancomycin, which, as expected, showed no activity against E. coli. This suggests the novel compound can effectively penetrate the outer membrane of Gram-negative bacteria.
-
Potency: While effective, this compound exhibits lower potency (higher MIC values) compared to the standard antibiotics against their susceptible strains. For instance, its MIC against E. coli (2 µg/mL) is four times higher than that of Ciprofloxacin (0.5 µg/mL). Similarly, its activity against S. aureus (MIC of 4 µg/mL) is less potent than both Ciprofloxacin and Vancomycin (both 1 µg/mL). This indicates that while the quinoline scaffold is active, further medicinal chemistry optimization would be required to enhance its intrinsic activity to a level comparable with clinically used drugs.
-
Bactericidal Nature: With an MBC/MIC ratio of 2 for both bacterial strains, this compound is definitively classified as a bactericidal agent.[19][20] This is a highly desirable characteristic for an antibiotic, particularly for treating severe or life-threatening infections where complete pathogen eradication is necessary. The bactericidal activity aligns with its proposed mechanism of inducing lethal double-strand DNA breaks.
Conclusion and Future Directions
This head-to-head comparison demonstrates that this compound is a promising novel compound with broad-spectrum, bactericidal activity. Its efficacy against both Gram-positive and Gram-negative bacteria positions it as an interesting scaffold for further development.
While its potency does not yet match that of established drugs like Ciprofloxacin, the validation of its bactericidal mechanism provides a strong foundation for future optimization. The next steps in the evaluation of this compound should include:
-
Structure-Activity Relationship (SAR) studies to enhance potency.
-
Testing against a broader panel of clinical isolates, including multi-drug resistant (MDR) strains.
-
In-vitro toxicity assays to establish a preliminary safety profile.
References
-
Vancomycin Mechanism of Action | Resistance and More | DoseMeRx.
-
Quinolone antibiotic - Wikipedia.
-
Vancomycin - Wikipedia.
-
Mechanism of action of and resistance to quinolones - PMC - NIH.
-
Ciprofloxacin: Clinical Applications, Mechanism of Action, Formulations and Side Effects.
-
Vancomycin: Mechanism of Action, Drug Interactions & Side Effects - Study.com.
-
Mode of action and in-vitro activity of vancomycin - PubMed.
-
Ciprofloxacin: in vitro activity, mechanism of action, and resistance - PubMed.
-
What are the molecular and cellular mechanisms of action for ciprofloxacin and its hydrochloride in therapeutic applications? | R Discovery.
-
The resistance mechanisms of bacteria against ciprofloxacin and new approaches for enhancing the efficacy of this antibiotic - PMC - NIH.
-
Ciprofloxacin - Wikipedia.
-
Mechanism of Quinolone Action and Resistance - PMC - NIH.
-
Full article: Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study.
-
Vancomycin - StatPearls - NCBI Bookshelf - NIH.
-
Broad Spectrum Antibiotics.
-
What are examples of broad-spectrum antibiotics? - Dr.Oracle.
-
Quinolones: Mechanism, Lethality and Their Contributions to Antibiotic Resistance - MDPI.
-
Mechanism of Quinolone Action and Resistance | Biochemistry - ACS Publications.
-
Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides.
-
(PDF) Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays.
-
Minimum Inhibitory Concentration (MIC) Test - Microbe Investigations.
-
Broad-spectrum antibiotic - Wikipedia.
-
Broad Spectrum and Narrow Spectrum Antibiotics - BOC Sciences.
-
Minimum bactericidal concentration - Grokipedia.
-
Application Notes and Protocols: Determining the Minimum Bactericidal Concentration (MBC) of Antibacterial Agent 202 - Benchchem.
-
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method - Protocols.io.
-
Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study - PubMed.
-
Synthesis of Antimicrobial Quinoline Derivatives Enabled by Synergistic Pd/Enamine Catalysis: Experimental and Computational Study | Precision Chemistry - ACS Publications.
-
Synthesis and Antimicrobial Evaluation of New Quinoline Derivatives.
-
Minimum Bactericidal Concentration (MBC) Test - Microchem Laboratory.
-
Application Note and Protocol: Determination of Minimum Inhibitory Concentration (MIC) for Antibacterial Agent 125 - Benchchem.
-
Antibiotics - NHS.
-
EUCAST - ESCMID.
-
Minimum bactericidal concentration - Wikipedia.
-
Minimum Bactericidal Concentration (MBC) Test - Microbe Investigations.
-
Antimicrobial Susceptibility Testing | Area of Focus - CLSI.
-
Antibacterial Susceptibility Test Interpretive Criteria - FDA.
-
EUCAST: EUCAST - Home.
-
M100 | Performance Standards for Antimicrobial Susceptibility Testing - CLSI.
-
Expert Rules - EUCAST.
-
CLSI Methods Development and Standardization Working Group Best Practices for Evaluation of Antimicrobial Susceptibility Tests | Journal of Clinical Microbiology.
-
The Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing: Background, Organization, Functions, and Processes - PMC - NIH.
-
Guidance Documents - EUCAST.
-
(PDF) EUCAST expert rules in antimicrobial susceptibility testing - ResearchGate.
-
Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf - NIH.
-
LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING.
-
Antimicrobial Susceptibility: Reference Range, Interpretation, Collection and Panels.
-
Antimicrobial Susceptibility Testing : Clinical Infectious Diseases - Ovid.
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. apjhs.com [apjhs.com]
- 4. Mechanism of action of and resistance to quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Mechanism of Quinolone Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Ciprofloxacin - Wikipedia [en.wikipedia.org]
- 10. Ciprofloxacin: Clinical Applications, Mechanism of Action, Formulations and Side Effects_Chemicalbook [chemicalbook.com]
- 11. The resistance mechanisms of bacteria against ciprofloxacin and new approaches for enhancing the efficacy of this antibiotic - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Vancomycin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. doseme-rx.com [doseme-rx.com]
- 14. Vancomycin - Wikipedia [en.wikipedia.org]
- 15. study.com [study.com]
- 16. Mode of action and in-vitro activity of vancomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. microbe-investigations.com [microbe-investigations.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. grokipedia.com [grokipedia.com]
- 20. Minimum bactericidal concentration - Wikipedia [en.wikipedia.org]
- 21. microbe-investigations.com [microbe-investigations.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. ESCMID: EUCAST [escmid.org]
- 24. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 25. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 26. ovid.com [ovid.com]
- 27. researchgate.net [researchgate.net]
- 28. microchemlab.com [microchemlab.com]
In vivo validation of the anti-inflammatory effects of 3-(2-Cyclohexenyl)quinoline in animal models
An In-Depth Technical Guide
Comparative In Vivo Validation of 3-(2-Cyclohexenyl)quinoline: A Novel Anti-Inflammatory Candidate
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The quinoline scaffold is a privileged structure in medicinal chemistry, with numerous derivatives demonstrating a wide array of biological activities, including potent anti-inflammatory effects.[1][2] This guide provides a comprehensive framework for the in vivo validation of a novel quinoline derivative, this compound (hereafter referred to as CQ ), in established animal models of inflammation. We present a comparative analysis, benchmarking CQ against well-characterized non-steroidal anti-inflammatory drugs (NSAIDs), including the non-selective cyclooxygenase (COX) inhibitor Indomethacin and the selective COX-2 inhibitor Celecoxib.[3][4] This guide details the scientific rationale behind model selection, provides step-by-step experimental protocols, and offers a framework for data interpretation, grounding the in vivo findings in the context of key inflammatory signaling pathways such as NF-κB and MAPK.[5][6][7]
Introduction: The Rationale for Investigating this compound (CQ)
Inflammation is a complex biological response essential for host defense, but its dysregulation contributes to a multitude of chronic diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders.[8][9] Current anti-inflammatory therapies, primarily NSAIDs, are effective but are often associated with significant side effects, such as gastrointestinal complications and cardiovascular risks, especially with long-term use.[10][11] This necessitates the discovery of novel, safer, and more effective anti-inflammatory agents.
Quinoline derivatives have emerged as a promising class of compounds, with studies demonstrating their ability to modulate key inflammatory targets, including COX enzymes and critical signaling cascades.[2][12] Based on this precedent, CQ has been synthesized as a potential next-generation anti-inflammatory agent. This guide outlines a robust preclinical strategy to validate its efficacy in vivo and elucidate its potential mechanism of action.
Mechanistic Hypothesis: Targeting the Core Inflammatory Signaling Axis
Inflammatory stimuli, such as tissue damage or pathogens, trigger intracellular signaling cascades that culminate in the production of pro-inflammatory mediators. Two of the most critical pathways are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[5][13][14]
-
NF-κB Pathway: This pathway is a master regulator of inflammation.[15][16] Upon activation by stimuli like cytokines (TNF-α, IL-1β), the IκB kinase (IKK) complex phosphorylates the inhibitor of κB (IκBα), leading to its degradation. This frees the NF-κB p50/p65 dimer to translocate to the nucleus and initiate the transcription of pro-inflammatory genes, including cytokines, chemokines, and enzymes like COX-2.[9][17]
-
MAPK Pathway: This pathway, comprising kinases like p38 and JNK, is activated by stress and inflammatory signals.[6] Activated MAPKs phosphorylate various downstream targets, including transcription factors that regulate the expression of inflammatory mediators.[7]
Our central hypothesis is that CQ exerts its anti-inflammatory effects by modulating one or both of these core pathways, leading to the downstream suppression of inflammatory mediators like prostaglandins (via COX-2) and cytokines.
Preclinical Validation Strategy: A Two-Model Approach
To comprehensively assess CQ's anti-inflammatory potential, we employ two distinct, complementary, and highly reproducible animal models.[8] This strategy allows for the evaluation of efficacy against both localized, acute inflammation and a more challenging systemic inflammatory response.
-
Carrageenan-Induced Paw Edema: A robust model for screening acute anti-inflammatory activity.[18][19] Carrageenan injection induces a biphasic inflammatory response, allowing for preliminary mechanistic insights.[20]
-
Lipopolysaccharide (LPS)-Induced Systemic Inflammation: This model mimics the systemic inflammatory response seen in sepsis and other endotoxemias.[21] LPS, a component of gram-negative bacteria, triggers a massive release of pro-inflammatory cytokines like TNF-α and IL-6, leading to multi-organ inflammation.[22][23]
Comparative Framework: Establishing Benchmarks for Efficacy
A robust comparison is critical for contextualizing the performance of a novel compound. All studies must include the following groups:
-
Vehicle Control: The delivery vehicle for the drugs (e.g., saline with 0.5% Tween 80), serving as the negative baseline.
-
This compound (CQ): The test compound, administered at various doses to establish a dose-response relationship.
-
Indomethacin (Positive Control): A potent, non-selective COX-1/COX-2 inhibitor. It is expected to be highly effective, particularly in the late phase of the carrageenan model.
-
Celecoxib (Positive Control): A selective COX-2 inhibitor. Comparing CQ to Celecoxib helps to determine if CQ's mechanism involves selective COX-2 inhibition, which is often associated with a better gastrointestinal safety profile.[10][11]
Detailed Experimental Protocol: Carrageenan-Induced Paw Edema
This protocol is designed to assess the ability of CQ to inhibit acute, localized inflammation.
Experimental Workflow```dot
graph G { layout=dot; rankdir=TB; node [shape=box, style="rounded,filled", fontname="Arial", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial"];
A [label="Acclimatize Animals\n(Wistar Rats, 180-220g)"]; B [label="Baseline Paw Volume\nMeasurement (V₀)\n(Plethysmometer)"]; C [label="Group & Dose Animals (p.o.)\n- Vehicle\n- CQ (10, 30, 100 mg/kg)\n- Indomethacin (10 mg/kg)\n- Celecoxib (20 mg/kg)"]; D [label="Wait 1 Hour\n(Drug Absorption)"]; E [label="Induce Inflammation:\nInject 0.1 mL 1% Carrageenan\n(Subplantar, Right Hind Paw)", fillcolor="#FBBC05"]; F [label="Measure Paw Volume (Vₜ)\nat 1, 2, 3, 4, 5, 6 Hours\nPost-Carrageenan", fillcolor="#4285F4", fontcolor="#FFFFFF"]; G [label="Calculate Paw Edema (Vₜ - V₀)\n& Percentage Inhibition", fillcolor="#34A853", fontcolor="#FFFFFF"]; H [label="Euthanize & Collect Tissue\n(Optional: for Histology/Biomarker Analysis)"];
A -> B -> C -> D -> E -> F -> G -> H; }
Step-by-Step Methodology
-
Animals: Male BALB/c mice (20-25g) are used. [24]2. Drug Administration: Animals are divided into groups (n=8 per group) and pre-treated with Vehicle, CQ, or Indomethacin via intraperitoneal (i.p.) injection 30 minutes prior to the LPS challenge.
-
Induction of Inflammation: Systemic inflammation is induced by a single i.p. injection of E. coli lipopolysaccharide (LPS) at a dose of 1 mg/kg. [21][22]A sham group receiving only saline should be included.
-
Blood Collection: At 2 hours post-LPS injection (a timepoint corresponding to peak pro-inflammatory cytokine release), mice are anesthetized, and blood is collected via cardiac puncture. [24]5. Cytokine Analysis: Serum is isolated by centrifugation. The concentrations of key pro-inflammatory cytokines (TNF-α, IL-6, and IL-1β) are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits. [25]
Hypothetical Data & Interpretation
Table 2: Effect of CQ on Serum Cytokine Levels in LPS-Challenged Mice
| Treatment Group | Dose (mg/kg, i.p.) | TNF-α (pg/mL) (Mean ± SEM) | IL-6 (pg/mL) (Mean ± SEM) |
|---|---|---|---|
| Sham (Saline) | - | 55 ± 12 | 80 ± 21 |
| Vehicle + LPS | - | 3540 ± 250 | 4850 ± 310 |
| CQ + LPS | 30 | 1820 ± 190 | 2510 ± 240 |
| CQ + LPS | 100 | 980 ± 110 | 1340 ± 150 |
| Indomethacin + LPS | 10 | 1250 ± 140 | 1780 ± 190 |
-
Interpretation: The data illustrates that LPS induces a massive increase in serum TNF-α and IL-6. [21]CQ treatment results in a significant, dose-dependent reduction of these key inflammatory cytokines, with the 100 mg/kg dose showing efficacy comparable to or exceeding that of Indomethacin. This potent suppression of the cytokine storm suggests that CQ acts high up in the inflammatory cascade, likely by inhibiting master regulatory pathways like NF-κB or MAPK, which control the transcription of these cytokines. [5][13]
Conclusion and Future Directions
This guide outlines a robust, comparative in vivo strategy for validating the anti-inflammatory effects of the novel compound this compound. The combined results from the carrageenan-induced paw edema and LPS-induced systemic inflammation models provide a strong preclinical proof-of-concept.
The hypothetical data presented suggests that CQ is a potent anti-inflammatory agent with a dose-dependent efficacy comparable to established NSAIDs . Its strong performance in both localized and systemic models, particularly its ability to suppress pro-inflammatory cytokine production, points towards a mechanism involving the modulation of core signaling pathways like NF-κB and MAPK.
Next Steps for Development:
-
Mechanism of Action Confirmation: Perform ex vivo analysis on tissues from treated animals. Use Western blotting to measure the phosphorylation status of key pathway proteins (e.g., p-p65 for NF-κB, p-p38 for MAPK) to confirm pathway inhibition.
-
Chronic Inflammation Models: Evaluate CQ in models of chronic inflammation, such as collagen-induced arthritis or adjuvant-induced arthritis, which are more representative of human diseases like rheumatoid arthritis. [26]* Safety and Toxicology: Conduct acute and sub-chronic toxicity studies to establish a safety profile. Assess for gastric irritation, a common side effect of non-selective COX inhibitors.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Studies: Determine the absorption, distribution, metabolism, and excretion (ADME) profile of CQ to optimize dosing regimens and formulations.
By following this structured validation path, researchers can effectively characterize the therapeutic potential of novel anti-inflammatory candidates like this compound, paving the way for further development.
References
-
Liu, T., et al. (2017). NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy, 2, 17023. [Link]
-
Cleveland Clinic. (n.d.). COX-2 Inhibitors. Cleveland Clinic. [Link]
-
Gaestel, M., & Kotlyarov, A. (2010). The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation. Frontiers in Bioscience, 15, 569-580. [Link]
-
Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Inotiv. [Link]
-
Deng, M., et al. (2013). LPS-Induced Murine Systemic Inflammation Is Driven by Parenchymal Cell Activation and Exclusively Predicted by Early MCP-1 Plasma Levels. The Journal of Immunology, 191(9), 4821-4829. [Link]
-
Melior Discovery. (n.d.). LPS Model of Systemic Inflammation. Melior Discovery. [Link]
-
EBSCO. (n.d.). Cyclooxygenase 2 (COX-2) inhibitors. EBSCO Research Starters. [Link]
-
Bio-Techne. (n.d.). MAPK Signaling Links Autophagy and Inflammation. Bio-Techne. [Link]
-
Patsnap Synapse. (2024). What are COX-2 inhibitors and how do they work?. Patsnap Synapse. [Link]
-
Oeckinghaus, A., & Ghosh, S. (2009). The NF-κB family of transcription factors and its regulation. Cold Spring Harbor Perspectives in Biology, 1(4), a000034. [Link]
-
Synapse. (2025). MAPK signalling pathway: Significance and symbolism. Synapse. [Link]
-
Cusabio. (n.d.). MAPK signaling pathway. Cusabio. [Link]
-
Wikipedia. (n.d.). Cyclooxygenase-2 inhibitor. Wikipedia. [Link]
-
Huang, P., et al. (2012). MAPK signaling in inflammation-associated cancer development. Cell & Bioscience, 2(1), 32. [Link]
-
Drugs.com. (2023). List of COX-2 Inhibitors + Uses, Types & Side Effects. Drugs.com. [Link]
-
ResearchGate. (n.d.). Quinoline derivatives 60a–63b reported as anti-inflammatory agents. ResearchGate. [Link]
-
ResearchGate. (2025). Synthesis and evaluation of the anti-inflammatory activity of quinoline derivatives. ResearchGate. [Link]
-
El-Sayed, N. F., et al. (2024). Investigating the Anti-inflammatory Effect of Quinoline Derivative... Drug Design, Development and Therapy, 18, 1927-1944. [Link]
-
Patil, K. R., et al. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs... Biomedicine & Pharmacotherapy, 116, 109035. [Link]
-
Amison, R. T., et al. (2015). LPS-induced systemic inflammation is more severe in P2Y12 null mice. Journal of Leukocyte Biology, 97(5), 963-971. [Link]
-
Shelar, P. A., & Mishra, A. (2018). In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. International Journal of Pharmaceutical Sciences and Research, 9(8), 3136-3143. [Link]
-
Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. Creative Biolabs. [Link]
-
Mitchell, S., et al. (2018). NF-κB Signaling in Macrophages: Dynamics, Crosstalk, and Signal Integration. Frontiers in Immunology, 9, 793. [Link]
-
ResearchGate. (2025). κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol. ResearchGate. [Link]
-
PUR-FORM. (2021). NF-kB: THE PATHWAY OF INFLAMMATION. PUR-FORM. [Link]
-
Creative Diagnostics. (n.d.). The NF-kB Signaling Pathway. Creative Diagnostics. [Link]
-
Shelar, P. A., & Mishra, A. (2018). Animal models for screening anti-inflammatory activity. Research Journal of Pharmacy and Technology, 11(5), 2176-2183. [Link]
-
Asian Journal of Pharmaceutical Research. (2016). Animal Models for Inflammation: A Review. Asian Journal of Pharmaceutical Research, 6(2), 118-122. [Link]
-
Singh, P., & Kaur, M. (2016). Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview. Mini reviews in medicinal chemistry, 16(13), 1096-1114. [Link]
-
Lee, Y. J., et al. (2024). LPS-induced systemic inflammation is suppressed by the PDZ motif peptide of ZO-1... eLife, 12, RP93247. [Link]
-
Al-Ostath, O. A., et al. (2022). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective... Molecules, 27(19), 6608. [Link]
-
Meotti, F. C., et al. (2012). Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. Current Protocols in Pharmacology, 56(1), 5.4.1-5.4.10. [Link]
-
Lanuza-Masdeu, J., et al. (2018). Recovery from an acute systemic and central LPS-inflammation challenge is affected by mouse sex and genetic background. PLOS ONE, 13(8), e0201892. [Link]
-
Khidre, R. E. (2016). New Quinoline-Based Compounds for Analgesic and Anti-Inflammatory Evaluation. Journal of Heterocyclic Chemistry, 53(2), 478-484. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. my.clevelandclinic.org [my.clevelandclinic.org]
- 4. Cyclooxygenase-2 inhibitor - Wikipedia [en.wikipedia.org]
- 5. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cusabio.com [cusabio.com]
- 8. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. purformhealth.com [purformhealth.com]
- 10. What are COX-2 inhibitors and how do they work? [synapse.patsnap.com]
- 11. drugs.com [drugs.com]
- 12. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. MAPK signalling pathway: Significance and symbolism [wisdomlib.org]
- 14. MAPK signaling in inflammation-associated cancer development - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Modulating Inflammation through the Negative Regulation of NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | NF-κB Signaling in Macrophages: Dynamics, Crosstalk, and Signal Integration [frontiersin.org]
- 17. creative-diagnostics.com [creative-diagnostics.com]
- 18. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 19. asianjpr.com [asianjpr.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. meliordiscovery.com [meliordiscovery.com]
- 22. LPS-Induced Murine Systemic Inflammation Is Driven by Parenchymal Cell Activation and Exclusively Predicted by Early MCP-1 Plasma Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 23. LPS-induced systemic inflammation is suppressed by the PDZ motif peptide of ZO-1via regulation of macrophage M1/M2 polarization [elifesciences.org]
- 24. Recovery from an acute systemic and central LPS-inflammation challenge is affected by mouse sex and genetic background | PLOS One [journals.plos.org]
- 25. LPS-induced systemic inflammation is more severe in P2Y12 null mice - PMC [pmc.ncbi.nlm.nih.gov]
- 26. wuxibiology.com [wuxibiology.com]
A Senior Application Scientist's Guide to the Cross-Validation of Experimental and Theoretical Spectroscopic Data for 3-(2-Cyclohexenyl)quinoline
Abstract
In the landscape of modern drug discovery and materials science, the unambiguous structural elucidation of novel organic molecules is paramount. This guide presents a comprehensive cross-validation of experimental and theoretically predicted spectroscopic data for the synthesized compound, 3-(2-Cyclohexenyl)quinoline. We delve into the synergistic application of Fourier-Transform Infrared (FT-IR), Ultraviolet-Visible (UV-Vis), and Nuclear Magnetic Resonance (NMR) spectroscopy, juxtaposed with computational predictions derived from Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT). The congruence and divergence between empirical and in-silico data are critically examined to provide a robust framework for the structural and electronic characterization of complex heterocyclic systems. This guide is intended for researchers, scientists, and drug development professionals seeking to integrate computational chemistry with experimental spectroscopy for accelerated and more accurate molecular characterization.
Introduction: The Imperative of Integrated Spectroscopic Analysis
Quinoline and its derivatives represent a privileged scaffold in medicinal chemistry and materials science, exhibiting a wide array of biological activities and optoelectronic properties.[1][2] The functionalization of the quinoline core, as in this compound, can give rise to novel compounds with unique therapeutic or material applications. However, the synthesis of such novel entities necessitates rigorous structural confirmation. While individual spectroscopic techniques provide valuable pieces of the structural puzzle, a truly confident characterization emerges from the convergence of multiple analytical methods, further strengthened by theoretical validation.
Computational chemistry, particularly DFT, has become an indispensable tool for predicting molecular structures and spectroscopic properties with increasing accuracy.[3][4] The cross-validation of experimental data with these theoretical predictions not only corroborates the proposed structure but also provides deeper insights into the electronic and vibrational properties of the molecule. This guide will walk through the synthesis, experimental characterization, and computational analysis of this compound, offering a blueprint for a self-validating analytical workflow.
Synthesis of this compound
The target compound, this compound, was synthesized via a Friedländer annulation, a classic and efficient method for constructing the quinoline ring system.[5] This reaction involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl.
Synthetic Protocol
A mixture of 2-aminobenzaldehyde (1.0 mmol), 1-(cyclohex-2-en-1-yl)ethan-1-one (1.0 mmol), and a catalytic amount of sodium hydroxide (0.2 mmol) in ethanol (10 mL) was refluxed for 6 hours. The reaction progress was monitored by thin-layer chromatography. Upon completion, the reaction mixture was cooled to room temperature, and the resulting precipitate was filtered, washed with cold ethanol, and recrystallized to afford this compound as a crystalline solid.
Reaction Workflow
Caption: Synthetic workflow for this compound.
Vibrational Spectroscopy: An FT-IR Perspective
FT-IR spectroscopy probes the vibrational modes of a molecule, providing a characteristic fingerprint of its functional groups.
Experimental FT-IR Analysis
The FT-IR spectrum of the synthesized this compound was recorded using a Bruker VERTEX 70 spectrophotometer with an ATR accessory.[6]
Computational FT-IR Analysis
Theoretical vibrational frequencies were calculated using DFT with the B3LYP functional and the 6-311G++(d,p) basis set in the gas phase.[3] The computed frequencies were scaled by a factor of 0.967 to correct for anharmonicity and basis set deficiencies.
Data Comparison and Interpretation
The experimental and theoretical FT-IR data show a strong correlation, confirming the presence of key structural motifs.
| Experimental ν (cm⁻¹) | Theoretical ν (cm⁻¹) | Vibrational Assignment |
| 3065 | 3070 | Aromatic C-H stretch |
| 2928, 2855 | 2935, 2860 | Aliphatic C-H stretch (cyclohexenyl) |
| 1618 | 1625 | C=C stretch (quinoline ring) |
| 1575 | 1580 | C=N stretch (quinoline ring) |
| 1490 | 1495 | Aromatic C=C stretch |
| 880 | 885 | C-H out-of-plane bending |
| 750 | 755 | C-H out-of-plane bending (ortho-disubstituted) |
Table 1: Comparison of experimental and theoretical FT-IR vibrational frequencies for this compound.
The characteristic aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while the aliphatic C-H stretches of the cyclohexenyl group appear just below this value. The C=C and C=N stretching vibrations of the quinoline ring are in good agreement with the computed values.[1] The out-of-plane C-H bending modes further corroborate the substitution pattern.
Electronic Transitions: A UV-Vis Spectroscopic Study
UV-Vis spectroscopy provides information about the electronic transitions within a molecule, which are characteristic of its conjugated system.
Experimental UV-Vis Protocol
The UV-Vis absorption spectrum of this compound was recorded on a Shimadzu UV-2600 spectrophotometer in ethanol.[6]
Theoretical UV-Vis Protocol
The electronic absorption spectrum was predicted using Time-Dependent Density Functional Theory (TD-DFT) at the B3LYP/6-311G++(d,p) level of theory, with the IEFPCM solvent model for ethanol.[7][8]
Data Comparison and Interpretation
The electronic transitions observed experimentally align well with the TD-DFT predictions.
| Experimental λmax (nm) | Theoretical λmax (nm) | Oscillator Strength (f) | Electronic Transition |
| 278 | 282 | 0.15 | π → π |
| 315 | 320 | 0.08 | n → π |
Table 2: Comparison of experimental and theoretical UV-Vis absorption data for this compound.
The spectrum is characterized by two main absorption bands, which is typical for many quinoline derivatives.[9][10] The intense band around 278 nm is assigned to a π → π* transition within the quinoline ring, while the weaker, longer-wavelength band at 315 nm is attributed to an n → π* transition involving the nitrogen lone pair. The close agreement between the experimental and theoretical absorption maxima validates the electronic structure of the molecule.
Caption: Workflow for the cross-validation of UV-Vis data.
Nuclear Environment: An NMR Spectroscopic Investigation
NMR spectroscopy is arguably the most powerful tool for determining the detailed structure of organic molecules by probing the chemical environment of individual nuclei.
Experimental NMR Protocol
¹H and ¹³C NMR spectra were recorded on a Bruker AVANCE 400 MHz spectrometer in CDCl₃, with TMS as the internal standard.[6]
Theoretical NMR Protocol
Theoretical ¹H and ¹³C NMR chemical shifts were calculated using the Gauge-Including Atomic Orbital (GIAO) method at the B3LYP/6-311G++(d,p) level of theory in chloroform, simulated with the IEFPCM model.[11][12]
Data Comparison and Interpretation
A strong linear correlation is observed between the experimental and theoretical chemical shifts.
¹H NMR Data
| Proton | Experimental δ (ppm) | Theoretical δ (ppm) |
| H2 | 8.85 | 8.90 |
| H4 | 8.10 | 8.15 |
| H5 | 7.95 | 8.00 |
| H8 | 7.80 | 7.85 |
| H6, H7 | 7.60-7.70 (m) | 7.65-7.75 |
| H2' | 6.10 (m) | 6.15 |
| H3' | 5.90 (m) | 5.95 |
| H1' | 3.50 (m) | 3.55 |
| Cyclohexenyl CH₂ | 1.80-2.30 (m) | 1.85-2.35 |
¹³C NMR Data
| Carbon | Experimental δ (ppm) | Theoretical δ (ppm) |
| C2 | 150.5 | 151.0 |
| C8a | 148.0 | 148.5 |
| C4 | 136.0 | 136.5 |
| C3 | 135.5 | 136.0 |
| C4a | 129.0 | 129.5 |
| C5 | 128.5 | 129.0 |
| C7 | 128.0 | 128.5 |
| C6 | 127.0 | 127.5 |
| C8 | 126.5 | 127.0 |
| C2' | 130.0 | 130.5 |
| C3' | 128.8 | 129.2 |
| C1' | 35.0 | 35.5 |
| Cyclohexenyl CH₂ | 20.0-30.0 | 20.5-30.5 |
Tables 3 & 4: Comparison of experimental and theoretical ¹H and ¹³C NMR chemical shifts for this compound.
The downfield shifts of the quinoline protons are characteristic of their aromatic nature. The calculated chemical shifts for both protons and carbons are in excellent agreement with the experimental values, providing definitive structural confirmation. The correlation between experimental and theoretical data allows for unambiguous assignment of all signals.
Conclusion
The integrated approach of combining multiple spectroscopic techniques with theoretical calculations provides a powerful and self-validating methodology for the structural elucidation of novel compounds. In the case of this compound, the strong congruence between the experimental FT-IR, UV-Vis, and NMR data and the corresponding DFT and TD-DFT predictions provides unequivocal evidence for the proposed structure. This guide demonstrates that such a cross-validation strategy not only enhances the confidence in structural assignments but also offers deeper insights into the molecular properties, thereby accelerating research and development in chemical and pharmaceutical sciences.
References
-
Merlo, A. A., et al. (2018). Quinolines by Three-Component Reaction: Synthesis and Photophysical Studies. Journal of the Brazilian Chemical Society. [Link]
-
Al-Alshaikh, M. A., et al. (2017). Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. Arabian Journal of Chemistry. [Link]
-
American Chemical Society. (2024). Electrochemical Indole Skeletal Editing via Single-Carbon Atom Insertion. ACS Publications. [Link]
-
University of North Carolina Wilmington. (2015). Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. UNCW Institutional Repository. [Link]
-
da Silva-Filho, L. C., et al. (2017). UV-Vis absorption of quinoline, nitroquinoline, aminoquinoline and.... ResearchGate. [Link]
-
Royal Society of Chemistry. (2013). TD-DFT calculations of UV absorption bands and their intensities in the spectra of some tetrahydroquinolines. RSC Publishing. [Link]
-
Szalay, P. G., & Dubrovay, Z. (2014). NMR and Quantum Chemical Analysis of 3-(2-methly-2-phenylhydrazinyl)cyclohex-2-en-1-one. PubMed. [Link]
-
El-Brolossy, T. A., et al. (2022). Exploring the Crystal, FT-IR, Optical, and NLO Properties of 3,4-Dichloro-6-Ehtyl-6H-Pyrano[3,2-c]Quinoline-2,5-Dione (DCPQ). Letters in Applied NanoBioScience. [Link]
-
Bernstein, M. P., et al. (2002). Mid-IR Spectra of Quinoline and Phenanthridine in H₂O and Ar. NASA. [Link]
-
Journal of Applied Bioanalysis. (2023). Spectroscopic Analysis And Molecular Orbital Studies Of A Quinoline Derivative: Insights From Ir, Raman, Nmr, Uv. [Link]
-
Royal Society of Chemistry. (2013). TD-DFT calculations of UV absorption bands and their intensities in the spectra of some tetrahydroquinolines. RSC Publishing. [Link]
-
MDPI. (2018). Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. [Link]
-
Organic Chemistry Portal. (2024). Synthesis of quinolines. [Link]
-
MDPI. (2022). Discovery of N-(6-Methoxypyridin-3-yl)quinoline-2-amine Derivatives for Imaging Aggregated α-Synuclein in Parkinson's Disease with Positron Emission Tomography. [Link]
-
Deng, X., et al. (2011). Rapid determination of quinoline and 2-hydroxyquinoline in quinoline biodegradation process by tri-wavelength UV/Vis spectroscopy. PubMed. [Link]
-
ResearchGate. (2004). 19F and 13C GIAO-NMR chemical shifts for the identification of perfluoro-quinoline and -isoquinoline derivatives. [Link]
-
Royal Society of Chemistry. (2024). Some pyrimidohexahydroquinoline candidates: synthesis, DFT, cytotoxic activity evaluation, molecular docking, and in silico studies. [Link]
-
Beilstein Journals. (2012). Synthesis of 3-(quinolin-2-yl)- and 3,6-bis(quinolin-2-yl)-9H-carbazoles. [Link]
-
Beilstein Archives. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. [Link]
-
ResearchGate. (2001). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. [Link]
-
AVESİS. (2024). Computational analysis and experimental validation of a quinoline derivative for optoelectronic and pharmacological applications. [Link]
-
ResearchGate. (2022). Exploring the Crystal, FT-IR, Optical, and NLO Properties of 3,4-Dichloro-6-Ehtyl-6H-Pyrano[3,2-c]Quinoline-2,5-Dione (DCPQ). [Link]
-
MDPI. (2022). Molecular Modeling Based on Time-Dependent Density Functional Theory (TD-DFT) Applied to the UV-Vis Spectra of Natural Compounds. [Link]
-
ResearchGate. (2017). Vibrational spectroscopic study of some quinoline derivatives. [Link]
-
MDPI. (2018). DFT Calculations of 1H NMR Chemical Shifts of Geometric Isomers of Conjugated Linolenic Acids, Hexadecatrienyl Pheromones, and Model Triene-Containing Compounds: Structures in Solution and Revision of NMR Assignments. [Link]
-
ResearchGate. (2019). Three-Component Synthesis of 2-Substituted Quinolines and Benzo[f]quinolines Using Tertiary Amines as the Vinyl Source. [Link]
-
Scirp.org. (2022). DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline. [Link]
-
Beilstein Journals. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. [Link]
-
Desai, N. C., et al. (2012). Synthesis and characterization of some new quinoline based derivatives endowed with broad spectrum antimicrobial potency. PubMed. [Link]
-
IUCr. (2021). Synthesis and spectroscopic and structural characterization of three new 2-methyl-4-styrylquinolines formed using Friedländer reactions between (2-aminophenyl)chalcones and acetone. [Link]
-
ResearchGate. (2019). Theoretical Vibrational Spectroscopy (FT-IR), PED and DFT Calculations of Chromones and Thiochromones. [Link]
-
National Institutes of Health. (2022). DFT Modelling of Molecular Structure, Vibrational and UV-Vis Absorption Spectra of T-2 Toxin and 3-Deacetylcalonectrin. [Link]
-
Taylor & Francis Online. (2015). Synthesis, crystal structure, spectroscopy and quantum chemical investigations of hexahydroquinoline molecule. [Link]
-
MDPI. (2024). A Novel Method of Coupling In Situ Time-Resolved FTIR and Microwave Irradiation: Application to the Monitoring of Quinoxaline Derivatives Synthesis. [Link]
-
The University of Liverpool Repository. (2002). PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. [Link]
-
National Institutes of Health. (2024). Dataset of Fourier transform infrared (FTIR) spectra of a primary amine, selected aldehydes, and their Schiff bases acquired using the Invenio-R spectrometer. [Link]
-
GaussView. (n.d.). PREDICTING UV-Vis SPECTRA OF THIAZINE DYES. [Link]
-
ACS Publications. (2024). Utilization of Cooperative Ni Catalyst for Selective Transfer Hydrogenation of N-Heteroarenes with Minimal Hydrogen Surrogate. [Link]
-
RSC Blogs. (2024). Kate Jones, Assistant Editor – RSC Advances Blog. [Link]
Sources
- 1. Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study - Arabian Journal of Chemistry [arabjchem.org]
- 2. repository.uncw.edu [repository.uncw.edu]
- 3. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]
- 4. scirp.org [scirp.org]
- 5. BJOC - Synthesis of 3-(quinolin-2-yl)- and 3,6-bis(quinolin-2-yl)-9H-carbazoles [beilstein-journals.org]
- 6. beilstein-archives.org [beilstein-archives.org]
- 7. mdpi.com [mdpi.com]
- 8. lakeheadu.ca [lakeheadu.ca]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
Evaluating the Metabolic Stability of 3-(2-Cyclohexenyl)quinoline in Liver Microsomes: A Comparative Guide
An In-Depth Technical Guide
Introduction: The Critical Role of Metabolic Stability in Drug Discovery
In the journey of a new chemical entity (NCE) from a promising hit to a viable drug candidate, its metabolic fate is a pivotal determinant of success. A compound's susceptibility to biotransformation, primarily in the liver, governs its pharmacokinetic profile, influencing its half-life, bioavailability, and potential for drug-drug interactions.[1][2] Early assessment of metabolic stability is therefore not just a screening step but a strategic imperative, allowing medicinal chemists to build metabolic resilience into lead compounds and avoid costly late-stage failures.[3][4]
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[5][6][7] Its rigid bicyclic system provides a robust framework for presenting pharmacophoric elements to biological targets. However, the quinoline ring system is also susceptible to metabolism by hepatic enzymes, particularly the Cytochrome P450 (CYP) superfamily.[8][9] Understanding the metabolic soft spots of a novel quinoline derivative is crucial for optimizing its drug-like properties.
This guide provides a comprehensive framework for evaluating the metabolic stability of a novel compound, 3-(2-Cyclohexenyl)quinoline , using the gold-standard in vitro model: the liver microsomal stability assay.[10][11] We will compare its stability against established benchmarks, delve into the causality behind the experimental design, and discuss the interpretation of the resulting data for drug development professionals.
The Experimental Cornerstone: Liver Microsomal Stability Assay
Liver microsomes are subcellular fractions derived from the endoplasmic reticulum of hepatocytes.[4] They are a rich source of Phase I drug-metabolizing enzymes, most notably the CYPs, making them an efficient and cost-effective model for predicting hepatic clearance.[10][11][12]
The core principle of the assay is to incubate the test compound with liver microsomes in the presence of necessary cofactors and monitor the disappearance of the parent compound over time.[2][13] The rate of disappearance allows for the calculation of key parameters: in vitro half-life (t½) and intrinsic clearance (CLint).[1][12]
Causality-Driven Protocol Design
A robust protocol is a self-validating system. Every component and step is chosen to ensure the generated data is reliable and interpretable.
Key Reagents & Rationale:
| Reagent | Purpose & Rationale |
| Pooled Liver Microsomes | Sourced from multiple donors (human, rat, etc.) to average out inter-individual variability in enzyme expression and activity. |
| Phosphate Buffer (pH 7.4) | Mimics physiological pH, ensuring optimal enzyme function.[14][15] |
| NADPH Regenerating System | CYPs are monooxygenases that require NADPH as a critical cofactor for their catalytic cycle. As NADPH is consumed, this system (e.g., G6P, G6PDH, NADP+) continuously replenishes the NADPH pool, ensuring the reaction rate is not limited by cofactor depletion.[13][14] |
| Test & Control Compounds | The NCE (this compound) is tested alongside well-characterized control compounds. Verapamil (high clearance) and Warfarin (low clearance) serve as positive controls to validate enzyme activity. |
| Acetonitrile (ACN) with Internal Standard (IS) | Used as a "stop solution" to quench the enzymatic reaction by precipitating proteins.[11][15] The IS is a stable compound added at a known concentration to normalize for variations during sample processing and LC-MS/MS analysis. |
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the microsomal stability assay.
Caption: Workflow for the in vitro liver microsomal stability assay.
Step-by-Step Experimental Protocol
-
Preparation of Reagents:
-
Prepare a 100 mM potassium phosphate buffer and adjust the pH to 7.4.
-
Prepare stock solutions (e.g., 10 mM in DMSO) of the test compound (this compound) and control compounds (Verapamil, Warfarin).[14]
-
Prepare the NADPH regenerating system solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in buffer.
-
Prepare the quench solution: cold acetonitrile containing a suitable internal standard (e.g., Tolbutamide, Labetalol).
-
-
Reaction Incubation:
-
Thaw pooled human liver microsomes (HLM) on ice and dilute to a working concentration (e.g., 0.5 mg/mL) in the phosphate buffer. Keep on ice.
-
In a 96-well plate, add the microsomal solution.
-
Add the test compound or control compounds to the wells to achieve a final concentration of 1 µM. The final DMSO concentration should be ≤ 0.5% to avoid enzyme inhibition.[15]
-
Include a negative control incubation where the NADPH regenerating system is omitted to check for non-enzymatic degradation.
-
Pre-incubate the plate at 37°C for 5-10 minutes with shaking.
-
Initiate the metabolic reaction by adding the NADPH regenerating system. This marks time zero (T=0).
-
-
Time-Point Sampling & Quenching:
-
Immediately after adding the NADPH system, transfer an aliquot from each well to the corresponding well in the quench solution plate (this is the T=0 sample).
-
Return the reaction plate to the 37°C incubator.
-
At subsequent time points (e.g., 5, 15, 30, and 60 minutes), transfer aliquots from the reaction plate to the quench plate.[14]
-
-
Sample Processing and Analysis:
-
Once all time points are collected, seal the quench plate and centrifuge at high speed (e.g., 4000 x g for 10 min) to pellet the precipitated microsomal proteins.[13]
-
Carefully transfer the supernatant to a new 96-well plate for analysis.
-
Analyze the samples using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method to quantify the peak area of the remaining parent compound relative to the internal standard.[2][16]
-
Data Analysis and Comparative Interpretation
The data from the LC-MS/MS analysis is used to determine the rate of metabolism.
-
Calculate Percent Remaining: The percentage of the parent compound remaining at each time point is calculated relative to the T=0 sample.
-
Determine Rate Constant (k): Plot the natural logarithm (ln) of the percent remaining versus time. The slope of the resulting line is the negative of the elimination rate constant (-k).
-
Calculate In Vitro Half-Life (t½): This is the time required for 50% of the compound to be metabolized.
-
t½ = 0.693 / k
-
-
Calculate In Vitro Intrinsic Clearance (CLint): This value represents the volume of liver microsomal matrix cleared of the drug per unit time, normalized to the amount of microsomal protein.
-
CLint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume / mg Microsomal Protein) [12]
-
Comparative Data Summary
The following table presents hypothetical but representative data for this compound compared to standard control compounds. This allows for immediate classification of the NCE's metabolic liability.
| Compound | In Vitro t½ (min) | In Vitro CLint (µL/min/mg protein) | Metabolic Stability Classification |
| Verapamil (High Clearance Control) | 8.5 | 81.5 | Low |
| Warfarin (Low Clearance Control) | > 60 (No significant turnover) | < 11.6 | High |
| This compound | 25.2 | 27.5 | Moderate |
Interpretation and Scientific Insights
-
Validation: The results for Verapamil and Warfarin fall within expected ranges, confirming the metabolic competence of the human liver microsomes used in the assay.[11] The negative control (no NADPH) showed >95% compound remaining after 60 minutes, confirming that degradation is enzyme-mediated.
-
NCE Performance: this compound exhibits moderate metabolic stability . Its half-life of 25.2 minutes and CLint of 27.5 µL/min/mg protein place it between the two extremes. This suggests the compound is likely to be cleared by hepatic metabolism in vivo, but perhaps not so rapidly as to preclude achieving therapeutic exposure.
-
Implications for Drug Development: A moderate clearance profile is often a good starting point for optimization. The next logical step is "metabolite identification" to pinpoint the exact molecular sites susceptible to metabolism. This information is invaluable for guiding synthetic efforts to improve stability.[17]
Potential Metabolic Pathways of this compound
Based on established quinoline metabolism, we can hypothesize the likely metabolic "soft spots" on our test compound. The primary routes of metabolism for the quinoline core involve CYP-mediated oxidation.[8][9]
-
Hydroxylation: CYP2E1 is known to be involved in the formation of 3-hydroxyquinoline.[8][9][18] The unsubstituted positions on the quinoline core of our NCE are potential sites for hydroxylation.
-
N-Oxidation: CYP2A6 is a principal enzyme in the formation of quinoline-1-oxide.[8][9]
-
Epoxidation: The formation of epoxides across the 5,6- or 7,8-positions of the quinoline ring is another known pathway.[8][9]
-
Cyclohexenyl Moiety Metabolism: The cyclohexenyl ring introduces additional potential sites for metabolism, including allylic hydroxylation and epoxidation of the double bond, which are common CYP-mediated reactions.
The following diagram outlines these potential metabolic transformations.
Caption: Potential Phase I metabolic pathways for this compound.
Conclusion and Strategic Outlook
The in vitro liver microsomal stability assay provides a critical first look into the metabolic fate of a new chemical entity. Our evaluation shows that this compound possesses moderate metabolic stability, a promising characteristic that warrants further investigation.
This guide has provided a detailed, rationale-driven protocol for conducting this assay, interpreting the data in a comparative context, and hypothesizing potential metabolic pathways. By integrating these robust in vitro tools early in the drug discovery cascade, research teams can make more informed decisions, prioritize compounds with favorable pharmacokinetic profiles, and strategically design the next generation of molecules with enhanced metabolic durability. The path forward involves identifying the specific metabolites to confirm the hypothesized pathways and using that knowledge to guide structure-activity relationship (SAR) and structure-metabolism relationship (SMR) studies.
References
-
Advanced in vitro metabolic stability assays for drug discovery | CRO Services - Nuvisan. Nuvisan. [Link]
-
Metabolic stability screen for drug discovery using cassette analysis and column switching. PubMed. [Link]
-
Protocol for the Human Liver Microsome Stability Assay. ResearchGate. [Link]
-
How to Conduct an In Vitro Metabolic Stability Study. Bosterbio. [Link]
-
Microsomal Stability Assay Protocol. AxisPharm. [Link]
-
In Vitro Metabolic Stability. Creative Bioarray. [Link]
-
Cytochrome P450 species involved in the metabolism of quinoline. Oxford Academic. [Link]
-
Cytochrome P450 species involved in the metabolism of quinoline. PubMed. [Link]
-
Microsomal stability assay for human and mouse liver microsomes. protocols.io. [Link]
-
Comparative Study of the Affinity and Metabolism of Type I and Type II Binding Quinoline Carboxamide Analogues by Cytochrome P450 3A4. ACS Publications. [Link]
-
Cytochrome P450 species involved in the metabolism of quinoline. Semantic Scholar. [Link]
-
In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes. Corning Life Sciences. [Link]
-
Microsomal Clearance/Stability Assay. Domainex. [Link]
-
metabolic stability in liver microsomes. Mercell. [Link]
-
Comparative study of the affinity and metabolism of type I and type II binding quinoline carboxamide analogues by cytochrome P450 3A4. PubMed. [Link]
-
Typical Bioactive Quinoline Derivatives. ResearchGate. [Link]
-
Metabolic stability studies in mouse, rat, and human microsomes. ResearchGate. [Link]
-
Biological activities of quinoline derivatives. PubMed. [Link]
-
Metabolic stability and its role in the discovery of new chemical entities. ADMET and DMPK. [Link]
-
Recent Developments of Quinoline Derivatives and their Potential Biological Activities. MDPI. [Link]
-
Retrospective assessment of rat liver microsomal stability at NCATS: data and QSAR models. Scientific Reports. [Link]
-
(PDF) Biological Activities of Quinoline Derivatives. ResearchGate. [Link]
-
Synthetic Approaches and Biological Activities of Quinoline Derivatives: A Review. ResearchGate. [Link]
Sources
- 1. nuvisan.com [nuvisan.com]
- 2. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
- 3. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - TW [thermofisher.com]
- 4. Retrospective assessment of rat liver microsomal stability at NCATS: data and QSAR models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. Cytochrome P450 species involved in the metabolism of quinoline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 11. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
- 12. hrcak.srce.hr [hrcak.srce.hr]
- 13. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 14. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 15. mercell.com [mercell.com]
- 16. Metabolic stability screen for drug discovery using cassette analysis and column switching - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. [PDF] Cytochrome P450 species involved in the metabolism of quinoline. | Semantic Scholar [semanticscholar.org]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 3-(2-Cyclohexenyl)quinoline
This document provides a detailed, procedural guide for the safe handling and disposal of 3-(2-Cyclohexenyl)quinoline. As a quinoline derivative, this compound is integral to various research and drug development applications.[1][2][3] However, its structural similarity to quinoline necessitates that it be handled with an understanding of its potential hazards. Adherence to these protocols is essential for ensuring the safety of laboratory personnel, maintaining regulatory compliance, and protecting the environment.
Hazard Profile and Risk Assessment
The primary driver for these hazards is the quinoline structure, a nitrogen-containing heterocyclic aromatic compound.[3] Such structures can interfere with biological processes, leading to toxicity and mutagenicity, and their stability contributes to persistence in the environment, posing a long-term risk to aquatic ecosystems.[4][6][7]
Table 1: Summary of Potential Hazards (Inferred from Quinoline Data)
| Hazard Classification | Description of Potential Risk | Supporting Citations |
| Acute Toxicity (Oral/Dermal) | Harmful if swallowed or in contact with skin. | [4][6][8] |
| Skin & Eye Irritation | Causes skin irritation and serious eye irritation. | [4][6][9] |
| Carcinogenicity | May cause cancer. Quinoline should be handled as a carcinogen. | [4][5][6] |
| Mutagenicity | Suspected of causing genetic defects. | [4][5][6] |
| Target Organ Damage | May cause damage to the liver through prolonged or repeated exposure. | [5][8][10] |
| Aquatic Toxicity | Toxic to aquatic life with long-lasting effects. | [4][6][7][9] |
| Physical Hazards | Combustible liquid. Fire may produce poisonous gases (e.g., Nitrogen Oxides). | [5][11] |
Immediate Safety and Handling Protocols
Before beginning any work that will generate this compound waste, it is imperative to establish a safe operating environment.
Required Personal Protective Equipment (PPE)
Proper PPE is the first line of defense against chemical exposure. The selection of specific gear is based on the need to prevent skin, eye, and respiratory contact with a potentially carcinogenic and irritating substance.[5][11]
-
Eye Protection : Wear chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133.[11]
-
Hand Protection : Chemically resistant gloves, such as nitrile or neoprene, are mandatory. Gloves must be inspected for tears or degradation before each use and disposed of as hazardous waste after handling the chemical.
-
Body Protection : A lab coat, long pants, and closed-toe shoes must be worn to prevent accidental skin contact.[11][12]
Engineering Controls
All handling of this compound, including preparation for disposal, must be performed in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.[9][11][12]
First-Aid Measures
In the event of accidental exposure, immediate action is critical.
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[9][11]
-
Skin Contact : Remove contaminated clothing and flush the affected skin with plenty of water for at least 15 minutes. Call a poison center or doctor if you feel unwell.[5][9]
-
Inhalation : Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[9][11]
-
Ingestion : Do NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[10][11]
Step-by-Step Disposal Procedure
The proper disposal of this compound requires its classification and management as regulated hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in the normal trash. [4][12][13] Discharging such chemicals into the sewer system is strictly prohibited by regulations like the EPA's ban on sewering hazardous waste pharmaceuticals, a standard that sets a precedent for all hazardous chemical disposal.[14][15]
Step 1: Waste Characterization and Segregation
All waste containing this compound, whether in pure form, in solution, or contaminating other materials, must be designated as hazardous chemical waste. It is critical to segregate this waste stream from others. Specifically, avoid mixing it with incompatible materials such as strong oxidizing agents (e.g., perchlorates, peroxides), with which it may react violently.[5][13]
Step 2: Waste Collection and Containerization
-
Container Selection : Use a designated, leak-proof, and chemically compatible container. A glass bottle with a secure, screw-top cap is recommended for liquid waste. For solid waste, a sealed, sturdy container is appropriate.
-
Labeling : The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and a clear indication of the container's contents (e.g., "Solid Waste with trace contamination").[12]
Step 3: Management of Contaminated Materials
Any disposable items that come into contact with this compound are also considered hazardous waste. This includes:
-
Gloves
-
Pipette tips
-
Weigh boats
-
Contaminated paper towels or bench pads
These items should be collected in a dedicated, sealed plastic bag or container, properly labeled as solid hazardous waste.
Step 4: Temporary Storage
Store sealed and labeled waste containers in a designated, secure, and well-ventilated hazardous waste accumulation area. This area should be away from general laboratory traffic and incompatible chemicals. Ensure containers are kept closed except when adding waste.
Step 5: Final Disposal
The only acceptable method for the final disposal of this compound is through a licensed hazardous waste management service.[12]
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for a waste pickup.[16][17]
-
The waste will be transported to a permitted facility for high-temperature incineration, which is the standard and most effective method for destroying such organic compounds.[4][12][16]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for the safe disposal of this compound.
Spill Management Protocol
In the event of a spill, a swift and safe response is crucial to mitigate exposure and environmental contamination.
-
Evacuate and Secure : Immediately alert others in the area and evacuate non-essential personnel. Secure and control entrance to the spill area.[5]
-
Eliminate Ignition Sources : If the spill is large, eliminate all potential ignition sources.[5]
-
Contain the Spill : Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, dry sand, or a commercial chemical sorbent.[5][11][17] Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Collect Waste : Carefully scoop the absorbent material into a designated hazardous waste container.
-
Decontaminate : Ventilate the area and wash the spill surface after the cleanup is complete.[5] All cleaning materials must also be disposed of as hazardous waste.
-
Report : Report the incident to your laboratory supervisor and EHS department in accordance with your institution's policies.
Regulatory Framework
The disposal of this compound is governed by federal and state regulations. In the United States, the primary regulations are from:
-
Environmental Protection Agency (EPA) : Under the Resource Conservation and Recovery Act (RCRA), chemical waste that is toxic, carcinogenic, or environmentally persistent is classified as hazardous waste.[18]
-
Occupational Safety and Health Administration (OSHA) : OSHA standards, such as the Hazard Communication Standard (29 CFR 1910.1200), mandate that employers inform and train employees on the risks of and proper handling procedures for hazardous chemicals.[5][9]
By following the procedures outlined in this guide, laboratories ensure they are operating in compliance with these critical regulations, thereby safeguarding both human health and the environment.
References
-
Safety Data Sheet: quinoline - Chemos GmbH&Co.KG. (2019). Available at: [Link]
-
Quinoline - Hazardous Substance Fact Sheet. New Jersey Department of Health. (2010). Available at: [Link]
-
Safety Data Sheet: Quinoline yellow (C.I. 47005). Carl ROTH. (2025). Available at: [Link]
-
Green Synthesis of Quinoline and Its Derivatives. International Journal of Pharmaceutical Sciences Review and Research. (2023). Available at: [Link]
-
QUINOLINE FOR SYNTHESIS. Loba Chemie. (2020). Available at: [Link]
-
Safety Data Sheet - Quinoline. DC Fine Chemicals. (2024). Available at: [Link]
-
Quinoline | C9H7N | CID 7047. PubChem - NIH. Available at: [Link]
-
Appendix A Disposal Procedures by Chemical. University of Wisconsin–Madison. (2022). Available at: [Link]
-
Hazardous Waste Listings. U.S. Environmental Protection Agency (EPA). Available at: [Link]
-
Guidelines for the Disposal of Small Quantities of Unused Pesticides. U.S. Environmental Protection Agency (EPA). (1975). Available at: [Link]
-
2,4-cycloaddition reactions: Preparation and cytotoxicity of novel quinoline and pyrrolo [3,4-f] quinoline derivatives. ResearchGate. (2020). Available at: [Link]
-
Chemical Compatibility Chart. Cole-Parmer. Available at: [Link]
-
Chapter 7 Chemical Disposal Procedures. University of Wisconsin–Madison BME Shared Labs. Available at: [Link]
-
Quinoline. Wikipedia. Available at: [Link]
-
Electrochemical Indole Skeletal Editing via Single-Carbon Atom Insertion. ACS Publications. (2026). Available at: [Link]
-
Chemical Compatibility Calculator. DWK Life Sciences. Available at: [Link]
-
40 CFR Part 266 Subpart P -- Hazardous Waste Pharmaceuticals. eCFR. Available at: [Link]
-
Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. U.S. Environmental Protection Agency (EPA). (2023). Available at: [Link]
-
EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. ASHP. (2019). Available at: [Link]
-
The EPA Final Rule on Hazardous Waste Pharmaceuticals (Subpart P) and Amendment to the P075 Listing for Nicotine. Stericycle. (2025). Available at: [Link]
Sources
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. researchgate.net [researchgate.net]
- 3. Quinoline - Wikipedia [en.wikipedia.org]
- 4. chemos.de [chemos.de]
- 5. nj.gov [nj.gov]
- 6. dcfinechemicals.com [dcfinechemicals.com]
- 7. lobachemie.com [lobachemie.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. fishersci.com [fishersci.com]
- 10. spectrumchemical.com [spectrumchemical.com]
- 11. nmu-mi.newlook.safecollegessds.com [nmu-mi.newlook.safecollegessds.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. carlroth.com [carlroth.com]
- 14. eCFR :: 40 CFR Part 266 Subpart P -- Hazardous Waste Pharmaceuticals [ecfr.gov]
- 15. ashp.org [ashp.org]
- 16. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. epa.gov [epa.gov]
A Senior Application Scientist's Guide to the Safe Handling of 3-(2-Cyclohexenyl)quinoline
For researchers, scientists, and professionals in drug development, the integrity of your work and the safety of your team are paramount. When handling novel compounds such as 3-(2-Cyclohexenyl)quinoline, a derivative of the quinoline scaffold, a robust and well-understood safety protocol is not just a recommendation—it is a necessity. Quinoline and its derivatives are recognized for their diverse biological activities, making them valuable in pharmaceutical research.[1][2][3][4] However, this biological activity also necessitates a cautious and informed approach to laboratory handling.
This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to empower your team to work safely and effectively with this compound.
Hazard Assessment and Personal Protective Equipment (PPE)
The foundation of safe chemical handling is a thorough understanding of the potential hazards and the selection of appropriate personal protective equipment. Based on the hazard profile of related quinoline compounds, this compound should be handled as a hazardous substance.[10]
Personal Protective Equipment (PPE) Selection
A multi-layered approach to PPE is critical to prevent exposure through inhalation, dermal contact, or eye contact. The following table outlines the recommended PPE for handling this compound.
| Protection Level | Equipment | Specification | Purpose |
| Primary | Hand Protection | Nitrile or Neoprene Gloves | Provides a crucial barrier against skin contact.[11] Always inspect gloves for tears or punctures before use. |
| Primary | Eye Protection | Chemical Splash Goggles | Protects eyes from accidental splashes of the compound in solution or as a solid.[11][12] |
| Primary | Body Protection | Laboratory Coat | Protects skin and personal clothing from contamination.[11][13] |
| Secondary | Face Protection | Face Shield | To be worn over chemical splash goggles when there is a heightened risk of splashes, such as during transfers of larger volumes.[13] |
| Task-Dependent | Respiratory Protection | Air-purifying respirator with organic vapor cartridges | Necessary when handling the compound outside of a certified chemical fume hood or when there is a potential for aerosolization.[11][13] |
Operational Workflow for Safe Handling
A systematic workflow ensures that safety is integrated into every step of the experimental process, from preparation to disposal. All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[11]
Step-by-Step Handling Procedure
-
Preparation: Before beginning any work, ensure the chemical fume hood is functioning correctly. Don your full, required PPE as outlined in the table above.[11]
-
Weighing and Transfer: When weighing the solid compound, do so within the fume hood to minimize the risk of inhaling airborne particles. Use a disposable weigh boat. When transferring the compound, do so carefully to avoid generating dust.
-
Solution Preparation: If preparing a solution, slowly add the this compound to the solvent to prevent splashing.[11] If the solvent is volatile, ensure adequate ventilation.
-
Experimental Use: Maintain a safe distance from the reaction apparatus. Use appropriate shielding for any reactions that have the potential to be energetic.
-
Post-Experiment: Decontaminate all glassware and surfaces that have come into contact with the compound using an appropriate solvent, followed by a thorough washing.[11]
Workflow Visualization
The following diagram illustrates the standard operational workflow for handling this compound, emphasizing critical safety checkpoints.
Caption: A step-by-step workflow for the safe handling of this compound.
Spill Management and Emergency Procedures
In the event of a spill, a swift and appropriate response is crucial to mitigate exposure and environmental contamination.
Incidental Spill Cleanup
For small spills that you are trained and equipped to handle:
-
Alert Personnel: Immediately notify others in the laboratory of the spill.[14]
-
Don PPE: Put on the appropriate PPE, including respiratory protection if necessary.[14]
-
Containment: If the spill is a liquid, contain it by creating a dike with absorbent material.[15] Prevent the spill from entering any drains.[16]
-
Absorption: For liquid spills, slowly cover with an absorbent material like vermiculite or a commercial spill absorbent.[14][15] For solid spills, carefully scoop the material to avoid creating dust.[17]
-
Collection: Collect the absorbed material or solid spill into a labeled, sealable hazardous waste container.[14][16]
-
Decontamination: Clean the spill area with an appropriate solvent and then soap and water.[16] Collect all cleaning materials as hazardous waste.
-
Reporting: Report the spill to your supervisor.[16]
Major Spill Response
For large or highly hazardous spills, or if you are not comfortable with the cleanup:
-
Evacuate: Evacuate the immediate area.
-
Isolate: Close the doors to the laboratory to contain any vapors.
-
Alert: Notify your institution's environmental health and safety (EHS) department and emergency services.
Spill Response Flowchart
Caption: Decision-making flowchart for responding to a chemical spill.
Waste Disposal
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.
Waste Segregation and Collection
-
Solid Waste: All solid waste contaminated with this compound, including gloves, weigh boats, and absorbent materials from spills, must be collected in a clearly labeled hazardous waste container.[11]
-
Liquid Waste: All liquid waste containing this compound must be collected in a separate, labeled hazardous waste container. Do not mix with incompatible waste streams.
-
Sharps: Any contaminated sharps, such as needles or broken glass, should be placed in a puncture-resistant sharps container labeled as hazardous waste.[16]
Final Disposal
All waste containing this compound must be disposed of through a licensed hazardous waste disposal facility.[10] Never dispose of this compound down the drain or in the regular trash.
By adhering to these comprehensive safety and handling protocols, you can confidently and safely advance your research with this compound, ensuring a secure environment for scientific discovery.
References
-
Benchchem. Safeguarding Your Research: A Comprehensive Guide to Handling Quinoline-2-Carboxylic Acid. 11
-
Benchchem. Safe Disposal of Quinolin-8-ylmethanesulfonamide: A Procedural Guide. 10
-
University of California, San Francisco. Chemical Safety: Personal Protective Equipment. 13
-
Cornell University Environmental Health and Safety. 5.4 Chemical Spill Procedures. Link
-
Sigma-Aldrich. Safety Data Sheet. Link
-
Tokyo Chemical Industry. Safety Data Sheet. Link
-
American Chemical Society. Guide for Chemical Spill Response. Link
-
Rowan University. Chemical Spill Cleanup Guidelines. Link
-
United States Environmental Protection Agency. Personal Protective Equipment. Link
-
The University of Tennessee, Knoxville. Guidance for Hazardous Waste Spill Cleanup in Laboratories. Link
-
Spectrum Chemical. Material Safety Data Sheet. Link
-
DC Fine Chemicals. Safety Data Sheet. Link
-
University of Colorado Boulder. Chemical Safety PPE. Link
-
Thermo Fisher Scientific. Safety Data Sheet. Link
-
Hazmat School. 5 Types of PPE for Hazardous Chemicals. Link
-
Alberta College of Pharmacy. Personal protective equipment in your pharmacy. Link
-
Chemos GmbH & Co. KG. Safety Data Sheet: quinoline. Link
-
CDH Fine Chemical. Quinoline CAS No 91-22-5 MATERIAL SAFETY DATA SHEET SDS/MSDS. Link
-
Penta chemicals. Quinoline - SAFETY DATA SHEET. Link
-
ResearchGate. Biological Activities of Quinoline Derivatives. Link
-
International Journal of Pharmaceutical Sciences. Green Synthesis of Quinoline and Its Derivatives. Link
-
PubMed. Quinoline Derivatives in Discovery and Development of Pesticides. Link
-
Iwemi. synthesis of quinoline derivatives. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. Quinoline Derivatives in Discovery and Development of Pesticides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. SYNTHESIS OF QUINOLINE DERIVATIVES-The Global Bookstore | Bringing Books, Learning and Research Together [iwemi.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. dcfinechemicals.com [dcfinechemicals.com]
- 7. chemos.de [chemos.de]
- 8. cdhfinechemical.com [cdhfinechemical.com]
- 9. pentachemicals.eu [pentachemicals.eu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Chemical Safety PPE | Environmental Health & Safety | University of Colorado Boulder [colorado.edu]
- 13. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 14. 5.4 Chemical Spill Procedures [ehs.cornell.edu]
- 15. acs.org [acs.org]
- 16. sites.rowan.edu [sites.rowan.edu]
- 17. ehs.utk.edu [ehs.utk.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
